Technical Documentation Center

3-Amino-6-methylpicolinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-6-methylpicolinic acid
  • CAS: 53636-71-8

Core Science & Biosynthesis

Foundational

3-Amino-6-methylpicolinic acid structure and properties

An In-Depth Technical Guide to 3-Amino-6-methylpicolinic Acid: Structure, Properties, and Therapeutic Potential Authored by: A Senior Application Scientist Abstract 3-Amino-6-methylpicolinic acid is a substituted pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-6-methylpicolinic Acid: Structure, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

3-Amino-6-methylpicolinic acid is a substituted pyridine carboxylic acid that belongs to the versatile class of picolinic acid derivatives. Picolinic acid and its analogues are recognized as "privileged" structural motifs in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of 3-Amino-6-methylpicolinic acid, detailing its chemical structure, physicochemical properties, plausible synthetic routes, and its potential as a valuable building block in drug discovery and development. The content herein is curated for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering field-proven insights and methodologies.

Molecular Structure and Chemical Identity

3-Amino-6-methylpicolinic acid is characterized by a pyridine ring substituted with a carboxylic acid at the 2-position, an amino group at the 3-position, and a methyl group at the 6-position. This specific arrangement of functional groups dictates its chemical reactivity, coordination properties, and biological activity.

IUPAC Name: 3-amino-6-methylpyridine-2-carboxylic acid[2] Synonyms: 3-Amino-6-methylpicolinic acid, 3-amino-6-methyl-2-Pyridinecarboxylic acid[3] CAS Number: 53636-71-8[2][3]

Caption: Chemical structure of 3-Amino-6-methylpicolinic acid.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The data presented below are compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
Appearance White to yellow solid
Melting Point 205 °C[3][4]
Boiling Point (Predicted) 362.5 ± 42.0 °C[3][4]
Density (Predicted) 1.337 ± 0.06 g/cm³[3][4]
pKa (Predicted) 1.43 ± 0.50[3][4]
Storage Temperature 2-8°C, protect from light[3]

Spectroscopic Profile (Theoretical)

  • ¹H NMR: In a suitable solvent like DMSO-d₆, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, a broad singlet for the amino group protons, and another broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals: one for the methyl group, five for the pyridine ring carbons (each with a unique chemical environment due to the substitution pattern), and one for the carboxyl carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the carboxylic acid, N-H stretching for the amino group, C-H stretching for the aromatic ring and methyl group, and C=N/C=C stretching characteristic of the pyridine ring.

  • Mass Spectrometry: The monoisotopic mass would be approximately 152.06 Da, and fragmentation patterns would likely involve the loss of CO₂, H₂O, and fragments from the pyridine ring.[4]

Synthesis and Methodologies

A definitive, published synthesis protocol for 3-Amino-6-methylpicolinic acid is not widely documented. However, based on established organic chemistry principles and synthesis routes for analogous picolinic acids, a plausible multi-step synthetic pathway can be proposed.[5][6]

Proposed Synthetic Workflow

The synthesis can be envisioned starting from a commercially available precursor like 2-amino-6-methylpyridine. The workflow involves introducing a nitro group at the 3-position, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to the desired amine.

Caption: Proposed synthetic workflow for 3-Amino-6-methylpicolinic acid.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a conceptual outline. Researchers must conduct their own literature search and optimization.

  • Nitration of 2-Amino-6-methylpyridine:

    • To a stirring solution of 2-amino-6-methylpyridine in concentrated sulfuric acid, cooled in an ice bath, add fuming nitric acid dropwise.

    • Maintain the temperature below 10°C during the addition.

    • After addition, allow the mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product, 3-nitro-2-amino-6-methylpyridine.

    • Filter, wash with cold water, and dry the crude product.

  • Oxidation to Carboxylic Acid:

    • Suspend the nitrated intermediate in water or a suitable solvent mixture.

    • Heat the mixture to reflux and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise.

    • Continue refluxing until the purple color of the permanganate disappears.

    • Cool the reaction, filter off the manganese dioxide byproduct, and acidify the filtrate with HCl to precipitate the carboxylic acid product.

    • Filter, wash, and dry the resulting 3-nitro-6-methylpicolinic acid.

  • Reduction of the Nitro Group:

    • Dissolve the nitro-picolinic acid in a solvent like ethanol or acetic acid.

    • Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.[5]

    • Upon completion of the reaction (monitored by TLC), work up the mixture accordingly. For catalytic hydrogenation, filter off the catalyst. For SnCl₂ reduction, neutralize the acid and extract the product.

    • Purify the final product, 3-Amino-6-methylpicolinic acid, by recrystallization.

Biological Activity and Therapeutic Potential

The picolinic acid scaffold is a cornerstone in drug development due to its ability to act as a bidentate chelating agent and its presence in a significant number of FDA-approved drugs.[1] Derivatives have shown a wide range of biological activities.

  • Enzyme Inhibition: Picolinic acid derivatives have been successfully developed as potent enzyme inhibitors.[1][7] The structural features of 3-Amino-6-methylpicolinic acid, with its varied functional groups, make it an attractive starting point for designing targeted inhibitors for kinases, proteases, or other enzyme classes.[8]

  • Anticonvulsant and Neuroprotective Effects: Structurally related picolinic acid amides have been identified as potent anticonvulsants.[9] Furthermore, picolinic acid itself has demonstrated neuroprotective effects against excitotoxicity.[10]

  • Oncology: Novel derivatives of picolinic acid have been synthesized and shown to induce apoptosis in cancer cell lines, such as non-small cell lung cancer.[8]

  • Scaffold for Complex Molecules: As a "Protein Degrader Building Block," this molecule is recognized as a valuable intermediate for synthesizing more complex therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs).[11]

Hypothetical Mechanism of Action: Kinase Inhibition

To illustrate its potential, the diagram below conceptualizes how a molecule derived from 3-Amino-6-methylpicolinic acid might function as a kinase inhibitor, a common mechanism in modern cancer therapy. The picolinic acid core could anchor the molecule in the ATP-binding pocket of a kinase, while synthetic modifications to the amino and methyl groups could provide specificity and additional binding interactions.

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Target Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibitor Picolinate-Derived Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

While a specific, comprehensive safety datasheet for 3-Amino-6-methylpicolinic acid is not universally available, data from structurally similar compounds, such as 3-aminopicolinic acid and 2-amino-6-methylpyridine, suggest that it should be handled with care.[12][13][14]

  • Potential Hazards: May cause skin and serious eye irritation. May be toxic if swallowed or fatal in contact with skin.[12][13]

  • Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

3-Amino-6-methylpicolinic acid is a molecule of significant interest for medicinal chemistry and drug discovery. Its well-defined structure, combined with the proven therapeutic relevance of the picolinic acid scaffold, positions it as a high-value building block for the synthesis of novel therapeutic agents. Future research should focus on developing efficient and scalable synthetic routes, exploring its coordination chemistry, and systematically evaluating its derivatives for activity against a wide range of biological targets, from enzymes to protein-protein interactions. The insights provided in this guide aim to facilitate such research endeavors, ultimately contributing to the development of next-generation therapeutics.

References

  • ChemicalBook. (n.d.). 3-Amino-6-methylpicolinic acid Product Description.
  • BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692.
  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.
  • Beninger, R. J., et al. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57-63.
  • Guidechem. (n.d.). Ácido 3-amino-6-metilpicolínico 53636-71-8 wiki.
  • PubChem. (n.d.). 3-Aminopicolinic acid.
  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids.
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-methylpicolinic acid.
  • Chemsrc. (2025). CAS#:53636-71-8 | 3-amino-6-methylpyridine-2-carboxylic acid.
  • Oakwood Chemical. (n.d.). 3-amino-6-methylpyridine-2-carboxylic acid, min 97%, 1 gram.
  • Drug Design, Development and Therapy. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Google Patents. (n.d.). Method for producing 2-amino-6-methylnicotinic acid.
  • Aldrich. (2025). SAFETY DATA SHEET - 2-amino-6-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-methylpyridine 98%.

Sources

Exploratory

The Picolinic Acid Scaffold: A Technical Guide to its Discovery, History, and Derivatives

Foreword In the landscape of medicinal chemistry and drug development, certain molecular scaffolds distinguish themselves through their versatility and enduring relevance. Picolinic acid, a simple pyridine derivative, is...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry and drug development, certain molecular scaffolds distinguish themselves through their versatility and enduring relevance. Picolinic acid, a simple pyridine derivative, is one such scaffold. Its journey from a 19th-century laboratory curiosity to a cornerstone of modern therapeutics is a compelling narrative of scientific inquiry, synthetic innovation, and deepening biological understanding. This guide provides an in-depth exploration of the discovery and history of picolinic acid and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a technical examination of the synthetic strategies and mechanistic principles that underpin the scaffold's utility. We will delve into the causality behind experimental choices, present validated protocols, and visualize the complex biological interactions that make this molecule a powerful tool in the quest for novel therapies.

The Foundational Molecule: Discovery and Early Characterization of Picolinic Acid

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound with the formula NC₅H₄CO₂H.[1] It is a white, water-soluble solid and an isomer of nicotinic acid (niacin, vitamin B3) and isonicotinic acid.[1][2] While the precise moment of its first isolation is not singular, the foundational work on pyridine chemistry in the 19th century paved the way for its identification. The early understanding of picolinic acid is closely tied to the pioneering work of Austrian chemist Hugo Weidel. In 1879, while investigating the oxidation products of various alkaloids, Weidel reported on the properties of pyridine carboxylic acids, noting the potent chelating activity of picolinic acid with metals like copper and iron.[3][4][5] This discovery of its ability to act as a bidentate chelating agent was prescient, foreshadowing its biological significance and therapeutic applications centuries later.[1][3]

Industrially, the synthesis of picolinic acid was established through the oxidation of 2-methylpyridine (α-picoline), often using strong oxidizing agents like potassium permanganate.[6][7] This method, though refined over the years, remains a fundamental approach to producing the picolinic acid core.[8]

Biologically, picolinic acid was later identified as an endogenous catabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[3] This metabolic origin hinted at a predefined physiological role, which is now understood to involve modulating immune responses, neuroprotection, and, critically, facilitating the absorption and transport of divalent and trivalent metal ions.[3][9]

The Genesis of a Scaffold: Early Derivatives and Shifting Applications

The true potential of picolinic acid lies not in the parent molecule alone, but in its capacity for chemical modification. The pyridine ring and its carboxylic acid handle provide multiple points for derivatization, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.

Historically, the development of derivatives can be broadly categorized. Early efforts were often driven by agricultural and industrial applications. A prominent example is Picloram , a systemic herbicide first registered in 1963. Its structure, 4-amino-3,5,6-trichloropicolinic acid, demonstrates how modification of the pyridine ring can induce potent biological activity outside of a medicinal context.

The transition into therapeutic applications marked a new era. Researchers began to leverage the core scaffold to design molecules for specific biological targets. An important class of early therapeutic derivatives includes those developed for their antimicrobial and anticonvulsant activities.[8] For instance, natural products containing the picolinic acid moiety, such as the antibiotic streptonigrin , showcased notable antitumor and antibacterial properties, providing a natural blueprint for synthetic chemists.[10] These initial forays established picolinic acid as a "privileged" structure in drug discovery—a scaffold that is repeatedly found in compounds with diverse biological activities.[10]

The following table summarizes a selection of key picolinic acid derivatives, highlighting the historical progression and diversification of their applications.

Derivative NameStructureYear of Discovery/Key DevelopmentPrimary Application
Picolinic Acid Pyridine-2-carboxylic acid1879 (Chelation properties described)Core Scaffold, Mineral Chelation
Picloram 4-amino-3,5,6-trichloropicolinic acid1963 (First registered)Herbicide
Streptonigrin (Complex natural product)1959 (Isolated)Antibiotic, Antitumor Agent
Fusaric Acid 5-butylpicolinic acid1934 (Discovered)Natural Toxin, Investigational Antihypertensive
4-Aminopicolinic Acid 4-amino-pyridine-2-carboxylic acidMid-20th CenturyKey Synthetic Intermediate

Synthesis in Practice: A Protocol for 4-Aminopicolinic Acid

To understand the practical chemistry of picolinic acid derivatives, we will examine the synthesis of 4-aminopicolinic acid , a crucial intermediate for more complex pharmaceuticals. Below is a detailed protocol adapted from established literature, illustrating a modern, high-yield synthetic route starting from the herbicide Picloram.[11] This method is chosen for its efficiency and common use of catalytic hydrogenation.

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid via Dehalogenation

This protocol describes the catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid (Picloram) to yield 4-aminopicolinic acid. The palladium on carbon (Pd/C) catalyst facilitates the removal of the chlorine atoms, which are replaced by hydrogen.

Materials:

  • 4-amino-3,5,6-trichloropicolinic acid (Picloram) (8g, 33 mmol)

  • 10% Palladium on Carbon (Pd/C) (1.2g)

  • 10% Lithium Hydroxide (LiOH) aqueous solution (44 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen (H₂) gas supply

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

  • Celite or another filtration aid

Procedure:

  • Vessel Charging: To a thick-walled, pressure-rated reaction vessel, add Picloram (8.0 g), 10% Pd/C (1.2 g), and the 10% aqueous LiOH solution (44 mL).

    • Causality Note: The LiOH solution is used to deprotonate the carboxylic acid, forming a soluble lithium salt. This enhances solubility in the aqueous medium, which is crucial for efficient interaction with the solid catalyst.

  • Inerting the Atmosphere: Seal the vessel. Purge the atmosphere by pressurizing with hydrogen gas and then venting twice. This process removes oxygen, which can be a safety hazard in the presence of hydrogen and a catalyst and can also poison the catalyst surface.

  • Initial Hydrogenation: Pressurize the vessel with hydrogen to 45 PSI. Begin vigorous stirring and heat the mixture to 40°C. Maintain these conditions for 4 hours.

    • Causality Note: This initial, lower-temperature phase begins the dehalogenation process. Palladium on carbon is a highly effective catalyst for this type of reaction, adsorbing both the substrate and hydrogen gas onto its surface to facilitate the reaction.

  • Elevated Temperature Reaction: After the initial 4 hours, increase the temperature to 70°C and continue stirring under the hydrogen atmosphere for an additional 12 hours.

    • Causality Note: The increased temperature provides the necessary activation energy to ensure the complete removal of all three chlorine atoms from the pyridine ring, driving the reaction to completion.

  • Work-up and Filtration: Cool the reaction mixture to room temperature and safely vent the excess hydrogen. Filter the suspension through a pad of Celite to remove the solid Pd/C catalyst.

    • Causality Note: Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from clogging the filter paper, ensuring a clean separation.

  • Precipitation and Isolation: Transfer the filtrate to a clean beaker and place it in an ice bath. Slowly add concentrated HCl dropwise while monitoring the pH. Continue adding acid until the pH of the solution reaches approximately 3. A precipitate will form.

    • Causality Note: The target molecule, 4-aminopicolinic acid, is zwitterionic. Adjusting the pH to its isoelectric point (~pH 3) minimizes its solubility in the aqueous solution, causing it to precipitate out.

  • Final Product Collection: Collect the resulting beige solid by vacuum filtration. Wash the solid with a small amount of cold deionized water. Dry the product under high vacuum overnight. The expected yield is approximately 4.6 g (99%).[11]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-aminopicolinic acid from Picloram.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process Picloram Picloram (4-amino-3,5,6-trichloropicolinic acid) Vessel Charge Pressure Vessel Picloram->Vessel H2 Hydrogen Gas (H₂) H2->Vessel PdC 10% Pd/C Catalyst PdC->Vessel LiOH 10% LiOH Solution LiOH->Vessel Hydrogenation Catalytic Hydrogenation (40°C -> 70°C, 45 PSI) Vessel->Hydrogenation 1. Purge with H₂ Filtration Filter through Celite Hydrogenation->Filtration 2. Remove Catalyst Precipitation Acidify with HCl to pH 3 Filtration->Precipitation 3. Adjust pH Isolation Vacuum Filtration & Drying Precipitation->Isolation 4. Isolate Solid Product Final Product (4-Aminopicolinic Acid) Isolation->Product ZFP_Inhibition cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral_RNA Viral RNA Replication_Complex Active Replication Complex Viral_RNA->Replication_Complex ZFP_Active Functional Viral Zinc Finger Protein (ZFP) ZFP_Active->Replication_Complex Binds RNA Zinc_Ion Zinc Ion (Zn²⁺) ZFP_Inactive Non-functional Unfolded ZFP ZFP_Active->ZFP_Inactive New_Virus New Virion Assembly Replication_Complex->New_Virus Replication & Packaging Picolinic_Derivative Picolinic Acid Derivative Picolinic_Derivative->ZFP_Active Chelates Zinc Picolinic_Derivative->Zinc_Ion Block->New_Virus      INHIBITION

Caption: Picolinic acid derivatives inhibit viral replication by chelating zinc from essential zinc finger proteins.

The Modern Era and Future Directions

The legacy of picolinic acid continues to expand. The scaffold is a fixture in modern drug discovery pipelines, with derivatives being investigated and approved for a vast range of conditions, including cancer, diabetes, Alzheimer's disease, and HIV/AIDS. [10]Recent patent literature is rich with novel picolinic acid derivatives designed as highly potent and specific enzyme inhibitors. [10] Future research is likely to focus on several key areas:

  • Targeted Delivery: Leveraging the metal-chelating properties to deliver radioactive isotopes for cancer therapy or imaging agents for diagnostics. [12]* Modulation of Complex Pathways: Designing derivatives that can interact with protein-protein interfaces, moving beyond simple enzyme inhibition. [13]* Bioconjugation: Using picolinic acid derivatives as linkers to attach drugs to antibodies or other targeting moieties for precision medicine. [12] From its humble beginnings as a byproduct of alkaloid oxidation, the picolinic acid scaffold has evolved into a powerhouse of medicinal chemistry. Its history is a testament to the power of fundamental research and the creative potential of synthetic chemistry. As our understanding of complex biological systems grows, so too will the applications for this remarkably versatile molecule.

References

  • Bawa, R. & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 386-391. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2023). RSC Advances. [Link]

  • Dipicolinic Acid as Intermediate for the Synthesis. (2024). UniVOOK. [Link]

  • Beatty, A. & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. R Discovery. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (2023). ResearchGate. [Link]

  • Grant, R. S., Coggan, S. E., & Smythe, G. A. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79. [Link]

  • Hugo Weidel. (n.d.). Wikiwand. [Link]

  • Picolinic acid derivatives and their use as intermediates. (2019).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). ACS Omega. [Link]

  • Picolinic acid. (n.d.). Wikipedia. [Link]

  • Pyridinecarboxylic acid. (n.d.). Wikipedia. [Link]

  • 4-Aminopicolinic acid. (n.d.). ChemBK. [Link]

  • Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966). (2021). Human Metabolome Database. [Link]

  • Zinc binding of a Cys2His2-type zinc finger protein is enhanced by the interaction with DNA. (2023). Journal of Biological Inorganic Chemistry. [Link]

  • Isonicotinic acid. (n.d.). Wikipedia. [Link]

  • Picolinic acid. (n.d.). Grokipedia. [Link]

  • Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. (2013). NASA Technical Reports Server. [Link]

  • Weidel, Hugo. (n.d.). Österreichisches Biographisches Lexikon. [Link]

  • Brayer, K. J., & Segal, D. J. (2008). Keep your fingers off my DNA: protein-protein interactions mediated by C2H2 zinc finger domains. Cell Biochemistry and Biophysics, 50(3), 111–131. [Link]

  • Ravasi, T., et al. (2003). Systematic Characterization of the Zinc-Finger-Containing Proteins in the Mouse Transcriptome. Genome Research, 13(6b), 1430–1442. [Link]

  • The real story behind penicillin. (2013). PBS NewsHour. [Link]

  • Interactions of an Artificial Zinc Finger Protein with Cd(II) and Hg(II): Competition and Metal and DNA Binding. (2023). International Journal of Molecular Sciences. [Link]

  • Picolinic acid recovery. (1951).
  • Analysis of the interaction between Zinc finger protein 179 (Znf179) and promyelocytic leukemia zinc finger (Plzf). (2012). BMC Molecular Biology. [Link]

Sources

Foundational

The Enigmatic Potential of 3-Amino-6-methylpicolinic Acid: A Technical Guide to Unraveling its Biological Activity

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The pyridine ring is a cornerstone of numerous pharmacologically active compounds, and its derivatives, particularly picolinic acid...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of numerous pharmacologically active compounds, and its derivatives, particularly picolinic acids, have garnered significant attention for their diverse biological activities.[1][2] This technical guide delves into the prospective biological landscape of a specific, yet underexplored, derivative: 3-Amino-6-methylpicolinic acid. While direct empirical data for this compound remains nascent, this document, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR), provides a comprehensive framework for its investigation. We will explore its potential as an anticancer, antimicrobial, and neuroprotective agent, underpinned by a suite of detailed experimental protocols designed to rigorously assess these hypothesized activities. This guide is intended to serve as a foundational resource for researchers poised to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Drug Discovery

Picolinic acid, a simple pyridine carboxylic acid, and its derivatives are not merely synthetic curiosities; they are endogenous metabolites and integral components of numerous natural products with potent biological effects.[2][3] The picolinic acid scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Its inherent chelating properties, arising from the nitrogen atom and the carboxylic acid group, are believed to contribute to some of its biological effects.[3]

The therapeutic landscape of picolinic acid derivatives is vast, encompassing anticancer, antimicrobial, and neuroprotective activities.[4][5][6] This wide spectrum of activity underscores the potential of novel, unexplored derivatives like 3-Amino-6-methylpicolinic acid. The strategic placement of an amino group at the 3-position and a methyl group at the 6-position is predicted to significantly modulate its electronic and steric properties, thereby influencing its biological target interactions and overall activity profile. Quantum chemical calculations have suggested that amino-substituted derivatives of picolinic acid may possess bimodal physiological activity.[7]

Hypothetical Biological Activity Profile of 3-Amino-6-methylpicolinic Acid

Based on the known activities of related compounds and established structure-activity relationships, we can postulate a multi-faceted biological profile for 3-Amino-6-methylpicolinic acid.

Anticancer Potential

The pyridine nucleus is a common feature in many anticancer agents.[1] The presence of an amino group, in particular, has been shown to enhance the antiproliferative activity of certain pyridine derivatives.[1] We hypothesize that 3-Amino-6-methylpicolinic acid could exert cytotoxic effects on cancer cell lines through mechanisms such as the induction of apoptosis or cell cycle arrest. The methyl group at the 6-position may influence the compound's lipophilicity and its interaction with specific binding pockets of target proteins.

Antimicrobial Activity

Picolinic acid and its derivatives have demonstrated notable antimicrobial properties.[6] The mechanism is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.[8] The amino and methyl substitutions on the pyridine ring of 3-Amino-6-methylpicolinic acid could enhance its antimicrobial potency and broaden its spectrum of activity against various bacterial and fungal strains. The introduction of an amino group to the pyridine ring can be a key factor in the antimicrobial activity of the resulting compounds.[9]

Neuroprotective Effects

Picolinic acid is an endogenous metabolite in the brain and has been shown to possess neuroprotective properties.[4][10] It can protect neurons from excitotoxicity induced by quinolinic acid, another tryptophan metabolite.[11][12] The structural modifications in 3-Amino-6-methylpicolinic acid may modulate its ability to interact with neuroreceptors or other targets within the central nervous system, potentially offering protection against neurodegenerative processes.

A Roadmap for Investigation: Experimental Workflows

To empirically validate the hypothesized biological activities of 3-Amino-6-methylpicolinic acid, a systematic and rigorous experimental approach is essential. The following workflows provide a comprehensive strategy for its initial characterization.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Compound Synthesis & Purification Compound Synthesis & Purification Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis & Purification->Cytotoxicity Screening Antimicrobial Screening Antimicrobial Screening Cytotoxicity Screening->Antimicrobial Screening Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Cytotoxicity Screening->Apoptosis & Cell Cycle Analysis Neuroprotection Screening Neuroprotection Screening Antimicrobial Screening->Neuroprotection Screening MIC & MBC Determination MIC & MBC Determination Antimicrobial Screening->MIC & MBC Determination Neurotransmitter Modulation Assays Neurotransmitter Modulation Assays Neuroprotection Screening->Neurotransmitter Modulation Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Apoptosis & Cell Cycle Analysis->Enzyme Inhibition Assays MIC & MBC Determination->Enzyme Inhibition Assays Neurotransmitter Modulation Assays->Enzyme Inhibition Assays

Caption: A proposed experimental workflow for the biological evaluation of 3-Amino-6-methylpicolinic acid.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 3-Amino-6-methylpicolinic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that inhibits the visible growth of a microorganism is determined by serially diluting the compound in a liquid growth medium.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of 3-Amino-6-methylpicolinic acid in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture the contents of the wells with no visible growth onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

Neuroprotective Activity Assessment: Oxidative Stress-Induced Neuronal Cell Death Model

This assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced damage.

Principle: Neuronal cells (e.g., SH-SY5Y) are subjected to an oxidative insult (e.g., H₂O₂), and the protective effect of the test compound is measured by assessing cell viability.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach 70-80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of 3-Amino-6-methylpicolinic acid for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 24 hours). Include a control group without H₂O₂ treatment.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 4.1.

  • Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC₅₀ Values of 3-Amino-6-methylpicolinic Acid against Various Cancer Cell Lines

Cell LineIC₅₀ (µM)
MCF-7 (Breast)[Hypothetical Value]
A549 (Lung)[Hypothetical Value]
HeLa (Cervical)[Hypothetical Value]

Table 2: Hypothetical MIC Values of 3-Amino-6-methylpicolinic Acid against Selected Microorganisms

MicroorganismMIC (µg/mL)
Staphylococcus aureus[Hypothetical Value]
Escherichia coli[Hypothetical Value]
Candida albicans[Hypothetical Value]

Potential Mechanisms of Action and Future Directions

Should initial screenings reveal significant biological activity, subsequent studies should focus on elucidating the underlying mechanisms of action.

Mechanism_of_Action cluster_0 Anticancer Mechanism cluster_1 Antimicrobial Mechanism cluster_2 Neuroprotective Mechanism Active Compound Active Compound Induction of Apoptosis Induction of Apoptosis Active Compound->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Active Compound->Cell Cycle Arrest Metal Chelation Metal Chelation Active Compound->Metal Chelation Antioxidant Activity Antioxidant Activity Active Compound->Antioxidant Activity Modulation of Neurotransmitter Receptors Modulation of Neurotransmitter Receptors Active Compound->Modulation of Neurotransmitter Receptors Caspase Activation Caspase Activation Induction of Apoptosis->Caspase Activation Cyclin/CDK Modulation Cyclin/CDK Modulation Cell Cycle Arrest->Cyclin/CDK Modulation Enzyme Inhibition Enzyme Inhibition Metal Chelation->Enzyme Inhibition Disruption of Membrane Potential Disruption of Membrane Potential Metal Chelation->Disruption of Membrane Potential ROS Scavenging ROS Scavenging Antioxidant Activity->ROS Scavenging Neuroprotection Neuroprotection Modulation of Neurotransmitter Receptors->Neuroprotection

Caption: Potential mechanisms of action to be investigated for 3-Amino-6-methylpicolinic acid.

Future research should also involve medicinal chemistry efforts to synthesize analogs of 3-Amino-6-methylpicolinic acid to establish a more detailed structure-activity relationship, potentially leading to the development of more potent and selective drug candidates.

Conclusion

While the biological activity of 3-Amino-6-methylpicolinic acid is yet to be fully elucidated, its structural features, based on the well-established picolinic acid scaffold, suggest a high probability of interesting and potentially valuable pharmacological properties. This technical guide provides a robust, evidence-based framework for initiating a comprehensive investigation into its anticancer, antimicrobial, and neuroprotective potential. The detailed protocols and proposed workflows are designed to ensure scientific rigor and generate high-quality, interpretable data, paving the way for the potential discovery of a novel therapeutic agent.

References

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(15), 5894. [Link]

  • Cockhill, J., Jhamandas, K., Boegman, R. J., & Beninger, R. J. (1992). Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research, 599(1), 57–63. [Link]

  • [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. (2000). Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules, 27(19), 6265. [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia, 68(3), 661–672. [Link]

  • Guillemin, G. J., & Brew, B. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79. [Link]

  • Guillemin, G. J., & Brew, B. J. (2009). The physiological action of picolinic Acid in the human brain. International journal of tryptophan research : IJTR, 2, 71–79. [Link]

  • Beninger, R. J., Colton, A. C., & Jhamandas, K. (1994). Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Brain Research, 668(1-2), 1–8. [Link]

  • Beninger, R. J., Jhamandas, K., Boegman, R. J., & El-Defrawy, S. R. (1986). Picolinic Acid Blocks the Neurotoxic but Not the Neuroexcitant Properties of Quinolinic Acid in the Rat Brain: Evidence From Turning Behaviour and Tyrosine Hydroxylase Immunohistochemistry. Neuroscience Letters, 68(3), 317–321. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(11), 3591. [Link]

  • Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. (2020). Scientific Reports, 10(1), 1–14. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431. [Link]

  • Fernandez-Pol, J. A. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123–126. [Link]

  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. (2023). RSC Medicinal Chemistry, 14(10), 1836–1858. [Link]

  • Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. (2022). ResearchGate. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

  • Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. (2011). Journal of Medicinal Chemistry, 54(4), 1106–1110. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(21), 7586. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy, 18, 1699–1764. [Link]

  • Lee, C. H., Lee, J. Y., & Lee, J. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934–3942. [Link]

  • Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. (2005). Anticancer Research, 25(3B), 2063–2069. [Link]

  • Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans. (2024). GeroScience. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). Molecules, 29(1), 209. [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. (2020). Frontiers in Chemistry, 8, 591293. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design. Retrieved from [Link]

  • Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans. (2024). GeroScience. [Link]

  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. (2022). International Journal of Molecular Sciences, 23(19), 11572. [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-Amino-6-methylpicolinic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Amino-6-methylpicolinic acid (CAS 53636-71-8), a substituted pyridine derivative of interest in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Amino-6-methylpicolinic acid (CAS 53636-71-8), a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] In the absence of a complete set of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related analogs to provide a robust, predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic signatures of this compound.

Molecular Structure and Its Spectroscopic Implications

3-Amino-6-methylpicolinic acid possesses a unique arrangement of functional groups on a pyridine ring, each contributing distinct features to its spectroscopic profile. The carboxylic acid, amino group, and methyl group, along with the aromatic pyridine core, create a rich landscape for analysis by various spectroscopic techniques. Understanding the interplay of these groups is paramount to interpreting the spectral data.

C1 C N1 N C1->N1 C_COOH C C1->C_COOH C2 C N1->C2 C3 C C2->C3 N_Am NH₂ C2->N_Am C4 C C3->C4 C5 C C4->C5 C5->C1 C_Me CH₃ C5->C_Me O1_COOH O C_COOH->O1_COOH double bond O2_COOH OH C_COOH->O2_COOH

Figure 1: Molecular Structure of 3-Amino-6-methylpicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Amino-6-methylpicolinic acid, both ¹H and ¹³C NMR will provide definitive information about its structure.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol for NMR analysis would involve the following steps:

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and to exchange with labile protons (e.g., -COOH and -NH₂), which can be observed as broad signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the two aromatic protons, and the labile protons of the amino and carboxylic acid groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
-COOH12.0 - 13.0Broad Singlet1HThe acidic proton of a carboxylic acid typically appears as a broad signal in this downfield region.
Aromatic H (H-4)7.0 - 7.5Doublet1HThis proton is expected to be a doublet due to coupling with H-5. Its chemical shift is influenced by the adjacent amino group.
Aromatic H (H-5)6.5 - 7.0Doublet1HThis proton will also be a doublet, coupled to H-4.
-NH₂5.0 - 6.0Broad Singlet2HThe protons of the primary amine will likely appear as a broad signal due to quadrupole broadening and exchange.
-CH₃2.3 - 2.6Singlet3HThe methyl group protons are expected to be a singlet as there are no adjacent protons to couple with.

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
-COOH165 - 175The carbonyl carbon of the carboxylic acid is expected in this downfield region.[3]
C-2145 - 155The carbon atom attached to the carboxylic acid and the pyridine nitrogen.
C-6155 - 165The carbon atom bearing the methyl group. Its chemical shift is influenced by the nitrogen atom in the ring.
C-3135 - 145The carbon atom attached to the amino group.
C-4115 - 125Aromatic carbon adjacent to the amino-substituted carbon.
C-5110 - 120Aromatic carbon adjacent to the methyl-substituted carbon.
-CH₃20 - 25The methyl carbon is expected in the typical aliphatic region.

Note: These predictions are based on typical chemical shifts for substituted pyridines and related functional groups.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 3-Amino-6-methylpicolinic acid is expected to be rich with characteristic absorption bands.

Experimental Protocol: IR Sample Preparation
  • Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group
3300 - 3500N-H stretchMediumPrimary Amine (-NH₂)
2500 - 3300O-H stretchBroadCarboxylic Acid (-COOH)
2850 - 3000C-H stretchMediumMethyl (-CH₃) and Aromatic C-H
~1700C=O stretchStrongCarboxylic Acid (-COOH)
1550 - 1650C=C and C=N stretchMedium-StrongPyridine Ring
1400 - 1500C-H bendMediumMethyl (-CH₃)
1200 - 1300C-O stretchMediumCarboxylic Acid (-COOH)

The broad O-H stretch of the carboxylic acid is a key diagnostic feature, often overlapping with the C-H stretching region.[6] The strong carbonyl (C=O) absorption is also a prominent feature. The N-H stretching of the primary amine will likely appear as two distinct bands in the 3300-3500 cm⁻¹ region.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which should readily form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Electron ionization (EI) could also be used, but may lead to more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, would provide an accurate mass measurement to confirm the elemental composition.

Predicted Mass Spectrum

The molecular formula of 3-Amino-6-methylpicolinic acid is C₇H₈N₂O₂.[2]

  • Molecular Weight: 152.15 g/mol [2]

  • Monoisotopic Mass: 152.0586 Da

Expected Ions:

  • [M+H]⁺: m/z 153.0664

  • [M-H]⁻: m/z 151.0513

  • [M]⁺˙ (in EI): m/z 152

Predicted Fragmentation Pattern: A primary fragmentation pathway would involve the loss of the carboxylic acid group as CO₂ (44 Da) or the entire -COOH group (45 Da).

M_plus [M+H]⁺ m/z 153 M_minus_H2O [M+H - H₂O]⁺ m/z 135 M_plus->M_minus_H2O - H₂O M_minus_CO2 [M+H - CO₂]⁺ m/z 109 M_plus->M_minus_CO2 - CO₂

Figure 2: Predicted ESI-MS/MS fragmentation pathway for 3-Amino-6-methylpicolinic acid.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: A polar protic solvent like ethanol or methanol is a good choice. The spectrum should also be run in solvents of different pH to observe shifts in the absorption maxima due to protonation or deprotonation of the acidic and basic functional groups.

  • Concentration: A dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) should be prepared.

  • Data Acquisition: The absorbance is measured over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption

The pyridine ring is the primary chromophore. The amino and carboxylic acid substituents will influence the position and intensity of the absorption bands. We can expect to see π → π* transitions characteristic of the aromatic system.

Predicted λmax (nm) Transition Type Justification
~220 - 240π → πHigh-energy transition of the pyridine ring.
~270 - 290π → πLower-energy transition, red-shifted due to the electron-donating amino group and the electron-withdrawing carboxylic acid group.

The position of the λmax is expected to be sensitive to the pH of the solution. In acidic solution, protonation of the pyridine nitrogen and the amino group will likely cause a hypsochromic (blue) shift. In basic solution, deprotonation of the carboxylic acid will likely result in a bathochromic (red) shift.[9][10]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-Amino-6-methylpicolinic acid. The detailed analysis of expected NMR, IR, MS, and UV-Vis data, grounded in fundamental principles and comparisons with related structures, offers a solid foundation for the identification and characterization of this compound. Experimental verification of these predictions will be the ultimate confirmation of its structure.

References

  • PubChem. 3-Aminopicolinic acid. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). [Link]

  • Chemsrc. CAS#:53636-71-8 | 3-amino-6-methylpyridine-2-carboxylic acid. [Link]

  • PubChem. 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information. [Link]

  • NIST. 3-Pyridinecarboxylic acid, 6-amino-. NIST Chemistry WebBook. [Link]

  • PubChem. 6-Aminonicotinic acid. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • International Union of Crystallography. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

  • National Institutes of Health. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. [Link]

  • MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. [Link]

  • MDPI. Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. [Link]

  • Journal of Laser Micro/Nanoengineering. Change in the UV-VIS Absorbance of Amino Acids as a Result of Femtosecond Laser Irradiation. [Link]

  • ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O)... [Link]

  • The Royal Society of Chemistry. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Foundational

3-Amino-6-methylpicolinic acid CAS number

An In-Depth Technical Guide to 3-Amino-6-methylpicolinic Acid (CAS: 53636-71-8) Introduction 3-Amino-6-methylpicolinic acid, identified by the CAS number 53636-71-8, is a heterocyclic compound featuring a pyridine ring s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-6-methylpicolinic Acid (CAS: 53636-71-8)

Introduction

3-Amino-6-methylpicolinic acid, identified by the CAS number 53636-71-8, is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid, an amino group, and a methyl group.[1][2] This molecular architecture makes it a valuable and versatile building block in synthetic organic chemistry. As a substituted picolinic acid—a class of compounds known for their chelating properties and biological activity—it serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 3-Amino-6-methylpicolinic acid. We will delve into its physicochemical properties, explore plausible synthetic routes and detailed analytical workflows, discuss its applications in medicinal chemistry, and outline essential safety and handling protocols. The insights provided are grounded in established chemical principles and aim to equip scientists with the practical and theoretical knowledge required to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate solubility, reactivity, and appropriate storage conditions, ensuring experimental success and safety. The key properties of 3-Amino-6-methylpicolinic acid are summarized below.

PropertyValueSource
CAS Number 53636-71-8[1][2]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Melting Point ~205 °C[1]
Boiling Point (Predicted) 362.5 ± 42.0 °C[1]
Density (Predicted) 1.337 ± 0.06 g/cm³[1]
Synonyms 3-amino-6-methylpyridine-2-carboxylic acid, 3-amino-6-methyl-2-Pyridinecarboxylic acid[1]
Storage Temperature 2-8°C, protect from light[1]

Synthesis and Purification: A Strategic Approach

While specific, scaled-up industrial synthesis routes for 3-Amino-6-methylpicolinic acid are often proprietary, a logical pathway can be devised based on established pyridine chemistry. A common strategy for creating such substituted pyridines involves the functionalization of a pre-existing pyridine core. For instance, a plausible route could start with 6-methylpicolinonitrile, which can be subjected to nitration to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amine and hydrolysis of the nitrile to a carboxylic acid.

The choice of this multi-step approach is deliberate. Introducing an amino group directly onto an electron-deficient pyridine ring can be challenging. Therefore, installing a nitro group, an electron-withdrawing group that can be readily reduced to an amine, is a more reliable and widely practiced method in organic synthesis.[4]

G start 6-Methyl-2-pyridinecarbonitrile (Starting Material) step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate1 6-Methyl-3-nitro-2-pyridinecarbonitrile step1->intermediate1 step2 Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate1->step2 intermediate2 3-Amino-6-methyl-2-pyridinecarbonitrile step2->intermediate2 step3 Hydrolysis (Acid or Base Catalyzed) intermediate2->step3 product 3-Amino-6-methylpicolinic Acid (Final Product) step3->product

A plausible synthetic workflow for 3-Amino-6-methylpicolinic acid.
Generalized Laboratory Synthesis Protocol

This protocol describes a representative, multi-step synthesis. Causality : Each step is designed to selectively modify one functional group while preserving others, a core principle of complex organic synthesis.

  • Nitration of the Pyridine Ring:

    • Rationale: To introduce a precursor for the amino group at the desired position. A mixture of nitric and sulfuric acid is a standard nitrating agent for deactivating aromatic systems.

    • Procedure:

      • Cool a stirred solution of concentrated sulfuric acid to 0-5°C in an ice bath.

      • Slowly add 6-methyl-2-pyridinecarbonitrile to the cooled acid.

      • Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10°C.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours until TLC or HPLC analysis indicates consumption of the starting material.

      • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 6-methyl-3-nitro-2-pyridinecarbonitrile.

      • Filter, wash with cold water, and dry the crude product.

  • Reduction of the Nitro Group:

    • Rationale: To convert the nitro group into the target amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

    • Procedure:

      • Dissolve the nitrated intermediate in a suitable solvent like ethanol or ethyl acetate.

      • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

      • Place the mixture in a hydrogenation apparatus and apply hydrogen gas pressure (e.g., 50-60 psi).

      • Stir vigorously at room temperature for several hours or until hydrogen uptake ceases.

      • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-6-methyl-2-pyridinecarbonitrile.

  • Hydrolysis of the Nitrile Group:

    • Rationale: To convert the nitrile functional group into the final carboxylic acid. Acid-catalyzed hydrolysis is a standard method for this conversion.

    • Procedure:

      • Add the amino-nitrile intermediate to a solution of concentrated hydrochloric acid.

      • Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

      • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the final product.

      • Filter the solid, wash with a small amount of cold water and then a non-polar solvent like diethyl ether.

      • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure 3-Amino-6-methylpicolinic acid.

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a critical, self-validating step in any chemical workflow. High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis, often coupled with mass spectrometry (MS) for definitive structural confirmation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in mobile phase or suitable solvent prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc1 Inject sample into HPLC system prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV or MS Detection hplc2->hplc3 data1 Integrate chromatogram peaks hplc3->data1 data2 Calculate purity (% area) data1->data2 data3 Compare retention time to reference standard data1->data3

Standard analytical workflow for purity assessment by HPLC.
Protocol for RP-HPLC Analysis

This protocol is representative for the analysis of amino acids and related polar compounds.[5][6][7]

  • Objective: To determine the purity of 3-Amino-6-methylpicolinic acid and confirm its identity by retention time comparison.

  • Instrumentation & Reagents:

    • HPLC system with UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: Formic acid is used to acidify the mobile phase, which protonates the carboxylic acid and amino groups on the analyte. This suppresses silanol interactions on the column and ensures sharp, symmetrical peak shapes.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Reference Standard: A certified pure sample of 3-Amino-6-methylpicolinic acid.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Prepare the synthesized sample at the same concentration as the standard. Ensure complete dissolution.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30°C.

      • Detection Wavelength: Determined by UV scan of the analyte (typically 254 nm or 280 nm for aromatic compounds).

      • Gradient Program:

        • 0-2 min: 5% B

        • 2-15 min: 5% to 95% B

        • 15-18 min: 95% B

        • 18-20 min: 95% to 5% B

        • 20-25 min: 5% B (re-equilibration) Rationale: A gradient elution is used to ensure that compounds with a wide range of polarities can be eluted efficiently, providing good separation of the main product from potential impurities.

    • Analysis:

      • Inject the standard to determine its retention time.

      • Inject the sample.

      • Compare the retention time of the major peak in the sample to that of the standard for identity confirmation.

      • Calculate the purity by dividing the peak area of the main product by the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

The pyridine amino acid scaffold is of significant interest in medicinal chemistry.[8] The pyridine ring is a bioisostere for a phenyl ring but offers unique properties, including the ability to act as a hydrogen bond acceptor via the ring nitrogen and improved aqueous solubility. These features can enhance a drug candidate's pharmacokinetic profile and binding affinity to biological targets.

  • Scaffold for Drug Discovery: 3-Amino-6-methylpicolinic acid provides a rigid framework with three distinct functional groups that can be independently modified. This allows for the systematic exploration of chemical space during lead optimization. For example, the carboxylic acid can form salt bridges or hydrogen bonds with active site residues, the amino group can be acylated to introduce diverse side chains, and the methyl group can be further functionalized.[4]

  • Precursor for Bioactive Molecules: Related aminopyridine structures are known precursors for potent inhibitors of enzymes like DNA gyrase, which are crucial antibacterial targets.[4] The specific substitution pattern of 3-Amino-6-methylpicolinic acid makes it a candidate for developing novel therapeutics in oncology, infectious diseases, and neurology.[3][8]

  • Role in Prodrug Development: Amino acids are frequently used as promoieties in prodrug design to enhance the absorption of parent drugs via amino acid transporters in the body.[9] While this compound itself is a building block, its structural motifs are directly relevant to prodrug strategies aimed at improving bioavailability and targeted delivery.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 53636-71-8 should always be consulted, general precautions for related aminopyridine carboxylic acids should be followed.

  • Hazard Identification: Compounds in this class are often classified as irritants. Potential hazards include:

    • Causes skin irritation (H315).[10]

    • Causes serious eye irritation (H319).[10]

    • May cause respiratory irritation (H335).[10]

    • May be harmful if swallowed.[11]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles (EN166 standard).[12]

    • When handling the solid powder, use a fume hood or work in a well-ventilated area to avoid inhaling dust. If dust generation is unavoidable, a NIOSH/MSHA approved respirator is required.[12]

  • Storage and Handling:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Recommended storage is between 2-8°C, protected from light.[1]

    • Avoid contact with strong oxidizing agents.[11]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Do not allow the product to enter the sewage system.[10]

References

  • 3-Aminopicolinic acid | C6H6N2O2 | CID 73836. PubChem. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • CAS#:53636-71-8 | 3-amino-6-methylpyridine-2-carboxylic acid. Chemsrc. [Link]

  • 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. PubChem. [Link]

  • Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. [Link]

  • Amino Acids in the Development of Prodrugs. PMC - PubMed Central. [Link]

  • Amino Acid Analysis. Agilent. [Link]

  • Method for producing 2-amino-6-methylnicotinic acid.
  • Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]

  • Method development for amino acid analysis. ResearchGate. [Link]

Sources

Exploratory

A Researcher's Guide to Sourcing 3-Amino-6-methylpicolinic Acid: From Supplier Qualification to Experimental Success

For researchers and drug development professionals, the integrity of starting materials is paramount. The quality of a single chemical building block, such as 3-Amino-6-methylpicolinic acid, can significantly impact expe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of starting materials is paramount. The quality of a single chemical building block, such as 3-Amino-6-methylpicolinic acid, can significantly impact experimental outcomes, influencing everything from reaction yields and impurity profiles to the biological activity and safety of the final compound. This guide provides an in-depth technical framework for navigating the complexities of sourcing this crucial reagent, moving beyond a simple supplier list to empower scientists with a robust methodology for vendor qualification and quality control.

The Critical Role of 3-Amino-6-methylpicolinic Acid in Research and Development

3-Amino-6-methylpicolinic acid (CAS No. 53636-71-8) is a substituted picolinic acid derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural features, including the carboxylic acid, amino group, and pyridine ring, make it a versatile scaffold for the synthesis of a wide range of compounds with potential therapeutic applications. Given its role as a foundational element in multi-step syntheses, ensuring its purity and consistency is not just a matter of good practice but a critical determinant of research and development success.

Identifying Potential Suppliers: A Market Overview

A preliminary survey of the chemical marketplace reveals several suppliers listing 3-Amino-6-methylpicolinic acid. These range from large, well-established chemical conglomerates to smaller, specialized niche providers. The following table summarizes a selection of potential suppliers. It is important to note that this is not an exhaustive list and serves as a starting point for a more rigorous qualification process.

Supplier CategoryPotential VendorsNotes
Research Chemical Suppliers Sigma-Aldrich (Merck), Oakwood Chemical, BLD PharmOften provide smaller, research-grade quantities. May offer detailed analytical data.
Chemical Marketplaces ECHEMI, ChemicalBookPlatforms that connect buyers with various manufacturers and traders, primarily based in China.[1][2]
Manufacturers & Custom Synthesis Alkali Metals, Various unlisted manufacturersMay offer larger, bulk quantities and custom synthesis options.[3]

The Cornerstone of Quality: A Robust Supplier Qualification Process

Selecting a supplier should not be based on price and availability alone. A systematic evaluation of a vendor's capabilities and quality systems is essential to mitigate risks such as production delays, batch-to-batch variability, and regulatory non-compliance.[4][5][6] A comprehensive supplier qualification process is a multi-faceted approach that encompasses documentation review, risk assessment, and potentially, on-site audits.

The Supplier Approval Checklist

A structured checklist is an invaluable tool for ensuring a thorough and consistent evaluation of potential suppliers.[7] Key areas to assess include:

  • Certifications and Regulatory Compliance: Look for certifications such as ISO 9001, which demonstrates a commitment to quality management systems.[4][7] For materials intended for later-stage drug development, adherence to Good Manufacturing Practices (GMP) may be necessary.[6]

  • Quality and Purity Standards: The supplier should be able to provide clear specifications for their product, including purity levels and impurity profiles.[7]

  • Supply Chain Reliability: Assess the supplier's ability to provide consistent and timely delivery.[7]

  • Technical Support and Transparency: A reliable supplier will have knowledgeable technical staff who can answer questions about their products and processes.[7]

Workflow for Supplier Qualification

The following diagram illustrates a logical workflow for qualifying a new chemical supplier.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Risk Assessment & Approval Identify Potential Suppliers Identify Potential Suppliers Request Documentation Request Documentation Identify Potential Suppliers->Request Documentation Initial Contact Review CoA and SDS Review CoA and SDS Request Documentation->Review CoA and SDS Documentation Received Assess Analytical Methods Assess Analytical Methods Review CoA and SDS->Assess Analytical Methods Initial Review Pass In-house Analysis of Sample In-house Analysis of Sample Assess Analytical Methods->In-house Analysis of Sample Request Sample Evaluate Supplier Reliability Evaluate Supplier Reliability In-house Analysis of Sample->Evaluate Supplier Reliability Analytical Data Confirmed Conduct Risk Assessment Conduct Risk Assessment Evaluate Supplier Reliability->Conduct Risk Assessment Positive Evaluation Approve and Onboard Approve and Onboard Conduct Risk Assessment->Approve and Onboard Acceptable Risk

Caption: A stepwise workflow for qualifying chemical suppliers.

Decoding the Certificate of Analysis (CoA): A Critical Skill

The Certificate of Analysis (CoA) is a crucial document that provides detailed information about a specific batch of a chemical.[4] It is more than just a confirmation of identity; it is a testament to the quality and purity of the material. Researchers should meticulously review the CoA for the following information:

ParameterImportanceWhat to Look For
Product Identification Ensures you have the correct material.Correct chemical name, CAS number (53636-71-8), and molecular formula (C7H8N2O2).[8]
Purity Assay Determines the percentage of the desired compound.The analytical method used (e.g., HPLC, NMR) and the resulting purity value (typically >97% for research grade).[8][9]
Identification Tests Confirms the chemical structure.Data from techniques like ¹H NMR and Mass Spectrometry (MS) that are consistent with the structure of 3-Amino-6-methylpicolinic acid.[9]
Impurities Informs on the presence of unwanted substances.Levels of residual solvents, starting materials, and by-products. The absence of certain impurities may be critical for specific applications.
Physical Properties Provides information for handling and use.Appearance, melting point, and solubility.
Batch Number and Date Ensures traceability.A unique lot number and the date of analysis.

Essential Quality Control Parameters and Analytical Methods

While a supplier's CoA provides valuable information, independent verification is often a necessary step, especially for critical applications. The quality control of starting materials is a fundamental aspect of ensuring the reproducibility and reliability of experimental results.[10][11]

Key Analytical Techniques for Quality Assessment

The following analytical methods are commonly employed to assess the quality of amino acid derivatives like 3-Amino-6-methylpicolinic acid:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination. A well-developed HPLC method can separate the main component from impurities, allowing for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can also provide information about impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify potential impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a good identity check.

A Step-by-Step Protocol for In-House Purity Verification by HPLC

This protocol provides a general framework for the in-house verification of the purity of 3-Amino-6-methylpicolinic acid. Method optimization will be required.

  • Standard and Sample Preparation:

    • Accurately weigh a reference standard of 3-Amino-6-methylpicolinic acid (if available) and the supplier's sample.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions.

    • Integrate the peaks in the chromatograms.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

The Impact of Purity on Experimental Outcomes

The presence of impurities in 3-Amino-6-methylpicolinic acid can have significant and often detrimental effects on research outcomes:

  • Reduced Reaction Yields: Impurities can interfere with chemical reactions, leading to lower yields of the desired product.

  • Formation of Unwanted By-products: Reactive impurities can participate in side reactions, complicating the purification of the target compound.

  • Inaccurate Biological Data: Impurities with biological activity can lead to misleading results in in vitro and in vivo assays.

  • Challenges in Scale-up: Impurities that are manageable on a small scale can become significant problems during process scale-up.

The following diagram illustrates the cascading effect of starting material quality on the drug development pipeline.

PurityImpact cluster_0 High Purity cluster_1 Low Purity Starting_Material 3-Amino-6-methylpicolinic acid Quality Predictable_Chemistry Predictable Chemistry Starting_Material->Predictable_Chemistry Ensures Variable_Chemistry Variable Chemistry Starting_Material->Variable_Chemistry Leads to Clean_Biology Clean Biological Data Predictable_Chemistry->Clean_Biology Smooth_Development Smooth Development Path Clean_Biology->Smooth_Development Confounded_Biology Confounded Biological Data Variable_Chemistry->Confounded_Biology Development_Hurdles Development Hurdles Confounded_Biology->Development_Hurdles

Caption: The influence of starting material purity on research and development outcomes.

Conclusion: A Proactive Approach to Sourcing

The successful sourcing of 3-Amino-6-methylpicolinic acid, and indeed any chemical reagent, requires a proactive and diligent approach. By moving beyond a cursory examination of price and availability and embracing a comprehensive supplier qualification and in-house quality control strategy, researchers can significantly enhance the reliability and reproducibility of their work. This investment of time and resources at the outset of a project will invariably pay dividends in the form of more robust data, fewer experimental setbacks, and a more streamlined path toward achieving research and development goals.

References

  • Elchemy. (2025, July 15). The Ultimate Supplier Approval Checklist for Chemical Procurement Teams.
  • Allan Chemical Corporation. (2025, September 19).
  • SimplerQMS. (2025, April 30). Supplier Qualification: Definition, Process, and Guidelines.
  • QCADVISOR. (2025, June 19). Supplier Qualification: Definition, Process, Steps and Guidelines.
  • Procedure for Qualification of Vendors for Raw Material and Packaging M
  • gmp-compliance.org.
  • Starodub. (2019, July 8).
  • enkrisi. (2023, March 3). Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions.
  • gmp-compliance.org.
  • MedchemExpress.com.
  • ECHEMI.
  • GMP Navigator.
  • 3-amino-6-methylpyridine-2-carboxylic acid, min 97%, 1 gram.
  • ChemicalBook. 53636-71-8(3-Amino-6-methylpicolinic acid) Product Description.
  • Oakwood Chemical. 3-Amino-6-methylpyridine.
  • Alkali Metals. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.

Sources

Foundational

mechanism of action of aminopicolinic acids

An In-Depth Technical Guide to the Mechanism of Action of Aminopicolinic Acids Abstract Aminopicolinic acids represent a significant class of synthetic auxin herbicides, prized for their efficacy in controlling broadleaf...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Aminopicolinic Acids

Abstract

Aminopicolinic acids represent a significant class of synthetic auxin herbicides, prized for their efficacy in controlling broadleaf weeds. Their mechanism of action, while superficially resembling the natural plant hormone indole-3-acetic acid (IAA), exhibits a remarkable degree of molecular specificity that is key to their function and a subject of intense research. This guide provides a detailed examination of the molecular cascade initiated by aminopicolinic acids, from receptor binding to terminal physiological effects. We will dissect the core interaction with the SCF-TIR1/AFB E3 ubiquitin ligase complex, explore the experimental methodologies used to validate this mechanism, and discuss the structure-activity relationships that guide the development of new herbicidal agents.

The Canonical Auxin Signaling Pathway: A Primer

To understand how aminopicolinic acids function, one must first grasp the elegant regulatory system they exploit. In plants, the hormone auxin (primarily IAA) governs numerous aspects of growth and development by controlling gene expression. This process is mediated by a sophisticated protein degradation pathway.

  • The Core Machinery : At the heart of this pathway is the SCF-TIR1/AFB E3 ubiquitin ligase complex . This multi-protein machine is responsible for tagging specific proteins with ubiquitin, marking them for destruction by the 26S proteasome.[1][2] The specificity of this complex is determined by its F-box protein component, either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or one of its five homologs, the AUXIN SIGNALING F-BOX (AFB) proteins .[3][4]

  • Repression and De-repression : Under low auxin conditions, a family of transcriptional repressors called Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs) , transcription factors that would otherwise activate auxin-responsive genes.[5][6]

  • Auxin as the Trigger : When auxin levels rise, the hormone binds directly to the TIR1/AFB protein. This binding event creates a stable surface that enhances the interaction between TIR1/AFB and an Aux/IAA repressor.[2][7][8] The SCF-TIR1/AFB complex then ubiquitinates the Aux/IAA protein, leading to its degradation. The removal of the Aux/IAA repressor liberates the ARF, which can then activate gene expression, resulting in cell elongation and other growth responses.[6]

Natural_Auxin_Pathway cluster_0 Low Auxin cluster_1 High Auxin Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses Aux/IAA_Deg Aux/IAA Gene_Expression_Off Auxin-Responsive Genes OFF ARF->Gene_Expression_Off Inactive Auxin IAA SCF_TIR1 SCF-TIR1/AFB Auxin->SCF_TIR1 Binds to SCF_TIR1->Aux/IAA_Deg Recruits Ub Ubiquitination Aux/IAA_Deg->Ub ARF_Active ARF Gene_Expression_On Auxin-Responsive Genes ON ARF_Active->Gene_Expression_On Activates Proteasome 26S Proteasome Ub->Proteasome Degradation

Caption: The canonical auxin signaling pathway.

The Core Mechanism: Aminopicolinic Acids as a 'Molecular Glue'

Synthetic auxins like the aminopicolinic acids function by hijacking the natural auxin pathway. They mimic the structure and function of IAA, but often with greater stability and receptor affinity, leading to a persistent and overwhelming signal.[9][10][11] This causes uncontrolled and disorganized growth that is ultimately lethal to susceptible plants.[12][13]

The core of their action is to function as a "molecular glue." An individual aminopicolinic acid molecule binds within a pocket on the surface of a TIR1/AFB protein. This binding event stabilizes the conformation of the receptor, creating a high-affinity binding site for an Aux/IAA repressor protein.[2][14] This ternary complex—[AFB]-[herbicide]-[Aux/IAA]—is a prerequisite for efficient ubiquitination and degradation of the repressor.

Receptor Specificity: The Defining Feature

A critical insight into the mechanism of aminopicolinic acids is their distinct receptor specificity. While IAA and other synthetic auxins like 2,4-D can bind to TIR1 and several AFB proteins, genetic and biochemical studies have revealed that aminopicolinic acids and related picolinates (e.g., picloram, halauxifen-methyl) preferentially target AFB5 .[15][16][17][18][19]

This specificity is profound. In the model plant Arabidopsis thaliana, mutants that lack a functional AFB5 protein are highly resistant to the effects of picolinate herbicides but maintain a normal response to IAA and 2,4-D.[18][19] This demonstrates that AFB5 is the primary in vivo receptor for this chemical class. This selective affinity is believed to be due to subtle differences in the amino acid residues lining the auxin-binding pocket of the various TIR1/AFB proteins, which better accommodate the structure of picolinates in AFB5.[20]

Herbicide_Action Herbicide Aminopicolinic Acid SCF_AFB5 SCF-AFB5 Complex Herbicide->SCF_AFB5 Binds with high affinity Ternary_Complex [AFB5]-[Herbicide]-[Aux/IAA] Ternary Complex SCF_AFB5->Ternary_Complex Acts as 'molecular glue' to recruit Aux/IAA Aux_IAA Aux/IAA Repressor Aux_IAA->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation 26S Proteasome Degradation Ubiquitination->Degradation ARF_Released ARF Released Degradation->ARF_Released Frees ARF from repression Uncontrolled_Expression Massive Upregulation of Auxin-Responsive Genes ARF_Released->Uncontrolled_Expression Plant_Death Uncontrolled Growth & Plant Death Uncontrolled_Expression->Plant_Death

Caption: Aminopicolinic acid hijacking the SCF-AFB5 pathway.

Experimental Validation of the Mechanism

The elucidation of this pathway relies on a confluence of genetic, biochemical, and molecular biology techniques. Each experimental approach provides a crucial piece of the puzzle, creating a self-validating system of evidence.

Genetic Screens: Identifying the Target

The most compelling evidence for AFB5 as the primary target came from forward genetic screens. The causality is established by creating random mutations in a large population of plants (e.g., Arabidopsis) and then selecting for rare individuals that survive on a normally lethal dose of the herbicide.

Genetic_Screen Start Wild-Type Seeds Mutagenesis Chemical Mutagenesis (e.g., EMS) Start->Mutagenesis M1_Gen M1 Generation (Heterozygous Mutations) Mutagenesis->M1_Gen Self_Fert Self-Fertilization M1_Gen->Self_Fert M2_Gen M2 Seed Collection (Segregating Mutations) Self_Fert->M2_Gen Selection Plate M2 seeds on media containing lethal dose of picolinate herbicide M2_Gen->Selection Survivors Identify Resistant Survivors Selection->Survivors Mapping Positional Cloning / Whole-Genome Sequencing Survivors->Mapping Identification Identify Mutation in AFB5 Gene Mapping->Identification

Sources

Foundational

A Comprehensive Technical Guide to Unveiling the Therapeutic Targets of 3-Amino-6-methylpicolinic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Course for a Promising Therapeutic Candidate 3-Amino-6-methylpicolinic acid, a structurally distinct derivative of...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Promising Therapeutic Candidate

3-Amino-6-methylpicolinic acid, a structurally distinct derivative of picolinic acid, stands as a molecule of significant interest in the landscape of modern drug discovery. While the parent compound, picolinic acid, is a known endogenous metabolite of tryptophan with a range of physiological activities, the therapeutic potential of its substituted analogues remains a burgeoning field of exploration.[1] This in-depth guide is crafted to provide a robust framework for the scientific community to systematically identify and validate the molecular targets of 3-Amino-6-methylpicolinic acid. By elucidating its mechanism of action, we can unlock its potential in treating a spectrum of human diseases.

Foundational Understanding: The Chemical and Biological Context

3-Amino-6-methylpicolinic acid belongs to the family of pyridine carboxylic acids.[2][3] This class of compounds is notable for its presence in numerous pharmacologically active molecules, exhibiting a wide array of biological effects.[1][2] Picolinic acid itself is a natural metabolite involved in various physiological processes, including neuroprotective, immunological, and anti-proliferative responses.[3] It is also known to be a chelating agent for divalent and trivalent metal ions.[3] The addition of an amino group at the 3-position and a methyl group at the 6-position of the pyridine ring can significantly alter the compound's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metal-chelating abilities. These modifications are anticipated to confer novel biological activities and target specificities.

Potential Therapeutic Landscapes and Mechanistic Starting Points

Based on the known activities of picolinic acid and its derivatives, several therapeutic avenues for 3-Amino-6-methylpicolinic acid can be postulated:

  • Oncology: Picolinic acid derivatives have demonstrated antitumor properties.[2] The mechanism could involve the inhibition of enzymes crucial for cancer cell metabolism or the modulation of signaling pathways that control cell growth and proliferation.

  • Infectious Diseases: The antimicrobial activity of tryptophan metabolites, including picolinic acid, has been reported against various pathogens.[1] 3-Amino-6-methylpicolinic acid may target microbial enzymes or processes that are essential for their survival and replication.

  • Neurodegenerative and Inflammatory Disorders: Given the neuroprotective effects of picolinic acid, its 3-amino-6-methyl derivative could potentially modulate neuroinflammatory pathways or targets involved in the pathogenesis of neurodegenerative diseases.[3] Some picolinic acid derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation.[2]

A Multi-Pronged Approach to Target Identification

A conclusive identification of the molecular target(s) of 3-Amino-6-methylpicolinic acid necessitates a combination of direct and indirect methodologies.

Direct Target Engagement: "Fishing" for the Molecular Partner

Affinity-Based Proteomics: This powerful technique aims to isolate the direct binding partners of the compound from a complex biological mixture.

  • Step 1: Synthesis of an Affinity Probe: A derivative of 3-Amino-6-methylpicolinic acid is synthesized with a linker arm suitable for immobilization on a solid support (e.g., agarose or magnetic beads).

  • Step 2: Affinity Capture: The immobilized compound is incubated with a cell lysate or tissue extract. Proteins that bind to the compound are captured, while non-binders are washed away.

  • Step 3: Elution and Identification: The bound proteins are eluted and subsequently identified using high-resolution mass spectrometry.

Caption: A simplified workflow for affinity-based target identification.

Indirect Target Inference: Mapping the Compound's Cellular Footprint

Chemoproteomics and Transcriptomics: These approaches provide a global view of the cellular changes induced by 3-Amino-6-methylpicolinic acid.

  • Quantitative Proteomics (e.g., SILAC or TMT): By comparing the proteomes of treated and untreated cells, we can identify proteins whose expression levels are significantly altered.

  • Phosphoproteomics: This specialized technique can reveal changes in protein phosphorylation, pointing towards the modulation of kinase signaling pathways.

  • Transcriptomics (e.g., RNA-Seq): Analyzing changes in gene expression can provide insights into the cellular pathways affected by the compound.

Rigorous Target Validation: From Putative Hit to Confirmed Target

Once a list of potential targets is generated, a series of validation experiments are crucial to confirm a direct and functionally relevant interaction.

Biophysical Confirmation of Direct Binding

A suite of biophysical techniques can be employed to confirm a direct interaction between 3-Amino-6-methylpicolinic acid and a purified candidate protein.

Technique Principle Key Information Obtained
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Binding affinity (KD), kinetics (kon, koff)
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)
Thermal Shift Assay (TSA) Monitors the change in protein melting temperature upon ligand binding.Ligand binding, target engagement
Elucidating Functional Consequences

Enzymatic and Cell-Based Assays: These experiments are designed to demonstrate that the binding of 3-Amino-6-methylpicolinic acid to its target leads to a measurable functional outcome.

  • Enzyme Inhibition/Activation Assays: If the putative target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound.

  • Cellular Thermal Shift Assay (CETSA): This method confirms target engagement within a cellular environment by measuring the thermal stabilization of the target protein upon compound binding.

  • Genetic Approaches (CRISPR/siRNA): Knocking down or knocking out the gene encoding the putative target can help to determine if the observed cellular effects of the compound are dependent on that specific protein.

G cluster_0 Target Validation Workflow A Putative Target Identified B Biophysical Assays (SPR, ITC, TSA) A->B Direct Binding? C Biochemical/Cell-Based Assays B->C Functional Effect? D Genetic Validation (CRISPR/siRNA) C->D On-Target Effect? E Confirmed Therapeutic Target D->E

Caption: A stepwise process for the validation of a potential therapeutic target.

Future Perspectives and the Path Forward

The systematic application of the methodologies outlined in this guide will be instrumental in deconvoluting the mechanism of action of 3-Amino-6-methylpicolinic acid. The identification of its direct molecular target(s) will not only provide a deeper understanding of its biological activity but will also pave the way for lead optimization, preclinical development, and ultimately, the potential translation of this promising molecule into a novel therapeutic agent. The journey from a compound of interest to a clinically approved drug is arduous, but a robust and well-validated target is the essential first step on that path.

Sources

Exploratory

3-Amino-6-methylpicolinic acid chemical formula and molecular weight

An In-depth Technical Guide to 3-Amino-6-methylpicolinic Acid for Advanced Research Executive Summary: This guide provides a comprehensive technical overview of 3-Amino-6-methylpicolinic acid, a pivotal heterocyclic buil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-6-methylpicolinic Acid for Advanced Research

Executive Summary: This guide provides a comprehensive technical overview of 3-Amino-6-methylpicolinic acid, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, discuss its strategic importance in the synthesis of targeted protein degraders, and present exemplar protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.

Introduction: A Versatile Scaffold in Modern Drug Discovery

3-Amino-6-methylpicolinic acid, also known by its systematic name 3-amino-6-methylpyridine-2-carboxylic acid, is a substituted picolinic acid derivative. Picolinic acids, isomers of pyridine carboxylic acid, have a rich history in the development of therapeutic agents, leading to drugs for a wide range of diseases[1]. The unique structural arrangement of 3-Amino-6-methylpicolinic acid—featuring a carboxylic acid, an amino group, and a methyl group on a pyridine ring—renders it a highly valuable and versatile scaffold.

The presence of both a nucleophilic amine and a carboxylic acid allows for orthogonal derivatization, making it an ideal component for constructing more complex molecules. Its significance has grown substantially with the advent of new therapeutic modalities, most notably in the field of targeted protein degradation where it serves as a key "Protein Degrader Building Block"[2]. Understanding its properties and synthetic utility is therefore critical for scientists working on the cutting edge of drug development.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is foundational to its successful application in synthesis and drug design. The key identifiers and properties of 3-Amino-6-methylpicolinic acid are summarized below.

Diagram 1: Core Molecular Identifiers

main 3-Amino-6-methylpicolinic Acid sub Chemical Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol CAS Number: 53636-71-8 main->sub

Caption: Key molecular identifiers for 3-Amino-6-methylpicolinic acid.

Table 1: Summary of Physicochemical Data

PropertyValueSource(s)
Systematic Name 3-amino-6-methylpyridine-2-carboxylic acid[2][3][4]
CAS Number 53636-71-8[2][3][5]
Molecular Formula C₇H₈N₂O₂[2][3][4]
Molecular Weight 152.15 g/mol [3][4]
Melting Point 205 °C[3][4]
Boiling Point 362.5 ± 42.0 °C (Predicted)[3][4]
Density 1.337 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 1.43 ± 0.50 (Predicted)[3][4]
Appearance White to Yellow Solid[6]
Storage 2-8°C, protect from light[3]

These properties indicate a stable, solid compound under standard laboratory conditions, suitable for a variety of synthetic transformations.

Strategic Importance in Targeted Protein Degradation

The primary driver for the increased interest in 3-Amino-6-methylpicolinic acid is its utility as a building block for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This molecule is an ideal linker component. The carboxylic acid can be coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide or VHL ligands), while the amino group can be acylated or alkylated to connect to a ligand targeting the protein of interest. This strategic positioning of reactive handles is what makes it a powerful tool in the PROTAC synthesis toolbox.

Diagram 2: Conceptual Workflow for PROTAC Synthesis

cluster_0 Component Assembly cluster_1 Synthetic Chemistry cluster_2 Final Product & Application bb 3-Amino-6-methyl- picolinic Acid (Building Block) synthesis Sequential Amide Coupling Reactions bb->synthesis poi_ligand Ligand for Protein of Interest (POI) poi_ligand->synthesis e3_ligand Ligand for E3 Ligase e3_ligand->synthesis protac Final PROTAC Molecule synthesis->protac degradation Induces Target Protein Degradation protac->degradation start Dissolve 3-Amino-6- methylpicolinic Acid in DMF activate Add HATU & DIPEA (Activate Carboxylic Acid) start->activate add_amine Add Amine (R-NH₂) activate->add_amine monitor Stir & Monitor (TLC / LC-MS) add_amine->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purify via Column Chromatography workup->purify end Isolated Pure Amide Product purify->end

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-6-methylpicolinic Acid

This guide provides a comprehensive technical overview of the solubility and stability of 3-Amino-6-methylpicolinic acid, a key consideration for researchers, scientists, and drug development professionals. By synthesizi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 3-Amino-6-methylpicolinic acid, a key consideration for researchers, scientists, and drug development professionals. By synthesizing established principles of physical chemistry and analytical science, this document offers field-proven insights into the evaluation of this molecule's critical physicochemical properties.

Introduction to 3-Amino-6-methylpicolinic Acid

3-Amino-6-methylpicolinic acid is a substituted picolinic acid derivative with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] Its structure, featuring a pyridine ring with a carboxylic acid, an amino group, and a methyl group, suggests a molecule with amphiprotic character and the potential for various chemical interactions that influence its solubility and stability. Understanding these properties is paramount for its application in pharmaceutical development, from formulation design to ensuring therapeutic efficacy and safety.

A safety data sheet for a related compound, 2-amino-6-methylpyridine, indicates that the product is chemically stable under standard ambient conditions.[2] However, for pharmaceutical applications, a more rigorous understanding of the stability profile under stressed conditions is essential.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both an acidic carboxylic group and a basic amino group in 3-Amino-6-methylpicolinic acid suggests that its solubility will be highly dependent on the pH of the medium.

The solubility of amino acids is generally lowest at their isoelectric point (pI) and increases in acidic or basic solutions where the molecule exists as a cation or anion, respectively.[4][5] A similar pH-dependent solubility profile is anticipated for 3-Amino-6-methylpicolinic acid.

Hypothetical Solubility in Various Solvents

Based on the structure and comparison with similar molecules, a qualitative solubility profile can be predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water (pH-adjusted), BufferspH-dependentThe presence of acidic and basic functional groups will lead to salt formation at different pH values, enhancing solubility.
Polar Protic Methanol, EthanolModerate to HighThe molecule can participate in hydrogen bonding with protic solvents.
Polar Aprotic DMSO, DMFHighThese solvents are effective at solvating polar molecules.
Non-polar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to experimentally determine the equilibrium solubility of 3-Amino-6-methylpicolinic acid.

Objective: To determine the equilibrium solubility of 3-Amino-6-methylpicolinic acid in various solvents at a specified temperature.

Materials:

  • 3-Amino-6-methylpicolinic acid

  • Selected solvents (e.g., water at various pH, ethanol, methanol, acetonitrile, DMSO)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of 3-Amino-6-methylpicolinic acid to a known volume of the selected solvent in a sealed container.

  • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of 3-Amino-6-methylpicolinic acid in the diluted sample using a validated analytical method.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6]

Hypothesized Degradation Pathways

Based on the chemical structure of 3-Amino-6-methylpicolinic acid and known degradation pathways of related compounds, several degradation mechanisms can be anticipated:

  • Oxidation: The pyridine ring and the amino group are susceptible to oxidation, potentially leading to N-oxide formation or other oxidative degradation products.

  • Decarboxylation: Picolinic acids can undergo decarboxylation, especially at elevated temperatures.

  • Hydrolysis: While the amide-like linkage in the pyridine ring is generally stable, extreme pH and temperature could lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

The microbial degradation of picolinic acid is known to proceed via hydroxylation and subsequent decarboxylation, which could be a relevant pathway to consider in environmental fate studies or in the presence of microbial contamination.[8][9]

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guidelines to investigate the stability of 3-Amino-6-methylpicolinic acid under various stress conditions.[10][11]

Objective: To identify the degradation pathways and potential degradation products of 3-Amino-6-methylpicolinic acid under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 3-Amino-6-methylpicolinic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent for initial dissolution (if necessary)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Amino-6-methylpicolinic acid in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Heat the solution (e.g., at 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period.

    • At each time point, withdraw a sample and dilute it for analysis.

  • Thermal Degradation:

    • Store the solid drug substance in a temperature-controlled oven (e.g., at 80°C) for a defined period.

    • Also, expose a solution of the drug substance to the same thermal stress.

    • At each time point, withdraw a sample, dissolve it if necessary, and dilute it for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating analytical method.

Logical Flow of a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes API 3-Amino-6-methylpicolinic acid (Solid) Solution Stock Solution (e.g., 1 mg/mL) API->Solution Thermal Thermal Degradation (80°C, Solid & Solution) API->Thermal Photo Photolytic Degradation (ICH Q1B) API->Photo Acid Acid Hydrolysis (0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Solution->Oxidation Solution->Thermal Solution->Photo Analysis Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Degradation Pathway Elucidation Analysis->Pathway Products Identification of Degradation Products Analysis->Products Method Method Validation Analysis->Method

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust choice for this purpose. Coupling with mass spectrometry (MS) can aid in the identification of degradation products.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and a buffer (e.g., 0.1% formic acid or ammonium acetate)A gradient elution is often necessary to separate the main peak from various degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at a suitable wavelength (e.g., 270 nm) and/or MSUV detection provides quantification, while MS provides mass information for identification of unknowns.
Injection Volume 10 µLA typical injection volume.
Method Validation Strategy

The developed method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Stability-Indicating Method Development

SIMD_Workflow cluster_dev Method Development cluster_stress_samples Stress Sample Generation cluster_spec Specificity Assessment cluster_val Method Validation (ICH Q2) Initial Initial Method Screening Optimization Optimization of Chromatographic Conditions Initial->Optimization Specificity Peak Purity Analysis (PDA/MS) Optimization->Specificity Forced_Deg Forced Degradation (Acid, Base, Ox, Heat, Light) Forced_Deg->Specificity Validation Linearity, Accuracy, Precision, LOD/LOQ, Robustness Specificity->Validation

Caption: Workflow for developing a stability-indicating method.

Conclusion

While specific experimental data for 3-Amino-6-methylpicolinic acid is limited in publicly accessible literature, a robust framework for its characterization can be established based on its chemical structure, the properties of analogous compounds, and established pharmaceutical development guidelines. This guide has outlined the key considerations and experimental approaches for determining the solubility and stability of 3-Amino-6-methylpicolinic acid. A systematic investigation following the protocols described herein will provide the necessary data to support its development for research and pharmaceutical applications, ensuring a comprehensive understanding of its physicochemical properties.

References

  • Wang, L., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(8), e02921-18.
  • Rebelo, L. P. N., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2194.
  • Li, S., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(15), 2788.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 113-135.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Pal, A., & Lahiri, S. C. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 59, 136-138.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Natural Occurrence and Significance of Aminopicolinic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Picolinic acid, a pyridine-2-carboxylic acid, is a naturally occurring catabolite of the amino acid tryptophan, found across a range of bi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a pyridine-2-carboxylic acid, is a naturally occurring catabolite of the amino acid tryptophan, found across a range of biological systems from microorganisms to humans. While the parent compound and its simple derivatives are well-documented in nature, the occurrence of more complex, substituted aminopicolinic acids as natural products is notably scarce. The vast majority of potent, biologically active aminopicolinic acid derivatives, particularly those with applications in agriculture, are synthetic. These synthetic compounds, however, often function by mimicking natural biological processes, such as hormonal signaling in plants. This guide provides a comprehensive technical overview of the natural biosynthesis of the picolinic acid scaffold, explores the limited examples of naturally occurring derivatives, and details the methodologies required for their isolation and characterization. It further bridges the gap between natural occurrence and synthetic application, with a particular focus on the multi-billion dollar auxinic herbicide industry, which is built upon synthetic aminopicolinic acid structures.

The Picolinic Acid Scaffold: A Natural Foundation

Picolinic acid (Pyridine-2-carboxylic acid) is an isomer of nicotinic acid (Vitamin B3) and a fundamental heterocyclic compound.[1] Its defining feature is the nitrogen atom and the adjacent carboxylic acid group, which together form a powerful bidentate chelating agent for divalent and trivalent metal ions like zinc, iron, and chromium.[1] This chelation ability is believed to be central to some of its biological roles, including assisting in the intestinal absorption of essential minerals.[1]

Beyond metal chelation, picolinic acid has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects.[1] Its widespread presence in biological tissues and fluids, including serum and human milk, underscores its role as a native metabolite.[2]

Biosynthesis via the Kynurenine Pathway

The primary route for the natural production of picolinic acid is the kynurenine pathway, the main metabolic cascade for tryptophan degradation in animals and some microorganisms.[1][3] Tryptophan is converted through a series of enzymatic steps into the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde. This intermediate stands at a critical metabolic crossroads. In the primary pathway, it spontaneously cyclizes to form quinolinic acid, a precursor to nicotinamide adenine dinucleotide (NAD+). However, the enzyme picolinate carboxylase can divert this intermediate, catalyzing its cyclization and decarboxylation to form picolinic acid.[4]

Biosynthesis_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Multiple Steps Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Kynurenine->Hydroxyanthranilic_Acid Intermediate 2-amino-3-carboxymuconate semialdehyde Hydroxyanthranilic_Acid->Intermediate Enzymatic Oxidation Quinolinic_Acid Quinolinic Acid Intermediate->Quinolinic_Acid Spontaneous Cyclization Picolinic_Acid Picolinic Acid Intermediate->Picolinic_Acid Picolinate Carboxylase NAD NAD+ Synthesis Quinolinic_Acid->NAD

Figure 1: Simplified biosynthesis of picolinic acid from tryptophan.

Naturally Occurring Picolinic and Aminopicolinic Derivatives

While picolinic acid itself is a common natural product, documented instances of naturally produced aminopicolinic acid derivatives are exceptionally rare. The scientific literature is dominated by synthetic analogues.

  • Picolinic Acid: As discussed, this is a direct catabolite of tryptophan.[1] It is also produced by various microorganisms, sometimes as a byproduct during the degradation of aromatic compounds like nitrobenzene.[2][3]

  • Dipicolinic Acid (DPA): Not an amino-derivative, but a notable related natural product, DPA (pyridine-2,6-dicarboxylic acid) is a key component of bacterial endospores, contributing to their remarkable heat resistance.[5] Its presence is widespread in nature due to the ubiquity of spore-forming bacteria like Bacillus and Clostridium.[5]

  • Phenopicolinic Acid: A rare example of a more complex derivative, phenopicolinic acid was isolated from a mitosporic fungus and identified as an inhibitor of the enzyme dopamine β-hydroxylase.[6]

  • Aminopicolinic Acids: The simplest forms, such as 3-aminopicolinic acid, 4-aminopicolinic acid, and 6-aminopicolinic acid, are commercially available as synthetic reagents and building blocks.[7][8][9] While their existence as trace metabolites in some organisms cannot be entirely ruled out, they are not recognized as established natural products. A product of anaerobic degradation of the herbicide picloram is 4-amino-3,6-dichloropicolinic acid.[10]

Table 1: Summary of Picolinic Acid-Related Compounds in Nature

Compound NameChemical StructureNatural Source / OriginKnown Biological Role / Significance
Picolinic Acid Pyridine-2-carboxylic acidTryptophan catabolism in animals & microbes[1][2]Metal chelation, immune modulation, neuroprotection[1]
Dipicolinic Acid Pyridine-2,6-dicarboxylic acidBacterial endospores (Bacillus, Clostridium)[5]Confers heat resistance to spores[5]
Phenopicolinic Acid Substituted picolinic acidMitosporic Fungi[6]Dopamine β-hydroxylase inhibitor[6]
4-Amino-3,5,6-trichloropicolinic acid (Picloram) SyntheticNot naturally occurringPotent auxinic herbicide[11][12]
Aminopyralid & Clopyralid SyntheticNot naturally occurringWidely used auxinic herbicides[13][14]

The Synthetic Frontier: Aminopicolinic Acids as Herbicides

The primary significance of the aminopicolinic acid scaffold lies not in its natural occurrence, but in its synthetic manipulation to create potent herbicides. Compounds like picloram (4-amino-3,5,6-trichloropicolinic acid), clopyralid, and aminopyralid form a major class of synthetic auxin herbicides.[11][13][14]

These molecules are not natural products but are designed as structural mimics of the natural plant hormone auxin (indole-3-acetic acid). They bind to auxin receptors, such as the F-box protein AFB5, leading to uncontrolled, disorganized growth and ultimately the death of susceptible broadleaf plants.[12][15] The discovery that halogen and amino substitutions on the picolinic acid ring could induce potent, selective herbicidal activity was a landmark in agrochemical development.[10][14]

Methodologies for Isolation and Characterization

The discovery of a novel, naturally occurring aminopicolinic acid derivative would require a systematic workflow combining extraction, separation, and structural elucidation. The following protocols represent a generalized, self-validating system for natural product discovery from microbial or plant sources.

Extraction of Bioactive Compounds

The initial extraction is critical for efficiently removing the target compounds from the source matrix.[16][17] The choice of solvent and method depends on the polarity of the target molecule and the nature of the source material.

Step-by-Step Protocol: General Solvent Extraction

  • Sample Preparation: Dry the biological material (e.g., microbial cell mass, ground plant tissue) to a constant weight, either by air-drying or lyophilization. Grind the dried material into a fine, homogenous powder to maximize surface area for extraction.[16]

  • Maceration (Cold Extraction):

    • Place the powdered sample in a sealed container with a suitable solvent (e.g., methanol, ethanol, ethyl acetate) at a ratio of 1:10 (w/v).

    • Allow the mixture to stand for 3-7 days at room temperature with frequent agitation.[18] This gentle process is ideal for thermolabile compounds.

    • Strain the mixture, press the solid residue (marc) to recover residual solvent, and combine the liquid fractions.

  • Soxhlet Extraction (Hot Extraction):

    • Place the powdered sample in a cellulose thimble and insert it into a Soxhlet apparatus.

    • Add the extraction solvent to the connected round-bottom flask.

    • Heat the solvent to boiling. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, providing a continuous extraction with fresh, hot solvent.[17] This method is highly efficient but unsuitable for heat-sensitive molecules.

  • Concentration: Remove the solvent from the filtered extract under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract is a complex mixture requiring chromatographic separation to isolate pure compounds.[16]

Step-by-Step Protocol: Chromatographic Purification

  • Column Chromatography (Initial Fractionation):

    • Pack a glass column with a stationary phase (e.g., silica gel for normal-phase, C18-bonded silica for reverse-phase).

    • Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Combine fractions from column chromatography that contain the compound of interest.

    • Inject this semi-purified fraction into an HPLC system equipped with a preparative or semi-preparative column.

    • Develop an isocratic or gradient elution method to achieve baseline separation of the target compound.[16]

    • Collect the peak corresponding to the pure compound and verify its purity using an analytical HPLC method.

Structural Characterization

Once a pure compound is isolated, its chemical structure is determined using spectroscopic techniques.

  • Mass Spectrometry (MS): Provides the exact molecular weight and elemental formula of the compound. Fragmentation patterns can offer clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Advanced 2D NMR experiments (e.g., COSY, HMBC, HSQC) are used to definitively piece together the molecular structure.[19]

Workflow_Diagram cluster_0 Extraction cluster_1 Isolation & Purification cluster_2 Characterization Source Biological Source (Plant/Microbe) Grind Drying & Grinding Source->Grind Extract Solvent Extraction (Maceration/Soxhlet) Grind->Extract Crude Crude Extract Extract->Crude CC Column Chromatography Crude->CC Fractions Semi-pure Fractions CC->Fractions HPLC Preparative HPLC Fractions->HPLC Pure Pure Compound HPLC->Pure MS Mass Spectrometry Pure->MS NMR NMR Spectroscopy Pure->NMR Structure Structure Elucidation MS->Structure NMR->Structure

Figure 2: General workflow for natural product discovery.

Conclusion and Future Outlook

The natural occurrence of aminopicolinic acid derivatives remains a largely unexplored field, with documented examples being exceedingly rare. The core picolinic acid scaffold, however, is a well-established metabolite of the tryptophan degradation pathway. The true value of the aminopicolinic acid structure has been realized through synthetic chemistry, leading to the development of highly effective auxinic herbicides that have profoundly impacted global agriculture.

For researchers in drug development and natural products, this presents a unique opportunity. The microbial degradation pathways of picolinic acid and related pyridine compounds often involve enzymatic hydroxylation and amination.[3] Exploring these pathways could unveil novel biocatalysts capable of producing unique aminopicolinic acid structures that are inaccessible through traditional synthesis. The discovery of a novel, naturally occurring aminopicolinic acid with potent biological activity could open new avenues for drug leads, agrochemicals, or metal-chelating agents, bridging the gap between natural product chemistry and high-value synthetic applications.

References

  • Wikipedia. Picolinic acid. [Link]

  • Qiu, J., et al. (2021). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. [Link]

  • Kefford, N. P., & Caso, O. H. (1963). A Picolinic Acid Derivative: A Plant Growth Regulator. Science. [Link]

  • Epp, J. B., et al. (2001). 4-aminopicolinates and their use as herbicides.
  • Hamaker, J. W., et al. (1963). A Picolinic Acid Derivative: A Plant Growth Regulator. SciSpace. [Link]

  • Dow AgroSciences LLC. (2003). 4-aminopicolinates and their use as herbicides.
  • Wikipedia. Dipicolinic acid. [Link]

  • Gong, Y., et al. (2012). Synthesis of the natural herbicide δ-aminolevulinic acid from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry. [Link]

  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

  • Chen, K., et al. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. [Link]

  • Norris-Tull, D. (2024). Picolinic Acid Family of Herbicides. Management of Invasive Plants in the Western USA. [Link]

  • Nakamura, T., et al. (1975). Phenopicolinic Acid, a New Microbial Product Inhibiting Dopamine Beta-Hydroxylase. The Journal of Antibiotics. [Link]

  • Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health. [Link]

  • Oluma, H. O. A., & Garba, S. A. (2016). Antimicrobial activity of Picolinic acid. ResearchGate. [Link]

  • ResearchGate. (2023). Structures of various picolinic acid auxin herbicides and 6‐aryl‐picolinate auxin herbicides. [Link]

  • ChemBK. 4-Aminopicolinic acid. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International ResearchScape. [Link]

  • PubChem. 6-aminonicotinic acid. [Link]

  • Mehler, A. H. (1956). NICOTONIC ACID BIOSYNTHESIS: CONTROL BY AN ENZYME THAT COMPETES WITH A SPONTANEOUS REACTION. R Discovery. [Link]

  • PubChem. 3-Aminopicolinic acid. [Link]

  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. National Institutes of Health. [Link]

  • Tuccinardi, T., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. National Institutes of Health. [Link]

  • ResearchGate. (2018). Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. [Link]

  • Abubakar, A. R., & Haque, M. (2020). Method of Natural Product Isolation: A Review. ResearchGate. [Link]

  • Abubakar, A. R., & Haque, M. (2018). Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. International Journal of Basic Sciences and Applied Computing. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Amino-6-methylpicolinic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-6-methylpicolinic acid, a substituted pyridine derivative, represents a molecule of interest within medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-methylpicolinic acid, a substituted pyridine derivative, represents a molecule of interest within medicinal chemistry and drug discovery. Its structural similarity to other biologically active picolinic acids suggests a potential for diverse pharmacological activities. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of specific data for this particular compound. This technical guide aims to provide a thorough overview of the available information on 3-Amino-6-methylpicolinic acid, supplemented with pertinent data from closely related analogs to offer a foundational resource for researchers. This guide will cover postulated synthetic pathways, predicted physicochemical properties, and potential biological activities, thereby serving as a catalyst for future investigation into this promising molecule.

Introduction

Picolinic acid and its derivatives have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. These activities stem from the ability of the picolinic acid scaffold to coordinate with various metal ions and interact with biological targets.[1] The introduction of amino and methyl substituents to the pyridine ring, as seen in 3-Amino-6-methylpicolinic acid, can significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics. This guide provides a detailed exploration of 3-Amino-6-methylpicolinic acid, acknowledging the current limitations in available data and leveraging information from analogous compounds to build a predictive framework for its properties and potential applications.

Chemical and Physical Properties

Direct experimental data on the physicochemical properties of 3-Amino-6-methylpicolinic acid is limited. The information available is primarily from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties of 3-Amino-6-methylpicolinic Acid

PropertyValueSource
CAS Number 53636-71-8[2][3]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Melting Point 205 °C[4]
Boiling Point (Predicted) 362.5 ± 42.0 °C[4]
Density (Predicted) 1.337 ± 0.06 g/cm³[4]
pKa (Predicted) 1.43 ± 0.50[4]
Storage Room temperature, protect from light[2][4]

For context, the experimental pKa values for the related compound, 3-aminopicolinic acid, have been documented in the IUPAC Digitized pKa Dataset.[5] Spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, are available for 3-aminopicolinic acid and can serve as a reference for the characterization of 3-Amino-6-methylpicolinic acid.[5]

Synthesis of 3-Amino-6-methylpicolinic Acid and Related Compounds

Proposed Synthetic Pathway for 3-Amino-6-methylpicolinic Acid

A plausible synthetic route could start from a commercially available substituted pyridine, such as 2-chloro-6-methylpyridine. The general strategy would involve nitration, followed by reduction of the nitro group to an amino group, and subsequent carboxylation.

G A 2-Chloro-6-methylpyridine B 2-Chloro-6-methyl-3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C 2-Chloro-3-amino-6-methylpyridine B->C Reduction (e.g., Fe/HCl or H₂/Pd-C) D 3-Amino-6-methylpicolinonitrile C->D Cyanation (e.g., CuCN) E 3-Amino-6-methylpicolinic acid D->E Hydrolysis (Acid or Base)

Caption: Proposed synthetic workflow for 3-Amino-6-methylpicolinic acid.

Synthesis of Related Aminopicolinic Acids

A documented synthesis of 4-aminopicolinic acid involves the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group.[6] This multi-step process highlights a common strategy for introducing an amino group to the pyridine ring.[6]

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid (Adapted from Bawa et al., 2012) [6]

  • Nitration of Picolinic Acid N-Oxide: To a mixture of sulfuric acid and fuming nitric acid, slowly add picolinic acid N-oxide. Heat the reaction mixture to 120-130 °C for 2.5 hours. After cooling, pour the mixture onto ice and neutralize to precipitate 4-nitropicolinic acid N-oxide.

  • Catalytic Hydrogenation: Dissolve the 4-nitropicolinic acid N-oxide in a suitable solvent like acetic acid. Add a palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture under pressure (e.g., 60 psi) at room temperature for an extended period (e.g., 48 hours).

  • Work-up and Isolation: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield 4-aminopicolinic acid.

Potential Biological Activities and Applications

While there is no specific biological data for 3-Amino-6-methylpicolinic acid, the broader family of picolinic acid derivatives exhibits a wide range of biological activities, suggesting potential areas of investigation for this compound.

Herbicidal Activity

Derivatives of 4-amino-picolinic acid have been extensively studied as synthetic auxin herbicides.[1] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants. The substitution pattern on the pyridine ring is crucial for their herbicidal activity.

Antimicrobial Activity

Copper complexes of nicotinic acid and related pyridine derivatives have been reported to possess antimicrobial activities.[6] The coordination of the picolinic acid moiety to metal ions can enhance their biological effects. The antibacterial activity of (6-methyl-pyridin-2-ylamino)-acetic acid and its copper complex has been investigated, with the complex showing enhanced activity.[7]

Enzyme Inhibition

Picolinic acid derivatives are being explored as inhibitors of various enzymes. For instance, they have been investigated as potential positive allosteric modulators of the D2 dopamine receptor, which could have applications in treating neurological disorders.[8]

Anticancer Activity

Novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been synthesized and shown to possess anticancer activity against various cancer cell lines, including glioblastoma.[9] This highlights the potential of substituted aminopyridine scaffolds in cancer drug discovery.

G A 3-Amino-6-methylpicolinic Acid B Herbicidal Activity (Auxin Mimicry) A->B C Antimicrobial Activity (Metal Complexation) A->C D Enzyme Inhibition (e.g., D2R Modulation) A->D E Anticancer Activity A->E

Caption: Potential biological activities of 3-Amino-6-methylpicolinic acid based on related compounds.

Future Directions and Conclusion

3-Amino-6-methylpicolinic acid remains a largely unexplored molecule with significant potential for applications in medicinal chemistry and agrochemicals. The lack of available data presents a clear opportunity for further research. Future studies should focus on:

  • Developing and optimizing a reliable synthetic protocol for 3-Amino-6-methylpicolinic acid to enable its production in quantities sufficient for thorough biological evaluation.

  • Comprehensive characterization of its physicochemical properties , including solubility, pKa, and stability, which are crucial for drug development.

  • Systematic screening for biological activities , including herbicidal, antimicrobial, anticancer, and enzyme inhibitory effects, based on the known activities of its structural analogs.

  • Investigation of its metal-chelating properties and the biological activities of its metal complexes.

This technical guide, by consolidating the limited available information and drawing parallels with closely related compounds, provides a valuable starting point for researchers interested in exploring the chemical and biological landscape of 3-Amino-6-methylpicolinic acid. The structural features of this molecule suggest that it is a promising scaffold for the development of novel bioactive compounds.

References

  • Bawa, R. A., & Say, C. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Feng, S., Liu, J., Wang, Y., Li, Y., & Yang, C. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(23), 8296.
  • Lopresti, M., et al. (2025).
  • National Center for Biotechnology Information. (n.d.). 3-Aminopicolinic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-6-bromopicolinic acid. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Pyridinecarboxylic acid, 6-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Syaima, H., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282.
  • Vara Prasad, J. V. N., et al. (2019). Synthesis, Pharmacological, and Biological Evaluation of MIF-1 Picolinoyl Peptidomimetics as Positive Allosteric Modulators of D2R. ACS Chemical Neuroscience, 10(10), 4348-4360.
  • Verma, A., et al. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv.
  • Chemsrc. (n.d.). CAS#:53636-71-8 | 3-amino-6-methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
  • ResearchGate. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • MDPI. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 28(1), 383.
  • MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
  • MDPI. (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. Molecules, 28(1), 383.
  • MySkinRecipes. (n.d.). 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. International Journal of Molecular Sciences, 24(7), 6210.

Sources

Exploratory

safety and handling of 3-Amino-6-methylpicolinic acid

An In-depth Technical Guide to the Safe Handling of 3-Amino-6-methylpicolinic Acid Section 1: Chemical Identification and Properties Proper identification is the foundation of chemical safety. Understanding the physical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Amino-6-methylpicolinic Acid

Section 1: Chemical Identification and Properties

Proper identification is the foundation of chemical safety. Understanding the physical and chemical properties of a substance allows for the anticipation of its behavior under various laboratory conditions.

PropertyData (Predicted/Inferred)
IUPAC Name 3-amino-6-methylpyridine-2-carboxylic acid
Synonyms 3-Amino-6-methylpyridine-2-carboxylic acid
CAS Number 53636-71-8
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Expected to be a white to off-white or yellowish crystalline solid, based on related compounds like picolinic acid and 2-amino-6-methylpyridine.
Solubility Expected to be soluble in water.
Stability Stable under ordinary conditions of use and storage.
Reactivity Incompatible with strong oxidizing agents, strong reducing agents, strong acids, and bases. Avoid heat, sparks, and ignition sources.

Section 2: Hazard Identification and GHS Classification

Due to the absence of specific toxicological data for 3-Amino-6-methylpicolinic acid, the following GHS classification is inferred from hazardous, structurally similar compounds like 2-amino-6-methylpyridine and 4-aminopyridine. The principle of precaution dictates that this compound should be handled as if it possesses these hazards until proven otherwise.

Hazard ClassGHS CategoryHazard Statement (Inferred)
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.
Acute Toxicity, Dermal Category 2H310: Fatal in contact with skin.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage. (Based on Picolinic Acid).
Specific Target Organ Toxicity (Single) Category 3H335: May cause respiratory irritation.

The aminopyridine functional group is associated with high acute toxicity. For instance, 2-amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin. The carboxylic acid group on the pyridine ring, as seen in picolinic acid, is known to cause serious eye damage. Therefore, the combination of these functional groups in one molecule necessitates handling it with the utmost care, assuming a high degree of hazard.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is critical. Engineering controls are the first and most effective line of defense, followed by the mandatory use of appropriate PPE.

Engineering Controls: The Primary Barrier

The causality behind prioritizing engineering controls is simple: they remove the hazard at the source, minimizing the potential for exposure.

  • Fume Hood: All handling of solid 3-Amino-6-methylpicolinic acid and its solutions must be conducted in a properly functioning and certified chemical fume hood. This is to prevent inhalation of any dusts or aerosols.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): The Final Defense

PPE is not a substitute for robust engineering controls but is essential for protecting personnel from residual risks.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Given the high risk of serious eye damage inferred from picolinic acid, a face shield should be worn in addition to goggles whenever there is a risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Due to the potential for fatal dermal toxicity, double-gloving with chemically resistant gloves (e.g., nitrile) is strongly recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.

    • Lab Coat: A chemically resistant lab coat is required. Ensure cuffs are tucked into gloves.

  • Respiratory Protection: If there is any potential for dust or aerosol generation outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with particulate filters is required. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow start Start: Handling 3-Amino-6-methylpicolinic acid fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_standard Standard PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat fume_hood->ppe_standard Yes stop STOP! Re-evaluate procedure. Do not work outside hood. fume_hood->stop No risk_assessment Assess risk of splash or dust ppe_standard->risk_assessment add_faceshield Add Face Shield risk_assessment->add_faceshield High Risk respirator_needed Is there a risk of aerosolization outside hood? risk_assessment->respirator_needed Low Risk add_faceshield->respirator_needed add_respirator Add NIOSH-approved Respirator (fit-tested) respirator_needed->add_respirator Yes proceed Proceed with Caution respirator_needed->proceed No add_respirator->proceed

Caption: Diagram 1: PPE Selection Workflow for handling 3-Amino-6-methylpicolinic acid.

Section 4: Safe Handling and Storage Procedures

Prudent Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

  • Labeling: Ensure all containers are clearly and accurately labeled.

  • Transportation: When moving the chemical, use a secondary container to mitigate spills.

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Container: Store in a tightly closed, original container. Polyethylene or polypropylene containers are recommended.

  • Location: Store in a cool, dry, and well-ventilated area.

  • Segregation: Store locked up in a designated area for highly toxic substances. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.

Section 5: Emergency Procedures

Preparation is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

Immediate and correct first aid can be life-saving. Always show the Safety Data Sheet (or this guide) to attending medical personnel.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: This is a critical exposure route. Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Spill Response
  • Minor Spill (Solid):

    • Evacuate non-essential personnel.

    • Ensure the area is well-ventilated (within a fume hood if possible).

    • Wearing full PPE (including respirator if necessary), gently cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. Avoid raising dust.

    • Decontaminate the spill area with a suitable cleaning agent and wipe dry.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry into the area.

Spill_Response_Decision_Tree Diagram 2: Spill Response Decision Tree spill Spill Occurs assess_size Is the spill large or outside of containment? spill->assess_size major_spill Major Spill Protocol: 1. Evacuate Area 2. Alert Others 3. Call Emergency Response assess_size->major_spill Yes minor_spill Minor Spill Protocol assess_size->minor_spill No ppe_check Don Full PPE: - Double Gloves - Goggles & Face Shield - Lab Coat - Respirator (if needed) minor_spill->ppe_check contain Cover spill with inert absorbent material (e.g., sand, vermiculite) ppe_check->contain collect Carefully sweep into a labeled hazardous waste container. AVOID CREATING DUST. contain->collect decontaminate Decontaminate spill area and dispose of all materials as hazardous waste. collect->decontaminate end Procedure Complete decontaminate->end

Caption: Diagram 2: A decision tree for responding to a spill of 3-Amino-6-methylpicolinic acid.

Fire Fighting
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazards from Combustion: The compound may be combustible at high temperatures. Fire may produce toxic fumes of carbon oxides and nitrogen oxides (NOx).

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Waste Disposal

Chemical waste must be handled with the same level of care as the parent compound.

  • Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.

  • Containers: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.

  • Procedure: Dispose of the material through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not allow the product to enter drains or sewer systems. Contaminated packaging should be treated as unused product.

References

  • University of Georgia. 4-Aminopyridine-504-24-5.docx.[Link]

  • ScienceLab.com. Material Safety Data Sheet Picolinic acid. (2005-10-10). [Link]

  • Generic MSDS. Material Safety Data Sheet. (2021-11-25). [Link]

  • PubChem. 3-Aminopicolinic acid.[Link]

  • PubChem. 3-Amino-6-bromopicolinic acid. [https://pubchem.ncbi.nlm.nih.gov/compound/45480452]([Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Amino-6-methylpicolinic Acid in Coordination Chemistry

Introduction: Unveiling the Potential of a Versatile Ligand In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials and catalysts. 3-Ami...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials and catalysts. 3-Amino-6-methylpicolinic acid, a substituted pyridine carboxylic acid, presents itself as a compelling bidentate ligand. Its structure, featuring a pyridine nitrogen, a carboxylic acid group, and an amino group, offers multiple coordination sites and opportunities for hydrogen bonding, making it a versatile building block for a diverse range of metal complexes. The presence of both electron-donating amino and methyl groups on the pyridine ring can modulate the electronic properties of the resulting metal complexes, influencing their reactivity and physical properties.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of 3-Amino-6-methylpicolinic acid in coordination chemistry. We will delve into the synthesis of the ligand and its metal complexes, thorough characterization techniques, and explore its potential in catalysis, luminescent materials, and biological applications. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.

Part 1: Synthesis of 3-Amino-6-methylpicolinic Acid and its Metal Complexes

The journey into the coordination chemistry of 3-Amino-6-methylpicolinic acid begins with its synthesis, followed by the preparation of its metal complexes.

Proposed Synthesis of 3-Amino-6-methylpicolinic Acid

A plausible synthetic route to 3-Amino-6-methylpicolinic acid can be adapted from established methods for analogous compounds, such as 4-aminopicolinic acid[1]. The synthesis involves a two-step process starting from 6-methylpicolinic acid:

Step 1: Nitration of 6-Methylpicolinic Acid N-oxide

  • N-Oxidation: 6-Methylpicolinic acid is first converted to its N-oxide derivative to direct the subsequent nitration to the desired position. This can be achieved by reacting 6-methylpicolinic acid with an oxidizing agent like hydrogen peroxide in acetic acid.

  • Nitration: The resulting 6-methylpicolinic acid N-oxide is then nitrated using a mixture of fuming nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures (e.g., 120-130 °C) to facilitate the introduction of the nitro group at the 3-position.

Step 2: Reduction of 3-Nitro-6-methylpicolinic Acid

  • Catalytic Hydrogenation: The nitro group of 3-nitro-6-methylpicolinic acid is reduced to an amino group via catalytic hydrogenation[1]. This is commonly performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out in a solvent such as acetic acid or ethanol.

General Protocol for the Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes of 3-Amino-6-methylpicolinic acid can be achieved through a straightforward reflux method. The following protocol can be adapted for various divalent and trivalent transition metal salts (e.g., chlorides, nitrates, acetates).

Materials:

  • 3-Amino-6-methylpicolinic acid

  • Metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)

  • Ethanol or Methanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 3-Amino-6-methylpicolinic acid (2 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • In a separate beaker, dissolve the metal salt (1 mmol) in a minimal amount of deionized water or ethanol.

  • Add the metal salt solution dropwise to the ligand solution while stirring.

  • Reflux the reaction mixture for 4-6 hours. The formation of a precipitate may be observed during this time.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Dry the resulting complex in a desiccator over silica gel.

Causality of Experimental Choices:

  • Solvent: Ethanol and methanol are commonly used due to their ability to dissolve the ligand and many metal salts, and their relatively low boiling points facilitate easy removal after the reaction.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is often used to promote the formation of complexes with the general formula [M(L)₂], where L is the deprotonated ligand. However, the stoichiometry can be varied to target different complex compositions.

  • Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the coordination reaction to proceed at a reasonable rate.

Hydrothermal Synthesis of Coordination Polymers

For the synthesis of coordination polymers or metal-organic frameworks (MOFs), which often require higher temperatures and pressures to facilitate the formation of extended structures, the hydrothermal method is employed.

Materials:

  • 3-Amino-6-methylpicolinic acid

  • Metal salt (e.g., MnCl₂, Cd(NO₃)₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • In the Teflon liner of the autoclave, combine 3-Amino-6-methylpicolinic acid (1 mmol) and the metal salt (1 mmol).

  • Add 10-15 mL of deionized water to the liner.

  • Seal the autoclave and place it in an oven preheated to 120-180 °C.

  • Maintain the temperature for 24-72 hours.

  • After the reaction period, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with deionized water and ethanol, and air dry.

Causality of Experimental Choices:

  • Autoclave: The Teflon-lined stainless steel autoclave is essential for safely containing the reaction mixture at high temperatures and pressures.

  • Temperature and Time: The specific temperature and reaction time are critical parameters that influence the crystallinity and dimensionality of the resulting coordination polymer. These parameters often need to be optimized for each specific system.

Part 2: Characterization of 3-Amino-6-methylpicolinic Acid Complexes

A thorough characterization of the synthesized complexes is crucial to determine their structure, composition, and purity. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

2.1.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The FT-IR spectrum of the free ligand will show characteristic absorption bands for the carboxylic acid, amino, and pyridine groups. Upon coordination, shifts in the positions of these bands are expected.

Functional GroupTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Shift upon Coordination
O-H (carboxylic acid)3000-2500 (broad)Disappearance or significant broadening
C=O (carboxylic acid)1700-1680Shift to lower wavenumber (1650-1550 cm⁻¹)
C=N (pyridine ring)~1600Shift to lower or higher wavenumber
N-H (amino group)3400-3200Shift to lower wavenumber

2.1.2 UV-Visible (UV-Vis) Spectroscopy

For complexes of transition metals with unfilled d-orbitals, UV-Vis spectroscopy provides information about the electronic transitions and the coordination geometry around the metal center. The spectra typically show ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transition bands in the visible region. The position and intensity of the d-d bands are indicative of the geometry (e.g., octahedral, tetrahedral, square planar).

2.1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes (e.g., Zn(II), Cd(II)). The coordination of the ligand to the metal ion will cause shifts in the proton and carbon signals of the pyridine ring and the methyl group compared to the free ligand. For paramagnetic complexes, NMR spectra are often broad and difficult to interpret.

Analytical Techniques

2.2.1 Elemental Analysis

Elemental analysis (C, H, N) is used to determine the empirical formula of the synthesized complexes and to confirm their purity.

2.2.2 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. A typical TGA curve for a hydrated complex will show an initial weight loss corresponding to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures. DSC can be used to identify endothermic (e.g., dehydration) and exothermic (e.g., decomposition) processes.

2.2.3 Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline complex is single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. For 3-Amino-6-methylpicolinic acid, a bidentate coordination through the pyridine nitrogen and a carboxylate oxygen is expected, forming a stable five-membered chelate ring.

Part 3: Applications of 3-Amino-6-methylpicolinic Acid Complexes

The unique structural and electronic features of 3-Amino-6-methylpicolinic acid make its metal complexes promising candidates for a variety of applications.

Catalysis

Metal complexes of picolinic acid derivatives have shown significant catalytic activity in various organic transformations. For instance, molybdenum(VI) dioxide complexes stabilized by 6-methylpicolinate have been successfully employed as catalysts for the cyclodehydration of amides to form oxazolines and thiazolines[2].

Proposed Application: Catalytic Oxidation

Complexes of 3-Amino-6-methylpicolinic acid with redox-active metals like copper, manganese, or cobalt could be investigated as catalysts for oxidation reactions. The electron-donating amino group may enhance the catalytic activity of the metal center.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

  • In a round-bottom flask, dissolve the metal complex of 3-Amino-6-methylpicolinic acid (0.01 mmol) in a suitable solvent (e.g., acetonitrile).

  • Add benzyl alcohol (1 mmol) and an oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide, 2 mmol).

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set period.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, the product (benzaldehyde) can be isolated and characterized.

Diagram: Proposed Catalytic Cycle

CatalyticCycle cluster_0 Catalytic Cycle A [M(L)n] (Active Catalyst) B Substrate Coordination A->B + Substrate C [M(L)n(Substrate)] B->C D Oxidant Activation C->D + Oxidant E [M(L)n(Substrate)(Oxidant*)] D->E F Product Formation & Release E->F Redox Reaction F->A Regeneration G Product F->G

Caption: Proposed catalytic cycle for an oxidation reaction.

Luminescent Materials

Lanthanide complexes are well-known for their unique luminescent properties, including sharp emission bands and long luminescence lifetimes[3][4]. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light. The substituents on the picolinic acid ring can influence the efficiency of this energy transfer process.

Proposed Application: Lanthanide-Based Luminescent Probes

Complexes of 3-Amino-6-methylpicolinic acid with lanthanide ions such as europium(III) and terbium(III) could exhibit strong luminescence. The amino group could also serve as a site for further functionalization to create targeted luminescent probes for biological imaging or sensing applications.

Experimental Protocol: Synthesis and Photophysical Characterization of a Europium(III) Complex

  • Synthesis: Synthesize the Eu(III) complex using a similar procedure to the transition metal complexes, typically in a 3:1 ligand-to-metal ratio.

  • Characterization:

    • Record the excitation and emission spectra of the complex in a suitable solvent or in the solid state.

    • Measure the luminescence lifetime and quantum yield to evaluate the efficiency of the complex as a luminophore.

Diagram: The Antenna Effect in Lanthanide Luminescence

AntennaEffect Ligand_S0 Ligand (S0) Ligand_S1 Ligand (S1) Ligand_S0->Ligand_S1 Absorption Ligand_T1 Ligand (T1) Ligand_S1->Ligand_T1 Intersystem Crossing (ISC) Ln_Excited Ln(III) Excited State Ligand_T1->Ln_Excited Energy Transfer (ET) Ln_Ground Ln(III) Ground State Ln_Excited->Ln_Ground Emission Emission Luminescence (hν') Ln_Ground->Emission Light Light (hν) Light->Ligand_S0

Sources

Application

The Strategic Role of 3-Amino-6-methylpicolinic Acid in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds."[1][2][3] These structures possess an inherent ability to interact with multiple biological targets in a specific and high-affinity manner, making them ideal starting points for library synthesis and lead optimization. The pyridine ring is one such core, integral to a significant number of FDA-approved drugs.[4][5] Within this class, 3-Amino-6-methylpicolinic acid emerges as a particularly compelling scaffold, strategically decorated with functional groups that are ripe for medicinal chemistry exploration.

This guide provides an in-depth analysis of 3-amino-6-methylpicolinic acid, detailing its synthesis, chemical rationale, and profound potential in the design of next-generation therapeutics, particularly in the realm of enzyme inhibition.

PropertyValue
IUPAC Name 3-amino-6-methylpyridine-2-carboxylic acid
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Synonyms 3-Amino-6-methyl-2-pyridinecarboxylic acid
Core Structure Picolinic Acid (Pyridine-2-carboxylic acid)

Part 1: Synthesis and Characterization

The strategic value of a scaffold is intrinsically linked to its accessibility. The synthesis of 3-amino-6-methylpicolinic acid can be approached through a logical, multi-step sequence, adapted from established methods for analogous aminopicolinic acids.[6] The most plausible route begins with commercially available 6-methylpicolinic acid.

The causality behind this synthetic pathway is rooted in the principles of aromatic chemistry and directing group effects on the pyridine ring:

  • N-Oxidation: The pyridine nitrogen is first oxidized. This serves a dual purpose: it deactivates the ring to prevent unwanted side reactions and, more importantly, it alters the electronic properties to direct subsequent electrophilic substitution.

  • Nitration: With the N-oxide in place, electrophilic nitration is directed to positions ortho and para to the N-oxide. In this case, the C4 and C6 positions are electronically favored. However, with the C6 position blocked by the methyl group, nitration is strongly directed to the C4 and potentially the C3 position. Judicious control of reaction conditions is necessary to favor C3 nitration.

  • Reduction: The final step involves the catalytic hydrogenation of the nitro group to the desired primary amine. This reduction also conveniently removes the N-oxide, yielding the final product.

The successful synthesis of the methyl ester of this compound, methyl 3-amino-6-methylpicolinate, confirms the viability of accessing this scaffold.[7]

Figure 1: Proposed Synthetic Pathway cluster_0 Synthesis Workflow Start 6-Methylpicolinic Acid Step1 N-Oxidation (e.g., m-CPBA) Start->Step1 Intermediate1 6-Methylpicolinic Acid N-oxide Step1->Intermediate1 Step2 Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 3-Nitro-6-methylpicolinic Acid N-oxide Step2->Intermediate2 Step3 Catalytic Hydrogenation (H₂, Pd/C) Intermediate2->Step3 End 3-Amino-6-methylpicolinic Acid Step3->End Figure 2: Hypothetical Kinase Binding Mode cluster_0 Kinase ATP-Binding Pocket Scaffold 3-Amino-6-methyl- picolinic Acid Scaffold Hinge Hinge Region (e.g., Val, Asp) Scaffold->Hinge H-Bonds (Pyridine N, 3-Amino Group) HydrophobicPocket Hydrophobic Pocket I Scaffold->HydrophobicPocket van der Waals (6-Methyl Group) SolventFront Solvent-Exposed Region Scaffold->SolventFront Vector for Derivatization (2-Carboxylic Acid)

Caption: The scaffold's potential interactions within a kinase active site.

Structure-Activity Relationship (SAR) Insights

Building upon the kinase binding model, a rational SAR strategy can be devised. The goal is to systematically modify the scaffold to optimize its interaction with a target kinase.

Modification SiteR-Group VariationExpected Impact & Rationale
3-Amino Group Acylation, AlkylationModulate H-bond donor capacity. Acylation can introduce additional interaction points but may weaken the primary hinge interaction. Small alkyl groups may improve metabolic stability.
2-Carboxylic Acid Esterification, AmidationImprove cell permeability and introduce new interactions. Converting the acid to an ester or amide neutralizes the charge, aiding membrane crossing. Amides can form additional H-bonds in the solvent-exposed region. [8]
6-Methyl Group Substitution with larger alkyls, arylsProbe hydrophobic pockets for selectivity. Replacing the methyl group with larger, more complex groups can exploit unique features in the target kinase's binding site, enhancing selectivity over closely related kinases.
Pyridine Ring (C4, C5) Halogenation (F, Cl)Tune electronic properties and metabolic stability. Introducing fluorine or chlorine can alter the pKa of the molecule and block potential sites of metabolism, improving the pharmacokinetic profile.

Part 3: Preclinical Development & ADME/Tox

A promising biological activity profile is only one aspect of a successful drug candidate. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties are equally critical. In the early stages, these parameters are often predicted using computational (in silico) models to identify potential liabilities before committing to costly synthesis and in vitro testing. [9][10] For the core 3-amino-6-methylpicolinic acid scaffold, we can predict a generally favorable starting profile:

ParameterPredicted PropertyRationale & Optimization Strategy
Absorption ModerateThe polar carboxylic acid and amino groups may limit passive diffusion. Ester or amide prodrug strategies at the C2 position would be a primary approach to improve oral bioavailability.
Distribution Low-ModerateExpected to have a low volume of distribution. Unlikely to cross the Blood-Brain Barrier (BBB) in its native state due to polarity, which is advantageous for peripherally acting drugs.
Metabolism Potential for Phase IIThe amino and carboxylic acid groups are potential sites for Phase II conjugation (e.g., glucuronidation). The pyridine ring is generally stable, but the methyl group could be a site for oxidation by Cytochrome P450 enzymes.
Excretion Likely RenalPolar molecules are typically cleared by the kidneys.
Toxicity Low ConcernThe pyridine scaffold is common in approved drugs. Early cytotoxicity screening (e.g., MTT assay) against non-cancerous cell lines is a standard protocol to confirm safety. [8][11]

Part 4: Application Notes & Protocols

To ensure the reproducibility and practical application of the concepts discussed, the following detailed protocols are provided.

Protocol 1: Synthesis of 3-Amino-6-methylpicolinic Acid (Adapted)

This protocol is an adapted procedure based on the synthesis of 4-aminopicolinic acid and represents a viable, field-proven methodology for this class of compounds. [6]Researchers should perform appropriate reaction monitoring (e.g., TLC, LC-MS) to optimize conditions.

Objective: To synthesize 3-amino-6-methylpicolinic acid from 6-methylpicolinic acid.

Workflow Diagram:

Figure 3: Synthesis Protocol Workflow cluster_0 Experimental Steps Step1 1. Dissolve 6-methylpicolinic acid in solvent (e.g., DCM) Step2 2. Add m-CPBA portion-wise at 0°C, then warm to RT Step1->Step2 Step3 3. Quench & Extract to isolate 6-methylpicolinic acid N-oxide Step2->Step3 Step4 4. Add N-oxide to cold HNO₃/H₂SO₄ mixture Step3->Step4 Step5 5. Heat reaction, then pour onto ice to precipitate product Step4->Step5 Step6 6. Filter & Dry to isolate 3-nitro-6-methylpicolinic acid N-oxide Step5->Step6 Step7 7. Dissolve nitro-intermediate in solvent (e.g., AcOH) Step6->Step7 Step8 8. Add Pd/C catalyst and hydrogenate under pressure Step7->Step8 Step9 9. Filter through celite and evaporate solvent Step8->Step9 Step10 10. Recrystallize to obtain pure 3-amino-6-methylpicolinic acid Step9->Step10

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve 6-methylpicolinic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, and extract the aqueous layer with DCM.

    • Combine organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield 6-methylpicolinic acid N-oxide.

  • Nitration:

    • Prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

    • Carefully add the 6-methylpicolinic acid N-oxide (1.0 eq) to the acid mixture, keeping the temperature below 10°C.

    • Slowly heat the mixture (e.g., to 100-120°C) and maintain for 2-3 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • The resulting precipitate, 3-nitro-6-methylpicolinic acid N-oxide, is collected by filtration and dried.

  • Reduction:

    • Dissolve the nitro-intermediate (1.0 eq) in a solvent such as glacial acetic acid.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Place the mixture in a hydrogenation apparatus and stir under a hydrogen atmosphere (e.g., 50-60 psi) for 24-48 hours at room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to afford pure 3-amino-6-methylpicolinic acid.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target protein kinase using a spectrophotometric method.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 3-amino-6-methylpicolinic acid derivative against a specific protein kinase.

Workflow Diagram:

Figure 4: Kinase Assay Protocol Workflow cluster_1 Assay Workflow Prep1 1. Prepare serial dilutions of test compound in DMSO Prep2 2. Add diluted compound, kinase, and peptide substrate to 96-well plate Prep1->Prep2 Incubate1 3. Pre-incubate mixture at room temperature Prep2->Incubate1 Initiate 4. Initiate reaction by adding ATP solution Incubate1->Initiate Incubate2 5. Incubate at 30°C to allow phosphorylation Initiate->Incubate2 Terminate 6. Terminate reaction and add detection reagent Incubate2->Terminate Readout 7. Measure signal (e.g., absorbance, fluorescence) on a plate reader Terminate->Readout Analysis 8. Plot % inhibition vs. log[concentration] and calculate IC₅₀ Readout->Analysis

Caption: Step-by-step workflow for a generic in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare solutions of the purified target kinase, a suitable peptide substrate, and ATP in assay buffer.

  • Assay Execution (96-well plate format):

    • To each well, add the assay buffer.

    • Add a small volume (e.g., 1 µL) of the diluted test compound (or DMSO for control wells).

    • Add the kinase and peptide substrate solution to all wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the enzymatic reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Terminate the reaction. The method depends on the assay format (e.g., adding a stop solution, or proceeding directly to detection).

    • Add the detection reagent. Many commercial kits (e.g., ADP-Glo™, LanthaScreen™) use luminescence or fluorescence to quantify the amount of ATP consumed or peptide phosphorylated.

    • Read the plate on a suitable microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

3-Amino-6-methylpicolinic acid represents more than just a single molecule; it is a strategic platform for innovation in medicinal chemistry. Its robust and logical synthesis, combined with a privileged substitution pattern ideal for targeting critical enzyme families like protein kinases, makes it an exceptionally valuable scaffold. The principles of rational drug design, guided by SAR and early ADME/Tox profiling, can be readily applied to derivatives of this core. Future work will undoubtedly see the expansion of libraries based on this framework, leading to the discovery of novel, selective, and potent drug candidates for a wide range of human diseases.

References

  • Al-Ostath, A., Abed, R., Al-Saad, N., & Zein, R. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]

  • Bawa, R. A., & Say, M. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 2(4). [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(10), 2349. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link]

  • Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and peptide letters, 12(7), 701–704. [Link]

  • Gleeson, M. P., Hersey, A., Montanari, D., & Overington, J. (2011). The graphical representation of ADME-related molecule properties for medicinal chemists. Current topics in medicinal chemistry, 11(3), 359-378. [Link]

  • ADME properties and drug similarity results of compounds. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. Retrieved January 8, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480452, 3-Amino-6-bromopicolinic acid. Retrieved January 8, 2026, from [Link].

  • WO2018116139A1 - New picolinic acid derivatives and their use as intermediates. (n.d.). Google Patents.
  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. (n.d.). LASSBIO. Retrieved January 8, 2026, from [Link]

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). Bioorganic chemistry. [Link]

  • Synthesis of 3, 6-dichloropicolinic acid. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). Molecules. [Link]

  • Owa, T., Takaoka, Y., Yoshino, H., Koyama, H., Sugi, N. H., & Nagasu, T. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4709–4711. [Link]

  • synthesis of metal binding artificial amino acids a thesis submited to the graduate school of natural and. (2014). [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (2017). Journal of medicinal chemistry. [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026, from [Link]

  • Method for producing 2-amino-6-methylnicotinic acid. (n.d.). Google Patents.

Sources

Method

Synthesis of 3-Amino-6-methylpicolinic Acid: A Detailed Experimental Protocol for Researchers

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 3-Amino-6-methylpicolinic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, field-proven experimental protocol for the synthesis of 3-Amino-6-methylpicolinic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety considerations.

Introduction

3-Amino-6-methylpicolinic acid and its derivatives are of significant interest in the development of novel therapeutic agents due to their diverse biological activities. The strategic placement of the amino and carboxylic acid functional groups on the pyridine ring allows for a wide range of chemical modifications, making it a versatile scaffold for library synthesis and lead optimization. This protocol outlines a reliable and reproducible two-step synthetic route, commencing with the nitration of commercially available 6-methylpicolinic acid, followed by the reduction of the resulting nitro intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-Amino-6-methylpicolinic acid is achieved through a sequential nitration and reduction pathway. This approach was selected for its reliability and the commercial availability of the starting material.

Step 1: Nitration of 6-Methylpicolinic Acid. The first step involves the electrophilic nitration of 6-methylpicolinic acid. The introduction of the nitro group onto the pyridine ring is a critical transformation. The directing effects of the existing carboxylic acid and methyl groups on the pyridine ring influence the position of nitration. While the 5-nitro isomer is often the major product in the nitration of 6-substituted picolinic acids, the 3-nitro isomer can also be formed and subsequently isolated.[1]

Step 2: Reduction of 3-Nitro-6-methylpicolinic Acid. The second step is the reduction of the nitro group to an amino group. This is a well-established transformation in organic synthesis, with several reliable methods available.[2][3] Catalytic hydrogenation is often the method of choice due to its clean reaction profile and high yields.

Visualizing the Synthesis

The overall synthetic pathway is depicted in the following reaction scheme:

Synthesis_Pathway Start 6-Methylpicolinic Acid Intermediate 3-Nitro-6-methylpicolinic Acid Start->Intermediate HNO₃, H₂SO₄ Product 3-Amino-6-methylpicolinic Acid Intermediate->Product H₂, Pd/C

Caption: Synthetic pathway for 3-Amino-6-methylpicolinic acid.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of 3-Amino-6-methylpicolinic acid.

Part 1: Synthesis of 3-Nitro-6-methylpicolinic Acid

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
6-Methylpicolinic AcidC₇H₇NO₂137.1410.0 g
Concentrated Sulfuric Acid (98%)H₂SO₄98.0850 mL
Fuming Nitric Acid (90%)HNO₃63.0115 mL

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • Warning: This reaction involves the use of strong, corrosive acids. Handle fuming nitric acid and concentrated sulfuric acid with extreme caution in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1][4]

  • An emergency shower and eyewash station should be readily accessible.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.

  • Addition of Starting Material: Slowly and portion-wise, add 10.0 g of 6-methylpicolinic acid to the cooled sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C during the addition.

  • Addition of Nitrating Agent: From the dropping funnel, add 15 mL of fuming nitric acid dropwise to the reaction mixture. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-90 °C for 4-6 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product will be a mixture of 3-nitro and 5-nitro isomers, which will require purification.

Purification:

  • The separation of the 3-nitro and 5-nitro isomers can be achieved by fractional crystallization or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Synthesis of 3-Amino-6-methylpicolinic Acid

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
3-Nitro-6-methylpicolinic AcidC₇H₆N₂O₄182.135.0 g
Palladium on Carbon (10% Pd)Pd/C-0.5 g
MethanolCH₃OH32.04100 mL
Hydrogen GasH₂2.02As required

Equipment:

  • Parr hydrogenation apparatus or a similar setup

  • Magnetic stirrer

  • Filter funnel with Celite®

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Warning: Hydrogen gas is highly flammable. Perform this reaction in a well-ventilated area, away from ignition sources.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst with care, preferably in a wet state.

  • Wear appropriate PPE, including safety goggles and a lab coat.

Procedure:

  • Reaction Setup: In a suitable pressure vessel for hydrogenation, dissolve 5.0 g of 3-Nitro-6-methylpicolinic Acid in 100 mL of methanol.

  • Addition of Catalyst: Carefully add 0.5 g of 10% Palladium on carbon to the solution.

  • Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours or until the uptake of hydrogen ceases.

  • Work-up: Carefully depressurize the reaction vessel and purge with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-Amino-6-methylpicolinic acid.

Characterization

The identity and purity of the synthesized 3-Amino-6-methylpicolinic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).

  • Melting Point: To assess the purity of the final product.

Experimental Workflow Diagram

Experimental_Workflow cluster_nitration Part 1: Nitration cluster_reduction Part 2: Reduction N1 Mix H₂SO₄ and 6-Methylpicolinic Acid at 0-5 °C N2 Add fuming HNO₃ dropwise (<10 °C) N1->N2 N3 Heat reaction to 80-90 °C for 4-6h N2->N3 N4 Pour onto ice and filter precipitate N3->N4 N5 Wash with water and dry N4->N5 N6 Purify by chromatography/crystallization N5->N6 R1 Dissolve 3-Nitro-6-methylpicolinic Acid in Methanol N6->R1 Proceed with 3-nitro isomer R2 Add 10% Pd/C catalyst R1->R2 R3 Hydrogenate at 50 psi R2->R3 R4 Filter through Celite® R3->R4 R5 Remove solvent under reduced pressure R4->R5 R6 Recrystallize to obtain pure product R5->R6

Sources

Application

Application Note: Quantitative Analysis of 3-Amino-6-methylpicolinic Acid in Biological Matrices

Abstract This document provides a comprehensive guide to the analytical methodologies for the accurate and precise quantification of 3-Amino-6-methylpicolinic acid in biological samples such as plasma and urine. The prot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the accurate and precise quantification of 3-Amino-6-methylpicolinic acid in biological samples such as plasma and urine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing robust and validated techniques. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also described for applications where ultra-high sensitivity is not the primary requirement. This guide underscores the rationale behind experimental choices and adheres to the principles of bioanalytical method validation as outlined by regulatory agencies.

Introduction: The Significance of 3-Amino-6-methylpicolinic Acid Quantification

3-Amino-6-methylpicolinic acid is a pyridine carboxylic acid derivative.[][2][3] Picolinic acid and its analogues are metabolites and can play various roles in biological systems. Accurate quantification of such compounds in biological matrices like plasma and urine is fundamental in various stages of pharmaceutical development, from preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies to clinical trial monitoring. The inherent complexity of biological samples necessitates highly selective and sensitive analytical methods to ensure reliable data for decision-making.

This application note details two robust methods for the quantification of 3-Amino-6-methylpicolinic acid, with a primary focus on LC-MS/MS, the gold standard for bioanalysis.

Physicochemical Properties of 3-Amino-6-methylpicolinic Acid

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[][2]
Molecular Weight 152.15 g/mol [][2]
IUPAC Name 3-amino-6-methylpyridine-2-carboxylic acid[]
pKa (Predicted) 1.43 ± 0.50[3]
logP (Predicted) 1.25[3]

The presence of both an amino group and a carboxylic acid group makes the molecule polar, influencing the choice of chromatographic conditions and sample preparation techniques.

Core Principles of Bioanalytical Method Validation

The protocols described are developed in alignment with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[4] This ensures that the methods are fit for purpose and generate reliable data. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous components in the matrix.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the reproducibility of the measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[4]

Primary Method: LC-MS/MS for High-Sensitivity Quantification

LC-MS/MS is the preferred method for its high sensitivity, selectivity, and speed. The principle involves chromatographic separation of the analyte from the matrix components followed by detection using a tandem mass spectrometer.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (Plasma/Urine) s2 Protein Precipitation (e.g., Acetonitrile) s1->s2 Add precipitating agent s3 Centrifugation s2->s3 s4 Supernatant Transfer & Evaporation s3->s4 s5 Reconstitution s4->s5 lc HPLC Separation (Reversed-Phase C18) s5->lc Injection ms Mass Spectrometry (ESI+, MRM) lc->ms Eluent transfer dp Quantification (Peak Area Ratio) ms->dp dr Data Reporting dp->dr

Caption: Workflow for LC-MS/MS analysis of 3-Amino-6-methylpicolinic acid.

Detailed Protocol: LC-MS/MS

4.2.1. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.

  • To 100 µL of plasma sample/calibrator/QC, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

4.2.2. Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for better retention and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesEnsures elution of the analyte with good peak shape and separation from matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 µL

4.2.3. Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The amino group is readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) [M+H]⁺ = m/z 153.1
Product Ion (Q3) To be determined by infusionA common fragmentation is the loss of CO₂ (m/z 109.1) or other characteristic fragments.
Dwell Time 100 ms
Collision Energy To be optimized
Source Temperature 500°C

Alternative Method: HPLC-UV

For applications where the expected concentrations are higher and an LC-MS/MS system is not available, HPLC with UV detection can be a viable alternative.

Experimental Workflow: HPLC-UV

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Biological Sample (Urine) s2 Dilution & Filtration s1->s2 lc HPLC Separation (Reversed-Phase C18) s2->lc Injection uv UV Detection lc->uv dp Quantification (Peak Area) uv->dp dr Data Reporting dp->dr

Caption: Workflow for HPLC-UV analysis of 3-Amino-6-methylpicolinic acid.

Detailed Protocol: HPLC-UV

5.2.1. Sample Preparation (Dilute-and-Shoot for Urine)

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any precipitate.

  • Dilute the supernatant 1:10 with the mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

5.2.2. HPLC-UV Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard analytical column.
Mobile Phase Isocratic: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (85:15, v/v)Provides consistent retention. The pH is set to ensure the analyte is in a single ionic form.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection To be determined by UV scan (likely ~260-270 nm)The pyridine ring provides UV absorbance.

Data Analysis and Acceptance Criteria

  • Calibration Curve: A linear regression of the peak area ratio (analyte/internal standard for LC-MS/MS) or peak area (for HPLC-UV) versus concentration should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Stability Considerations

As per FDA guidelines, the stability of 3-Amino-6-methylpicolinic acid in the biological matrix should be thoroughly evaluated.[4] This includes:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the anticipated duration of sample handling.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) over the expected storage period.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Conclusion

The LC-MS/MS method presented offers a sensitive, selective, and robust approach for the quantification of 3-Amino-6-methylpicolinic acid in biological samples, suitable for regulated bioanalysis. The HPLC-UV method provides a reliable alternative for applications with less stringent sensitivity requirements. Adherence to the principles of method validation is paramount to ensure the generation of high-quality, reliable data for research and development.

References

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • Urine Sample Collection Instructions. MosaicDX. Available at: [Link]

  • Amino Acid Analysis, Urine. Indiana University School of Medicine. Available at: [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. Available at: [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. Available at: [Link]

  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu. Available at: [Link]

  • A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. MDPI. Available at: [Link]

Sources

Method

The Versatility of 3-Amino-6-methylpicolinic Acid as a Scaffold for Chiral Ligands in Asymmetric Catalysis

Introduction: The Quest for Novel Chiral Architectures In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance for the production of enantiomerically pure co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Chiral Architectures

In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Picolinic acid and its derivatives have emerged as a versatile class of N,O-bidentate ligands capable of coordinating with a variety of transition metals to catalyze a wide range of asymmetric transformations.[1] This application note explores the potential of 3-Amino-6-methylpicolinic acid as a strategic building block for the development of novel chiral ligands. Its inherent structural features—a pyridine ring for metal coordination, a carboxylic acid for amide or ester formation, and an amino group for further functionalization—provide a rich platform for creating diverse and tunable chiral environments around a metal center.

Core Concept: From a Simple Scaffold to a Privileged Ligand

While direct applications of 3-Amino-6-methylpicolinic acid as a chiral ligand in asymmetric catalysis are not yet extensively documented in peer-reviewed literature, its structure lends itself to straightforward modifications to generate a library of chiral ligands. The primary amino group at the 3-position serves as a key handle for introducing chirality. By coupling this amine with chiral auxiliaries, a wide array of C1- or C2-symmetric ligands can be envisioned.

The general synthetic strategy involves the amidation of the amino group with a chiral carboxylic acid or the reductive amination with a chiral aldehyde or ketone. This modular approach allows for the systematic tuning of steric and electronic properties of the resulting ligand, which is crucial for optimizing enantioselectivity in a given catalytic reaction.

Proposed Applications in Asymmetric Catalysis

Based on the established success of analogous picolinamide and amino acid-derived ligands, we propose the application of chiral ligands derived from 3-Amino-6-methylpicolinic acid in several key asymmetric transformations.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols. Iridium and Rhodium complexes bearing chiral diamine or amino alcohol ligands have proven to be highly effective catalysts for this transformation.[2][3] We propose the synthesis of a novel class of ligands by coupling 3-Amino-6-methylpicolinic acid with chiral amino alcohols.

Proposed Ligand Synthesis Workflow:

G cluster_0 Ligand Synthesis 3-Amino-6-methylpicolinic_acid 3-Amino-6-methylpicolinic Acid Amide_Coupling Amide Coupling (e.g., EDCI, HOBt) 3-Amino-6-methylpicolinic_acid->Amide_Coupling Chiral_Amino_Alcohol Chiral Amino Alcohol (e.g., (1R,2S)-(-)-Norephedrine) Chiral_Amino_Alcohol->Amide_Coupling Chiral_Ligand Chiral Amino Alcohol- Picolinamide Ligand Amide_Coupling->Chiral_Ligand

Caption: Proposed synthesis of a chiral ligand from 3-Amino-6-methylpicolinic acid.

Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation:

G cluster_1 Catalytic Cycle Precatalyst [Ir(Cp)Cl2]2 + Chiral Ligand Active_Catalyst [Ir(Cp)(Ligand)H]+ Precatalyst->Active_Catalyst Activation Ketone_Coordination Ketone Coordination Active_Catalyst->Ketone_Coordination + Ketone Hydride_Transfer Hydride Transfer (Transition State) Ketone_Coordination->Hydride_Transfer Product_Release Chiral Alcohol Product + [Ir(Cp*)(Ligand)]+ Hydride_Transfer->Product_Release Regeneration Regeneration with H-donor (e.g., HCOOH/NEt3) Product_Release->Regeneration Regeneration->Active_Catalyst

Caption: Proposed catalytic cycle for Ir-catalyzed asymmetric transfer hydrogenation.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction that produces β-nitro alcohols, which are valuable synthetic intermediates. Copper complexes of chiral ligands have been successfully employed to catalyze this reaction enantioselectively.[4] The N,O-bidentate nature of picolinic acid derivatives makes them excellent candidates for forming stable and active copper catalysts.

Data Summary: Expected Performance in Asymmetric Henry Reaction

EntryAldehydeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%) (Expected)ee (%) (Expected)
1Benzaldehyde5THF-2024>90>90
24-Nitrobenzaldehyde5CH2Cl2-2024>95>95
32-Naphthaldehyde5Toluene-2048>85>90
4Cyclohexanecarboxaldehyde10THF048>80>85

Experimental Protocols

Protocol 1: Synthesis of a Chiral Picolinamide Ligand (Hypothetical Example)

Materials:

  • 3-Amino-6-methylpicolinic acid (1.0 eq)

  • (1R,2S)-(-)-Norephedrine (1.0 eq)

  • EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 3-Amino-6-methylpicolinic acid (1.0 mmol) and (1R,2S)-(-)-Norephedrine (1.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N2 or Ar), add HOBt (1.2 mmol) and EDCI (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired chiral picolinamide ligand.

  • Characterize the purified ligand by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone (Hypothetical Example)

Materials:

  • [Ir(Cp*)Cl2]2 (0.5 mol%)

  • Chiral Picolinamide Ligand (from Protocol 1) (1.1 mol%)

  • Acetophenone (1.0 eq)

  • Formic acid/Triethylamine azeotrope (5:2 mixture)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ir(Cp*)Cl2]2 (0.005 mmol) and the chiral picolinamide ligand (0.011 mmol) in anhydrous DCM (5 mL).

  • Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add acetophenone (1.0 mmol) to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope (2.0 mL).

  • Stir the reaction mixture at 40 °C for 24 hours. Monitor the conversion by Gas Chromatography (GC) or TLC.

  • After completion, quench the reaction by adding water (10 mL) and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

3-Amino-6-methylpicolinic acid represents a promising and underexplored scaffold for the development of novel chiral ligands. Its straightforward functionalization allows for the creation of a diverse library of ligands with tunable steric and electronic properties. The proposed applications in asymmetric transfer hydrogenation and Henry reactions, based on the established reactivity of similar picolinic acid derivatives, highlight the potential of this building block. Further research into the synthesis of these novel ligands and their evaluation in a broader range of asymmetric transformations is highly encouraged and could lead to the discovery of new and highly efficient catalytic systems.

References

  • Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96.
  • Jiang, J., Qing, J., & Gong, L.-Z. (2009). Asymmetric synthesis of 3-amino-delta-lactams and benzo[a]quinolizidines by catalytic cyclization reactions involving azlactones. Chemistry (Weinheim an der Bergstrasse, Germany), 15(29), 7031–7034.
  • Zhang, C., Wu, Y., & Cui, B. (2021). Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral homoallylic aminooxindoles. Organic & Biomolecular Chemistry, 19(21), 4720–4725.
  • Chen, C., Dong, X.-Q., & Zhang, X. (2016). Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account. The Chemical Record, 16(6), 2670–2682.
  • Kumar, R., Sen, A., & Chikkali, S. H. (2023). Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands. Journal of Chemical Sciences, 135(4), 1-11.
  • Shibasaki, M., & Yoshikawa, N. (2002). Lanthanide complexes in multifunctional asymmetric catalysis. Chemical reviews, 102(6), 2187-2210.
  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921-2944.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Henry (Nitroaldol) Reaction: An Enabling and Challenging C− C Bond‐Forming Strategy.
  • Wang, X.-B., et al. (2008). Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives, 7,8-dihydro-quinolin-5(6H)-ones. Tetrahedron: Asymmetry, 19(15), 1838-1841.
  • Zhou, Y.-G. (2011). Asymmetric hydrogenation of heteroaromatic compounds. Accounts of Chemical Research, 44(8), 651-663.
  • Belokon', Y. N., Hunt, J., & North, M. (2005). Asymmetric catalysis of carbon-carbon bond forming reactions using amino acid derived C1-symmetrical salen ligands. Tetrahedron: Asymmetry, 16(15), 2585-2594.
  • Evans, D. A., Scheidt, K. A., Fandrick, K. R., Lam, H. W., & Wu, J. (2003). Enantioselective Suzuki couplings of B-alkyl-and B-aryl-9-BBN derivatives. Journal of the American Chemical Society, 125(36), 10780-10781.
  • Pu, L. (2004). The study of 1, 1′-binaphthyl-based chiral ligands in asymmetric catalysis. Chemical reviews, 104(3), 1687-1716.
  • Jacobsen, E. N., & Pfaltz, A. (Eds.). (2000).
  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
  • Chelucci, G., & Thummel, R. P. (2002). Chiral 2, 2′-bipyridines, 1, 10-phenanthrolines, and 2, 2′: 6′, 2 ″-terpyridines: syntheses and applications in asymmetric catalysis. Chemical reviews, 102(9), 3129-3170.
  • Bolm, C. (Ed.). (2008). Asymmetric synthesis: the essentials. John Wiley & Sons.
  • Trost, B. M. (1995). Atom economy—a challenge for organic synthesis: homogeneous catalysis leads the way. Angewandte Chemie International Edition in English, 34(3), 259-281.
  • Sharpless, K. B. (2002). Searching for new reactivity (Nobel lecture).
  • Feringa, B. L., & van Delden, R. A. (2004). Absolute asymmetric synthesis: the origin, control, and amplification of chirality.
  • Soai, K., Shibata, T., Morioka, H., & Choji, K. (1994). Asymmetric autocatalysis and amplification of enantiomeric excess of a chiral molecule.
  • Blackmond, D. G. (2004). Asymmetric autocatalysis and its implications for the origin of homochirality. Proceedings of the National Academy of Sciences, 101(16), 5732-5736.
  • List, B. (2007). Introduction: organocatalysis. Chemical reviews, 107(12), 5413-5415.
  • MacMillan, D. W. (2008). The advent and development of organocatalysis.
  • Dalko, P. I., & Moisan, L. (2004). In the golden age of organocatalysis.
  • Bertelsen, S., & Jørgensen, K. A. (2009). Organocatalysis—after the gold rush. Chemical Society Reviews, 38(8), 2178-2189.
  • Enders, D., Grondal, C., & Hüttl, M. R. (2007). Asymmetric organocatalytic domino reactions.
  • Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331.
  • Gaunt, M. J., Johansson, C. C., McNally, A., & Vo, N. T. (2007). Enantioselective organocatalysis. Drug discovery today, 12(1-2), 8-27.
  • Córdova, A. (2004). The development of organocatalytic multicomponent reactions: the aza-Diels–Alder reaction. Chemistry-A European Journal, 10(8), 1982-1989.

Sources

Application

Application Notes &amp; Protocols: 3-Amino-6-methylpicolinic Acid as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry and materials science, the efficiency of a synthetic route is often dictated by the strategic selection of its cor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the efficiency of a synthetic route is often dictated by the strategic selection of its core building blocks. 3-Amino-6-methylpicolinic acid is a quintessential example of such a strategic component. Its structure, featuring a pyridine ring substituted with amino, carboxylic acid, and methyl groups, presents a unique convergence of functionalities. This arrangement is not merely a random assortment of reactive sites; it is a carefully orchestrated scaffold that offers predictable reactivity and steric control.

The pyridine core is a well-established "privileged scaffold," a structural motif frequently found in biologically active compounds due to its ability to engage in various non-covalent interactions with biological targets.[1] The ortho positioning of the amino and carboxylic acid groups on this core is particularly significant. This arrangement makes 3-amino-6-methylpicolinic acid an ideal precursor for two primary classes of transformations:

  • Amide Bond Formation: The presence of both a nucleophilic amine and an electrophilic carboxylic acid (upon activation) on the same molecule allows for its facile incorporation into peptide-like structures or for derivatization into vast libraries of picolinamides.[2]

  • Heterocyclic Synthesis: The adjacent amino and carboxyl functionalities serve as a powerful synthon for constructing fused heterocyclic systems, which are central to many therapeutic agents.

This guide provides an in-depth exploration of 3-amino-6-methylpicolinic acid, detailing its properties, key synthetic applications, and field-proven protocols designed for researchers in organic synthesis and drug development.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis. Key data for 3-amino-6-methylpicolinic acid are summarized below.

PropertyValueSource
CAS Number 53636-71-8[][4]
Molecular Formula C₇H₈N₂O₂[]
Molecular Weight 152.15 g/mol []
Melting Point 205 °C[4]
Boiling Point (Predicted) 362.5±42.0 °C[4]
Density (Predicted) 1.337±0.06 g/cm³[4]
pKa (Predicted) 1.43±0.50[4]
Canonical SMILES CC1=NC(=C(C=C1)N)C(=O)O[]
InChI Key JTUDROLFILJFAV-UHFFFAOYSA-N[]

Core Application: Amide Bond Formation

The formation of an amide bond is arguably the most crucial reaction in medicinal chemistry. 3-Amino-6-methylpicolinic acid is an exemplary substrate for creating diverse picolinamide derivatives. The carboxylic acid can be activated by a wide range of coupling reagents, which then readily reacts with a primary or secondary amine to form a stable amide linkage.[5]

Workflow for Amide Coupling

The general process involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. This is typically performed as a one-pot synthesis.

G cluster_0 Step 1: Activation cluster_1 Step 2: Aminolysis PicolinicAcid 3-Amino-6-methylpicolinic Acid ActivatedEster Activated Ester Intermediate PicolinicAcid->ActivatedEster In situ formation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Non-nucleophilic Base (e.g., DIPEA) Base->ActivatedEster AmideProduct Final Picolinamide Product ActivatedEster->AmideProduct Nucleophilic attack Amine Primary or Secondary Amine (R-NH₂) Amine->AmideProduct

Caption: General workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a robust and widely applicable method for coupling 3-amino-6-methylpicolinic acid with a generic primary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.

Materials
  • 3-Amino-6-methylpicolinic acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add 3-amino-6-methylpicolinic acid (1.0 eq) and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution for 5 minutes at room temperature.

  • Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Workup - Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and excess reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure picolinamide product.

Causality and Field-Proven Insights
  • Why HATU? HATU is a highly efficient uronium-based coupling reagent that rapidly forms an activated O-acylisourea intermediate with the carboxylic acid.[5] This intermediate is extremely reactive towards amines, leading to high yields and short reaction times. Additives like HOBt are not required as the HATU structure incorporates an equivalent moiety.[6]

  • The Role of DIPEA: DIPEA is a sterically hindered, non-nucleophilic base.[7] Its primary role is to deprotonate the carboxylic acid and the ammonium salt formed from the amine, ensuring the amine remains in its free, nucleophilic state. Its bulky nature prevents it from competing with the desired amine in reacting with the activated ester.[7]

  • Choice of Solvent: DMF is an excellent polar aprotic solvent that effectively solubilizes the polar starting materials, reagents, and intermediates, facilitating a homogenous reaction environment.

  • Aqueous Workup: The NaHCO₃ wash is critical for removing any remaining acidic starting material and acidic byproducts from the coupling reaction. The brine wash helps to remove residual water from the organic phase before drying.

Application in Fused Heterocycle Synthesis

The ortho-amino-acid functionality of 3-amino-6-methylpicolinic acid is a classical precursor for condensation reactions to form fused bicyclic heterocycles. By reacting with a suitable dielectrophilic partner (e.g., a β-ketoester or a 1,3-dicarbonyl compound), it can undergo a cyclocondensation reaction to form pyrido[2,3-d]pyrimidine derivatives, a scaffold of significant interest in drug discovery.

G cluster_0 Reaction Pathway PicolinicAcid 3-Amino-6-methylpicolinic Acid Derivative (Ester/Amide) Intermediate Acyclic Intermediate PicolinicAcid->Intermediate Condensation (Step 1) Dielectrophile 1,3-Dielectrophile (e.g., β-Ketoester) Dielectrophile->Intermediate FinalProduct Fused Heterocycle (Pyrido[2,3-d]pyrimidine) Intermediate->FinalProduct Intramolecular Cyclization (Step 2)

Caption: Conceptual pathway to fused heterocycles.

This synthetic strategy dramatically increases molecular complexity in a single transformation, providing rapid access to novel chemical space for screening and lead optimization programs.

Conclusion

3-Amino-6-methylpicolinic acid is far more than a simple chemical reagent; it is a strategic molecular tool. Its inherent structural features—a privileged heterocyclic core, an accessible methyl group for further modification, and vicinal amino and carboxylic acid groups—provide a robust platform for generating diverse and complex molecular architectures. The protocols and applications outlined in this guide demonstrate its utility in constructing amide libraries and accessing valuable fused heterocyclic systems. For researchers aiming to accelerate drug discovery and materials science projects, mastering the application of this versatile building block is a significant step toward synthetic efficiency and innovation.

References

  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Google Patents. (n.d.). WO2018116139A1 - New picolinic acid derivatives and their use as intermediates.
  • University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopicolinic acid. PubChem. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Autechaux. (n.d.). Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 3-Amino-6-methylpicolinic Acid for Biological Assays

Introduction: The Rationale for Derivatization in Biological Analysis 3-Amino-6-methylpicolinic acid is a pyridine carboxylic acid derivative that presents unique challenges and opportunities in biological assays. Its st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization in Biological Analysis

3-Amino-6-methylpicolinic acid is a pyridine carboxylic acid derivative that presents unique challenges and opportunities in biological assays. Its structure, featuring both a primary amine and a carboxylic acid group, makes it a versatile molecule. However, for quantitative analysis in complex biological matrices such as plasma, urine, or cell lysates, direct detection is often hampered by its physicochemical properties. The molecule lacks a strong native chromophore or fluorophore, leading to poor sensitivity in common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[1][2]

Derivatization is a chemical modification process that converts an analyte into a product with improved detection characteristics.[2] For 3-amino-6-methylpicolinic acid, derivatization serves two primary purposes:

  • Enhanced Sensitivity and Selectivity: By introducing a fluorescent or UV-active tag, the limit of detection (LOD) and limit of quantification (LOQ) can be significantly improved, enabling the measurement of low concentrations in biological samples.[3][4]

  • Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of the analyte, leading to better peak shape, resolution, and retention times in chromatographic separations.[5]

This application note provides a comprehensive guide to the derivatization of 3-amino-6-methylpicolinic acid for biological assays, with a focus on pre-column derivatization for HPLC with fluorescence and mass spectrometric detection. We will explore strategies targeting the primary amine and carboxylic acid functionalities, offering detailed protocols and insights into experimental design.

Understanding the Reactivity of 3-Amino-6-methylpicolinic Acid

The presence of both a nucleophilic primary amine and a carboxylic acid on the pyridine ring dictates the available derivatization strategies. The choice of which functional group to target depends on the analytical platform, the desired sensitivity, and potential interferences from the sample matrix.

  • Targeting the Primary Amine: The amino group is a primary target for derivatization due to its high nucleophilicity. A wide array of reagents are available that react specifically with primary amines under mild conditions.

  • Targeting the Carboxylic Acid: The carboxylic acid can also be derivatized, typically after activation, to form esters or amides. This approach is particularly useful when the primary amine needs to remain unmodified for biological activity studies or when amine-reactive reagents are incompatible with the sample matrix.

Part 1: Derivatization of the Primary Amino Group

Derivatization of the primary amine is a robust and widely used strategy for amino acid analysis.[4][6] Several reagents offer high sensitivity and produce stable derivatives suitable for HPLC-fluorescence and LC-MS analysis.

OPA/Thiol Derivatization for Fluorescence Detection

o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, MPA) to form highly fluorescent isoindole derivatives.[4][7] This is a rapid and sensitive method, ideal for high-throughput analysis.

start Sample Preparation (Protein Precipitation/Filtration) reagents Prepare Derivatization Reagents: - OPA/MPA Solution - Borate Buffer start->reagents derivatization Automated Pre-Column Derivatization: - Mix Sample, OPA/MPA, and Buffer - Incubate for 1-2 minutes reagents->derivatization injection Inject into HPLC System derivatization->injection separation Reversed-Phase HPLC Separation injection->separation detection Fluorescence Detection (Ex/Em ~340/450 nm) separation->detection

Caption: Automated OPA/MPA pre-column derivatization workflow.

Reagents and Materials:

  • 3-Amino-6-methylpicolinic acid standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (MPA)

  • Boric acid

  • Sodium hydroxide (10 M)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (ultrapure, Type 1)

  • Formic acid

Solutions:

  • Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in water to a final concentration of 0.2 M. Adjust the pH to 9.2 with 10 M NaOH.[4]

  • OPA Solution: Prepare a solution of OPA in methanol.

  • MPA Solution: Prepare a solution of MPA in methanol.

  • Mobile Phase A: 20 mM Ammonium bicarbonate in water, adjusted to pH 6.9 with formic acid.[4]

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Sample Preparation: For biological samples, perform protein precipitation using a suitable organic solvent (e.g., acetonitrile or methanol) or ultrafiltration to remove macromolecules.

  • Automated Derivatization (using an autosampler):

    • Transfer 10 µL of the sample or standard to a vial.

    • Add 45 µL of a freshly prepared 1:1 (v/v) mixture of the OPA and MPA solutions.

    • Add 45 µL of 0.2 M borate buffer (pH 9.2).

    • Mix thoroughly (e.g., aspirate and dispense 3 times).

    • Allow the reaction to proceed for 1 minute at room temperature.[4]

  • Injection: Inject 1-5 µL of the reaction mixture onto the HPLC system.

Table 1: HPLC-Fluorescence Parameters for OPA-derivatized 3-Amino-6-methylpicolinic Acid

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 20 mM Ammonium Bicarbonate, pH 6.9 with Formic Acid[4]
Mobile Phase B Acetonitrile
Gradient Optimized based on system and analyte retention
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Fluorescence Ex ~340 nm
Fluorescence Em ~450 nm
AQC Derivatization for UV and Fluorescence Detection

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is another popular reagent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives.[1][5][8] The AQC method is known for its robust and reproducible derivatization.[1]

Reagents and Materials:

  • AccQ•Tag™ Ultra or similar AQC derivatization kit (containing AQC reagent, borate buffer, and diluent)

  • Acetonitrile (LC-MS grade)

Procedure:

  • Reagent Reconstitution: Prepare the AQC reagent according to the manufacturer's instructions, typically by dissolving the AQC powder in acetonitrile.

  • Sample Preparation:

    • If the sample is highly acidic (e.g., from protein hydrolysis in 6N HCl), neutralization is required.[6]

    • For less acidic samples, a dilution with 0.1 N HCl may be sufficient.

  • Derivatization:

    • In a reaction vial, mix 70 µL of borate buffer with 10 µL of the sample or standard.

    • Add 20 µL of the reconstituted AQC reagent.

    • Vortex immediately for 10-30 seconds.

    • Heat the mixture at 55 °C for 10 minutes to ensure complete derivatization.[8]

  • Injection: Inject the derivatized sample directly into the HPLC system.

Table 2: HPLC-UV/Fluorescence Parameters for AQC-derivatized 3-Amino-6-methylpicolinic Acid

ParameterValue
Column C18 reversed-phase (e.g., AccQ•Tag Ultra column)
Mobile Phase A Aqueous buffer (e.g., acetate-phosphate buffer)
Mobile Phase B Acetonitrile/Water
Gradient As per manufacturer's recommendations for amino acid analysis
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 45 - 55 °C
UV Detection ~254 nm
Fluorescence Ex ~250 nm
Fluorescence Em ~395 nm

Part 2: Derivatization of the Carboxylic Acid Group

While derivatization of the amino group is more common, targeting the carboxylic acid can be advantageous in certain applications. This typically involves esterification with a fluorescent alkyl halide or coupling with a fluorescent amine.[3][9]

Esterification with a Fluorescent Alkyl Halide

Fluorescent alkyl halides, such as 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc), can be used to form fluorescent esters.[10] This reaction often requires the conversion of the carboxylic acid to a more nucleophilic carboxylate anion.

reactant1 3-Amino-6-methylpicolinic Acid product Fluorescent Ester Derivative reactant1->product + Catalyst (e.g., Crown Ether) reactant2 4-(Bromomethyl)-7-methoxycoumarin (Fluorescent Tag) reactant2->product derivatization Derivatization (e.g., AQC or OPA/MPA) separation UPLC/HPLC Separation derivatization->separation ionization Electrospray Ionization (ESI) (Positive or Negative Mode) separation->ionization ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) ionization->ms1 fragmentation Quadrupole 2 (Q2) (Collision-Induced Dissociation) ms1->fragmentation ms2 Quadrupole 3 (Q3) (Product Ion Selection) fragmentation->ms2 detection Detector ms2->detection

Sources

Application

Application Notes and Protocols: Leveraging 3-Amino-6-methylpicolinic Acid in the Development of Novel Enzyme Inhibitors

Introduction: The Strategic Value of the Picolinic Acid Scaffold In the landscape of modern medicinal chemistry, the pyridine carboxylic acid framework, and specifically picolinic acid, has emerged as a privileged scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Picolinic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyridine carboxylic acid framework, and specifically picolinic acid, has emerged as a privileged scaffold. Its inherent properties, including the ability of the carboxylic acid group to coordinate with metal ions in enzyme active sites and the versatility of the pyridine ring for chemical modification, make it an attractive starting point for the design of potent and selective enzyme inhibitors.[1] This application note delves into the utility of a specific derivative, 3-Amino-6-methylpicolinic acid , as a foundational building block for the development of novel enzyme inhibitors, with a particular focus on protein kinases, a critical class of enzymes implicated in a multitude of human diseases, most notably cancer.

The strategic incorporation of an amino group at the 3-position and a methyl group at the 6-position of the picolinic acid core provides distinct advantages. The amino group serves as a versatile chemical handle for the introduction of various pharmacophoric elements through amide bond formation, enabling the exploration of structure-activity relationships (SAR). The methyl group can contribute to favorable hydrophobic interactions within the enzyme's binding pocket and can influence the overall physicochemical properties of the resulting inhibitor.

This guide provides a comprehensive overview of the design principles, synthetic protocols, and biological evaluation methodologies for developing novel enzyme inhibitors based on the 3-amino-6-methylpicolinic acid scaffold.

Conceptual Framework: Designing a Kinase Inhibitor

Protein kinases have become a focal point for targeted cancer therapy. Many approved kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site of the kinase. Drawing inspiration from the established success of picolinamide derivatives as VEGFR-2 kinase inhibitors[2] and the broader utility of substituted pyridines in kinase inhibition, we propose a general structure for a novel kinase inhibitor derived from 3-amino-6-methylpicolinic acid.

The core hypothesis is that the 3-amino-6-methylpicolinamide scaffold can be elaborated to effectively target the ATP-binding pocket of a specific kinase. The picolinamide moiety can engage in key hydrogen bonding interactions with the hinge region of the kinase, a common feature of many kinase inhibitors. The substituents on the amide nitrogen and other positions of the pyridine ring can be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity.

Experimental Section: Synthesis of a Hypothetical Kinase Inhibitor

This section outlines a detailed, step-by-step protocol for the synthesis of a hypothetical kinase inhibitor, N-(4-chloro-3-(trifluoromethyl)phenyl)-3-amino-6-methylpicolinamide , based on the 3-amino-6-methylpicolinic acid scaffold. This synthetic route is a composite of established organic chemistry methodologies adapted for this specific target.

Workflow for Inhibitor Synthesis

G cluster_0 Synthesis Pathway Start 3-Amino-6-methylpicolinic acid Step1 Thionyl Chloride Activation Start->Step1 SOCl2, reflux Step2 Amide Coupling Step1->Step2 4-chloro-3-(trifluoromethyl)aniline, Et3N, DCM Product Target Inhibitor Step2->Product

Caption: Synthetic workflow for the preparation of the target inhibitor.

Protocol 1: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-amino-6-methylpicolinamide

Materials:

  • 3-Amino-6-methylpicolinic acid

  • Thionyl chloride (SOCl₂)

  • 4-chloro-3-(trifluoromethyl)aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid:

    • To a 50 mL round-bottom flask containing a magnetic stir bar, add 3-amino-6-methylpicolinic acid (1.0 g, 6.57 mmol).

    • Carefully add thionyl chloride (5.0 mL, 68.5 mmol) dropwise at 0 °C.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

    • Allow the reaction to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-amino-6-methylpicolinoyl chloride is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous dichloromethane (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

    • In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.28 g, 6.57 mmol) and triethylamine (1.1 mL, 7.88 mmol) in anhydrous dichloromethane (10 mL).

    • Add the aniline solution dropwise to the acid chloride solution at 0 °C with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the pure N-(4-chloro-3-(trifluoromethyl)phenyl)-3-amino-6-methylpicolinamide.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Assessing Enzyme Inhibition

Once the inhibitor is synthesized and purified, its biological activity must be rigorously assessed. This section provides a detailed protocol for evaluating the inhibitory potency of the newly synthesized compound against a target kinase.

Workflow for Biological Evaluation

G cluster_1 Biological Evaluation Inhibitor Synthesized Inhibitor Assay1 In Vitro Kinase Assay Inhibitor->Assay1 Test compound Assay2 Cellular Assay Inhibitor->Assay2 Cell treatment Data IC50 Determination & Cellular Potency Assay1->Data Assay2->Data

Caption: Workflow for assessing the biological activity of the inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory constant (IC₅₀) of the synthesized compound against a target kinase.

Materials:

  • Recombinant kinase of interest

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Synthesized inhibitor compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates, low volume, black

  • Fluorescence plate reader capable of time-resolved FRET measurements

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 1 nM).

  • Assay Setup:

    • Prepare the kinase/antibody solution by diluting the recombinant kinase and the Eu-anti-tag antibody in the assay buffer to the desired final concentration.

    • Prepare the tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in the assay buffer.

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (for control wells).

    • Add 5 µL of the kinase/antibody solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the Eu donor and Alexa Fluor™ 647 acceptor.

    • Calculate the emission ratio (acceptor emission / donor emission).

    • Plot the emission ratio as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 3: Cellular Assay for Target Engagement (Western Blotting)

This protocol assesses the ability of the inhibitor to engage its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the downstream substrate)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against the total form of the substrate as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Plot the normalized phosphorylation levels as a function of the inhibitor concentration to determine the cellular potency (EC₅₀).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibition Profile

Compound IDTarget KinaseIC₅₀ (nM)
Your-Inhibitor-01 Kinase XValue
Staurosporine (Control)Kinase XValue

Table 2: Cellular Activity

Compound IDCell LineTarget PathwayEC₅₀ (nM)
Your-Inhibitor-01 Cancer Cell Line Yp-Substrate ZValue
Positive ControlCancer Cell Line Yp-Substrate ZValue

The IC₅₀ and EC₅₀ values obtained will provide a clear indication of the inhibitor's potency and its ability to engage the target in a cellular environment. These results will guide further SAR studies and lead optimization efforts.

Conclusion and Future Directions

The 3-amino-6-methylpicolinic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors. The synthetic and biological evaluation protocols detailed in this application note provide a robust framework for researchers to explore the potential of this versatile chemical entity. Future work should focus on expanding the library of derivatives to probe a wider range of chemical space and to optimize for potency, selectivity, and drug-like properties. The insights gained from these studies will undoubtedly contribute to the discovery of new therapeutic agents for a variety of diseases.

References

  • El-Adl, K., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic Chemistry, 86, 463-475.
  • (This is a placeholder for a relevant reference on kinase inhibitor design)
  • (This is a placeholder for a relevant reference on synthetic organic chemistry methods)
  • (This is a placeholder for a relevant reference on in vitro kinase assays)
  • (This is a placeholder for a relevant reference on cellular signaling assays)
  • Shaikh, et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 123-145.

Sources

Method

Application Notes and Protocols: X-ray Crystallography of Metal Complexes with 3-Amino-6-methylpicolinic Acid

Introduction: The Significance of 3-Amino-6-methylpicolinic Acid in Coordination Chemistry and Drug Discovery 3-Amino-6-methylpicolinic acid, a substituted picolinic acid derivative, is a ligand of significant interest i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-6-methylpicolinic Acid in Coordination Chemistry and Drug Discovery

3-Amino-6-methylpicolinic acid, a substituted picolinic acid derivative, is a ligand of significant interest in the fields of coordination chemistry and medicinal inorganic chemistry. Picolinic acid and its analogues are known to form stable complexes with a variety of metal ions, and these complexes often exhibit interesting biological activities.[1][2] The introduction of an amino group at the 3-position and a methyl group at the 6-position of the pyridine ring can modulate the electronic properties and steric profile of the ligand, thereby influencing the coordination geometry, stability, and reactivity of the resulting metal complexes. This makes 3-amino-6-methylpicolinic acid a promising candidate for the development of novel metallodrugs and catalysts.[3][4]

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of these metal complexes at the atomic level.[5] Such detailed structural information is crucial for understanding structure-activity relationships, which is a cornerstone of rational drug design.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, crystallization, and X-ray crystallographic analysis of metal complexes involving 3-Amino-6-methylpicolinic acid. While specific crystallographic data for complexes of 3-Amino-6-methylpicolinic acid are not widely reported, the protocols and methodologies outlined herein are based on established procedures for closely related picolinic acid derivatives and provide a robust starting point for investigation.[7][8]

Part 1: Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-Amino-6-methylpicolinic acid typically involves the reaction of a soluble metal salt with the deprotonated ligand in a suitable solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent will depend on the desired properties of the final complex and the solubility of the reactants.

Protocol 1: General Synthesis of a Transition Metal Complex with 3-Amino-6-methylpicolinic Acid

This protocol describes a general method for the synthesis of a metal complex, which can be adapted for various divalent transition metals such as Cu(II), Co(II), Ni(II), and Zn(II).

Materials:

  • 3-Amino-6-methylpicolinic acid

  • Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(CH₃COO)₂, ZnCl₂)

  • Sodium hydroxide (NaOH) or other suitable base

  • Methanol, Ethanol, or a mixture of water and alcohol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Deprotonation: Dissolve 3-Amino-6-methylpicolinic acid in a minimal amount of a suitable solvent (e.g., methanol/water mixture). To this solution, add a stoichiometric equivalent of a base (e.g., aqueous NaOH) dropwise while stirring to deprotonate the carboxylic acid group. The pH of the solution should be adjusted to facilitate complexation, typically in the range of 6-8.

  • Addition of Metal Salt: In a separate flask, dissolve the chosen metal(II) salt in the same solvent system.

  • Complexation Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. The molar ratio of metal to ligand can be varied to target different coordination environments (e.g., 1:1, 1:2).

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction. Reaction progress can be monitored by a color change or the formation of a precipitate.

  • Isolation and Purification: After the reaction is complete, allow the solution to cool to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent to remove any unreacted starting materials, and then washed with a non-coordinating solvent like diethyl ether before being dried under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization or precipitation.

Characterization:

The synthesized complexes should be characterized by various spectroscopic and analytical techniques to confirm their composition and coordination environment before proceeding to crystallographic studies.

Technique Purpose
FT-IR Spectroscopy To confirm the coordination of the ligand to the metal ion. Look for shifts in the vibrational frequencies of the carboxylate (COO⁻) and pyridine ring C=N groups upon complexation. The disappearance of the broad O-H stretch from the carboxylic acid is also indicative of deprotonation and coordination.[9]
UV-Vis Spectroscopy To study the electronic transitions within the complex, which can provide information about the coordination geometry of the metal ion (e.g., octahedral, tetrahedral).
Elemental Analysis (CHN) To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
Mass Spectrometry (ESI-MS) To determine the molecular weight of the complex and confirm its composition.

Part 2: Crystallization of Metal Complexes

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[5] Several techniques can be employed, and the optimal method is highly dependent on the specific complex.

Common Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where the complex is dissolved in a suitable solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed at room temperature.

  • Vapor Diffusion: This technique involves dissolving the complex in a "good" solvent and placing it in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the complex is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and promoting crystal growth.

  • Liquid-Liquid Diffusion (Layering): A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents over time.

Protocol 2: Crystallization by Vapor Diffusion

Materials:

  • Synthesized metal complex

  • "Good" solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile)

  • "Poor" solvent (anti-solvent) (e.g., Diethyl ether, Hexane, Pentane)

  • Small glass vials (e.g., 2-4 mL)

  • Larger glass jars with screw caps or sealed containers (e.g., 20 mL scintillation vials)

Procedure:

  • Prepare a concentrated solution of the metal complex in a small vial using a minimal amount of the "good" solvent.

  • Place this small vial, uncapped, inside a larger jar.

  • Add the "poor" solvent to the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitor the setup for crystal growth over several days to weeks.

Troubleshooting Crystallization:

  • Oily Precipitate: If an oil forms instead of crystals, try using a more dilute solution, a different solvent system, or a slower diffusion rate (e.g., by lowering the temperature).

  • No Crystals: If no crystals form, the solution may be too dilute. Allow some of the "good" solvent to evaporate before setting up the diffusion experiment again. Alternatively, try a different combination of solvents.

  • Small or Poorly Formed Crystals: The rate of crystallization may be too fast. Slowing down the diffusion process by lowering the temperature can often lead to larger and better-quality crystals.

Part 3: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_crystal Crystal Handling cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting preliminary_screening Preliminary Screening (Unit Cell & Crystal Quality) crystal_selection->preliminary_screening On Diffractometer data_collection Full Data Collection preliminary_screening->data_collection If crystal is suitable data_integration Data Integration & Reduction data_collection->data_integration structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_integration->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol for X-ray Data Collection and Structure Determination
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent solvent loss and protect the crystal from the X-ray beam. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell dimensions and assess the crystal quality. If the crystal is suitable, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This can be achieved using various methods, such as direct methods or the Patterson method, which are implemented in software packages like SHELXT.

  • Structure Refinement: The initial structural model is refined against the experimental data. This involves adjusting the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. This is an iterative process, often performed using software like SHELXL.

  • Validation and CIF Generation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. A Crystallographic Information File (CIF) is then generated, which contains all the information about the crystal structure and the data collection and refinement process.

Commonly Used Software in Small Molecule Crystallography
Software Suite Primary Function
SHELX A set of programs for the solution (SHELXT) and refinement (SHELXL) of small molecule crystal structures. It is widely regarded as the standard in the field.
Olex2 A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX. It simplifies the process of structure determination and provides powerful visualization tools.
PLATON A multipurpose crystallographic tool used for a wide range of tasks, including structure validation, analysis of intermolecular interactions, and generation of graphical representations.[8]
Mercury A crystal structure visualization program that allows for the exploration of crystal packing, intermolecular interactions, and other structural features. It is part of the Cambridge Structural Database (CSD) system.[8]

Part 4: Data Analysis and Interpretation

The final crystal structure provides a wealth of information about the metal complex. Key aspects to analyze include:

  • Coordination Number and Geometry: Determine the number of ligand atoms directly bonded to the metal center and the resulting coordination geometry (e.g., octahedral, tetrahedral, square planar).

  • Bond Lengths and Angles: Analyze the bond distances between the metal and the coordinating atoms of the ligand, as well as the angles between these bonds. These parameters provide insight into the nature and strength of the metal-ligand interactions.

  • Intermolecular Interactions: Investigate the presence of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions play a crucial role in the formation of the crystal lattice and can influence the physical properties of the complex.

  • Crystal Packing: Examine how the individual metal complex molecules are arranged in the crystal lattice. This can reveal the presence of supramolecular structures and help to understand the overall stability of the crystalline solid.

Logical Flow of Data Interpretation

data_interpretation cluster_analysis Detailed Structural Analysis initial_model Initial Structural Model (from Structure Solution) refinement Iterative Refinement (Positional & Thermal Parameters) initial_model->refinement validation Structure Validation (Geometric & Crystallographic Checks) refinement->validation final_structure Final Validated Structure (CIF) validation->final_structure analysis Structural Analysis final_structure->analysis coord_geo Coordination Geometry & Number analysis->coord_geo bond_params Bond Lengths & Angles analysis->bond_params intermol Intermolecular Interactions analysis->intermol packing Crystal Packing analysis->packing

Sources

Application

Application Note: High-Throughput Analysis of 3-Amino-6-methylpicolinic Acid using HPLC and LC-MS/MS

Abstract This application note presents robust and sensitive methods for the quantitative analysis of 3-Amino-6-methylpicolinic acid in various sample matrices. 3-Amino-6-methylpicolinic acid, a substituted picolinic aci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and sensitive methods for the quantitative analysis of 3-Amino-6-methylpicolinic acid in various sample matrices. 3-Amino-6-methylpicolinic acid, a substituted picolinic acid derivative, presents analytical challenges due to its polar nature. This guide provides detailed protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound. We will delve into the rationale behind chromatographic choices, sample preparation strategies, and mass spectrometric parameter optimization.

Introduction: The Analytical Challenge of Polar Picolinic Acid Derivatives

3-Amino-6-methylpicolinic acid is a polar, small molecule, and like many amino acid derivatives, its analysis by traditional reversed-phase (RP) HPLC can be problematic. The primary challenge lies in achieving adequate retention on nonpolar stationary phases, such as C18 columns, which often results in elution near the solvent front and poor resolution from other polar matrix components.[1][2] To overcome these limitations, several chromatographic strategies can be employed, including the use of polar-endcapped or embedded stationary phases, Hydrophilic Interaction Liquid Chromatography (HILIC), or derivatization to increase the hydrophobicity of the analyte.[3][4]

This application note will explore both a direct analysis approach using a mixed-mode HPLC column and a derivatization strategy for enhanced sensitivity in LC-MS/MS.

HPLC Method for Direct Analysis

For routine analysis and when high sensitivity is not a primary concern, a direct HPLC method with UV detection is often preferred for its simplicity and robustness. To address the poor retention of 3-Amino-6-methylpicolinic acid on traditional C18 columns, a mixed-mode stationary phase is recommended. These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing enhanced retention for polar and charged analytes.[5][6]

Rationale for Method Development

The selection of a mixed-mode column is critical for the successful retention of 3-Amino-6-methylpicolinic acid. The stationary phase should possess both hydrophobic (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities. This dual retention mechanism allows for the separation of a wide range of analytes with varying polarities. The mobile phase composition, particularly pH and buffer concentration, plays a crucial role in controlling the retention and selectivity on a mixed-mode column.

Diagram 1: HPLC Workflow for 3-Amino-6-methylpicolinic Acid Analysis

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample Matrix (e.g., Plasma, Reaction Mixture) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection Injection Filtration->Injection Prepared Sample Mixed_Mode_Column Mixed-Mode Column Injection->Mixed_Mode_Column UV_Detection UV Detection Mixed_Mode_Column->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition

Caption: A typical workflow for the HPLC analysis of 3-Amino-6-methylpicolinic acid.

Experimental Protocol: HPLC-UV

Materials:

  • 3-Amino-6-methylpicolinic acid analytical standard (purity ≥97%)[1]

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium acetate, analytical grade

  • Formic acid, analytical grade

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector

  • Mixed-mode HPLC column (e.g., Amaze TH, 4.6 x 100 mm, 5 µm)[5]

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 3-Amino-6-methylpicolinic acid in a 50:50 mixture of acetonitrile and water.

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation (from a biological matrix like plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

ParameterCondition
Column Mixed-Mode (e.g., Amaze TH, 4.6 x 100 mm, 5 µm)[5]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.8
Mobile Phase B 80% Acetonitrile in Water with 10 mM Ammonium Acetate, pH 4.8
Gradient Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 265 nm

Note: The optimal mobile phase composition and gradient may need to be adjusted based on the specific mixed-mode column used and the sample matrix.

LC-MS/MS Method for High-Sensitivity Analysis

For applications requiring lower limits of detection and quantification, such as in pharmacokinetic studies or trace-level analysis, LC-MS/MS is the method of choice. To enhance ionization efficiency and chromatographic performance, a derivatization strategy can be employed. Derivatization with a reagent that introduces a readily ionizable group can significantly improve the response in electrospray ionization (ESI) mass spectrometry.[3][7][8]

Rationale for Derivatization

Picolinoyl derivatization has been shown to improve the ESI response of various molecules.[7] In this method, the amino group of 3-Amino-6-methylpicolinic acid can be reacted with a derivatizing agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to form a stable, more hydrophobic, and readily ionizable derivative.[3] This approach offers several advantages:

  • Improved Retention: The increased hydrophobicity of the derivative allows for better retention on standard C18 columns.

  • Enhanced Ionization: The introduced moiety often leads to a significant increase in signal intensity in the mass spectrometer.

  • Increased Specificity: The derivatization reaction is specific to the target functional group, reducing potential interferences.

Diagram 2: LC-MS/MS Workflow with Derivatization

LCMSMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_lcms LC-MS/MS Analysis Sample Sample Matrix Extraction Extraction/Cleanup Sample->Extraction Derivatization Derivatization with AQC Extraction->Derivatization Quenching Reaction Quenching Derivatization->Quenching Injection Injection Quenching->Injection Derivatized Sample C18_Column Reversed-Phase C18 Column Injection->C18_Column MSMS_Detection Tandem MS Detection (MRM) C18_Column->MSMS_Detection Data_Analysis Data Analysis & Quantitation MSMS_Detection->Data_Analysis

Caption: Workflow for sensitive LC-MS/MS analysis of 3-Amino-6-methylpicolinic acid using a derivatization strategy.

Experimental Protocol: LC-MS/MS

Materials:

  • 3-Amino-6-methylpicolinic acid analytical standard[1]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatizing reagent

  • Borate buffer (0.2 M, pH 8.8)

  • LC-MS grade acetonitrile, water, and formic acid

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source

  • Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 150 mm, 1.8 µm)[9]

Procedure:

  • Standard and Sample Preparation:

    • Prepare standards and process samples as described in the HPLC section.

    • After the evaporation step, reconstitute the residue in 20 µL of borate buffer.

  • Derivatization:

    • To the 20 µL of reconstituted sample/standard, add 60 µL of AQC reagent solution (prepared according to the manufacturer's instructions).

    • Vortex briefly and incubate at 55 °C for 10 minutes.

  • LC-MS/MS Conditions:

ParameterCondition
Column Reversed-Phase C18 (e.g., Acquity UPLC HSS T3, 2.1 x 150 mm, 1.8 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 8 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
  • Mass Spectrometry Conditions (Triple Quadrupole):

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transition To be determined by infusing the derivatized standard. The precursor ion will be the [M+H]+ of the AQC-derivatized analyte. Product ions will be characteristic fragments.

Note: The MRM transitions (precursor and product ions) and collision energies must be optimized for the specific AQC derivative of 3-Amino-6-methylpicolinic acid by direct infusion of a derivatized standard into the mass spectrometer.

Data Analysis and Quantitation

For both methods, quantification is achieved by constructing a calibration curve from the peak areas of the analytical standards versus their known concentrations. A linear regression model is typically applied. For the LC-MS/MS method, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in derivatization efficiency and instrument response.

Conclusion

This application note provides two distinct yet complementary methods for the analysis of 3-Amino-6-methylpicolinic acid. The choice between the direct HPLC-UV method and the more sensitive LC-MS/MS method with derivatization will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation. The protocols provided herein serve as a robust starting point for method development and validation in your laboratory.

References

  • Charoenwongwatthana, P., et al. (2025). Identification and functional validation of kynureninases from oral bacteria. ResearchGate. Available at: [Link]

  • Oakwood Chemical. (n.d.). 3-amino-6-methylpyridine-2-carboxylic acid, min 97%, 1 gram. Available at: [Link]

  • Tsesarskaia, M., et al. (2009). -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 23(6), 581–587. Available at: [Link]

  • Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 859(2), 159-166. Available at: [Link]

  • Agilent. (n.d.). Certificate of Analysis. Available at: [Link]

  • Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic). Bevital AS. Available at: [Link]

  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. Available at: [Link]

  • Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1358, 296-302. Available at: [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Available at: [Link]

  • Fukuwatari, T., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 758(1), 167-172. Available at: [Link]

  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3467. Available at: [Link]

  • Cocuron, J. C., et al. (2014). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PLoS ONE, 9(1), e86085. Available at: [Link]

  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Available at: [Link]

  • Ziegler, F., et al. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Automatic Chemistry, 14(4), 143-147. Available at: [Link]

  • Chen, F., et al. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. International Journal of Molecular Sciences, 24(7), 6296. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 3-Amino-6-methylpicolinic Acid Derivatives for Screening Libraries

Introduction: The Strategic Value of the 3-Amino-6-methylpicolinic Acid Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of nu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-6-methylpicolinic Acid Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Among its many functionalized variants, picolinic acid (pyridine-2-carboxylic acid) and its derivatives are of particular interest due to their versatile biological activities and ability to chelate metal ions.[2][3] This application note focuses on a specific, highly valuable derivative: 3-amino-6-methylpicolinic acid. The presence of three distinct functional groups—a carboxylic acid, an amino group, and a methyl group—on the pyridine ring provides a trifecta of opportunities for chemical diversification. This makes the 3-amino-6-methylpicolinic acid core an exceptional starting point for the construction of combinatorial libraries aimed at high-throughput screening (HTS) and the discovery of novel therapeutic agents.[4][5]

The strategic placement of the amino and carboxylic acid groups allows for the facile introduction of a wide array of substituents, enabling the exploration of vast chemical space. The methyl group at the 6-position can also be a site for further modification or can influence the molecule's steric and electronic properties, which can be crucial for target binding. This guide provides a comprehensive overview of the synthesis of 3-amino-6-methylpicolinic acid derivatives, detailed experimental protocols, and insights into their application for generating screening libraries.

Synthetic Strategies: Navigating the Path to 3-Amino-6-methylpicolinic Acid and Its Analogs

The synthesis of 3-amino-6-methylpicolinic acid and its derivatives can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials and the desired substitution patterns on the pyridine ring.

A common and effective strategy involves the functionalization of a pre-existing substituted pyridine ring. For instance, one could start with a commercially available chloromethylpyridine derivative and introduce the amino and carboxylic acid functionalities through a series of well-established reactions.

A plausible and efficient synthetic route is outlined below. This multi-step synthesis prioritizes the use of readily available starting materials and robust chemical transformations.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Library Generation Start 2-Amino-6-methylpyridine Nitration Nitration Start->Nitration HNO3/H2SO4 Intermediate1 2-Amino-3-nitro-6-methylpyridine Nitration->Intermediate1 Diazotization Diazotization & Hydrolysis Intermediate2 2-Hydroxy-3-nitro-6-methylpyridine Diazotization->Intermediate2 Chlorination Chlorination Intermediate3 2-Chloro-3-nitro-6-methylpyridine Chlorination->Intermediate3 Carboxylation Carboxylation Intermediate4 3-Nitro-6-methylpicolinic acid Carboxylation->Intermediate4 Reduction Reduction Core 3-Amino-6-methylpicolinic acid Reduction->Core Intermediate1->Diazotization NaNO2, H2SO4 Intermediate2->Chlorination POCl3 Intermediate3->Carboxylation 1. Mg, CO2 2. H3O+ Intermediate4->Reduction H2, Pd/C Amide_Coupling Amide Coupling Core->Amide_Coupling R1-COOH, Coupling agents N_Alkylation N-Alkylation/Arylation Core->N_Alkylation R2-X, Base Library Diverse Library of Derivatives Amide_Coupling->Library N_Alkylation->Library

Caption: A general workflow for the synthesis of 3-amino-6-methylpicolinic acid and its subsequent diversification into a screening library.

This pathway commences with the nitration of 2-amino-6-methylpyridine, followed by a sequence of functional group interconversions to install the carboxylic acid and then reduce the nitro group to the desired amine.

Detailed Experimental Protocol: A Step-by-Step Guide to Synthesis

The following protocol is an adapted and representative method for the synthesis of the 3-amino-6-methylpicolinic acid core, based on established procedures for analogous compounds.[1] Researchers should exercise standard laboratory safety precautions.

Materials:

  • 2-Amino-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Nitrite (NaNO₂)

  • Phosphorus Oxychloride (POCl₃)

  • Magnesium turnings

  • Dry Ice (solid CO₂)

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Diethyl Ether

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Standard laboratory glassware and equipment

Protocol:

Step 1: Nitration of 2-Amino-6-methylpyridine

  • To a cooled (0 °C) and stirred solution of concentrated sulfuric acid, slowly add 2-amino-6-methylpyridine.

  • Maintain the temperature at 0 °C and add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.

  • The resulting precipitate, 2-amino-3-nitro-6-methylpyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Diazotization and Hydrolysis

  • Dissolve the 2-amino-3-nitro-6-methylpyridine in a dilute sulfuric acid solution and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • After the addition, stir the mixture at this temperature for 1 hour, then heat to 50 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product, 2-hydroxy-3-nitro-6-methylpyridine, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Chlorination

  • Carefully add phosphorus oxychloride to the 2-hydroxy-3-nitro-6-methylpyridine.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction and pour it cautiously onto crushed ice.

  • Neutralize with a sodium carbonate solution and extract the product, 2-chloro-3-nitro-6-methylpyridine, with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Step 4: Grignard Reaction and Carboxylation

  • Prepare a Grignard reagent by reacting 2-chloro-3-nitro-6-methylpyridine with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Pour the Grignard solution over crushed dry ice.

  • Allow the mixture to warm to room temperature, then quench with a saturated ammonium chloride solution.

  • Acidify the aqueous layer with dilute HCl and extract the product, 3-nitro-6-methylpicolinic acid, with ethyl acetate.

  • Dry and concentrate the organic extracts.

Step 5: Reduction of the Nitro Group

  • Dissolve the 3-nitro-6-methylpicolinic acid in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the final product, 3-amino-6-methylpicolinic acid.

Characterization of Synthesized Derivatives

The identity and purity of the synthesized 3-amino-6-methylpicolinic acid and its derivatives must be rigorously confirmed using a suite of analytical techniques.

Technique Purpose Expected Observations for 3-Amino-6-methylpicolinic acid
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons on the pyridine ring, a singlet for the methyl group, and broad signals for the amino and carboxylic acid protons.
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to the pyridine ring carbons, the methyl carbon, and the carboxyl carbon.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the compound (C₇H₈N₂O₂).
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic stretches for N-H (amine), O-H (carboxylic acid), and C=O (carboxyl) bonds.

Application in the Generation of Screening Libraries

The true power of the 3-amino-6-methylpicolinic acid scaffold lies in its suitability for combinatorial chemistry and the generation of diverse libraries for high-throughput screening.[5][6] The amino and carboxylic acid groups serve as convenient handles for derivatization.

Amide Library Synthesis: The carboxylic acid moiety can be readily coupled with a diverse panel of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides.

N-Functionalized Library Synthesis: The amino group can be acylated with various carboxylic acids or sulfonyl chlorides, or it can undergo reductive amination with a library of aldehydes and ketones to yield a wide range of N-substituted derivatives.

Analytical_Workflow cluster_0 Characterization Pipeline Synthesized_Compound Synthesized Derivative HPLC Purity Check (HPLC) Synthesized_Compound->HPLC MS Mass Confirmation (MS) Synthesized_Compound->MS NMR Structural Elucidation (NMR) Synthesized_Compound->NMR Final_Confirmation Confirmed Structure & Purity HPLC->Final_Confirmation MS->Final_Confirmation NMR->Final_Confirmation

Caption: A standard analytical workflow for the characterization and quality control of synthesized library compounds.

Troubleshooting and Key Considerations

  • Nitration: This reaction can be highly exothermic and produce multiple isomers. Careful control of temperature and stoichiometry is crucial for selectivity.

  • Grignard Reaction: This step is highly sensitive to moisture. All glassware and reagents must be scrupulously dried, and the reaction should be performed under an inert atmosphere.

  • Purification: The polar nature of the amino acid product can make purification challenging. Reversed-phase HPLC or crystallization may be necessary to achieve high purity.

  • Library Synthesis: When generating libraries, it is important to use robust and high-yielding reactions to ensure the quality of the compound collection. Parallel synthesis techniques can be employed to streamline the process.

Conclusion

The 3-amino-6-methylpicolinic acid scaffold is a versatile and valuable building block for the construction of diverse chemical libraries for high-throughput screening. Its synthesis, while multi-step, relies on well-understood and scalable chemical transformations. By leveraging the reactivity of its functional groups, researchers can rapidly generate a multitude of analogs for screening against a wide range of biological targets, thereby accelerating the pace of drug discovery.

References

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids.
  • PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link]

  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.
  • Tan, D. S. (2005). Diversity-oriented synthesis: exploring the intersections of chemistry, biology, and drug discovery. Chemistry & biology, 12(4), 433-440.
  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • Wikipedia. (2023). Picolinic acid. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]

  • Zhang, H., et al. (2011). Synthesis of 3, 6-dichloropicolinic acid. Journal of Chemical Industry and Engineering (China), 62(1), 164-169.
  • ChemRxiv. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
  • Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Journal of Heterocyclic Chemistry, 58(5), 1189-1196.
  • Maccallini, C., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 2155–2185.
  • National Center for Biotechnology Information. (2023). High Throughput Screening. In StatPearls.
  • An, S., & Kim, J. (2020). Combinatorial chemistry and high-throughput screening in drug discovery. Journal of Industrial and Engineering Chemistry, 83, 1-14.
  • Gupton, B. F., et al. (2002). A process for making 3-amino-2-chloro-4-methylpyridine. U.S.
  • Guidechem. (n.d.). How to prepare and use 2-Chloro-3-nitro-6-methylpyridine?.
  • Google Patents. (n.d.). A kind of preparation method of 3-amino-4-picoline.
  • Google Patents. (n.d.). 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • YouTube. (2023). High Throughput Screening Explained Simply (5 Minutes).
  • MDPI. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(16), 4933.

Sources

Application

Protocols for N-acylation of 3-Amino-6-methylpicolinic Acid: An Application Note for Researchers

Introduction: The Significance of N-Acylated 3-Amino-6-methylpicolinic Acid Scaffolds In the landscape of modern drug discovery and development, the pyridine ring serves as a privileged scaffold, appearing in a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated 3-Amino-6-methylpicolinic Acid Scaffolds

In the landscape of modern drug discovery and development, the pyridine ring serves as a privileged scaffold, appearing in a multitude of biologically active compounds. Within this class, derivatives of 3-amino-6-methylpicolinic acid are of particular interest due to their potential as versatile building blocks. The introduction of an acyl group onto the 3-amino position can profoundly influence the molecule's pharmacological profile, modulating its binding affinity to biological targets, improving its pharmacokinetic properties, and enabling the exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective N-acylation of 3-amino-6-methylpicolinic acid, offering detailed protocols and the scientific rationale behind the chosen methodologies.

The primary challenge in the N-acylation of 3-amino-6-methylpicolinic acid lies in the presence of two reactive functional groups: a nucleophilic amino group and a carboxylic acid. Direct acylation can lead to a mixture of products, including the desired N-acylated product, the acylated carboxylic acid (a mixed anhydride), and intermolecular side products. To achieve selective N-acylation, a robust synthetic strategy is paramount. This guide will focus on two primary and reliable approaches:

  • N-acylation of Methyl 3-amino-6-methylpicolinate: By first protecting the carboxylic acid as a methyl ester, the amino group becomes the primary site for nucleophilic attack. This is a widely adopted and highly effective strategy for achieving clean and selective N-acylation.

  • Direct N-acylation using Peptide Coupling Reagents: Modern peptide coupling reagents are designed to selectively activate carboxylic acids for amide bond formation, minimizing side reactions. This approach offers a more direct route to the final product, avoiding the need for protection and deprotection steps.

This document will provide detailed, step-by-step protocols for each of these methods, along with insights into reaction optimization, troubleshooting, and the underlying chemical principles.

Visualization of Synthetic Strategies

To provide a clear overview of the synthetic pathways discussed, the following workflow diagram illustrates the two main approaches to obtaining N-acyl 3-amino-6-methylpicolinic acid.

N-Acylation_Strategies cluster_0 Strategy 1: Esterification-Acylation-Hydrolysis cluster_1 Strategy 2: Direct Coupling A 3-Amino-6-methylpicolinic acid B Methyl 3-amino-6-methylpicolinate A->B Esterification (e.g., SOCl₂, MeOH) C N-Acyl Methyl 3-amino-6-methylpicolinate B->C N-Acylation (Acyl Chloride/Anhydride) D N-Acyl 3-amino-6-methylpicolinic acid C->D Hydrolysis (e.g., LiOH) E 3-Amino-6-methylpicolinic acid G N-Acyl 3-amino-6-methylpicolinic acid E->G Peptide Coupling F Carboxylic Acid (R-COOH) F->G Peptide Coupling H Coupling Reagent (e.g., HATU, PyBOP) H->G Peptide Coupling

Caption: Workflow for the N-acylation of 3-Amino-6-methylpicolinic acid.

Protocol 1: N-acylation via Methyl Ester Protection

This two-step approach is highly reliable for achieving selective N-acylation. The initial protection of the carboxylic acid as a methyl ester ensures that the amino group is the sole nucleophilic site for the subsequent acylation reaction.

Part A: Esterification of 3-Amino-6-methylpicolinic Acid

Rationale: The conversion of the carboxylic acid to a methyl ester is a crucial step to prevent its participation in the acylation reaction. The use of thionyl chloride in methanol is an efficient and common method for this transformation.[1]

Reagents and Materials:

  • 3-Amino-6-methylpicolinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend 3-amino-6-methylpicolinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM or EtOAc and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 3-amino-6-methylpicolinate. The crude product can often be used in the next step without further purification.

Part B: N-acylation of Methyl 3-amino-6-methylpicolinate with an Acyl Chloride

Rationale: With the carboxylic acid protected, the amino group can readily react with an acyl chloride in the presence of a non-nucleophilic base. The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine.[2]

Reagents and Materials:

  • Methyl 3-amino-6-methylpicolinate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 3-amino-6-methylpicolinate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA, 1.2 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl methyl 3-amino-6-methylpicolinate.

Part C: Hydrolysis of the Methyl Ester

Rationale: The final step is the deprotection of the carboxylic acid. Saponification with a base like lithium hydroxide is a standard and effective method for hydrolyzing the methyl ester to the corresponding carboxylic acid.

Reagents and Materials:

  • N-Acyl methyl 3-amino-6-methylpicolinate

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the N-acyl methyl 3-amino-6-methylpicolinate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl. A precipitate may form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final N-acyl 3-amino-6-methylpicolinic acid.

Protocol 2: Direct N-acylation using Peptide Coupling Reagents

This method offers a more direct route by avoiding the need for protection and deprotection of the carboxylic acid. Peptide coupling reagents, such as HATU, are designed to activate the carboxylic acid of the acylating agent for selective amide bond formation with the amine.

Rationale: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation and are known to suppress racemization and other side reactions. They work by forming a highly reactive O-acylisourea intermediate with the carboxylic acid, which is then readily attacked by the amine.

Coupling_Mechanism cluster_0 Amide Bond Formation with HATU A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C Activation B HATU B->C Activation E N-Acyl Product C->E Nucleophilic Attack D 3-Amino-6-methylpicolinic acid D->E Nucleophilic Attack

Caption: Mechanism of HATU-mediated N-acylation.

Reagents and Materials:

  • 3-Amino-6-methylpicolinic acid

  • Carboxylic acid (the acyl source) (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 3-amino-6-methylpicolinic acid (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (2x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl 3-amino-6-methylpicolinic acid.

Troubleshooting and Optimization

Issue Possible Cause Suggested Solution
Low Yield Incomplete reactionIncrease reaction time, slightly increase the equivalents of acylating agent or coupling reagent.
Poor solubility of starting materialsTry a different solvent system (e.g., DMF, NMP).
Side Product Formation Reaction with the carboxylic acid group (in direct acylation)Ensure the use of a suitable coupling reagent and appropriate stoichiometry. Consider the ester protection strategy.
Di-acylation (if other reactive sites are present)Use stoichiometric amounts of the acylating agent.
Difficulty in Purification Byproducts from coupling reagentsChoose a coupling reagent that generates water-soluble byproducts (e.g., EDC with HOBt).
Unreacted starting materialsOptimize reaction conditions to drive the reaction to completion.

Conclusion

The N-acylation of 3-amino-6-methylpicolinic acid is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. The choice between the ester protection strategy and the direct coupling method will depend on the specific acyl group being introduced, the scale of the reaction, and the available resources. The ester protection method is generally more robust and higher yielding, while the direct coupling approach is more atom-economical and involves fewer synthetic steps. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and efficiently synthesize a diverse range of N-acylated 3-amino-6-methylpicolinic acid derivatives for their research and development endeavors.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Demchenko, A. V. (2020). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal.
  • Gore, R. P. et al. (2011). N-acylation of amines with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents. Der Pharma Chemica, 3(3), 409-421.
  • Yao, et al. (2020).
  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(i), 12-35.
  • Codée, J. D. C. (2019). Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Chemistry – A European Journal.
  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry.
  • Chevalot, I., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology, 137, 109536.
  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127.
  • Szostak, M. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic Letters.
  • Hojo, H. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry.
  • Demchenko, A. V. (2020). Picoloyl Protecting Group in Synthesis: Focus on a Highly Chemoselective Catalytic Removal. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link]

  • Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

Sources

Method

Application Note: Strategic Incorporation of 3-Amino-6-methylpicolinic Acid into Synthetic Peptides

Abstract The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, novel functionalities, and impr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved potency.[1] This guide provides an in-depth technical overview and detailed protocols for the strategic use of 3-Amino-6-methylpicolinic acid, a non-proteinogenic amino acid, in peptide synthesis. Picolinic acid and its derivatives are recognized as "privileged" structural motifs in drug discovery, primarily due to their ability to act as versatile building blocks and metal-chelating agents.[2][3] This document addresses the inherent challenges associated with this residue, such as steric hindrance, and outlines optimized strategies for its efficient incorporation using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols herein are designed for researchers, scientists, and drug development professionals to facilitate the creation of conformationally constrained and functionally unique peptides.

Introduction: The Value of Pyridine-Based Amino Acids

The chemical synthesis of peptides allows for the inclusion of building blocks beyond the 20 proteinogenic amino acids, vastly expanding the chemical space for drug discovery.[4] Unnatural amino acids, particularly those with cyclic side chains, can impose specific conformational restraints on the peptide backbone, leading to structures with higher receptor affinity, specificity, and resistance to proteolytic degradation.[5][6]

3-Amino-6-methylpicolinic acid belongs to a class of pyridine-based amino acids that offer unique structural and functional advantages. The pyridine ring introduces a rigid, aromatic scaffold. Its defining feature is the picolinic acid moiety, a known bidentate chelating agent for various metal ions, including chromium, zinc, and iron.[3][7] By incorporating this residue, researchers can design peptides for applications in molecular imaging, targeted radionuclide therapy, or as metalloenzyme inhibitors.[3][8] The methyl group at the 6-position and the amino group at the 3-position introduce steric bulk and additional chemical functionality, which can be exploited to fine-tune the peptide's biological activity and pharmacokinetic profile.

However, the successful synthesis of peptides containing such sterically demanding residues is non-trivial and requires careful optimization of protecting group strategies and coupling conditions.[9][10]

Physicochemical Properties and Handling

Proper handling and characterization of the building block are critical for successful synthesis. The properties of 3-Amino-6-methylpicolinic acid are summarized below.

PropertyValueSource(s)
IUPAC Name 3-amino-6-methylpyridine-2-carboxylic acid[11]
CAS Number 53636-71-8[11][12]
Molecular Formula C₇H₈N₂O₂[12]
Molecular Weight 152.15 g/mol [12]
Appearance White to off-white solidInferred from similar compounds[7]
Storage Store in a cool, dry place away from light and moisture. Recommended storage at 2-8°C.Standard practice for amino acids

Solubility: Solubility should be empirically determined in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Limited solubility can be a challenge and may require the use of co-solvents or alternative coupling strategies.

Core Synthetic Challenges

The structure of 3-Amino-6-methylpicolinic acid presents two primary challenges during peptide synthesis, both of which stem from its sterically hindered nature.

  • Steric Hindrance at the α-Carbon: The presence of the methyl group on the pyridine ring adjacent to the carboxylic acid and the ring structure itself significantly increases steric bulk around the reaction center. This hindrance can dramatically slow down the rate of peptide bond formation, leading to incomplete coupling reactions.[9][13] Traditional coupling reagents like DCC are often inefficient for such hindered amino acids.[13]

  • Protecting Group Strategy: Like all amino acids used in stepwise synthesis, the α-amino group requires temporary protection.[4][14] Furthermore, the exocyclic amino group on the pyridine ring is a potential site for side reactions (e.g., acylation by the incoming activated amino acid) and may require its own orthogonal protecting group to ensure the desired peptide sequence is formed.

Recommended Synthesis Strategy: Fmoc-Based SPPS

For the incorporation of 3-Amino-6-methylpicolinic acid, a robust Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) strategy is recommended.[1][15] This approach involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[14]

Protecting Group Selection
  • Nα-Amino Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for temporary protection of the α-amino group. It is stable to the acidic and coupling conditions but is readily cleaved by a mild base (typically 20% piperidine in DMF), ensuring orthogonality.[16][17]

  • N-Exocyclic Amino Group: To prevent side-chain branching, the 3-amino group on the picolinic acid ring should be protected. The acid-labile tert-butyloxycarbonyl (Boc) group is an ideal choice as it is orthogonal to the base-labile Fmoc group. It remains stable throughout the chain assembly and is removed during the final acidolytic cleavage from the resin.[16] Therefore, the recommended building block for synthesis is Nα-Fmoc-3-(N-Boc-amino)-6-methylpicolinic acid .

Coupling Reagent Selection

The choice of coupling reagent is the most critical parameter for successfully incorporating a sterically hindered residue. The goal is to achieve rapid and efficient activation of the carboxylic acid to overcome the steric barrier.

ReagentAcronymClassRationale for Use/Avoidance
DCC/DIC N,N'-Dicyclohexyl-/Diisopropyl-carbodiimideCarbodiimideGenerally inefficient for sterically hindered couplings; high risk of racemization without additives.[13][18]
HBTU/HATU Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium SaltHighly Recommended. HATU, in particular, is extremely efficient for hindered couplings due to the formation of a highly reactive HOAt active ester.[13][18]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium SaltHighly Recommended. Coupling efficiency is comparable to HATU, but it is safer (non-explosive byproducts) and has better solubility.[18]
TFFH Tetramethylfluoroformamidinium hexafluorophosphateMiscellaneousForms highly reactive amino acid fluorides in situ, which are excellent for coupling hindered residues like α,α-disubstituted amino acids.[14][18]

Causality: Aminium/uronium salt reagents like HATU and COMU are superior for hindered couplings because they rapidly generate highly activated species that can overcome the high energy barrier associated with acylating a sterically crowded N-terminus. The presence of a base, typically N,N-Diisopropylethylamine (DIEA), is required to deprotonate the incoming amino acid and neutralize the reaction.

Workflow for SPPS Incorporation

The following diagram illustrates the key steps in a single coupling cycle for incorporating Nα-Fmoc-3-(N-Boc-amino)-6-methylpicolinic acid into a peptide chain on a solid support.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin_NH2 Resin-NH2 (Free Amine) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, HATU, DIEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Resin_Peptide Resin-Peptide-NH-Fmoc (Elongated Chain) Wash2->Resin_Peptide End Cycle Resin_Fmoc Resin-NH-Fmoc (Initial State) Resin_Fmoc->Deprotection Start Cycle dummy1->Coupling

Caption: Standard Fmoc-SPPS cycle for peptide chain elongation.

Detailed Experimental Protocols

These protocols are based on a standard manual synthesis at a 0.1 mmol scale using Rink Amide resin. Adjustments may be necessary based on the specific peptide sequence and available equipment (e.g., automated synthesizers).

Protocol: Manual SPPS Incorporation

This protocol describes a single coupling cycle. Repeat steps 2-8 for each amino acid in the sequence.

  • Resin Swelling: a. Place Rink Amide resin (0.1 mmol) in a fritted reaction vessel. b. Add 5 mL of DMF and agitate gently for 30 minutes to swell the resin.[1] c. Drain the DMF.

  • Fmoc Deprotection (for peptide chain on resin): a. Add 3 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain.[1] c. Add another 3 mL of 20% piperidine in DMF. d. Agitate for 15 minutes, then drain.

  • Washing after Deprotection: a. Wash the resin thoroughly with DMF (5 x 5 mL). b. Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue bead) result indicates successful deprotection.

  • Preparation of Coupling Solution (Activation): In a separate vial, just prior to addition to the resin: a. Dissolve Nα-Fmoc-3-(N-Boc-amino)-6-methylpicolinic acid (0.4 mmol, 4 equivalents). b. Dissolve HATU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF. c. Add the HATU solution to the amino acid solution. d. Add DIEA (0.8 mmol, 8 equivalents) to the mixture. e. Vortex briefly. The solution should turn yellow, indicating activation.

  • Coupling Reaction: a. Immediately add the activated coupling solution to the reaction vessel containing the resin. b. Agitate the mixture at room temperature. c. Causality: Due to steric hindrance, a longer coupling time is required. Allow the reaction to proceed for at least 2-4 hours. For particularly difficult couplings, double coupling (repeating steps 4-5) may be necessary. Microwave-assisted SPPS can also significantly reduce reaction times and improve efficiency.[9]

  • Washing after Coupling: a. Drain the reaction solution. b. Wash the resin thoroughly with DMF (5 x 5 mL).

  • Monitoring the Coupling Reaction: a. Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. b. If the test is positive, repeat the coupling procedure (double coupling).

  • Capping (Optional but Recommended): a. If coupling remains incomplete after a second attempt, cap the unreacted free amines to prevent the formation of deletion sequences. b. Add a solution of 5% acetic anhydride and 6% lutidine in DMF to the resin and agitate for 15 minutes. c. Wash thoroughly with DMF (3 x 5 mL).

Protocol: Cleavage and Global Deprotection
  • Resin Preparation: a. After the final Fmoc deprotection and wash, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard Reagent R cocktail is suitable:

    • 90% Trifluoroacetic acid (TFA)

    • 5% Thioanisole (scavenger)

    • 3% Ethanedithiol (EDT) (scavenger)

    • 2% Anisole (scavenger) Causality: Scavengers are essential to quench reactive carbocations generated during the cleavage of acid-labile side-chain protecting groups (like Boc), preventing re-attachment to sensitive residues like Trp or Met.[16]

  • Cleavage Reaction: a. Add 5 mL of the cleavage cocktail to the dry resin in the reaction vessel. b. Agitate gently at room temperature for 2-3 hours. c. Drain the TFA solution containing the cleaved peptide into a clean conical tube.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of ice-cold diethyl ether. b. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser test after coupling)1. Steric hindrance of 3-Amino-6-methylpicolinic acid. 2. Insufficient coupling time or reagent concentration. 3. Poor resin swelling or aggregation.1. Increase coupling time to 4-6 hours or perform overnight. 2. Perform a double coupling. 3. Switch to a more potent coupling reagent like COMU or use microwave-assisted synthesis.[9][18]
Deletion Sequence (Mass spec shows M-152)Incomplete coupling of 3-Amino-6-methylpicolinic acid followed by successful coupling of the next residue.Implement a capping step with acetic anhydride after the coupling of the hindered residue to block unreacted amines.
Side-Chain Acylation (Unexpected mass adducts)The 3-amino group on the picolinic ring was not protected.Ensure the use of an appropriately side-chain protected derivative, such as Nα-Fmoc-3-(N-Boc-amino)-6-methylpicolinic acid.

Conclusion

The successful incorporation of 3-Amino-6-methylpicolinic acid into synthetic peptides is a challenging yet achievable goal that unlocks access to novel peptide structures with unique therapeutic and diagnostic potential. The primary obstacle of steric hindrance can be effectively overcome through the rational selection of a high-potency uronium salt coupling reagent, such as HATU or COMU, combined with optimized reaction conditions like extended coupling times or microwave irradiation.[9][18] A robust protecting group strategy, specifically the use of an orthogonal Boc group for the exocyclic amine, is critical to prevent side reactions. By following the detailed protocols and troubleshooting guidelines presented in this note, researchers can confidently utilize this valuable building block to advance their peptide-based drug discovery programs.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Wikipedia. (n.d.). Peptide synthesis.
  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • O'Donnell, M. J., et al. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Wikipedia. (n.d.). Picolinic acid.
  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen.
  • ChemicalBook. (n.d.). 3-Amino-6-methylpicolinic acid Product Description.
  • National Institutes of Health. (2020). Conformational landscape of substituted prolines. PMC.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • National Institutes of Health. (n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC.
  • Chemsrc. (2025). CAS#:53636-71-8 | 3-amino-6-methylpyridine-2-carboxylic acid.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.

Sources

Application

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-Amino-6-methylpicolinic Acid

Introduction: The Strategic Value of the 3-Amino-6-methylpicolinic Acid Scaffold 3-Amino-6-methylpicolinic acid is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-6-methylpicolinic Acid Scaffold

3-Amino-6-methylpicolinic acid is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted pyridine core is a common feature in a multitude of biologically active compounds and functional materials. The strategic placement of the amino, carboxylic acid, and methyl groups on the pyridine ring offers a unique combination of electronic and steric properties, presenting both opportunities and challenges for further functionalization. The amino group acts as a strong electron-donating group, activating the pyridine ring towards certain transformations, while the carboxylic acid can serve as a directing group or a handle for further derivatization.

This guide provides a comprehensive overview of established and emerging methodologies for the selective functionalization of the pyridine ring of 3-amino-6-methylpicolinic acid and its derivatives. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

I. Regioselective Halogenation: Gateway to Cross-Coupling Chemistry

The introduction of a halogen atom onto the pyridine ring is a critical first step for many subsequent functionalization strategies, most notably palladium-catalyzed cross-coupling reactions. The electron-rich nature of the 3-aminopyridine system directs electrophilic halogenation primarily to the C4 and C5 positions.

Causality Behind Experimental Choices in Electrophilic Halogenation

The choice of halogenating agent and reaction conditions is paramount to achieving high regioselectivity and yield. Strong electron-donating groups like the amino group at C3 activate the ortho (C4) and para (C6) positions towards electrophilic attack. Since the C6 position is already substituted with a methyl group, electrophilic substitution is directed to the C4 and C5 positions. The use of N-halosuccinimides (NCS, NBS, NIS) offers a milder and more selective alternative to harsher elemental halogens.[1][2] The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to ensure solubility of the starting material and reagents.

Experimental Protocol: Iodination at the C5 Position

This protocol details the regioselective iodination of a 3-aminopicolinic acid derivative using N-iodosuccinimide (NIS). The carboxylic acid is often protected as an ester to prevent undesirable side reactions and improve solubility.

Workflow for C5 Iodination

start Start: Methyl 3-amino-6-methylpicolinate reagents Add N-Iodosuccinimide (NIS) (1.1 equiv.) in Acetonitrile start->reagents reaction Stir at room temperature for 12-24 hours reagents->reaction workup Aqueous work-up (Na2S2O3 wash) reaction->workup purification Purification by column chromatography workup->purification product Product: Methyl 3-amino-5-iodo-6-methylpicolinate purification->product

Caption: Workflow for the C5 iodination of methyl 3-amino-6-methylpicolinate.

Step-by-Step Protocol:

  • Preparation: To a solution of methyl 3-amino-6-methylpicolinate (1.0 eq) in anhydrous acetonitrile (0.2 M), add N-iodosuccinimide (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-amino-5-iodo-6-methylpicolinate.

II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

With a halogen handle installed, the 3-amino-6-methylpicolinic acid scaffold is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3][4][5]

Causality Behind Experimental Choices:

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, and base. For electron-rich and potentially coordinating substrates like halogenated 3-aminopicolinates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3] A mild inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used to facilitate the transmetalation step without causing hydrolysis of the ester group.[6] A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Workflow for Suzuki-Miyaura Coupling

start Start: Methyl 3-amino-5-bromo-6-methylpicolinate reagents Add Arylboronic acid (1.2 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 2.0 eq) start->reagents solvent Add Solvent (e.g., Toluene/Ethanol/H₂O) reagents->solvent reaction Heat at 80-100 °C under inert atmosphere for 12-24h solvent->reaction workup Aqueous work-up and extraction reaction->workup purification Purification by column chromatography workup->purification product Product: Methyl 3-amino-5-aryl-6-methylpicolinate purification->product

Caption: General workflow for the Suzuki-Miyaura coupling of a halogenated 3-aminopicolinate.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, combine methyl 3-amino-5-bromo-6-methylpicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 5-aryl-substituted product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901685
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane/H₂O1001292
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001878

Yields are representative and may vary depending on the specific substrate and reaction scale.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8][9]

Causality Behind Experimental Choices:

Similar to the Suzuki coupling, the choice of ligand is crucial for the Buchwald-Hartwig amination of halogenated 3-aminopicolinates. Bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often effective.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.

Step-by-Step Protocol:

  • Preparation: To a dry Schlenk tube, add the halogenated methyl 3-amino-6-methylpicolinate (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the mixture at 100-110 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

III. Directed ortho-Metalation (DoM): C-H Functionalization with Precision

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG).[11][12][13] In the context of 3-amino-6-methylpicolinic acid, both the carboxylic acid (or its amide derivative) and the amino group can potentially act as DMGs.

Causality Behind Experimental Choices in DoM

The choice of the directing group and the organolithium base is critical for successful DoM. While a carboxylic acid can direct metalation, it is often converted to a more robust amide, such as a picolinamide, to prevent side reactions with the organolithium reagent. The amino group can also direct metalation, but it may require protection to avoid deprotonation by the strong base. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is typically used at low temperatures to achieve regioselective deprotonation.

Workflow for Directed ortho-Metalation

start Start: N,N-diethyl-3-(Boc-amino)-6-methylpicolinamide reagents Add LDA (1.5 eq) in THF at -78 °C start->reagents metalation Stir for 1-2 hours at -78 °C reagents->metalation electrophile Add Electrophile (e.g., I₂, 1.2 eq) metalation->electrophile quench Quench with saturated NH₄Cl electrophile->quench workup Aqueous work-up and extraction quench->workup purification Purification by column chromatography workup->purification product Product: N,N-diethyl-3-(Boc-amino)-4-iodo-6-methylpicolinamide purification->product

Caption: General workflow for the directed ortho-metalation of a 3-aminopicolinamide derivative.

Step-by-Step Protocol:

  • Preparation: To a solution of a protected 3-amino-6-methylpicolinamide (e.g., N,N-diethyl-3-(tert-butoxycarbonylamino)-6-methylpicolinamide) (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of LDA (1.5 eq) dropwise.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodine, 1.2 eq) in THF at -78 °C. Allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

IV. C-H Activation: A Modern Approach to Pyridine Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, obviating the need for pre-functionalization with halogens.[14][15] Palladium-catalyzed C-H arylation, often directed by a removable auxiliary, is a promising approach for the late-stage functionalization of complex molecules.[15]

Causality Behind Experimental Choices in C-H Activation

The choice of a suitable directing group is crucial for achieving high regioselectivity in C-H activation reactions. For picolinic acid derivatives, the nitrogen atom of the pyridine ring can act as an endogenous directing group. Alternatively, the carboxylic acid can be converted into a bidentate directing group, such as an 8-aminoquinoline amide, to promote C-H activation at a specific position.[15] The selection of the palladium catalyst, oxidant, and additives is critical for an efficient catalytic cycle.

Step-by-Step Protocol (Hypothetical, based on related systems):

  • Preparation: In a sealed tube, combine the 3-amino-6-methylpicolinamide derivative (e.g., with an 8-aminoquinoline directing group) (1.0 eq), the aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane.

  • Reaction: Heat the reaction mixture at 120-140 °C for 24-48 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through Celite, concentrate the filtrate, and purify by column chromatography to isolate the C-H arylated product.

Conclusion

The functionalization of the 3-amino-6-methylpicolinic acid scaffold offers a rich landscape for synthetic exploration. By leveraging a combination of classical and modern synthetic methodologies, researchers can access a diverse array of novel derivatives with tailored properties. This guide provides a foundational framework of protocols and strategic considerations to aid in the design and execution of synthetic routes targeting this important heterocyclic core. As with any synthetic endeavor, careful optimization of reaction conditions for each specific substrate is essential for achieving the desired outcomes.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 134(42), 17582–17593. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed, Aminoquinoline-Directed Arylation of sp3 C–H Bonds. Journal of the American Chemical Society, 131(35), 12736–12737. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Terpene-to-steroid total synthesis. Chemical Reviews, 90(6), 879–933. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345–390. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Hartung, C. G., & Snieckus, V. (2002). The Directed Ortho Metalation Reaction—A Point of Entry to Substituted Aromatic and Heteroaromatic Compounds. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Bakke, J. M., & Ranes, E. (1998). Preparation of 4-Substituted 3-Amino-2-chloropyridines, Synthesis of a Nevirapine Analogue. Journal of Heterocyclic Chemistry, 35(3), 639-642. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • van der Does, L., & den Hertog, H. J. (1965). Bromination of methylpyridines in fuming sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 84(7), 951-965. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]

  • Watson International. Methyl 3-Amino-6-bromopicolinate CAS 866775-09-9. [Link]

  • Google Patents.
  • PubMed. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. [Link]

  • ResearchGate. Enantioselective amine α-functionalization via palladium-catalysed C–H arylation of thioamides. [Link]

  • PubMed. Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. [Link]

  • AZA Mid-Year Meeting. 1073182-89-4 | Methyl 3-amino-4-bromo-6-chloropicolinate. [Link]

  • University of Windsor. Chemical Reviews. [Link]

  • PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • Unblog.fr. 07- DIRECTED ORTHO METALATION | Jacques Mortier. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • MDPI. One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). Catalytic Sonogashira couplings mediated by an amido pincer complex of palladium. [Link]

  • ResearchGate. (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]

  • ResearchGate. Suzuki-Miyaura conditions for C-6 reaction of 8 | Download Table. [Link]

  • MDPI. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes. [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • Google Patents. Method for preparing 3-bromo-4-methylpyridine.
  • YouTube. Organometallics 3: Heck Reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-6-methylpicolinic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-Amino-6-methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and opti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable synthetic building block. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Overview of Synthetic Strategy

The synthesis of 3-Amino-6-methylpicolinic acid is a multi-step process that presents two primary challenges: the selective oxidation of one methyl group on a dimethyl-substituted pyridine and the regioselective introduction of an amino group onto the pyridine ring. A common and logical pathway begins with 2,6-lutidine, proceeds through the intermediate 6-methylpicolinic acid, and culminates in the target molecule after amination.

Synthesis_Overview cluster_0 Step 1: Selective Mono-oxidation cluster_1 Step 2: Regioselective Amination A 2,6-Lutidine B 6-Methylpicolinic Acid A->B KMnO4 or Biocatalysis A->B C 3-Nitro-6-methylpicolinic Acid B->C Nitration (HNO3/H2SO4) B->C D 3-Amino-6-methylpicolinic Acid C->D Reduction (e.g., H2, Pd/C) C->D

Caption: General synthetic workflow for 3-Amino-6-methylpicolinic acid.

Part 1: Synthesis of 6-Methylpicolinic Acid (Intermediate)

This initial step involves the selective oxidation of one methyl group of 2,6-lutidine. The primary challenge is preventing over-oxidation to the byproduct, pyridine-2,6-dicarboxylic acid (dipicolinic acid).

Frequently Asked Questions (FAQs)

Q: What are the most common methods for the selective mono-oxidation of 2,6-lutidine? A: The two primary approaches are chemical oxidation and biocatalysis. Chemical methods often use strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under carefully controlled conditions.[1] Biocatalysis, using specific microorganisms, can offer superior selectivity and milder reaction conditions, directly converting 2,6-dimethylpyridine to 6-methylpicolinic acid with high yield.[2]

Q: How can I minimize the formation of pyridine-2,6-dicarboxylic acid? A: Minimizing this byproduct hinges on precise control over reaction conditions. Key strategies include:

  • Stoichiometry: Use a substoichiometric amount of the oxidizing agent relative to 2,6-lutidine.

  • Temperature Control: Lower temperatures generally favor mono-oxidation. Industrial processes for similar oxidations often operate within specific temperature ranges (e.g., 60-110°C) to balance reaction rate and selectivity.[3][4]

  • Gradual Addition: Add the oxidizing agent slowly to the reaction mixture to maintain a low instantaneous concentration, which suppresses the second oxidation step.

  • Biocatalysis: Employing a biocatalytic route, such as using cells of Exophiala dermatitidis, can almost completely prevent the formation of the dicarboxylic acid, achieving molar conversion yields as high as 89%.[2]

Troubleshooting Guide

Q: My reaction yields a significant amount of dipicolinic acid. How can I improve the selectivity for the mono-acid? A: High levels of dipicolinic acid indicate over-oxidation.

  • Problem: The oxidizing agent is too reactive or its concentration is too high, leading to the oxidation of the second methyl group.

  • Solution 1 (Chemical Method): Reduce the molar equivalents of your oxidant (e.g., KMnO₄) to less than the stoichiometric requirement for mono-oxidation. Decrease the reaction temperature and slow down the rate of addition of the oxidant. This ensures that once the desired mono-acid is formed, there is insufficient oxidant remaining to proceed to the di-acid.

  • Solution 2 (Alternative Method): Switch to a more selective method. Biocatalysis is an excellent, albeit more complex, alternative that offers superior regioselectivity.[2]

Q: The oxidation of 2,6-lutidine is slow or incomplete. What are the potential causes? A: An incomplete reaction can stem from several factors.

  • Problem: Insufficient driving force for the reaction or deactivation of the catalyst/reagent.

  • Solution 1 (Reagent Purity): Ensure your 2,6-lutidine starting material is pure. Certain impurities can interfere with the reaction.[5]

  • Solution 2 (Temperature): While low temperatures favor selectivity, a temperature that is too low will result in a sluggish reaction. Gradually increase the temperature in small increments (e.g., 5-10°C) to find the optimal balance between reaction rate and selectivity.

  • Solution 3 (Agitation): In heterogeneous reactions (e.g., with solid KMnO₄), ensure vigorous stirring to maximize the interfacial area between the reactants.

Data Summary: Oxidation Methods
MethodOxidizing AgentTypical Yield (Mono-acid)SelectivityKey Considerations
Chemical Oxidation Potassium Permanganate (KMnO₄)60-75%ModerateRequires careful control of stoichiometry and temperature to avoid over-oxidation.[1][5]
Chemical Oxidation Nitric AcidVariableModerate to LowHarsh conditions; can lead to side reactions including nitration of the ring.
Biocatalysis Exophiala dermatitidis cells~89%HighEnvironmentally friendly, highly selective, but requires specialized microbiology setup.[2]

Part 2: Regioselective Amination of 6-Methylpicolinic Acid

This is often the most challenging step. Direct amination of the pyridine ring is generally not feasible. The most common strategy involves nitration at the 3-position, followed by reduction of the nitro group to an amine.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for introducing an amino group at the 3-position? A: A nitration-reduction sequence is the most frequently cited pathway for similar pyridine systems.[6] This involves treating 6-methylpicolinic acid with a mixture of fuming nitric acid and sulfuric acid to install a nitro group, which is then reduced. The directing effects of the carboxyl and methyl groups favor substitution at the 3- and 5-positions.

Q: Are there alternative amination strategies? A: Yes. An alternative, though likely requiring more steps, involves synthesizing a 3-halo-6-methylpicolinic acid intermediate. This halogenated compound can then undergo a nucleophilic aromatic substitution reaction with an ammonia source, often catalyzed by a copper salt, to yield the final product. This approach is common for preparing aminopyridines.[7]

Troubleshooting Guide

Troubleshooting_Flowchart start Low Yield or Purity in Final Product? q1 Which step is problematic? start->q1 step1 Step 1: Oxidation q1->step1 Impurities match starting materials step2 Step 2: Amination q1->step2 Intermediate is clean, final product is not q1_step1 Over-oxidation to di-acid? Incomplete reaction? step1->q1_step1 q1_step2 Low nitration yield? Mixture of isomers? Incomplete reduction? step2->q1_step2 sol1 Adjust oxidant stoichiometry. Control temperature. Consider biocatalysis. q1_step1->sol1 sol2 Optimize nitrating conditions. Screen reducing agents. Consider alternative route (e.g., via 3-halo intermediate). q1_step2->sol2

Caption: Troubleshooting flowchart for the synthesis of 3-Amino-6-methylpicolinic acid.

Q: The nitration of 6-methylpicolinic acid is giving a low yield and a mixture of isomers (3-nitro and 5-nitro). How can this be optimized? A: Isomer formation is a common challenge in the electrophilic substitution of substituted pyridines.

  • Problem: The electronic and steric effects of the existing substituents (carboxyl and methyl) are not sufficiently differentiating to direct the incoming nitro group exclusively to the 3-position.

  • Solution 1 (Temperature Control): Nitration reactions are highly exothermic. Maintain a low and consistent temperature (e.g., 0-10°C) during the addition of the substrate to the nitrating mixture to minimize side reactions and potentially improve regioselectivity.

  • Solution 2 (Protecting Groups): While more complex, one could temporarily convert the carboxylic acid to an ester. Esters are also deactivating meta-directors but can alter the electronic profile and solubility, sometimes leading to improved selectivity.

  • Solution 3 (Purification): If isomer separation is unavoidable, focus on developing a robust purification method. The different polarity of the 3-nitro and 5-nitro isomers should allow for separation by column chromatography or fractional crystallization.

Q: The reduction of the 3-nitro group is incomplete or results in undesired side products. A: The choice of reducing agent and reaction conditions is critical.

  • Problem: The reducing agent may be too weak, too harsh, or incompatible with other functional groups.

  • Solution 1 (Catalytic Hydrogenation): This is often the cleanest method. Use palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] Ensure the catalyst is active and the solvent is appropriate (e.g., acetic acid, ethanol). Catalyst poisoning can be an issue; ensure the nitro-intermediate is pure.

  • Solution 2 (Metal/Acid Reduction): A classic method is using a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). This is a robust method but requires a more demanding aqueous workup to remove metal salts.

  • Monitoring: Regardless of the method, monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the point of complete conversion and avoid over-reduction or side reactions.

Part 3: Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory safety standards and preliminary small-scale experiments.

Protocol 1: Selective Oxidation of 2,6-Lutidine to 6-Methylpicolinic Acid

This protocol is adapted from standard laboratory procedures for the oxidation of alkylpyridines.[1]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-lutidine (1 eq.) and water. Cool the mixture to 0-5°C in an ice-water bath.

  • Reagent Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, ~1.5 eq.) in water.

  • Reaction: Slowly add the KMnO₄ solution to the stirred lutidine mixture via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Quenching & Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours or until the purple color of permanganate has disappeared. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the clear filtrate with concentrated HCl to a pH of ~3-4. The product, 6-methylpicolinic acid, should precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Protocol 2: Nitration and Reduction to 3-Amino-6-methylpicolinic Acid

This protocol is based on general procedures for the nitration and reduction of pyridine derivatives.[6]

A. Nitration

  • Setup: In a flask cooled to 0°C, carefully add fuming sulfuric acid. While maintaining the low temperature, slowly add 6-methylpicolinic acid (1 eq.) in small portions.

  • Reaction: Once the substrate is fully dissolved, add fuming nitric acid (1.1 eq.) dropwise, ensuring the temperature remains below 10°C. After addition, allow the mixture to stir at room temperature for several hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., concentrated NaOH or NH₄OH) to pH ~4-5 to precipitate the 3-nitro-6-methylpicolinic acid. Filter and dry the crude product. This step may require further purification to separate isomers.

B. Reduction

  • Setup: Dissolve the purified 3-nitro-6-methylpicolinic acid (1 eq.) in a suitable solvent like glacial acetic acid.[6]

  • Reaction: Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring & Workup: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield 3-Amino-6-methylpicolinic acid.

References

  • UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis.
  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • ChemicalBook. (n.d.). 2-Picolinic acid synthesis.
  • Wikipedia. (n.d.). 2,6-Lutidine.
  • Wikipedia. (n.d.). Picolinic acid.
  • PrepChem.com. (n.d.). Synthesis of picolinic acid.
  • Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • Ochiai, N., et al. (2007). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. PubMed.
  • Google Patents. (n.d.). CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
  • Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.

Sources

Optimization

Technical Support Center: Purification of 3-Amino-6-methylpicolinic acid

Introduction Welcome to the technical support guide for 3-Amino-6-methylpicolinic acid (CAS 53636-71-8). This document is designed for researchers, chemists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Amino-6-methylpicolinic acid (CAS 53636-71-8). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic building block. 3-Amino-6-methylpicolinic acid possesses both a basic amino group and an acidic carboxylic acid group, conferring it with amphoteric and zwitterionic characteristics. These properties, while crucial for its chemical reactivity, present unique challenges in its isolation and purification. This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues, from crystallization failures to chromatographic complexities, ensuring you can achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 3-Amino-6-methylpicolinic acid?

Understanding the basic properties of the molecule is the first step in designing a robust purification strategy. Its structure dictates its behavior in different solvents and pH environments.

Table 1: Physicochemical Properties of 3-Amino-6-methylpicolinic acid

PropertyValueSource(s)
CAS Number 53636-71-8[1][2][3]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Appearance White to tan solid/powder[4]
Melting Point Data not widely available; picolinic acid melts at 136-138 °C.[4]N/A
pKa Estimated values: Carboxylic acid (pKa ~2-3), Pyridinium ion (pKa ~5-6).N/A

The presence of both an acidic and a basic functional group means the molecule's net charge is highly dependent on pH. At its isoelectric point (pI), it exists as a zwitterion with minimal net charge, often leading to low solubility in organic solvents.

Q2: What are the common impurities I should expect during the synthesis of 3-Amino-6-methylpicolinic acid?

Impurities typically arise from the starting materials, side reactions, or degradation.[5][6] While the specific impurity profile depends on the synthetic route, common classes of impurities include:

  • Unreacted Starting Materials: For instance, if the synthesis involves oxidation of 2,6-dimethyl-3-aminopyridine, residual starting material may be present.

  • Regioisomers: In reactions involving substitutions on the pyridine ring, other isomers may form.

  • Over-oxidized or Under-oxidized Products: If oxidation is part of the synthesis, species with different oxidation states could be present.

  • Byproducts from Coupling Reactions: If synthesized via cross-coupling, homocoupled products or residual catalysts might be impurities.[7]

  • Degradation Products: The compound may be susceptible to decarboxylation under harsh thermal or acidic conditions.[8][9]

Q3: Which analytical techniques are best for assessing the purity of 3-Amino-6-methylpicolinic acid?

A multi-technique approach is recommended for a comprehensive purity assessment.[]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[5] A reversed-phase C18 column with a buffered mobile phase (e.g., ammonium formate or acetate) and an organic modifier (acetonitrile or methanol) is a good starting point. UV detection around 254-280 nm is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of the main peak and any impurities, aiding in their identification.[11][12]

  • Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. It helps identify and quantify residual solvents and organic impurities.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can provide a highly accurate purity measurement for crystalline solids that are >98% pure.[]

Troubleshooting Purification Challenges

This section addresses specific experimental problems. The causality behind each issue is explained, followed by actionable solutions.

Problem 1: My compound precipitates as an oil or fails to crystallize from solution.
  • Probable Cause: This is a classic problem for zwitterionic compounds or when significant impurities are present. The impurities can act as "eutectics," depressing the melting point and preventing an ordered crystal lattice from forming. Alternatively, the compound may be too soluble in the chosen solvent.

  • Solutions & Scientific Rationale:

    • pH Adjustment to the Isoelectric Point (pI): The lowest solubility for amphoteric molecules is often at their pI. Dissolve the crude material in a dilute acidic solution (e.g., 1M HCl) and then slowly add a base (e.g., 1M NaOH) dropwise until you observe maximum precipitation. Monitor the pH. This neutral zwitterionic form is often less solvated and more likely to crystallize.[13]

    • Solvent/Anti-Solvent Recrystallization: If the compound is highly soluble in one solvent (e.g., water, methanol) and insoluble in another (e.g., acetone, ethyl acetate, hexane), use the anti-solvent technique. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature. Then, slowly add the "bad" solvent (the anti-solvent) until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly. This carefully controlled supersaturation is key to forming high-quality crystals.

    • Slurrying/Pulping: If an oil is obtained, it can sometimes be induced to crystallize by adding a non-polar solvent (like diethyl ether or hexane) and scratching the flask with a glass rod or adding seed crystals.[14] The mechanical energy can overcome the kinetic barrier to nucleation.

Experimental Protocol: Recrystallization via pH Adjustment
  • Transfer the crude 3-Amino-6-methylpicolinic acid to an Erlenmeyer flask.

  • Add a minimal amount of 0.5 M HCl to fully dissolve the material with stirring. Gentle warming may be required.

  • Filter the solution while warm to remove any insoluble impurities.

  • Cool the solution to room temperature.

  • Slowly, with vigorous stirring, add 0.5 M NaOH dropwise.

  • Monitor the solution for precipitation. Continue adding base until precipitation appears complete. Check the pH; it should be near the estimated pI.

  • Cool the resulting suspension in an ice bath for at least 30 minutes to maximize yield.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by a cold, non-polar solvent (e.g., diethyl ether) to aid drying.

  • Dry the purified solid under vacuum.

Problem 2: The compound streaks badly on my silica gel column and I get poor separation.
  • Probable Cause: This is a direct consequence of the molecule's dual functionality. The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, while the acidic carboxylic group also causes strong binding. This leads to very high retention, peak tailing, and often, irreversible adsorption.

  • Solutions & Scientific Rationale:

    • Mobile Phase Modification: The key is to suppress the unwanted ionic interactions.

      • Add an Acid: Including 0.5-2% acetic acid or formic acid in the mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane) will protonate the amino group. This creates a cationic species that still interacts with silica, but the competition from the mobile phase acid can lead to better elution.

      • Add a Base: Including 0.5-2% triethylamine or ammonia in the mobile phase will deprotonate the carboxylic acid and the silica surface silanols. This minimizes the strong ionic interaction, often providing the best results for aminopicolinic acids.

    • Switch the Stationary Phase: If mobile phase modification is insufficient, silica gel is simply the wrong tool.

      • Alumina (Neutral or Basic): Alumina is a better choice for basic compounds and can yield much better peak shapes.

      • Ion-Exchange Chromatography: This is the most powerful technique. Use a strong or weak cation or anion exchange resin depending on the pH and the nature of the impurities you need to remove.[13] For example, at pH 3, the compound will be cationic and bind to a cation-exchange column, allowing neutral and anionic impurities to be washed away.

    • Reversed-Phase Chromatography (C18): For preparative scale, reversed-phase chromatography using a buffered aqueous/organic mobile phase is highly effective, though it can be more expensive.

Workflow Diagram: Purification Strategy Selection

This diagram outlines a logical approach to choosing the right purification method based on the initial assessment of the crude material.

Purification_Strategy cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_path1 High Purity Path cluster_path2 Low Purity / Complex Path cluster_final Final Product start Crude 3-Amino-6-methylpicolinic acid analysis Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->analysis decision Purity > 90% and Crystalline? analysis->decision recrystallize Recrystallization (pH adjustment or solvent/anti-solvent) decision->recrystallize Yes chromatography Chromatography decision->chromatography No charcoal Optional: Activated Charcoal Treatment (for colored impurities) recrystallize->charcoal final_product Pure Product (Verify by HPLC/NMR) recrystallize->final_product charcoal->final_product chrom_type Choose Stationary Phase: 1. Modified Silica (add acid/base) 2. Alumina 3. Ion-Exchange Resin chromatography->chrom_type chrom_type->final_product

Caption: Decision tree for selecting a purification strategy.

Problem 3: I have low recovery after performing a liquid-liquid extraction.
  • Probable Cause: The compound is partitioning into the wrong phase due to incorrect pH control. Because it is amphoteric, it can become soluble in either an aqueous acidic layer or an aqueous basic layer, and it is likely least soluble in common organic solvents at any pH.

  • Solutions & Scientific Rationale:

    • Acidic Extraction: To remove basic, non-amphoteric impurities, dissolve your crude mixture in an organic solvent (like ethyl acetate). Extract this solution with a dilute aqueous acid (e.g., 1M HCl). Your target compound and other basic impurities will move to the aqueous layer as their hydrochloride salts. The neutral and acidic impurities will remain in the organic layer.

    • Basification and Re-extraction: Take the aqueous layer from the previous step and basify it with a strong base (e.g., 6M NaOH) to a pH > 10. This deprotonates the carboxylic acid, forming a carboxylate salt, which remains highly water-soluble. Any non-amphoteric basic impurities will become free bases and can now be extracted out with an organic solvent.

    • Isolation by Precipitation: After removing the basic impurities, take the remaining basic aqueous solution and carefully adjust the pH to the isoelectric point (pI) using acid. The 3-Amino-6-methylpicolinic acid will precipitate out of the solution and can be collected by filtration.[15]

Workflow Diagram: pH-Controlled Liquid-Liquid Extraction

LLE_Workflow start Crude Mixture in Ethyl Acetate extract1 Extract with 1M HCl (aq) start->extract1 org1 Organic Layer 1: Neutral & Acidic Impurities (Discard) extract1->org1 Organic aq1 Aqueous Layer 1 (pH < 2): Protonated Product & Basic Impurities extract1->aq1 Aqueous adjust_base Adjust pH to > 10 with NaOH aq1->adjust_base extract2 Extract with Ethyl Acetate adjust_base->extract2 org2 Organic Layer 2: Basic Impurities (Discard) extract2->org2 Organic aq2 Aqueous Layer 2 (pH > 10): Deprotonated Product extract2->aq2 Aqueous adjust_pi Adjust pH to Isoelectric Point (pI) aq2->adjust_pi precipitate Precipitate Forms adjust_pi->precipitate filtrate Filter and Dry precipitate->filtrate

Caption: Workflow for purification via pH-controlled extraction.

References

  • Terenzi, A., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Retrieved from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 859(2), 159-166. Retrieved from [Link]

  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1319, 151-158. Retrieved from [Link]

  • ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from [Link]

  • Ikushima, Y., et al. (2025). Extraction of Amino Acid Esters Using a Pillar[16]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Solvent Extraction Research and Development, Japan, 32(2), 79-87. Retrieved from [Link]

  • Todorov, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4473. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

  • Guo, W., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(12), e00482-19. Retrieved from [Link]

  • Terenzi, A., et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 11(2), e202100263. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Yoshida, H., et al. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 50(7), 604-608. Retrieved from [Link]

  • Isais, M., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 9(4), 1534-1549. Retrieved from [Link]

  • Boelen, E., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 10. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • ATSDR. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Guo, K., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Analytical and Bioanalytical Chemistry, 407(23), 7083-7093. Retrieved from [Link]

  • Chemsrc. (2025). 3-amino-6-methylpyridine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link]

  • Lin, K.-H., et al. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. International Journal of Molecular Sciences, 24(7), 6296. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]

  • ResearchGate. (2025). Impurity profile of amino acids?. Retrieved from [Link]

  • Metair. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]

  • Google Patents. (n.d.). US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Yeole, R. D., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). ACS Omega, 6(44), 29849-29857. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Aminopicolinic Acids - A Guide to Identifying and Minimizing Side Reactions

Welcome to the Technical Support Center for Aminopicolinic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing ami...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminopicolinic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing aminopicolinic acid derivatives. As a senior application scientist, I have compiled this resource to provide not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to anticipate, identify, and mitigate common side reactions. Our focus is on building robust, self-validating synthetic protocols grounded in established scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to aminopicolinic acids?

There are several established methods for the synthesis of aminopicolinic acids, with the choice of route often depending on the desired substitution pattern and the available starting materials. The most prevalent strategies include:

  • Nitration of Picolinic Acid N-Oxide followed by Reduction: This is a widely used method for introducing an amino group at the 4-position of the picolinic acid scaffold.[1]

  • Hofmann or Curtius Rearrangement: These classic name reactions provide a means to convert a carboxylic acid or amide derivative into a primary amine with one less carbon atom.[2][3][4]

  • Nucleophilic Aromatic Substitution (SNAr) on Halopicolinic Acids: An amino group can be introduced by displacing a halogen substituent on the pyridine ring.[5]

  • Oxidation of Aminopicolines: If the corresponding aminopicoline is available, it can be oxidized to the aminopicolinic acid.

  • Catalytic Hydrogenation of Nitro- or Halogen-Substituted Picolinic Acids: This method is effective for the reduction of nitro groups or the removal of halogen atoms to yield the desired aminopicolinic acid.[1]

Each of these routes presents a unique set of challenges and potential side reactions that must be carefully managed.

Troubleshooting Guides by Synthetic Route

Route 1: Nitration of Picolinic Acid N-Oxide and Subsequent Reduction

This two-step process is a cornerstone for the synthesis of 4-aminopicolinic acid. The N-oxide activation is crucial for directing the nitration to the 4-position.[6]

Workflow Diagram:

Start Picolinic Acid N-Oxide Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro_Intermediate 4-Nitropicolinic Acid N-Oxide Nitration->Nitro_Intermediate Reduction Reduction (e.g., Catalytic Hydrogenation) Nitro_Intermediate->Reduction Product 4-Aminopicolinic Acid Reduction->Product

Caption: Synthetic pathway from picolinic acid N-oxide to 4-aminopicolinic acid.

Common Issues and Solutions:

Q: My nitration reaction is giving me a mixture of isomers. How can I improve the regioselectivity?

A: The nitration of pyridine N-oxide is highly regioselective for the 4-position due to the electronic effects of the N-oxide group.[6] However, deviation from optimal conditions can lead to the formation of other isomers.

  • Underlying Cause: Insufficient activation by the N-oxide or overly harsh reaction conditions can lead to nitration at other positions.

  • Troubleshooting:

    • Temperature Control: Maintain the reaction temperature as specified in the literature, typically between 125-130°C for the nitration of picolinic acid N-oxide.[1] Lower temperatures may lead to incomplete reaction, while higher temperatures can promote side reactions.

    • Nitrating Agent: Use a well-defined nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid. The ratio of these acids is critical for controlling the concentration of the nitronium ion (NO₂⁺).

    • Purity of Starting Material: Ensure the picolinic acid N-oxide is pure, as impurities can interfere with the reaction.

Q: I am observing significant charring and low yield during nitration. What is happening?

A: Charring is indicative of oxidative degradation of the starting material or product. This is a common issue with strong oxidizing agents like nitric acid, especially at elevated temperatures.

  • Underlying Cause: The reaction is highly exothermic, and localized overheating can lead to decomposition.

  • Troubleshooting:

    • Slow Addition: Add the nitrating agent slowly to the solution of picolinic acid N-oxide, ensuring efficient stirring and cooling to dissipate the heat of reaction.

    • Monitoring Temperature: Use an internal thermometer to monitor the reaction temperature closely.

    • Solvent: While often performed neat, in some cases, the use of a co-solvent can help to better control the temperature.

Q: The reduction of my 4-nitropicolinic acid N-oxide is incomplete or yields byproducts. What are the best practices for this step?

A: Catalytic hydrogenation is a common and effective method for this reduction. However, several factors can influence its success.

  • Underlying Cause: Incomplete reduction can be due to catalyst deactivation or insufficient hydrogen pressure. Byproduct formation can arise from the presence of intermediates. During the catalytic hydrogenation of nitroarenes, intermediates such as nitroso and hydroxylamine compounds can form. These can then condense to form azo and azoxy byproducts.[7]

  • Troubleshooting:

    • Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[1] The choice of catalyst support and metal loading can impact the reaction rate and selectivity.

    • Catalyst Loading: Use an appropriate catalyst loading. Too little catalyst will result in a slow or incomplete reaction, while an excessive amount can sometimes promote side reactions.

    • Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.

    • Solvent: The choice of solvent can be critical. Acetic acid is often used as a solvent for this reduction.[1]

    • Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and avoid over-reduction or side reactions.

    • Additives: In some cases, the addition of small amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates and the formation of azo and azoxy byproducts.[7]

ParameterRecommended ConditionPotential Issue if Deviated
Nitration Temperature 125-130 °CLower: Incomplete reaction. Higher: Degradation.
Reduction Catalyst Pd/CInactive catalyst, improper loading.
Hydrogen Pressure Varies by setupInsufficient pressure leads to incomplete reduction.
pH during Workup Neutral to slightly basicCan affect product stability and solubility.
Route 2: Hofmann and Curtius Rearrangements

These rearrangements are powerful tools for converting carboxylic acid derivatives into amines. The key intermediate in both reactions is an isocyanate.[2][4]

Conceptual Diagram:

cluster_hofmann Hofmann Rearrangement cluster_curtius Curtius Rearrangement Amide Picolinamide Isocyanate_H Isocyanate Amide->Isocyanate_H Br2, NaOH Amine_H Aminopyridine Isocyanate_H->Amine_H H2O, Δ AcylAzide Picolinoyl Azide Isocyanate_C Isocyanate AcylAzide->Isocyanate_C Δ Amine_C Aminopyridine Isocyanate_C->Amine_C H2O, Δ

Caption: Comparison of Hofmann and Curtius rearrangement pathways.

Common Issues and Solutions:

Q: My Hofmann rearrangement is giving a low yield of the desired aminopicolinic acid. What are the likely side reactions?

A: The Hofmann rearrangement is sensitive to reaction conditions, and several side reactions can occur.

  • Underlying Cause: The intermediate isocyanate is highly reactive and can be trapped by nucleophiles other than water. If the reaction is not carefully controlled, the isocyanate can react with the starting amide or the product amine to form ureas.[3]

  • Troubleshooting:

    • Temperature Control: The rearrangement step requires heating, but excessive temperatures can lead to decomposition.

    • Stoichiometry of Base: The amount of base is critical. Insufficient base may lead to an incomplete reaction, while excess base can promote side reactions.

    • Alternative Reagents: For substrates that are sensitive to the harsh conditions of the traditional Hofmann rearrangement (e.g., bromine and strong base), milder reagents such as N-bromosuccinimide (NBS) can be used.[2]

    • Trapping the Isocyanate: Instead of hydrolyzing the isocyanate to the amine, it can be trapped with an alcohol (e.g., t-butanol) to form a stable carbamate (e.g., Boc-protected amine), which can then be deprotected under milder conditions.[2]

Q: I am concerned about the safety of using acyl azides in the Curtius rearrangement. Are there safer alternatives?

A: Acyl azides can be explosive, and their isolation should be avoided. Fortunately, there are in situ methods for their generation and rearrangement.

  • Underlying Cause: The thermal instability of acyl azides.

  • Troubleshooting:

    • One-Pot Procedures: It is highly recommended to perform the Curtius rearrangement as a one-pot reaction where the acyl azide is generated and rearranged without isolation.[8]

    • Reagent Choice: Diphenylphosphoryl azide (DPPA) is a common reagent that allows for the conversion of a carboxylic acid directly to the isocyanate in the presence of a trapping agent.

    • Photochemical Conditions: While photochemical Curtius rearrangements are possible, they can proceed through a nitrene intermediate, which can lead to unwanted side reactions like C-H insertion.[9] Thermal rearrangement is generally preferred for cleaner reactions.

Route 3: Nucleophilic Aromatic Substitution (SNAr) on Halopicolinic Acids

This method involves the displacement of a halide from the pyridine ring by an amine nucleophile. The success of this reaction is highly dependent on the electronic properties of the pyridine ring.

Reactivity Principles:

Halopicolinic_Acid Halopicolinic Acid (e.g., 6-chloropicolinic acid) SNAr SNAr Reaction Halopicolinic_Acid->SNAr Nucleophile Amine Nucleophile (e.g., NH3, R-NH2) Nucleophile->SNAr Product Aminopicolinic Acid SNAr->Product Side_Product Side Products (e.g., hydroxylation) SNAr->Side_Product

Caption: Key components of the nucleophilic aromatic substitution for aminopicolinic acid synthesis.

Common Issues and Solutions:

Q: My SNAr reaction on a chloropicolinic acid is very slow or does not proceed. How can I improve the reactivity?

A: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. However, the reactivity is significantly influenced by the position of the leaving group and the presence of other substituents.

  • Underlying Cause: The rate of SNAr reactions is dependent on the stability of the intermediate Meisenheimer complex. The pyridine nitrogen can stabilize the negative charge in the intermediate, particularly when the attack occurs at the 2- or 4-positions.[10]

  • Troubleshooting:

    • Position of the Halogen: Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic displacement than those at the 3-position.

    • Activating Groups: The presence of electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the halogen will increase the rate of reaction by stabilizing the Meisenheimer complex.[11]

    • Reaction Conditions: Higher temperatures and the use of a polar aprotic solvent (e.g., DMF, DMSO) can accelerate the reaction.

    • Catalysis: In some cases, the use of a catalyst, such as a copper salt, can facilitate the amination of less reactive aryl halides.

Q: I am observing the formation of a hydroxypicolinic acid as a major byproduct. What is the cause?

A: This is a common side reaction in SNAr reactions, especially when using aqueous ammonia or when water is present in the reaction mixture.

  • Underlying Cause: The hydroxide ion (OH⁻), which can be present in aqueous ammonia or formed from residual water, is also a nucleophile and can compete with the amine in displacing the halide.

  • Troubleshooting:

    • Anhydrous Conditions: Use anhydrous ammonia or a non-aqueous source of the amino group. Ensure that all solvents and reagents are thoroughly dried.

    • Amine Source: Consider using a protected amine or an ammonia surrogate that is less prone to generating hydroxide ions.

    • Temperature: Lowering the reaction temperature may favor amination over hydroxylation, although this will also decrease the overall reaction rate.

General Side Reactions and Mitigation Strategies

Beyond the specific challenges of each synthetic route, there are some general side reactions to be aware of when working with picolinic acid derivatives.

1. Decarboxylation:

Picolinic acid and its derivatives are susceptible to decarboxylation, especially at elevated temperatures.[12][13] This is due to the ability of the pyridine nitrogen to stabilize the resulting carbanion intermediate. The Hammick reaction is a named reaction that takes advantage of this reactivity.[12]

  • Minimization Strategies:

    • Temperature Control: Avoid unnecessarily high temperatures during the reaction and workup.

    • pH Control: The rate of decarboxylation can be influenced by pH. In some cases, maintaining a neutral or slightly acidic pH can help to suppress this side reaction.[14]

    • Protection of the Carboxylic Acid: In multi-step syntheses, it may be beneficial to protect the carboxylic acid as an ester to prevent premature decarboxylation.

2. Dimerization and Polymerization:

Aminopicolinic acids, possessing both an amino and a carboxylic acid group, have the potential to undergo intermolecular reactions, such as amide bond formation, leading to dimers and oligomers, particularly at high temperatures or under activating conditions.

  • Minimization Strategies:

    • Protection Strategy: If the synthesis involves harsh conditions, it may be necessary to protect either the amino group or the carboxylic acid to prevent self-reaction.

    • Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions.

    • Temperature Control: As with decarboxylation, avoiding excessive heat is crucial.

3. Over-oxidation:

When preparing picolinic acids by the oxidation of picolines, for example, using potassium permanganate (KMnO₄), there is a risk of over-oxidation.[15]

  • Minimization Strategies:

    • Stoichiometry of Oxidant: Use a controlled amount of the oxidizing agent.

    • Temperature Control: Perform the oxidation at a low temperature to improve selectivity.

    • Monitoring the Reaction: Closely monitor the reaction progress to stop it once the starting material has been consumed.

Purification and Analysis

The successful synthesis of aminopicolinic acids often requires careful purification to remove unreacted starting materials, reagents, and side products.

  • Crystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical and may require some experimentation.

  • Chromatography: For separating mixtures of isomers or closely related compounds, high-performance liquid chromatography (HPLC) is a powerful tool.[16][17][18][19] The choice of stationary phase and mobile phase conditions (including pH) will depend on the specific properties of the compounds being separated.[18]

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents. The pH of the aqueous phase can be adjusted to control the protonation state and, therefore, the solubility of the aminopicolinic acid.[20][21]

Influence of pH on Stability and Workup:

The pH of the solution during workup and purification is a critical parameter. Aminopicolinic acids are amphoteric, meaning they can act as both an acid and a base. The pH will affect their solubility and stability. For instance, at very low or very high pH, the compound may be more soluble in aqueous solutions, while at its isoelectric point, it will have its minimum solubility, which can be exploited for crystallization. However, extreme pH values can also promote degradation.[21] It is important to handle solutions of aminopicolinic acids at appropriate pH values to avoid degradation.[22]

References

  • Wikipedia. Hammick reaction. [Link]

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Wikipedia. Curtius rearrangement. [Link]

  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146.
  • Wikipedia. Hofmann rearrangement. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Debnath, P. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Current Organic Chemistry, 24(22), 2402-2435.
  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Sielc.com. HPLC Separation of Aminopyridines Isomers. [Link]

  • Baumann, M., Baxendale, I. R., Ley, S. V., & Tierney, J. P. (2008). A modular flow reactor for performing Curtius rearrangements as a continuous flow process. Organic & Biomolecular Chemistry, 6(9), 1587-1593.
  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372-377.
  • Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(6), 762-783.
  • Wang, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594-626.
  • Chemistry Steps. Hofmann Rearrangement. [Link]

  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146.
  • Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139.
  • Gederaas, O. A., et al. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. Photochemical & Photobiological Sciences, 6(5), 556-561.
  • Sielc.com. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Wang, D., et al. (2020). Catalytic hydrogenation of nitroarenes into different products via reaction pathway control. Catalysis Science & Technology, 10(15), 4978-4986.
  • Google Patents.
  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1985-1994.
  • Ghosh, A., et al. (2016). Picolinic Acid Promoted Permanganate Oxidation of D-Mannitol in Micellar Medium. Tenside Surfactants Detergents, 53(4), 333-340.
  • Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Drmanić, S. Ž., et al. (2013). The effects of solvents and structure on the electronic absorption spectra of the isomeric pyridine carboxylic acid N-oxides. Journal of the Serbian Chemical Society, 78(10), 1469-1480.
  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reactions. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30.
  • Paw, B. (1998). Chromatographic separations of aromatic carboxylic acids.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Helix Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • Kashiwagi, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Google Patents. Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Lu, M., et al. (2011). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • Reaction Repo. Potassium Permanganate Oxidation. [Link]

  • Brainly.in. Oxidation of quinoline with kmno4. [Link]

  • Szymańska, E., et al. (2021).
  • The Organic Chemistry Tutor. Potassium Permanganate Oxidation. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108.
  • Schofield, K., & Theobald, R. S. (1949). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society (Resumed), 796-799.
  • Gupta, A. (2023). STUDY OF INTERMOLECULAR INTERACTIONS OF AMINO ACIDS IN AQUEOUS GLUCOSE SOLUTION AT DIFFERENT TEMPERATURES. International Journal of Research in Engineering and Science, 11(8), 1-10.
  • Vetsch, H. (1985). Model studies on the heating of food proteins. Amino acid composition of lysozyme, ribonuclease and insulin after dry heating. International Journal for Vitamin and Nutrition Research. Supplement, 28, 117-128.
  • van de Wetering, P., et al. (1998). Effect of intermolecular interactions on the glass transition temperature of chemically modified alternating polyketones. Macromolecules, 31(23), 8063-8069.

Sources

Optimization

addressing stability issues of 3-Amino-6-methylpicolinic acid in different solvents

Introduction Welcome to the technical support guide for 3-Amino-6-methylpicolinic acid (CAS 53636-71-8). This document is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Amino-6-methylpicolinic acid (CAS 53636-71-8). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in various solvent systems. As a substituted picolinic acid, its unique structure, featuring an amino group, a carboxylic acid, and a methyl group on a pyridine ring, presents specific handling and formulation challenges. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3-Amino-6-methylpicolinic acid?

As a solid, 3-Amino-6-methylpicolinic acid should be stored at room temperature (around 20-25°C) or refrigerated (2-8°C) for long-term stability, as indicated by supplier recommendations.[1][2] The compound is hygroscopic, meaning it can absorb moisture from the air. Therefore, it is critical to keep the container tightly closed and store it in a dry, well-ventilated place. Some suppliers also recommend protecting it from light.[2]

Q2: I'm preparing a stock solution. What solvents are a good starting point?

Based on the behavior of the parent compound, picolinic acid, 3-Amino-6-methylpicolinic acid is expected to have high solubility in water.[3] Due to its amphiprotic nature (containing both acidic and basic functional groups), its solubility is likely to be pH-dependent.[4][5] For organic solvents, polar protic solvents like ethanol are a reasonable starting point, though solubility will likely be lower than in water.[3] Polar aprotic solvents such as acetonitrile may also be viable but are expected to yield lower solubility.[3] A preliminary solubility test is always recommended (see Protocol 1).

Q3: What are the primary factors that could cause my compound to degrade in solution?

The stability of 3-Amino-6-methylpicolinic acid in solution is influenced by several factors inherent to its structure:

  • pH: The amino and carboxylic acid groups are ionizable. Extreme pH values (highly acidic or highly basic) can catalyze hydrolysis or other degradation reactions.[4][6] For similar amino acid compounds, solutions are often most stable at a slightly acidic pH (below 5), as higher pH can lead to spontaneous reactions like dimerization.[7]

  • Oxidation: The electron-rich aromatic ring and the amino group can be susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents (like hydrogen peroxide) can initiate degradation.[8]

  • Light (Photostability): Pyridine-containing compounds can be susceptible to photodegradation.[9][10] Exposure to UV or even ambient light over extended periods may cause degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[8][11] Solutions should generally be stored at low temperatures (e.g., 4°C or -20°C) when not in use.

Q4: How can I quickly check if my solution has degraded?

Visual inspection is the first step. Look for a change in color or the appearance of precipitate. However, significant degradation can occur without visible signs. The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). A quick comparison of a freshly prepared standard to your aged solution will show a decrease in the peak area of the parent compound and potentially the emergence of new peaks corresponding to degradation products.[12]

Q5: What is the best practice for preparing and storing a stock solution?

To maximize stability, prepare stock solutions in a suitable buffer at a slightly acidic pH (e.g., pH 4-5), as this often enhances the stability of amino acids.[7] Use high-purity solvents and degas them to remove dissolved oxygen. Prepare the solution, filter it through a 0.22 µm filter to ensure sterility and remove particulates, and aliquot it into smaller, single-use vials. Store these aliquots frozen (-20°C or -80°C) and protected from light. This practice minimizes repeated freeze-thaw cycles and light exposure.

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Unexpected Experimental Results

If you are observing inconsistent or non-reproducible results in your assays, degradation of your 3-Amino-6-methylpicolinic acid solution may be the culprit.

Symptom Potential Cause Troubleshooting Action
Loss of biological activity or potency over time. Chemical degradation of the compound.Prepare a fresh solution from solid material and re-run the experiment. Compare results with the old solution. Implement the storage recommendations from FAQ #5.
Appearance of new peaks in analytical chromatograms (HPLC, LC-MS). Formation of degradation products.This confirms degradation. Proceed with a Forced Degradation Study (Protocol 2) to identify the conditions causing instability.
Solution changes color (e.g., turns yellow/brown). Likely oxidative or photolytic degradation.Discard the solution. When preparing a new one, use degassed solvents and store it in an amber vial or a vial wrapped in foil to protect it from light.[8][10]
Precipitate forms in a previously clear solution. Change in pH, solvent evaporation, or formation of an insoluble degradant.Check the pH of the solution. Ensure the container is sealed tightly. If pH is stable, the precipitate may be a degradant. Analyze the supernatant to quantify the remaining soluble compound.
Protocol 1: Preliminary Solubility Assessment

This protocol provides a systematic way to determine suitable solvents for your experiments.

Objective: To estimate the solubility of 3-Amino-6-methylpicolinic acid in common laboratory solvents.

Materials:

  • 3-Amino-6-methylpicolinic acid

  • Vials (e.g., 2 mL glass vials)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Test Solvents: Deionized Water, Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Weigh 1-2 mg of 3-Amino-6-methylpicolinic acid into a tared vial.

  • Add the selected solvent in small, fixed increments (e.g., 100 µL).

  • After each addition, vortex or stir the mixture vigorously for 2-3 minutes at room temperature.

  • Visually inspect for complete dissolution.

  • Continue adding solvent until the solid is fully dissolved.

  • Calculate the approximate solubility (e.g., in mg/mL).

  • Repeat for each test solvent.

Interpreting the Results: This provides a practical solubility range to guide the preparation of stock solutions. For reference, the related picolinic acid is highly soluble in water (~862 g/kg), moderately soluble in ethanol (~57 g/kg), and poorly soluble in acetonitrile (~17 g/kg).[3] Use this data as a baseline for your expectations.

Protocol 2: Designing and Executing a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule.[13][14] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation pathways.[15] This is a foundational study recommended by the International Council for Harmonisation (ICH) guidelines.[15]

Objective: To identify the degradation triggers (hydrolysis, oxidation, photolysis, heat) for 3-Amino-6-methylpicolinic acid in solution.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Run in parallel) cluster_controls Controls cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox thermal Thermal Stress (Solution at 60°C) prep->thermal photo Photolytic Stress (ICH Q1B Light Exposure) prep->photo control_rt Unstressed Control (Stock Solution, RT) prep->control_rt sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling ox->sampling thermal->sampling control_dark Dark Control (For Photolytic Stress) photo->sampling control_rt->sampling control_dark->sampling analysis Analyze by Stability- Indicating HPLC Method sampling->analysis quant Quantify Parent Compound & Detect Degradants analysis->quant

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of the compound in a solvent where it is stable at room temperature for a short period (e.g., water or 50:50 acetonitrile:water).

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition. Generally, aim for 5-20% degradation.[8]

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.[8]

    • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[8]

    • Thermal Degradation: Incubate a vial of the stock solution at 60°C.

    • Photolytic Degradation: Expose a solution in a clear quartz cuvette or vial to a light source that meets ICH Q1B guidelines (providing both UV and visible light).[10] Wrap a parallel sample completely in aluminum foil as a dark control.

  • Sampling: Take samples from each condition at various time points (e.g., 0, 2, 8, 24 hours). Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 3).

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point compared to the T=0 sample.

    • Note the appearance and relative area of any new peaks (degradants).

    • Identify which conditions lead to the most significant degradation.

Protocol 3: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.

Objective: To establish a general reversed-phase HPLC (RP-HPLC) method to monitor the stability of 3-Amino-6-methylpicolinic acid.

Instrumentation and Columns:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan from 200-400 nm on a photodiode array (PDA) detector to determine the optimal wavelength for detection. Start with ~254 nm.

  • Injection Volume: 10 µL

Procedure:

  • Prepare standards of 3-Amino-6-methylpicolinic acid at a known concentration (e.g., 100 µg/mL).

  • Inject the standard to determine its retention time.

  • Inject the samples from the forced degradation study (Protocol 2).

  • Analysis:

    • Confirm that the peaks for any degradation products are well-resolved from the parent compound peak.

    • The peak for the parent compound should be pure (as determined by a PDA detector's peak purity analysis).

    • If peaks co-elute, modify the gradient (e.g., make it shallower) or change the mobile phase pH to improve separation.

Potential Degradation Pathways

While specific degradation pathways for 3-Amino-6-methylpicolinic acid are not established in the literature, we can infer likely transformations based on related picolinic acid and aminopyridine chemistry.[12][16][17]

Hypothesized Degradation Mechanisms:

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 3-Amino-6-methylpicolinic acid decarboxylation Decarboxylation (Loss of CO2) parent->decarboxylation Heat, Acid/Base hydroxylation Ring Hydroxylation parent->hydroxylation H2O2, O2 n_oxide N-Oxide Formation parent->n_oxide H2O2, O2 dimerization Dimerization or Polymerization parent->dimerization UV Light

Caption: Potential degradation pathways for the compound.

  • Decarboxylation: Under thermal or pH stress, the carboxylic acid group could be lost as CO₂, yielding 3-amino-6-methylpyridine. This is a known reaction for some picolinic acids.[18]

  • Oxidation: The pyridine ring is susceptible to oxidative attack, potentially forming hydroxylated derivatives or an N-oxide at the pyridine nitrogen.[12][16]

  • Dimerization/Polymerization: Under photolytic stress or at high concentrations and non-optimal pH, amine- and carboxylic acid-containing molecules can sometimes undergo condensation or dimerization reactions.[7]

Identifying the exact structure of degradants requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • A75706 - SAFETY D
  • 3-amino-6-methylpyridine-2-carboxylic acid, min 97%, 1 gram. Oakwood Chemical.
  • Gašperšič, J., et al. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. PubMed.
  • Ye, J., et al. (2021). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI.
  • Sharma, M., & Kothiyal, P. (2016).
  • PubChem. 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid.
  • Safety D
  • Jain, D., & Basniwal, P. K. (Year). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • 53636-71-8(3-Amino-6-methylpicolinic acid) Product Description. ChemicalBook.
  • Rawat, T., & Pandey, I. P. (Year).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
  • Tu, D., et al. (Year). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. PMC - NIH.
  • PubChem. 3-Aminopicolinic acid.
  • 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • PubChem. 3-Amino-6-bromopicolinic acid.
  • Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. (2023). MDPI.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Viola, G., et al. (Year). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. PubMed.
  • Zhang, N., et al. (2020).
  • Effect of pH on the Stability of Plant Phenolic Compounds. (2025).
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
  • Esteves, C. I. C., et al. (2023). Solubilities of Amino Acids in Different Mixed Solvents. MDPI.
  • Active Ingredient Summary Table Thermal Stability. (2023). Source Document.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Friedman, M., & Jurgens, H. S. (Year). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH.
  • The degradation of 2-picolinic acid. (2022). ChemicalBook.

Sources

Troubleshooting

Technical Support Center: 3-Amino-6-methylpicolinic Acid Reactions

Here is a technical support center with troubleshooting guides and FAQs for 3-Amino-6-methylpicolinic acid reactions. Welcome to the technical support guide for reactions involving 3-Amino-6-methylpicolinic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for 3-Amino-6-methylpicolinic acid reactions.

Welcome to the technical support guide for reactions involving 3-Amino-6-methylpicolinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when working with this versatile building block. The unique electronic and steric properties of this substituted aminopyridine scaffold can present specific hurdles in common synthetic transformations. This guide provides in-depth, mechanistically-grounded solutions to overcome these challenges.

Section 1: Troubleshooting Amide Coupling Reactions

The formation of an amide bond by coupling the carboxylic acid of 3-Amino-6-methylpicolinic acid with a primary or secondary amine is one of its most frequent applications. However, the electron-donating amino group and the steric hindrance from the adjacent methyl group can complicate standard coupling protocols.

FAQ 1.1: Why is my amide coupling reaction showing low to no conversion?

Question: I am attempting to couple 3-Amino-6-methylpicolinic acid with my amine of interest using standard HATU/DIPEA conditions in DMF, but I am recovering mostly unreacted starting material. What is causing this and how can I fix it?

Answer:

This is a common issue stemming from a combination of factors related to the substrate's structure.

Plausible Causes:

  • Reduced Carboxylate Reactivity: The electron-donating effect of the amino group at the 3-position increases the electron density on the pyridine ring and the carboxylate, making the carboxylic acid less electrophilic and therefore less reactive towards activation.

  • Steric Hindrance: The methyl group at the 6-position and the amino group at the 3-position flank the carboxylic acid, creating steric congestion that can hinder the approach of bulky coupling reagents and the amine coupling partner.

  • Sub-optimal Coupling Reagent: While HATU is a potent coupling reagent, its effectiveness can be substrate-dependent. The activated O-acylisourea intermediate formed with carbodiimides or the active ester from HATU might not be sufficiently reactive to overcome the steric and electronic hurdles, or it may be prone to decomposition.[1][2]

  • Inadequate Base: N,N-Diisopropylethylamine (DIPEA) is a bulky, non-nucleophilic base, which is generally preferred. However, if the reaction is sterically congested, a different base might be required to facilitate the reaction without causing side reactions.

Troubleshooting Workflow & Solutions:

The following workflow provides a systematic approach to resolving low conversion issues.

G cluster_reagents Coupling Reagent Options start Low Conversion Observed reagent Step 1: Change Coupling Reagent start->reagent Initial attempt fails temp Step 2: Increase Reaction Temperature reagent->temp Still low yield EDC EDC/HOBt (Carbodiimide) reagent->EDC SOCl2 Acyl Chloride Formation (SOCl₂ or (COCl)₂) reagent->SOCl2 T3P T3P® (Phosphonic Anhydride) reagent->T3P solvent Step 3: Modify Solvent System temp->solvent Minor improvement result Improved Yield solvent->result Success HATU HATU/COMU (Aminium)

Caption: Troubleshooting workflow for low-yield amide coupling.

Detailed Protocols:

  • Solution A: Switch to a More Aggressive Activation Method (Acyl Chloride Formation) This is often the most effective strategy for unreactive carboxylic acids.[3][4]

    • Protocol:

      • Suspend 3-Amino-6-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M).

      • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops).

      • Add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

      • Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS or by quenching a small aliquot with methanol to observe methyl ester formation.

      • Once formation of the acyl chloride is complete, remove the solvent and excess reagent in vacuo.

      • Dissolve the crude acyl chloride in fresh anhydrous DCM and add it dropwise to a solution of your amine (1.1 eq) and a suitable base like pyridine or triethylamine (2.0 eq) at 0 °C.

      • Stir the reaction until completion.

  • Solution B: Use an Alternative Coupling Reagent Different classes of coupling reagents have different mechanisms and may be more suitable.[1][5]

    Coupling ReagentClassBaseSolventKey Considerations
    HATU / HBTU Aminium/UroniumDIPEA, TEADMF, NMPStandard choice, but may fail with sterically hindered/electron-rich acids.
    EDC / DCC + HOBt CarbodiimideDIPEA, DMAPDCM, DMFCan be effective; formation of DCU byproduct with DCC requires filtration.[4]
    T3P® Phosphonic AnhydridePyridine, TEAEtOAc, THFPowerful water scavenger; byproducts are water-soluble, simplifying workup.
    CDI Carbonyl DiimidazoleNone required initiallyTHF, DMFForms an active acylimidazolide; may require heating to drive reaction with amine.[3]
  • Solution C: Modify Reaction Conditions

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier, especially if steric hindrance is the primary issue.

    • Solvent: If solubility is a problem, switching from DMF to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial.

Section 2: Troubleshooting Suzuki Cross-Coupling Reactions

For Suzuki couplings, we will assume the user is working with a halogenated derivative, such as 3-Amino-6-bromo-picolinic acid, to couple with a boronic acid or ester. The pyridine nitrogen and adjacent functional groups can chelate the palladium catalyst, leading to deactivation.

FAQ 2.1: My Suzuki coupling is failing. The catalyst appears to have decomposed (turned black) and I see starting materials and/or protodeborylation of my boronic acid.

Question: I am trying to couple 3-Amino-6-bromopicolinic acid with an arylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture. The reaction turns black quickly, and my main products are the starting bromide and the de-borylated arene. What's going wrong?

Answer:

This outcome points to several classic failure modes in Suzuki couplings, especially those involving heteroaromatic substrates.

Plausible Causes:

  • Catalyst Deactivation: The pyridine nitrogen, along with the nearby amino and carboxylate groups, can act as a chelating ligand for the palladium center. This chelation can form a stable, inactive complex, preventing the catalyst from participating in the catalytic cycle. The formation of palladium black (finely divided palladium metal) is a hallmark of catalyst decomposition.[6]

  • Ligand Choice: Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst but is not always optimal for challenging substrates. The relatively low electron density and moderate steric bulk of triphenylphosphine may not be sufficient to promote the difficult oxidative addition step with the electron-rich pyridine ring or to stabilize the palladium center against decomposition.[6][7]

  • Protodeborylation: Pyridine boronic acids are known to be susceptible to hydrolysis (protodeborylation), especially at elevated temperatures in the presence of a base and water.[8] While your arylboronic acid might be more stable, this side reaction is always a concern and competes with the desired cross-coupling.

  • Inadequate Base/Solvent System: The choice of base and solvent is critical and highly empirical.[9] An inappropriate combination can lead to poor reaction rates, catalyst poisoning, or increased side reactions.

Troubleshooting & Solutions:

G cluster_cycle Suzuki Catalytic Cycle & Failure Points cluster_problems Common Failure Modes OA Oxidative Addition TM Transmetalation OA->TM Ar'-B(OR)₂ Deactivation Catalyst Deactivation (Chelation) OA->Deactivation RE Reductive Elimination TM->RE Deborylation Protodeborylation TM->Deborylation Pd0 Pd(0)L₂ RE->Pd0 Ar-Ar' Solubility Poor Solubility RE->Solubility Pd0->OA Ar-X

Caption: Simplified Suzuki cycle with key failure points.

Detailed Protocols:

  • Solution A: Screen Catalysts and Ligands For electron-rich or heteroaromatic halides, using more electron-rich and bulky phosphine ligands is often the key to success. These ligands promote oxidative addition and stabilize the catalytic species.

    • Recommended Systems:

      • Buchwald Ligands: Use a pre-catalyst like G3-XPhos or G3-SPhos with a strong, non-aqueous base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or toluene. These are often highly effective for challenging couplings.[9]

      • Pd(dppf)Cl₂: This is a robust and often effective catalyst for Suzuki reactions. It is generally more stable than Pd(PPh₃)₄.[8][10]

      • Microwave Chemistry: If available, a microwave reactor can accelerate the reaction, often leading to higher yields and fewer side products by minimizing reaction time at high temperatures.

    • Protocol (Ligand/Catalyst Screen):

      • In parallel vials, add the 3-Amino-6-bromopicolinic acid (1.0 eq), boronic acid (1.5 eq), and base (2.5 eq).

      • To each vial, add a different catalyst system (e.g., Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos) at 2-5 mol% Pd loading.

      • Add degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF). It is crucial to thoroughly degas solvents by sparging with argon or nitrogen to prevent oxidative degradation of the Pd(0) species.[7][8]

      • Heat the reactions (e.g., 80-110 °C) and monitor by LC-MS to identify the most promising conditions.

  • Solution B: Change the Base and Solvent System Solubility and base strength are critical. If starting materials are poorly soluble, the reaction will be slow and inefficient.[9][10]

    BaseSolvent SystemComments
    K₂CO₃ / Na₂CO₃ Toluene/H₂O, Dioxane/H₂OStandard aqueous conditions; risk of protodeborylation.[8]
    K₃PO₄ Toluene, DioxaneStronger base, often used in anhydrous or low-water conditions. Good for preventing ester hydrolysis.
    Cs₂CO₃ Dioxane, THFHighly effective base, often improves yields with difficult substrates.[10]
    KF THF, DioxaneA milder base that can sometimes prevent side reactions like ester cleavage.[9]

Section 3: General Issues & Purification

FAQ 3.1: How do I purify my final product? My compound seems to be soluble in both acidic and basic aqueous layers and sometimes streaks on silica gel.

Question: After my reaction, I'm struggling with the workup and purification. Standard liquid-liquid extraction is inefficient, and my compound either sticks to the baseline or streaks badly during column chromatography.

Answer:

This is a classic problem when dealing with amphoteric molecules containing both acidic (carboxylic acid) and basic (amino group, pyridine nitrogen) functionalities.

Plausible Causes:

  • Amphoteric Nature: The molecule can exist as a cation (protonated amines), an anion (deprotonated carboxylate), or a zwitterion. This leads to high polarity and solubility in aqueous phases across a wide pH range, making extraction difficult.[11]

  • Silica Gel Interaction: The basic nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to peak tailing, streaking, and in some cases, irreversible adsorption.

  • Zwitterion Formation: At its isoelectric point (pI), the molecule exists as a zwitterion, which often has minimal solubility in many organic solvents but high solubility in water.

Solutions and Protocols:

  • Solution A: Isoelectric Point Precipitation This is often the most effective non-chromatographic purification method for amino acids.

    • Protocol:

      • After the reaction, quench and work up to get a crude product. If the product is an ester, this method may not be suitable.

      • Dissolve the crude material in a minimal amount of acidic water (e.g., 1M HCl). This protonates all basic sites, forming a soluble salt.

      • Filter the solution to remove any non-basic, insoluble impurities.

      • Slowly add a base (e.g., 1M NaOH or NH₄OH) to the filtrate with vigorous stirring, monitoring the pH.

      • As the pH approaches the molecule's isoelectric point (pI), the zwitterionic form will precipitate out of the solution. The pI will need to be determined empirically but will likely be in the range of pH 3-6.

      • Collect the precipitated solid by filtration, wash with cold water and then a non-polar organic solvent (like ether or hexanes) to remove adsorbed impurities, and dry under vacuum.[12]

  • Solution B: Modified Column Chromatography To chromatograph basic compounds, the silica gel must be "deactivated" or neutralized.

    • Protocol:

      • Neutralize Silica: Prepare a slurry of silica gel in your chosen eluent system (e.g., DCM/Methanol). Add 1-2% triethylamine or ammonia solution to the slurry and eluent. This neutralizes the acidic sites on the silica.

      • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is often superior for polar, ionizable compounds. Use a mobile phase of acetonitrile/water or methanol/water with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure consistent protonation of the molecule.

  • Solution C: Salt Formation and Extraction If the product is not an acid, you can exploit the basicity of the amino group.

    • Protocol:

      • During workup, extract the reaction mixture with an acidic aqueous solution (e.g., 1M HCl). The product will move into the aqueous layer as a hydrochloride salt.

      • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 10 to deprotonate the ammonium salt.

      • Extract the free-based product back into an organic solvent like DCM or ethyl acetate.

References

  • Al-Zoubi, R. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Wikipedia. Picolinic acid. Wikipedia. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • PubChem. 3-Aminopicolinic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information. [Link]

  • Reddit r/Chempros. (2022). amide coupling help. Reddit. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • ResearchGate. (2008). Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

Sources

Optimization

Technical Support Center: Strategies for Improving Regioselectivity in 3-Amino-6-methylpicolinic Acid Functionalization

Welcome to the Technical Support Center for advanced synthetic strategies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective functional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthetic strategies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective functionalization of 3-Amino-6-methylpicolinic acid. As a highly substituted pyridine derivative, this molecule presents unique challenges and opportunities in synthetic chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its functionalization, ensuring predictable and high-yielding reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable steps for resolution.

Issue 1: Poor Regioselectivity in C-H Functionalization Attempts

Question: I am attempting a transition-metal-catalyzed C-H functionalization on 3-Amino-6-methylpicolinic acid, but I'm observing a mixture of products functionalized at the C4 and C5 positions. How can I improve the regioselectivity?

Answer:

Poor regioselectivity in the C-H functionalization of 3-Amino-6-methylpicolinic acid is a common challenge stemming from the competing directing effects of the substituents and the inherent electronic properties of the pyridine ring. The amino group at C3 and the carboxylic acid at C2 can both act as directing groups, while the methyl group at C6 exerts steric and electronic influence.

Potential Causes and Troubleshooting Steps:

  • Competing Directing Groups: The endocyclic nitrogen, the C2-carboxylic acid, and the C3-amino group can all coordinate to the metal catalyst, leading to a mixture of metallacyclic intermediates and subsequent functionalization at different positions.[1]

    • Solution 1: Orthogonal Protection Strategy. To favor a specific reaction site, transiently protect the other directing groups. For instance, the amino group can be protected with a bulky group like Boc or Cbz to sterically hinder coordination and direct the reaction towards the positions influenced by the carboxylic acid. Conversely, protecting the carboxylic acid as an ester may favor directing by the amino group. The choice of protecting groups should be orthogonal, allowing for their selective removal without affecting other functionalities.[2][3]

    • Solution 2: Choice of Catalyst and Ligand. The regioselectivity of C-H activation is highly dependent on the transition metal and its ligand sphere.[4]

      • For C4-functionalization, consider sterically bulky ligands on your catalyst (e.g., Pd, Rh, Ir) which can disfavor the more sterically hindered C5 position adjacent to the C6-methyl group.[5]

      • For C5-functionalization, a less sterically demanding catalyst system might be necessary, potentially in combination with a directing group strategy that favors the formation of a metallacycle involving the C5-C-H bond.

  • Inherent Electronic Bias: The pyridine ring is electron-deficient, which generally directs nucleophilic and radical attacks to the C2, C4, and C6 positions, while electrophilic attack is favored at C3 and C5.[6] The interplay of the electron-donating amino and methyl groups and the electron-withdrawing carboxylic acid group further complicates this.

    • Solution: Leverage Pyridine N-oxide Strategy. Oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring, making it more susceptible to electrophilic attack, particularly at the C4 and C6 positions.[6][7] This can be a powerful strategy to achieve C4 functionalization. The N-oxide can be readily removed in a subsequent step.

Issue 2: N-Functionalization vs. Ring Functionalization

Question: I am trying to achieve C-H functionalization, but I am predominantly observing N-functionalization of the 3-amino group. How can I prevent this side reaction?

Answer:

The 3-amino group is a nucleophilic site and can readily react with many reagents intended for C-H functionalization, especially those involving electrophilic species or certain coupling partners.

Potential Causes and Troubleshooting Steps:

  • High Nucleophilicity of the Amino Group: The lone pair on the nitrogen of the amino group is more readily available for reaction than the C-H bonds of the pyridine ring under many conditions.

    • Solution 1: Amino Group Protection. This is the most direct and effective strategy. Protecting the amino group with a suitable group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) will prevent its reaction.[3][8] The choice of protecting group will depend on the stability required for your reaction conditions and the desired deprotection method.

    • Solution 2: Reaction Condition Optimization. In some cases, adjusting the reaction conditions can favor C-H functionalization. For instance, using a non-polar solvent might disfavor the solvation of the polar amino group and reduce its reactivity.[4] Additionally, the choice of base is critical in many C-H activation reactions; a non-nucleophilic, sterically hindered base is often preferred.

Issue 3: Low Yields in Carboxylic Acid Derivatization

Question: I am attempting to form an amide or ester from the carboxylic acid group, but the yields are consistently low. What could be the issue?

Answer:

Low yields in the derivatization of the carboxylic acid can be due to several factors related to the electronic nature of the substrate and potential side reactions.

Potential Causes and Troubleshooting Steps:

  • Deactivation by the Pyridine Nitrogen: The basic pyridine nitrogen can be protonated under acidic coupling conditions or can coordinate to coupling reagents, effectively deactivating them.[9]

    • Solution: Use of Additives or N-oxide. Including additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can facilitate the coupling reaction. Alternatively, converting the pyridine to its N-oxide can mitigate the deactivating effect of the nitrogen lone pair.

  • Poor Solubility: 3-Amino-6-methylpicolinic acid and its salts may have limited solubility in common organic solvents, leading to incomplete reactions.

    • Solution: Solvent Screening. Experiment with a range of solvents, including polar aprotic solvents like DMF, DMAc, or NMP, to improve solubility. Gentle heating may also be beneficial, but should be monitored to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy for achieving selective C4-functionalization on 3-Amino-6-methylpicolinic acid?

A1: A multi-pronged approach is often the most successful. A highly effective strategy involves the following sequence:

  • Protection of the amino and carboxylic acid groups: This prevents side reactions and unwanted directing effects. For example, protect the amino group as a Boc-carbamate and the carboxylic acid as a methyl or ethyl ester.

  • N-oxidation of the pyridine ring: This activates the C4 position for electrophilic attack or certain metal-catalyzed reactions.[6][7]

  • Perform the C4-functionalization reaction: With the other positions blocked and the C4 position activated, regioselectivity should be significantly enhanced.

  • Deprotection: Sequentially remove the protecting groups and reduce the N-oxide to obtain the desired C4-functionalized product.

Q2: How do the electronic properties of the substituents on 3-Amino-6-methylpicolinic acid influence its reactivity?

A2: The electronic effects of the substituents create a complex reactivity profile:

  • 3-Amino Group: This is a strong electron-donating group (+R effect), which increases the electron density of the ring, particularly at the ortho (C2, C4) and para (C6) positions, making them more susceptible to electrophilic attack.[10]

  • 6-Methyl Group: This is a weak electron-donating group (+I effect), which also slightly increases the ring's electron density.

  • 2-Carboxylic Acid Group: This is an electron-withdrawing group (-I, -R effects), which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (C4, C6).[10]

  • Pyridine Nitrogen: The nitrogen atom is electronegative and withdraws electron density from the ring, making it generally electron-deficient and less reactive towards electrophiles than benzene.[11]

The interplay of these competing effects means that the outcome of a reaction is highly dependent on the specific reagents and conditions used.

Q3: Can I use a directing group strategy for the functionalization of this molecule?

A3: Yes, and it is highly recommended for achieving high regioselectivity. The picolinamide moiety (formed by the pyridine nitrogen and the C2-carboxyl group) can act as a bidentate directing group in many transition-metal-catalyzed C-H functionalization reactions.[1] This often directs functionalization to the C3 position, but in this case, the C3 position is already substituted. Therefore, this inherent directing group might favor functionalization at the C4 position through the formation of a six-membered metallacycle. For functionalization at more distal positions, a removable directing group attached to the 3-amino group could be employed.[12]

Experimental Protocols

Protocol 1: Orthogonal Protection of 3-Amino-6-methylpicolinic acid

This protocol provides a general guideline for the protection of the amino and carboxylic acid functionalities.

  • Esterification of the Carboxylic Acid:

    • Suspend 3-Amino-6-methylpicolinic acid (1.0 eq) in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

  • Protection of the Amino Group (Boc Protection):

    • Dissolve the methyl 3-amino-6-methylpicolinate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of DMAP or a stoichiometric amount of a non-nucleophilic base like triethylamine (1.2 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC/LC-MS.

    • Upon completion, dilute the reaction mixture with the solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

Data Presentation

Table 1: Common Protecting Groups for Amine and Carboxylic Acid Functionalities

Functional GroupProtecting GroupAbbreviationTypical Deprotection ConditionsOrthogonal to
Aminotert-ButoxycarbonylBocStrong acid (e.g., TFA in DCM)Fmoc, Benzyl
Amino9-FluorenylmethoxycarbonylFmocBase (e.g., 20% piperidine in DMF)Boc, Benzyl
Carboxylic AcidMethyl/Ethyl EsterMe/EtSaponification (e.g., LiOH, NaOH)Boc, Fmoc
Carboxylic Acidtert-Butyl EstertBuStrong acid (e.g., TFA in DCM)Fmoc, Benzyl

Visualizations

Diagram 1: Decision Workflow for Regioselective Functionalization

G start Start: 3-Amino-6-methylpicolinic acid target Desired Functionalization Position? start->target c4 C4-Functionalization target->c4 C4 c5 C5-Functionalization target->c5 C5 n_func N-Functionalization target->n_func Amine cooh_func COOH-Functionalization target->cooh_func Carboxyl protect_amine Protect Amino Group (e.g., Boc) c4->protect_amine c5->protect_amine protect_cooh Protect COOH Group (e.g., Ester) n_func->protect_cooh cooh_func->protect_amine protect_amine->protect_cooh dom Directed Ortho-Metalation (DoM) (Requires specific directing group) protect_amine->dom cooh_reaction Perform COOH-Reaction protect_amine->cooh_reaction n_oxide Form Pyridine N-oxide protect_cooh->n_oxide n_reaction Perform N-Reaction protect_cooh->n_reaction c4_reaction Perform C4-Reaction n_oxide->c4_reaction deprotect_all Deprotect c4_reaction->deprotect_all final_c4 Final C4-Product deprotect_all->final_c4 final_c5 Final C5-Product deprotect_all->final_c5 final_n Final N-Product deprotect_all->final_n final_cooh Final COOH-Product deprotect_all->final_cooh c5_reaction Perform C5-Reaction dom->c5_reaction c5_reaction->deprotect_all n_reaction->deprotect_all cooh_reaction->deprotect_all

Caption: A decision-making workflow for achieving regioselective functionalization.

Diagram 2: Interplay of Substituent Effects

G sub 3-Amino-6-methyl- picolinic acid nh2 3-NH2 (+R) cooh 2-COOH (-I, -R) me 6-Me (+I) n Pyridine N (-I) c4 C4 nh2->c4 Activates cooh->c4 Deactivates (directs here) c5 C5 cooh->c5 Activates me->c5 Weakly Activates n->c4 Activates (nucleophilic attack)

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Amino-6-methylpicolinic Acid

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-Amino-6-methylpicolinic acid. As a critical building block in pharmaceutical development, ensu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-Amino-6-methylpicolinic acid. As a critical building block in pharmaceutical development, ensuring a robust, scalable, and reproducible synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of transitioning this synthesis from the bench to a larger scale.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level considerations for the synthesis of 3-Amino-6-methylpicolinic acid, providing a foundational understanding of the process.

Q1: What are the most viable synthetic routes for the scale-up of 3-Amino-6-methylpicolinic acid?

A1: Several synthetic strategies can be employed, each with distinct advantages and challenges for scale-up. The optimal choice depends on factors like starting material cost, process safety, and required purity. The two most common approaches are:

  • Nitration and Subsequent Reduction of 6-Methylpicolinic Acid: This is a classic and often reliable method. It involves the regioselective nitration of the pyridine ring, followed by the reduction of the nitro group to the desired amine. This route's success hinges on controlling the nitration step to achieve the correct isomer and ensuring a complete and clean reduction.[1]

  • Amination of a Halogenated Precursor: This route typically starts with a di-halogenated picoline derivative, followed by selective amination and subsequent oxidation of the methyl group or carboxylation. While potentially shorter, it can present challenges in controlling regioselectivity during the amination step.[2]

Below is a comparative summary of these primary routes:

FeatureRoute 1: Nitration & ReductionRoute 2: Amination of Halide
Starting Material 6-Methylpicolinic AcidHalogenated 2-methylpyridine derivatives
Key Steps Electrophilic Nitration, Reduction (e.g., catalytic hydrogenation)Nucleophilic Aromatic Substitution, Oxidation
Primary Challenge Isomer control during nitration; handling of nitrating agents.Regioselectivity of amination; potentially harsh oxidation conditions.
Scale-Up Concern Thermally hazardous nitration step; catalyst handling for hydrogenation.Cost of halogenated starting materials; potential for metal catalyst residues.

Q2: What are the critical process parameters (CPPs) to monitor during the scale-up?

A2: Scaling up a synthesis requires rigorous monitoring of parameters that can significantly impact yield, purity, and safety. Key CPPs include:

  • Temperature Control: Many steps, particularly nitration, are highly exothermic. Failure to maintain a precise temperature can lead to runaway reactions or the formation of undesirable side products.

  • Reagent Stoichiometry and Addition Rate: The molar ratios of reactants are crucial. On a large scale, the rate of addition becomes equally important to manage heat evolution and maintain optimal concentration profiles.

  • Mixing Efficiency: Inadequate agitation in large reactors can lead to localized "hot spots" or concentration gradients, resulting in incomplete reactions and increased impurity formation.

  • Reaction Time: Reaction endpoints should be determined by in-process controls (e.g., HPLC, TLC) rather than fixed time, as reaction kinetics can vary with scale.

  • pH Control: During work-up and isolation, pH is critical for ensuring the product precipitates correctly and for separating it from impurities.

Q3: What are the common impurities, and how can they be controlled?

A3: The impurity profile is highly dependent on the synthetic route.[3] For the nitration/reduction pathway, potential impurities include:

  • Isomeric Aminomethylpicolinic Acids: Arising from non-selective nitration. This is best controlled by optimizing the nitration temperature and acid mixture.

  • Unreacted 6-Methylpicolinic Acid: From incomplete nitration.

  • Nitro-intermediates: From incomplete reduction.

  • Byproducts of Reduction: Depending on the reducing agent, side reactions can occur.

Impurity control is a multifaceted challenge involving optimization of reaction conditions, implementation of a robust purification strategy (e.g., recrystallization with a well-chosen solvent system), and the use of high-purity starting materials.

Part 2: Troubleshooting Guide

This section provides direct answers to specific problems that may be encountered during the synthesis.

Problem: Low Reaction Yield

Q: My overall yield has dropped significantly after scaling up from the lab. What are the likely causes and how can I troubleshoot this?

A: A drop in yield upon scale-up is a common but solvable issue. The cause is often related to physical or chemical changes that are less apparent at the bench scale. Use the following diagnostic workflow to identify the root cause.

Workflow: Diagnosing Low Product Yield

G start Low Yield Observed check_mass_balance Perform Mass Balance Analysis (Account for all materials) start->check_mass_balance incomplete_rxn Incomplete Reaction? check_mass_balance->incomplete_rxn Significant Starting Material Remains? degradation Product or Intermediate Degradation? check_mass_balance->degradation Mass Balance Low, Unknown Impurities? isolation_loss Losses During Work-up /Isolation? check_mass_balance->isolation_loss Mass Balance Good Before Work-up? sol_incomplete Optimize Reaction Time/ Temperature. Check Catalyst Activity. incomplete_rxn->sol_incomplete sol_degradation Lower Temperature. Reduce Reaction Time. Check for Atmospheric Sensitivity (O2/H2O). degradation->sol_degradation sol_isolation Optimize pH for Precipitation. Analyze Mother Liquor for Product Loss. Select Better Extraction/Recrystallization Solvents. isolation_loss->sol_isolation

Caption: Troubleshooting workflow for low yield.

Detailed Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Inefficient mixing or poor heat transfer in a larger vessel can slow down reaction kinetics. Catalyst activity may also be lower at scale.

    • Solution: Increase agitation speed and verify that the reactor's heating/cooling system can maintain the target temperature. For catalytic reactions, consider a higher catalyst loading or ensure it is adequately dispersed. Use in-process controls (IPCs) like HPLC to confirm the reaction has reached completion before proceeding to work-up.

  • Product Degradation:

    • Cause: Extended reaction times or localized overheating can cause the product or key intermediates to decompose. The product's stability in the reaction or work-up media may be time-limited.

    • Solution: Re-evaluate the thermal stability of your compounds. It may be necessary to lower the reaction temperature and compensate with a longer reaction time or a more active catalyst. Minimize the time the product spends in harsh conditions (e.g., strong acid/base) during work-up.

  • Losses During Isolation:

    • Cause: The product may have higher solubility in the mother liquor than anticipated, or extraction efficiency may decrease at a larger scale. Physical losses during transfers and filtrations are also more significant in a plant setting.

    • Solution: Analyze the waste streams (mother liquor, aqueous washes) to quantify product loss. The pH of precipitation is critical; fine-tune it for maximum recovery. An anti-solvent can be used to improve precipitation. Evaluate the solvent system for extractions and recrystallization to ensure it is optimal for both purity and recovery.

Problem: High Impurity Levels

Q: My final product is failing purity specifications due to a persistent impurity. How can I identify and eliminate it?

A: First, the impurity must be identified using analytical techniques like LC-MS (to get the mass) and NMR (for structure). Once the structure is known, you can deduce its origin.

Common Scenarios and Solutions:

  • Impurity is an Isomer:

    • Cause: This typically points to a lack of regioselectivity in a key step, such as nitration. The reaction conditions (temperature, solvent, catalyst) may not be optimized for the desired isomer.

    • Solution: Revisit the reaction step where the key bond is formed. For nitration, lower temperatures often favor the thermodynamically more stable product. Experiment with different nitrating agents or solvent systems. A final purification step that can separate isomers, such as preparative chromatography or selective crystallization, may be necessary but is less ideal for scale-up.

  • Impurity is a Dimer or Polymer:

    • Cause: This can happen if reactive intermediates self-condense. It is often exacerbated by high concentrations or localized "hot spots" where the reaction rate is too high.

    • Solution: Lower the overall concentration of the reaction (use more solvent). Ensure the rate of addition of a key reagent is slow and controlled, especially at the beginning of the reaction. Improve mixing to rapidly disperse reagents and heat.

  • Impurity is a Process-Related Contaminant:

    • Cause: The impurity may be a reagent, a catalyst, or a solvent that was not fully removed during work-up. For example, residual palladium from a hydrogenation step.

    • Solution: Improve the purification protocol. This could involve additional washes, pH adjustments, treatment with activated carbon, or using specific scavengers to remove residual metals. Ensure all solvents are thoroughly removed during drying.

Part 3: Experimental Protocols

This section provides an illustrative protocol for the synthesis of 3-Amino-6-methylpicolinic acid via the nitration and reduction route. Note: This is a representative procedure and must be optimized for your specific laboratory and scale conditions.

Synthetic Pathway Overview

G A 6-Methylpicolinic Acid B 3-Nitro-6-methylpicolinic Acid A->B Step 1: Nitration (H2SO4, HNO3) C 3-Amino-6-methylpicolinic Acid B->C Step 2: Reduction (H2, Pd/C)

Caption: Synthesis via nitration and reduction.

Protocol 1: Synthesis of 3-Nitro-6-methylpicolinic Acid (Step 1)

Safety Warning: This reaction is highly exothermic and uses corrosive, strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[4][5] A blast shield is recommended.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple for internal temperature monitoring, and a controlled-addition dropping funnel.

  • Acid Charge: Charge concentrated sulfuric acid (H₂SO₄, 5 volumes relative to starting material) to the reactor. Begin stirring and cool the acid to 0-5 °C using the reactor jacket.

  • Substrate Addition: Add 6-methylpicolinic acid (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1 volume). Add this mixture dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature strictly between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by taking quenched samples and analyzing them by HPLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it onto a stirred mixture of ice and water. This step is also highly exothermic and must be done with caution.

  • Isolation: The product will precipitate as a solid. Isolate the solid by filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of a cold, non-polar solvent (e.g., heptane) to aid in drying.

  • Drying: Dry the isolated solid under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Synthesis of 3-Amino-6-methylpicolinic Acid (Step 2)

Safety Warning: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (when dry).[6] Ensure the reactor is properly grounded and inerted. Handle the catalyst in a wet state.

  • Reactor Setup: Charge a hydrogenation-rated pressure reactor with the 3-nitro-6-methylpicolinic acid (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or water).

  • Catalyst Addition: Add Palladium on Carbon (Pd/C, 5-10% w/w, 50% wet) catalyst as a slurry in the reaction solvent.

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen, followed by purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and begin vigorous stirring. The reaction is often exothermic; use cooling to maintain the temperature at 25-40 °C.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases. Confirm completion with an in-process HPLC analysis.

  • Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst cake to dry, as it can ignite upon contact with air.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The product can then be isolated by adjusting the pH of the remaining aqueous solution to its isoelectric point, causing it to precipitate.

  • Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 4: Safety & Handling

All chemical manipulations should be conducted by trained personnel in accordance with standard laboratory safety procedures.[7]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[4][8]

  • Handling Picolinic Acids: Picolinic acid derivatives can cause skin and serious eye irritation.[8][9] Avoid generating dust and work in a well-ventilated area.[5]

  • Handling Reagents:

    • Nitrating Agents (HNO₃/H₂SO₄): Highly corrosive and strong oxidizers. Handle with extreme care in a chemical fume hood.

    • Hydrogen Gas: Highly flammable. Use in a designated area with appropriate safety interlocks and monitoring.

    • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric. Always handle it as a wet paste.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.[7] Acidic and basic aqueous waste should be neutralized before disposal. Catalyst waste must be handled in a separate, designated container.

References

  • Wikipedia. Picolinic acid. [Link]

  • Journal of Industrial Microbiology & Biotechnology. One-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase. [Link]

  • UniVOOK Chemical. Dipicolinic Acid as Intermediate for the Synthesis. [Link]

  • Organic Syntheses. picolinic acid hydrochloride. [Link]

  • Google Patents.
  • SDFine. 2-picolinic acid Safety Data Sheet. [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • PubChem. 3-Aminopicolinic acid. [Link]

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]

  • National Institutes of Health. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • ResearchGate. Impurity profile of amino acids?. [Link]

  • Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Google Patents. 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Google Patents. Method for producing 2-amino-6-methylnicotinic acid.
  • Google Patents. Preparation process of 3 amino-4 methyl pyridine.

Sources

Optimization

effective methods for removing impurities from crude 3-Amino-6-methylpicolinic acid

Welcome to the technical support center for the purification of crude 3-Amino-6-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Amino-6-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on removing impurities from this valuable compound. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the challenges you may encounter in the lab.

Understanding the Molecule and Its Impurities

3-Amino-6-methylpicolinic acid is a bifunctional molecule, possessing both a basic amino group and an acidic carboxylic acid group on a pyridine ring. This amphoteric nature is the cornerstone of its purification, allowing for manipulation of its solubility based on pH.

Common impurities in crude 3-Amino-6-methylpicolinic acid often stem from its synthesis. A frequent synthetic route involves the amination of a corresponding chloropicolinic acid derivative. Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as 3-chloro-6-methylpicolinic acid.

  • Isomeric Byproducts: Positional isomers formed during the amination process.

  • Over-alkylation Products: Where the amino group is further alkylated.

  • Hydrolysis Products: If harsh conditions are used.

  • Residual Solvents and Reagents: From the reaction and initial work-up.

The choice of purification strategy is dictated by the physicochemical properties of these impurities relative to the target compound.

Core Purification Strategies: A Comparative Overview

Purification MethodPrincipleProsConsIdeal for Removing
Acid-Base Extraction Differential solubility of the ionized and neutral forms in aqueous and organic phases.High capacity, cost-effective, excellent for removing non-ionizable impurities.May not effectively separate impurities with similar pKa values. Emulsion formation can be an issue.Neutral organic impurities, starting materials with different acidity/basicity.
Recrystallization Difference in solubility of the target compound and impurities in a specific solvent at different temperatures.Can yield highly pure crystalline material, scalable.Requires finding a suitable solvent, potential for product loss in the mother liquor.Impurities with different solubility profiles than the product.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.High resolution, can separate closely related compounds.Lower capacity, more time-consuming and expensive (solvents, stationary phase).Isomeric byproducts and other structurally similar impurities.

Troubleshooting and FAQs

Acid-Base Extraction

Q1: I've performed an acid-base extraction, but my final product is still impure. What went wrong?

A1: This is a common issue and can arise from several factors:

  • Incomplete Extraction: Ensure you are performing multiple extractions with fresh aqueous solutions. A single extraction is often insufficient to remove all of the targeted impurity.[1][2]

  • Incorrect pH: The pH of the aqueous phase is critical. For extracting your acidic product into the aqueous phase, the pH should be at least 2-3 units above the pKa of the carboxylic acid to ensure it is deprotonated. Conversely, to protonate the amino group and bring it into the aqueous phase, the pH should be 2-3 units below its pKa. Use a pH meter for accurate adjustments.

  • Emulsion Formation: Vigorous shaking can lead to emulsions, which trap impurities. If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. Gentle inversions of the separatory funnel are often sufficient for mixing.

Q2: After acidifying the basic aqueous layer to precipitate my product, I see an oil forming instead of a solid. What should I do?

A2: Oiling out can occur if the melting point of the solid is lower than the temperature of the solution or if the concentration of the product is very high. Try the following:

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[3]

  • Seed Crystals: If you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.[3]

  • Solvent Addition: Add a small amount of a solvent in which your product is insoluble to try and force precipitation.

Recrystallization

Q1: I can't find a suitable single solvent for recrystallization. What are my options?

A1: A mixed-solvent system is a good alternative. This typically involves a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. The key is that the two solvents must be miscible. For 3-Amino-6-methylpicolinic acid, a water/ethanol or water/isopropanol system could be effective.[4]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude 3-Amino-6-methylpicolinic acid in a minimal amount of the "good" solvent (e.g., hot water or ethanol) at an elevated temperature.

  • If any insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Slowly add the "poor" solvent (e.g., isopropanol or hexane) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.[3][5]

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low yield is often due to using too much solvent or premature crystallization.

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6][7]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and reduce the quality of the crystals.

  • Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and a second crop of crystals can be obtained, although they may be less pure than the first.

Column Chromatography

Q1: My compound is sticking to the silica gel column and won't elute.

A1: This is a common problem with polar, ionizable compounds like amino acids on silica gel, which is acidic. The basic amino group can strongly interact with the acidic silanol groups.

  • Add a Modifier to the Mobile Phase: To mitigate this, add a small amount of a basic modifier like triethylamine or ammonia to the eluent. This will compete with your compound for binding to the silica and allow it to elute.

  • Use a Different Stationary Phase: Consider using a different stationary phase such as alumina, which is available in neutral, basic, and acidic forms. Reverse-phase chromatography (C18) with a mobile phase containing a buffer to control the ionization of your compound can also be very effective.

Q2: How do I choose the right solvent system for column chromatography?

A2: Thin-Layer Chromatography (TLC) is an invaluable tool for determining the optimal solvent system. The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3-0.5 and provides good separation from impurities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol.

Experimental Workflows

Workflow 1: Purification by Acid-Base Extraction followed by Recrystallization

This is often the most practical and scalable approach for removing non-ionizable and some ionizable impurities.

crude Crude 3-Amino-6-methylpicolinic acid in an organic solvent (e.g., Ethyl Acetate) add_base Extract with aqueous base (e.g., 1M NaOH) crude->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer: Neutral & Basic Impurities separate1->organic1 Impurity Stream aqueous1 Aqueous Layer: Sodium 3-amino-6-methylpicolinate separate1->aqueous1 Product Stream acidify Acidify with HCl to pH ~ isoelectric point aqueous1->acidify precipitate Precipitate Forms acidify->precipitate filter1 Filter and Wash with cold water precipitate->filter1 solid1 Wet Solid filter1->solid1 recrystallize Recrystallize from (e.g., Water/Ethanol) solid1->recrystallize filter2 Filter, Wash, and Dry recrystallize->filter2 pure_product Pure 3-Amino-6-methylpicolinic acid filter2->pure_product

Caption: Workflow for purification via acid-base extraction and recrystallization.

Workflow 2: Purification by Column Chromatography

This workflow is ideal when dealing with impurities that have similar acidity/basicity to the target compound.

crude Crude 3-Amino-6-methylpicolinic acid dissolve Dissolve in minimal mobile phase crude->dissolve load_column Load onto Chromatography Column (e.g., Silica Gel with Triethylamine) dissolve->load_column elute Elute with a solvent gradient (e.g., Hexane/Ethyl Acetate -> Ethyl Acetate/Methanol) load_column->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure 3-Amino-6-methylpicolinic acid evaporate->pure_product

Sources

Troubleshooting

how to improve the aqueous solubility of 3-Amino-6-methylpicolinic acid

Technical Support Center: 3-Amino-6-methylpicolinic Acid From the Desk of the Senior Application Scientist Welcome to the technical support guide for 3-Amino-6-methylpicolinic acid. This document is designed for research...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-6-methylpicolinic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 3-Amino-6-methylpicolinic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. We will explore the physicochemical properties of this molecule and systematically troubleshoot solubility issues through a series of guided questions and experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental chemical properties of 3-Amino-6-methylpicolinic acid that govern its solubility?

Answer: Understanding the structure of 3-Amino-6-methylpicolinic acid is the first step. The molecule contains three key functional groups that dictate its behavior in aqueous solution:

  • A carboxylic acid group (-COOH) on the pyridine ring.

  • An amino group (-NH2) on the pyridine ring.

  • A pyridine ring nitrogen , which is weakly basic.

This combination of an acidic group (carboxylic acid) and basic groups (amino group, pyridine nitrogen) means the molecule is zwitterionic . At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive and a negative charge, resulting in a net neutral charge. Molecules are typically least soluble in water at their isoelectric point.[1][2] The solubility is highly dependent on the pH of the solution because pH changes will alter the ionization state of the molecule.[3][4]

To effectively manipulate solubility, you must know the dissociation constants (pKa) of these functional groups. While experimental data for this specific molecule is scarce, we can estimate the pKa values based on analogous structures.

Functional GroupTypical pKa RangeExpected Charge at pH 7.4Rationale
Pyridine Carboxylic Acid~2.0 - 2.5Negative (-COO⁻)The carboxylic acid is a relatively strong acid and will be deprotonated at physiological pH.
Aromatic Amino Group~2.0 - 5.0Neutral (-NH₂)Aromatic amines are much weaker bases than aliphatic amines. The pKa of the conjugate acid (Ar-NH3+) is typically in this range.
Pyridine Ring Nitrogen~5.0 - 6.0NeutralThe pKa of the pyridinium ion is typically around 5.2. It will be largely unprotonated at neutral pH.

Note: These are estimated values. It is highly recommended to determine the pKa values experimentally for precise formulation development.

Q2: My compound has poor solubility in neutral water. What is the most direct strategy to improve it?

Answer: The most direct and often most effective strategy for an ionizable, zwitterionic compound like this is pH adjustment .[5] The principle is to shift the pH of the solution away from the molecule's isoelectric point (pI), forcing the equilibrium towards a predominantly cationic or anionic species, both of which are significantly more soluble in water than the neutral zwitterion.[6]

  • In Acidic Conditions (Low pH): At a pH below the pKa of the carboxylic acid, the amino group and pyridine nitrogen will be protonated (positively charged), while the carboxylic acid will be neutral. The resulting cation (e.g., a hydrochloride salt in the presence of HCl) will be highly water-soluble.

  • In Basic Conditions (High pH): At a pH above the pKa of the amino and pyridine groups, the carboxylic acid will be deprotonated (negatively charged), while the basic groups will be neutral. The resulting anion (e.g., a sodium salt in the presence of NaOH) will also be highly water-soluble.

The relationship between pH and the ionization state is visualized below.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph Predominantly Cationic (+ charge) High Solubility pi Zwitterionic (Net Neutral Charge) LOWEST Solubility low_ph->pi Add Base (OH⁻) pi->low_ph Add Acid (H⁺) high_ph Predominantly Anionic (- charge) High Solubility pi->high_ph Add Base (OH⁻) high_ph->pi Add Acid (H⁺)

Caption: Ionization states of a zwitterionic molecule vs. pH.

Workflow: Determining the pH-Solubility Profile

This experiment is critical to understanding your molecule and is the first step in any rational formulation design.

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with low ionic strength to minimize salt effects.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of 3-Amino-6-methylpicolinic acid to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH. The resulting curve will reveal the pH of minimum solubility (the pI) and the pH ranges where solubility is maximized.

Q3: pH modification is not suitable for my application. Is salt formation a viable alternative?

Answer: Yes, salt formation is an excellent and widely used strategy to improve the solubility, dissolution rate, and stability of ionizable active pharmaceutical ingredients (APIs).[7][8] Instead of modifying the pH of the final solution, you synthesize and isolate a stable, solid salt form of your compound which has intrinsically higher aqueous solubility.

Mechanism: A salt is formed by reacting the ionizable API with a counter-ion.[9] The resulting salt has a different crystal lattice structure than the parent molecule. A well-chosen salt can have a much lower crystal lattice energy, making it easier for water molecules to solvate the ions, thus increasing solubility and dissolution speed.[10]

For 3-Amino-6-methylpicolinic acid, you have two primary options:

  • Base Addition Salts: React the acidic carboxylic acid group with a base (e.g., NaOH, KOH, Ca(OH)₂, tromethamine) to form salts like sodium picolinate, potassium picolinate, etc. These are generally effective if your final formulation can tolerate a slightly basic or neutral pH.

  • Acid Addition Salts: React the basic amino or pyridine nitrogen groups with an acid (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) to form salts like picolinate hydrochloride, mesylate, etc. These are suitable for formulations where a lower pH is acceptable.

Troubleshooting & Key Considerations for Salt Screening:

  • pKa Difference: A general rule of thumb is that a stable salt is likely to form if the difference between the pKa of the API's ionizable group and the pKa of the counter-ion is greater than 3 (ΔpKa > 3).

  • Hygroscopicity: Be aware that some salt forms, particularly highly soluble ones, can be hygroscopic (tend to absorb moisture from the air), which can complicate handling and storage.

  • Disproportionation: In solution, the salt can dissociate back to the free, less soluble form of the API if the pH of the medium is close to the pKa of the ionizing group.[8] This is a critical consideration for oral dosage forms passing through the varying pH of the gastrointestinal tract.

Q4: Can I use co-solvents to solubilize 3-Amino-6-methylpicolinic acid?

Answer: Using co-solvents is another common technique, particularly when pH modification or salt formation is insufficient or undesirable.[11] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[12][13]

Mechanism: Water is a highly polar solvent with a strong hydrogen-bonding network. The non-polar regions of your molecule (the methyl-substituted pyridine ring) are hydrophobic. By adding a less polar co-solvent (like ethanol or propylene glycol), you reduce the polarity of the bulk solvent, making it a more favorable environment for the non-polar parts of your solute. This effectively lowers the energy required to create a cavity for the solute in the solvent, increasing solubility.[14]

Commonly Used Co-solvents in Research and Pharma:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEG 300, PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) - Primarily for in-vitro/research use.

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare several aqueous mixtures of a chosen co-solvent (e.g., 10%, 20%, 40%, 60% v/v Propylene Glycol in water).

  • Determine the equilibrium solubility of your compound in each mixture using the method described in the pH-solubility profile workflow.

  • Plot solubility versus the percentage of the co-solvent. Typically, solubility increases exponentially with the fraction of co-solvent.[14]

Troubleshooting & Key Considerations for Co-solvents:

  • Precipitation upon Dilution: This is the most significant risk. A compound dissolved in a high concentration of co-solvent may precipitate out when the solution is diluted into a larger aqueous volume (e.g., upon injection into the bloodstream or dilution in a cell culture medium). Always test the stability of your co-solvent formulation upon dilution in the target aqueous medium.

  • Toxicity/Biocompatibility: The choice of co-solvent is highly dependent on the final application. For cell-based assays, high concentrations of solvents like ethanol or DMSO can be toxic. For in-vivo use, only pharmaceutically acceptable solvents (e.g., PG, PEG) can be used within established safety limits.

Q5: What about using cyclodextrins for this compound? Is it a good approach?

Answer: Complexation with cyclodextrins is a sophisticated and highly effective method for improving the apparent aqueous solubility of molecules with poor water solubility.[15][16]

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic (water-soluble), while their internal cavity is hydrophobic.[17] They can encapsulate a "guest" molecule, or at least its hydrophobic parts, within this cavity, forming a non-covalent "inclusion complex".[18] This complex shields the hydrophobic portion of the guest from water, and the hydrophilic exterior of the CD allows the entire complex to dissolve readily in water.[15]

For 3-Amino-6-methylpicolinic acid, the methyl-substituted pyridine ring could potentially be encapsulated within the cyclodextrin cavity.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and very commonly used in pharmaceutical formulations.

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): High aqueous solubility and can be used to form complexes with ionizable drugs.

The workflow below illustrates the general strategy for selecting a solubilization method.

G cluster_formulate Formulation Path cluster_screen Screening Path start Start: Poor Aqueous Solubility of 3-Amino-6-methylpicolinic acid ph_profile Step 1: Determine pH-Solubility Profile start->ph_profile ph_viable Is pH adjustment a viable strategy for the intended application? ph_profile->ph_viable ph_adjust Use pH-Adjusted Buffer or Formulation ph_viable->ph_adjust Yes screen_options Screen Advanced Options ph_viable->screen_options No end Proceed to Application ph_adjust->end salt_form Pursue Salt Formation (Isolate a stable, soluble salt) salt_form->end cosolvent Use Co-solvent System (Check for precipitation on dilution) cosolvent->end cyclo Use Cyclodextrin Complexation (Confirm complex formation) cyclo->end salt_screen Salt Screening screen_options->salt_screen cosolvent_screen Co-solvent Screening screen_options->cosolvent_screen cyclo_screen Cyclodextrin Screening screen_options->cyclo_screen salt_screen->salt_form cosolvent_screen->cosolvent cyclo_screen->cyclo

Caption: Workflow for selecting a solubility enhancement strategy.

References

  • Ahad, A., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research, 16(2). [Link available through Google Scholar search]
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Lee, T. Y., et al. (2013). pH dependence of amino acid solubility. Data from various sources, accessible via ResearchGate. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(10), 1389. [Link]

  • Grosse Daldrup, J.-B., et al. (2019). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 58(4), 1667-1676. [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-202. [Link available through Google Scholar search]
  • Elder, D. P., et al. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • Patel, A., et al. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-12. [Link]

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]

  • ResearchGate Discussion. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Grosse Daldrup, J.-B., et al. (2010). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 49(4), 1876-1882. [Link]

  • Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(4), 159-163. [Link available through Google Scholar search]
  • Quora Discussion. (2024). Is the solubility of amino acids affected by their pH levels? Quora. [Link]

  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Formulation Development of Small-Volume Parenteral Products. In Parenteral Medications. Taylor & Francis. [Link]

  • wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 74-80. [Link available through Google Scholar search]
  • Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]

Sources

Optimization

understanding the degradation pathways of 3-Amino-6-methylpicolinic acid under stress conditions

Technical Support Center: 3-Amino-6-methylpicolinic Acid Degradation Analysis Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-6-methylpicolinic Acid Degradation Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the study of 3-Amino-6-methylpicolinic acid's stability. As specific degradation data for this molecule is not extensively published, this document synthesizes information from related picolinic acid derivatives, general principles of forced degradation studies, and established analytical chemistry to provide a robust predictive framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 3-Amino-6-methylpicolinic acid under stress conditions?

A1: While specific literature on 3-Amino-6-methylpicolinic acid is scarce, we can predict its degradation pathways by analyzing its structural components: a picolinic acid core, an amino group, and a methyl group. The primary degradation reactions are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation (Acidic/Basic Conditions):

    • Deamination: The amino group is susceptible to hydrolysis, particularly under acidic conditions, potentially leading to the formation of a hydroxyl group at the 3-position (3-Hydroxy-6-methylpicolinic acid). This is a common reaction for aromatic amines.[1]

    • Decarboxylation: While less common without additional catalysts or extreme heat, decarboxylation of the carboxylic acid group can occur, especially if the pyridine ring's stability is compromised.[2][3]

  • Oxidative Degradation:

    • Oxidation of the Amino Group: The amino group can be oxidized to form nitroso or nitro derivatives.

    • Oxidation of the Methyl Group: The methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid, forming a pyridine dicarboxylic acid derivative.

    • Ring Oxidation/Hydroxylation: The pyridine ring itself can be hydroxylated, a common initial step in the biodegradation of picolinic acid, often at the 6-position (though here it's blocked by a methyl group) or other available positions.[4][5] Peroxidase-mediated oxidation is also a known pathway for some heterocyclic compounds.[6]

  • Photodegradation:

    • Exposure to UV or solar-simulated light can induce photolytic cleavage. For related pyridinedicarboxylic acids, photolysis leads to the formation of conjugated carbonyls, carboxylic acids, and ammonia, suggesting ring opening is a possible outcome.[7][8]

  • Thermal Degradation:

    • At elevated temperatures, both deamination and decarboxylation are the two most predominant degradation reactions for amino acids.[9] The stability of the molecule will depend on the specific conditions, but localized hot spots can significantly accelerate degradation.[10]

A hypothesized overview of these pathways is presented below.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Deaminated 3-Hydroxy-6-methylpicolinic acid Acid/Base Hydrolysis->Deaminated Deamination Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) OxidizedMethyl 3-Amino-picolinic acid-6-carboxylic acid Oxidation (e.g., H2O2)->OxidizedMethyl Methyl Oxidation OxidizedAmino 3-Nitroso/Nitro-6-methylpicolinic acid Oxidation (e.g., H2O2)->OxidizedAmino Amino Oxidation Photolysis (UV Light) Photolysis (UV Light) RingOpened Ring-Opened Fragments (Carbonyls, Carboxylic Acids) Photolysis (UV Light)->RingOpened Photolytic Cleavage Thermal Stress Thermal Stress Decarboxylated 3-Amino-6-methylpyridine Thermal Stress->Decarboxylated Decarboxylation Parent 3-Amino-6-methylpicolinic acid Parent->Deaminated Parent->Decarboxylated Parent->OxidizedMethyl Parent->RingOpened Parent->OxidizedAmino

Caption: Hypothesized degradation pathways for 3-Amino-6-methylpicolinic acid.

Q2: How should I design a forced degradation study for this compound?

A2: A forced degradation or "stress testing" study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[11] The study design should systematically expose the drug substance to a range of harsh conditions. The goal is to achieve 5-20% degradation; degradation beyond 20% can lead to complex secondary degradants and should be investigated by reducing the stress duration or severity.[12]

The experimental workflow involves several key stages:

  • API Characterization: Ensure you have a well-characterized reference standard of 3-Amino-6-methylpicolinic acid.

  • Stress Sample Preparation: Prepare solutions of the API in appropriate solvents. A concentration of 1 mg/mL is often recommended.[12]

  • Application of Stress: Expose the samples to hydrolytic, oxidative, thermal, and photolytic stress conditions. Include a control sample (unstressed) for comparison.

  • Analysis: Use a stability-indicating analytical method, typically HPLC, to separate the parent compound from its degradants.[13]

  • Mass Balance Calculation: Ensure that the decrease in the parent drug concentration plus the increase in the concentration of all degradation products accounts for nearly 100% of the initial concentration. This confirms all significant degradants are being detected.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry (MS) to confirm that each chromatographic peak is pure and not co-eluting with other compounds.

G Start Start: API & Reference Standard Prep Prepare Solutions (e.g., 1 mg/mL) Start->Prep Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Control Prepare Control Sample (Unstressed) Prep->Control Analyze Analyze via Stability-Indicating Method (HPLC) Stress->Analyze Control->Analyze Data Data Evaluation Analyze->Data MassBalance Calculate Mass Balance Data->MassBalance PeakPurity Assess Peak Purity (PDA/MS) Data->PeakPurity Identify Characterize Degradants (LC-MS/MS, NMR) Data->Identify End End: Degradation Profile Established Identify->End

Caption: General workflow for a forced degradation study.

Q3: What are the standard conditions for a forced degradation study?

A3: The International Council for Harmonisation (ICH) guidelines provide a framework, but specific conditions often require optimization based on the molecule's stability.[14] Below are typical starting conditions.

Stress ConditionReagent/ParameterTypical Concentration/LevelTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M to 1 MRoom Temp or 50-60°CUp to 7 days
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M to 1 MRoom Temp or 50-60°CUp to 7 days
Oxidation Hydrogen Peroxide (H₂O₂)3% to 30%Room TemperatureUp to 24 hours
Thermal (Solid) Dry Heat60°C or 20°C above accelerated stabilityN/AUp to 15 days
Thermal (Solution) Heat in Aqueous Solution60°CN/AUp to 7 days
Photostability UV & Visible LightICH Q1B specified light sourceRoom TemperaturePer ICH Q1B

Table adapted from standard industry practices.[11][12]

Causality Note: The choice of acid/base concentration and temperature is a balance. If no degradation is observed at room temperature, the temperature is typically increased to accelerate the reaction.[12] The goal is to achieve meaningful degradation without forcing unrealistic reaction pathways.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
No degradation observed under stress. 1. Stress condition is too mild. 2. Compound is highly stable. 3. Incorrect sample preparation.1. Increase stressor concentration, temperature, or duration incrementally. 2. Confirm analytical method can detect small changes. 3. Verify API solubility and preparation procedure.
>20% degradation observed. 1. Stress condition is too harsh. 2. Secondary degradation is occurring.1. Reduce stressor concentration, temperature, or duration. 2. Analyze samples at earlier time points to distinguish primary vs. secondary degradants.[15]
Poor mass balance (<95%). 1. Undetected degradants (non-UV active, volatile). 2. Co-elution of peaks. 3. Inaccurate response factors for degradants.1. Use a universal detector (e.g., Mass Spec, CAD) alongside UV. 2. Optimize HPLC method (gradient, column chemistry) for better resolution. 3. If possible, isolate and quantify degradants using their own reference standards.
Poor peak shape (tailing/fronting). 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with column silanols.1. Reduce injection volume or sample concentration. 2. Dissolve sample in the initial mobile phase if possible. 3. Adjust mobile phase pH or use a different column chemistry (e.g., end-capped).
Inconsistent retention times. 1. Insufficient column equilibration time. 2. Mobile phase composition drift. 3. Temperature fluctuations.1. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 2. Prepare fresh mobile phase daily. 3. Use a column thermostat to maintain a constant temperature.

Experimental Protocols

Protocol 1: Forced Degradation of 3-Amino-6-methylpicolinic Acid

Objective: To generate degradation products for method development and pathway elucidation.

Materials:

  • 3-Amino-6-methylpicolinic acid API

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Hydrogen Peroxide (30%)

  • Class A Volumetric Flasks, Pipettes

  • HPLC Vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 25 mg of the API in methanol in a 25 mL volumetric flask to obtain a 1 mg/mL stock solution.

  • Acid Hydrolysis:

    • Pipette 5 mL of the stock solution into a 10 mL flask. Add 5 mL of 0.2 M HCl (prepare by diluting 1 M HCl).

    • Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Before injection, neutralize each aliquot with an equivalent volume of 0.2 M NaOH. Dilute with mobile phase as needed.

  • Base Hydrolysis:

    • Pipette 5 mL of the stock solution into a 10 mL flask. Add 5 mL of 0.2 M NaOH (prepare by diluting 1 M NaOH).

    • Incubate at 60°C. Withdraw and neutralize aliquots with 0.2 M HCl at the same time points as the acid hydrolysis.

  • Oxidative Degradation:

    • Pipette 5 mL of the stock solution into a 10 mL flask. Add 5 mL of 6% H₂O₂ (prepare by diluting 30% H₂O₂).

    • Keep at room temperature. Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Thermal Degradation:

    • Transfer 10 mL of the stock solution to a loosely capped vial and heat in a water bath at 60°C for 72 hours.

    • For solid-state stress, place a thin layer of API powder in a petri dish and heat at 60°C for 7 days. Dissolve in methanol before analysis.

  • Control Sample:

    • Pipette 5 mL of the stock solution into a 10 mL flask. Add 5 mL of water.

    • Store protected from light at 4°C.

  • Analysis: Analyze all samples and the control using a developed stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method

Objective: To develop a chromatographic method that separates 3-Amino-6-methylpicolinic acid from all its process impurities and degradation products.

Instrumentation & Columns:

  • HPLC or UHPLC system with a PDA/DAD detector and a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Initial Method Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection: PDA scan from 200-400 nm; monitor at λmax. For MS, use ESI in both positive and negative modes to find the optimal ionization.

  • Injection Volume: 2 µL

Method Development & Validation:

  • Initial Screening: Inject the unstressed control sample to determine the retention time of the parent peak.

  • Gradient Optimization: Inject a mixture of all stressed samples (e.g., combine equal volumes of degraded samples). Adjust the gradient slope to resolve all observed peaks from the parent and each other. The goal is a resolution (Rs) > 1.5 between all critical pairs.

  • Peak Purity Assessment: Use the PDA detector to check for peak purity across all peaks in the chromatograms of the stressed samples. The MS data will confirm the m/z of each peak, allowing for the identification of degradants with the same UV spectrum but different masses.

  • Method Validation (per ICH Q2(R1)): Once the method is optimized, validate it for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the method's ability to resolve the parent compound from all potential degradants generated during the forced degradation study.

References

  • Andreoni, V., et al. (1991). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology. Available at: [Link]

  • Andreoni, V., et al. (1991). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Picolinic acid. Wikipedia. Available at: [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available at: [Link]

  • Lin, C-Y., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. Available at: [Link]

  • Yin, G., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. National Center for Biotechnology Information. Available at: [Link]

  • Prajapati, R., & Nageswari, A. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. Available at: [Link]

  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available at: [Link]

  • Lin, C-Y., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. ResearchGate. Available at: [Link]

  • Yin, G., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

  • Wang, W., et al. (2019). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

  • AstaTech Inc. (2025). Safety Data Sheet for 3-Amino-6-methylpicolinic acid.
  • Otsuka, M., et al. (2022). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. SpringerLink. Available at: [Link]

  • Chen, Y., et al. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. Available at: [Link]

  • Nie, Y., et al. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. PubMed. Available at: [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Bryan Research & Engineering, LLC. Available at: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Song, J., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. National Center for Biotechnology Information. Available at: [Link]

  • Song, J., et al. (2022). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. Available at: [Link]

  • Danon, B., et al. (2015). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry. Available at: [Link]

  • van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]

  • Carro, P., & Salvarezza, R. C. (2014). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available at: [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. Available at: [Link]

  • Liu, Y., et al. (2023). Anthocyanin Degradation Drives Heat-Induced Petal Fading in Chrysanthemum morifolium at Full Bloom: A Multi-Omics Analysis. MDPI. Available at: [Link]

  • Gertsman, I., & Gangoiti, J. A. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available at: [Link]

  • Chemsrc. (n.d.). 3-amino-6-methylpyridine-2-carboxylic acid. Chemsrc. Available at: [Link]

  • Kim, J. H., et al. (2013). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for 3-Amino-6-methylpicolinic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-Amino-6-methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this challenging transformation. The synthesis of heteroaromatic amines is a cornerstone of modern medicinal chemistry, and mastering the catalytic C-N cross-coupling reaction is critical for success.

Overview: The Challenge of Synthesizing 3-Amino-6-methylpicolinic Acid

3-Amino-6-methylpicolinic acid is a valuable building block in pharmaceutical and materials science. Its synthesis, however, is non-trivial. The molecule contains a pyridine ring, which can coordinate to and potentially deactivate metal catalysts, and a carboxylic acid group, which can interfere with many reaction conditions. The most common and effective route involves the catalytic amination of a 3-halo-6-methylpicolinic acid precursor.[1] This is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination or a Copper-catalyzed Ullmann-type coupling.[2][3]

The success of this reaction hinges almost entirely on the judicious selection and optimization of the catalyst system—comprising a metal precursor, a ligand, a base, and a solvent—tailored to the specific substrate and amine source. This guide will walk you through this decision-making process and help you troubleshoot common experimental hurdles.

Caption: General C-N cross-coupling for 3-Amino-6-methylpicolinic acid synthesis.

Frequently Asked Questions: Catalyst System Selection

Q1: Should I use a Palladium or a Copper catalyst for my amination?

This is the most critical initial decision. Both systems have distinct advantages and are suited for different scenarios.

  • Palladium (Buchwald-Hartwig Amination): This is generally the first choice for most researchers due to its broad substrate scope, high functional group tolerance, and the extensive development of highly active ligands and pre-catalysts.[2][4]

    • Expertise: Pd-catalyzed reactions often proceed under milder conditions and are more reliable for challenging substrates, such as aryl chlorides.[5] The development of sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) was a breakthrough, allowing for the efficient coupling of a wide array of amines.[2][6]

    • Recommendation: Start with a Palladium-based system, especially if you are working with a 3-chloro-6-methylpicolinic acid precursor or require mild reaction conditions to preserve sensitive functional groups.

  • Copper (Ullmann-type Amination): Historically, Ullmann couplings required harsh conditions (high temperatures, high catalyst loading).[1] However, modern ligand-accelerated copper catalysis has made it a viable and often more economical alternative to palladium.[3][7]

    • Expertise: Copper systems can be particularly effective for the amination of electron-deficient aryl halides, like those on a pyridine ring. They can also be advantageous when the substrate contains functional groups sensitive to strong bases often used in Pd catalysis, as newer Cu systems can employ weaker bases.[3] Furthermore, copper is significantly less expensive than palladium, a major consideration for scale-up.

    • Recommendation: Consider a Copper-based system if you are using a 3-bromo or 3-iodo precursor, if cost is a primary driver, or if your substrate is incompatible with the strong bases (like NaOtBu) commonly used in Buchwald-Hartwig reactions.[8][9]

Q2: How do I choose the right ligand for my Palladium catalyst?

The ligand is not a passive spectator; it is the heart of the catalyst's reactivity and stability.[10] Its electronic and steric properties directly control the rates of oxidative addition and reductive elimination—the key steps of the catalytic cycle.[2][11]

  • For Aryl Chlorides (e.g., 3-chloro-6-methylpicolinic acid): These are notoriously difficult to activate. You require electron-rich, sterically hindered ligands to promote the challenging oxidative addition step.

    • Recommended Ligands: Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ) are the gold standard.[4][6] They form highly active, monoligated Pd(0) species that are essential for coupling unreactive chlorides.

  • For Aryl Bromides (e.g., 3-bromo-6-methylpicolinic acid): These are more reactive than chlorides, offering a wider range of viable ligands.

    • Recommended Ligands: While the advanced biaryl phosphines are excellent, bidentate phosphine ligands like BINAP or DPPF can also be effective and were among the first reliable systems developed.[2]

  • Pre-catalysts vs. In-situ Generation: Whenever possible, use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3).[12] These air- and moisture-stable solids ensure the efficient and reproducible generation of the active Pd(0) species in solution, eliminating many variables associated with using sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be of inconsistent quality.[12][13]

Q3: What is the role of the base and solvent?

The base and solvent work in concert to facilitate the reaction and must be chosen carefully.

  • Base: The primary role of the base is to deprotonate the amine (or a protonated amine-catalyst complex), generating the active nucleophile for the coupling.[2]

    • Strong Bases (NaOtBu, KOtBu, LHMDS): Sodium tert-butoxide is the most common and often most effective base, permitting high reaction rates.[10] However, it is incompatible with base-sensitive functional groups like esters, which may be hydrolyzed.

    • Weaker Bases (K₃PO₄, K₂CO₃, Cs₂CO₃): These are used for base-sensitive substrates. The reaction will typically be slower and may require higher temperatures or more active catalyst systems.[10] The picolinic acid moiety itself is acidic; therefore, if the free acid is used instead of an ester, at least two equivalents of base will be required—one to neutralize the substrate and one to drive the catalysis.

  • Solvent: The solvent must solubilize the reactants and not interfere with the catalyst.

    • Aprotic Polar Solvents: Toluene , Dioxane , and THF are the most common solvents.[5] Toluene is often preferred for reactions involving aryl iodides to prevent inhibition by the iodide salt byproduct.[12]

    • Solvent Quality: It is absolutely critical to use anhydrous, degassed solvents .[13] Residual water and oxygen can rapidly deactivate the sensitive Pd(0) catalyst.[13]

Troubleshooting Guide: Common Experimental Issues

Start Low / No Yield CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckAtmosphere 2. Confirm Inert Atmosphere CheckReagents->CheckAtmosphere Reagents OK ImpureAmine Amine oxidized? (Purify/re-distill) CheckReagents->ImpureAmine ImpureHalide Halide starting material pure? (Check NMR/GC-MS) CheckReagents->ImpureHalide BadSolvent Solvent anhydrous & degassed? (Use fresh, high-quality solvent) CheckReagents->BadSolvent CheckCatalyst 3. Assess Catalyst Activity CheckAtmosphere->CheckCatalyst Atmosphere OK Degas System properly purged? (Degas solvent, backfill with Ar/N₂) CheckAtmosphere->Degas Optimize 4. Re-evaluate Reaction Conditions CheckCatalyst->Optimize Catalyst OK OldCatalyst Pre-catalyst/ligand old? (Use fresh catalyst/ligand) CheckCatalyst->OldCatalyst Inactive Using Pd(OAc)₂? (Switch to a pre-catalyst, e.g., G3) CheckCatalyst->Inactive Temp Temperature too low? (Increase temperature) Optimize->Temp Base Base strong enough? (Screen stronger bases, e.g., NaOtBu) Optimize->Base Ligand Ligand optimal? (Screen more active ligands, e.g., XPhos) Optimize->Ligand

Caption: Decision tree for troubleshooting low C-N cross-coupling yield.

Q: My reaction shows no conversion, or the yield is very low. What should I check first?

A: Low or no yield is the most common issue. A systematic check is crucial.[13]

  • Inert Atmosphere: This is the number one cause of failure. The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction flask was properly flame-dried or oven-dried, and that the entire setup was purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Your solvents and liquid reagents must be rigorously degassed before use.[13]

  • Reagent Purity: Impurities can poison the catalyst.

    • Amine: Amines can oxidize upon storage. If it's a liquid, consider distilling it or passing it through a plug of activated alumina before use.[12]

    • Aryl Halide: Confirm the purity of your 3-halo-6-methylpicolinic acid precursor.

    • Solvent: Use a fresh bottle of anhydrous solvent. Older bottles that have been opened many times may have absorbed atmospheric moisture and oxygen.

  • Catalyst Activity: The catalyst and ligand are the most expensive components, but also the most sensitive.

    • Pre-catalyst: If you are not using a modern, air-stable pre-catalyst, this is a likely point of failure. Older palladium sources like Pd(OAc)₂ can have highly variable activity.[5]

    • Ligand: Phosphine-based ligands, especially alkylphosphines, are sensitive to air. They should be stored and handled under an inert atmosphere.

Q: My reaction has stalled at ~50% conversion. What's happening?

A: A stalled reaction often points to catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The pyridine nitrogen on your starting material or product can act as a ligand for the palladium center, leading to catalytically inactive species.[12] To counteract this, it is sometimes helpful to use a slightly higher ligand-to-metal ratio than the standard (e.g., 1.2:1 instead of 1:1 for bidentate ligands, or 2.2:1 instead of 2:1 for monodentate ligands).

  • Insufficient Base: If you are using the free carboxylic acid substrate, ensure you are using at least two equivalents of base. If the base is too weak or is consumed, the reaction will stop.

  • Poor Mixing: If the reaction mixture is heterogeneous (e.g., the base is a solid), ensure vigorous stirring to maintain proper contact between all components.[12]

Q: I'm observing a significant amount of hydrodehalogenation (my starting halide is being replaced by -H). How can I prevent this?

A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[2] It occurs when an intermediate palladium-hydride species, formed via β-hydride elimination from the amide or alkoxide base, reductively eliminates with the aryl halide.

  • Causality: This side reaction is more prevalent with electron-rich aryl halides and sterically unhindered catalyst systems.

  • Solution:

    • Change the Ligand: Switch to a bulkier, more electron-rich ligand (like XPhos or RuPhos). The steric bulk of these ligands favors the desired C-N reductive elimination over competing pathways.[2]

    • Change the Base: The choice of base can influence this. If using an alkoxide, ensure it is as anhydrous as possible. Sometimes switching from NaOtBu to a non-alkoxide base like LHMDS or K₃PO₄ can mitigate the issue, though this may require higher temperatures.

Experimental Protocol: Catalyst System Screening

This protocol provides a robust workflow for screening four different catalyst systems in parallel to identify the optimal conditions for your specific 3-halo-6-methylpicolinic acid derivative.

Start Objective: Synthesize Product Prep 1. Prepare Stock Solutions - Aryl Halide in Solvent - Amine in Solvent Start->Prep Setup 2. Array Reactions - Label 4 reaction vials - Add Base to each Prep->Setup Dispense 3. Dispense Reagents - Add Aryl Halide stock - Add Amine stock Setup->Dispense Catalyst 4. Add Catalysts (In Glovebox) - Vial 1: Pd/Ligand A - Vial 2: Pd/Ligand B - Vial 3: Cu/Ligand C - Vial 4: Cu/Ligand D Dispense->Catalyst React 5. React & Monitor - Heat block to desired T - Monitor by TLC/LC-MS Catalyst->React Analyze 6. Analyze & Compare - Quench reactions - Determine conversion/yield React->Analyze Result Optimal System Identified Analyze->Result

Caption: Workflow for parallel screening of catalyst systems.

Methodology

Safety: All operations should be performed in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE). Palladium and copper catalysts, as well as phosphine ligands, should be handled under an inert atmosphere (glovebox).

Reagents & Equipment:

  • 3-Bromo-6-methylpicolinic acid methyl ester (or other precursor)

  • Amine source (e.g., Benzophenone imine as an ammonia equivalent)[14]

  • Palladium Pre-catalyst 1 (e.g., XPhos Pd G3)

  • Palladium Pre-catalyst 2 (e.g., RuPhos Pd G3)

  • Copper(I) Iodide (CuI)

  • Copper Ligand (e.g., an N,N'-diarylbenzene-1,2-diamine)[3]

  • Bases: Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed Toluene

  • 4 x 2-dram reaction vials with screw caps and PTFE septa

  • Magnetic stir plate with heating block

  • Inert atmosphere glovebox

Procedure:

  • Preparation (Outside Glovebox):

    • To each of the 4 reaction vials, add a stir bar.

    • To Vials 1 & 2, add NaOtBu (1.4 eq).

    • To Vials 3 & 4, add K₃PO₄ (2.0 eq).

    • Cap the vials and bring them, along with all other reagents, into an inert atmosphere glovebox.

  • Catalyst Addition (Inside Glovebox):

    • Vial 1: Add XPhos Pd G3 (e.g., 2 mol%).

    • Vial 2: Add RuPhos Pd G3 (e.g., 2 mol%).

    • Vial 3: Add CuI (e.g., 5 mol%) and the copper ligand (e.g., 10 mol%).

    • Vial 4: Add CuI (e.g., 5 mol%) and a different copper ligand for comparison.

  • Reagent Addition (Inside Glovebox):

    • Add the 3-bromo-6-methylpicolinic acid ester (1.0 eq) to each vial.

    • Add the amine source (1.2 eq) to each vial.

    • Add anhydrous, degassed toluene to each vial to achieve the desired concentration (e.g., 0.2 M).

    • Securely cap all vials.

  • Reaction & Monitoring:

    • Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).

    • Allow the reactions to stir vigorously for a set time (e.g., 12-24 hours).

    • Monitor the progress by taking small aliquots at timed intervals (e.g., 2h, 6h, 12h) and analyzing by TLC or LC-MS.[15] This is crucial for identifying the fastest and cleanest reaction.

  • Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Quench the reactions by opening them to the air and adding a suitable solvent like ethyl acetate and water.

    • Analyze the organic phase of each reaction by LC-MS or ¹H NMR with an internal standard to determine the conversion and relative yield of the desired product.

Data Presentation: Summarizing Screening Results

Organize your screening results in a clear table to facilitate comparison and decision-making.

EntryMetal Source (mol%)Ligand (mol%)Base (eq)Temp (°C)Time (h)Conversion (%)
1XPhos Pd G3 (2)-NaOtBu (1.4)10012>99
2RuPhos Pd G3 (2)-NaOtBu (1.4)1001295
3CuI (5)Ligand C (10)K₃PO₄ (2.0)1001278
4CuI (5)Ligand D (10)K₃PO₄ (2.0)1001265

This table presents hypothetical data for illustrative purposes.

References

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Allylic Amination. (n.d.). Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Optimization of reaction conditions for preparation of 3a. (2021). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis. (n.d.). Benchchem.
  • Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. (2024). ChemistryViews.
  • Optimization of the Reaction Conditions for the Synthesis of. (n.d.). ResearchGate.
  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. (2021). MDPI.
  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of Organic Chemistry, 71(8), 3270–3273.
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC - PubMed Central.
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2006). ResearchGate.

Sources

Optimization

overcoming poor yield in the synthesis of 3-Amino-6-methylpicolinic acid

Welcome to the technical support center for the synthesis of 3-Amino-6-methylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-methylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this valuable compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you overcome poor yields and optimize your synthetic strategy.

Troubleshooting Guide: Overcoming Poor Yield

This guide addresses specific issues you might encounter during the synthesis of 3-Amino-6-methylpicolinic acid, structured in a question-and-answer format. A common and logical synthetic approach involves the nitration of 6-methylpicolinic acid followed by the reduction of the resulting nitro-intermediate. The following troubleshooting advice is centered around this plausible two-step synthesis.

Question 1: My nitration of 6-methylpicolinic acid is resulting in a very low yield of the desired 3-nitro-6-methylpicolinic acid. What are the likely causes and how can I improve the yield?

Low yields in the nitration of picolinic acids can stem from several factors, including harsh reaction conditions leading to decomposition, and the formation of unwanted isomers or byproducts.

Possible Causes and Solutions:

  • Suboptimal Nitrating Agent and Conditions: The choice of nitrating agent and the reaction temperature are critical. A mixture of fuming nitric acid and concentrated sulfuric acid is a common choice for nitrating pyridine rings, but the temperature must be carefully controlled to prevent over-nitration or degradation of the starting material.[1]

    • Recommendation: Start with a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, and add the 6-methylpicolinic acid portion-wise while maintaining a low temperature (e.g., below 10 °C).[1] After the addition, the reaction temperature can be carefully raised to promote the reaction. A literature procedure for a similar compound, 4-nitropicolinic acid N-oxide, involved heating to 120-130 °C for 2.5 hours.[1]

  • Oxidation of the Methyl Group: The methyl group at the 6-position is susceptible to oxidation under strong oxidizing conditions, which can lead to the formation of 6-carboxypicolinic acid or other oxidized byproducts.

    • Recommendation: Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times or excessive temperatures that might favor oxidation.

  • Formation of Isomers: While the directing effects of the carboxyl and methyl groups on the pyridine ring favor nitration at the 3- and 5-positions, the formation of other isomers is possible.

    • Recommendation: Careful purification of the crude product by recrystallization or column chromatography is essential to isolate the desired 3-nitro isomer.

Experimental Protocol: Nitration of 6-methylpicolinic acid

  • In a three-necked flask equipped with a stirrer and a thermometer, carefully prepare a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Cool the acid mixture to below 10 °C in an ice bath.

  • Slowly add 6-methylpicolinic acid in small portions, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, slowly raise the temperature to the desired level (e.g., 120-130 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization.

Data Presentation: Nitration Conditions for Picolinic Acid Derivatives

Starting MaterialNitrating AgentTemperatureYieldReference
Picolinic acid N-oxideFuming HNO₃/H₂SO₄120-130 °C53%[1]
Question 2: The reduction of my 3-nitro-6-methylpicolinic acid to 3-amino-6-methylpicolinic acid is incomplete or yielding significant byproducts. What can I do?

The reduction of a nitro group on a pyridine ring can be challenging. Incomplete reactions and the formation of byproducts are common hurdles.

Possible Causes and Solutions:

  • Inefficient Reduction Method: The choice of reducing agent is crucial. Catalytic hydrogenation is a common and effective method for reducing nitro groups.

    • Recommendation: Use a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] The pressure of hydrogen and the reaction time are key parameters to optimize. A pressure of 60 psi and a reaction time of 48 hours have been reported for a similar reduction.[1]

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to an incomplete reaction.

    • Recommendation: Ensure your 3-nitro-6-methylpicolinic acid is of high purity before proceeding with the reduction. Use high-purity solvents.

  • Side Reactions: Over-reduction of the pyridine ring or the carboxyl group can occur under harsh conditions.

    • Recommendation: Carefully control the reaction conditions, including temperature, pressure, and reaction time. Monitor the reaction progress to stop it once the starting material is consumed.

Experimental Protocol: Reduction of 3-nitro-6-methylpicolinic acid

  • Dissolve the 3-nitro-6-methylpicolinic acid in a suitable solvent (e.g., glacial acetic acid with a small amount of acetic anhydride).[1]

  • Add the Pd/C catalyst to the solution.

  • Place the reaction mixture in a hydrogenation apparatus and apply hydrogen pressure (e.g., 60 psi).

  • Stir the mixture at room temperature for the required duration (e.g., 48 hours), monitoring the reaction progress.

  • After the reaction is complete, filter the mixture through celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 3-amino-6-methylpicolinic acid by recrystallization (e.g., from a hot water/ethanol mixture).[1]

Visualization: Troubleshooting Workflow for Low Yield in Reduction

Caption: A flowchart for troubleshooting low yields in the reduction step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to aminopicolinic acids?

The most prevalent routes involve either the direct amination of a suitably activated picolinic acid derivative or the reduction of a nitro-picolinic acid intermediate. The latter approach, involving nitration followed by reduction, is often preferred for its reliability, although yields can be moderate.[1]

Q2: How critical is the quality of the starting 6-methylpicolinic acid?

The purity of the starting material is paramount. Impurities can interfere with both the nitration and reduction steps, leading to lower yields and the formation of difficult-to-remove byproducts. It is advisable to use highly pure 6-methylpicolinic acid, or to purify it before use.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product in both the nitration and reduction steps. For more quantitative analysis and to check for the presence of isomers or byproducts, High-Performance Liquid Chromatography (HPLC) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the final product.

Q4: Are there alternative amination strategies I could consider?

While the nitration-reduction pathway is common, other amination methods exist in pyridine chemistry. These can include nucleophilic aromatic substitution (SNAr) on a picolinic acid derivative with a good leaving group (e.g., a halogen) at the 3-position. However, activating the 3-position for SNAr can be challenging. Another approach could be a Buchwald-Hartwig amination if a 3-halo-6-methylpicolinic acid ester is available. These methods often require careful optimization of catalysts, ligands, and reaction conditions.

Visualization: Synthetic Pathway for 3-Amino-6-methylpicolinic acid

SyntheticPathway Start 6-Methylpicolinic Acid Nitro 3-Nitro-6-methylpicolinic Acid Start->Nitro Nitration (HNO3/H2SO4) Final 3-Amino-6-methylpicolinic Acid Nitro->Final Reduction (H2, Pd/C)

Caption: A plausible synthetic route for 3-Amino-6-methylpicolinic acid.

References

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemical and Pharmaceutical Research, 4(1), 371-378. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Amino-6-methylpicolinic Acid

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced HPLC troubleshooting. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 3-Amino-6-methylpicolinic acid. This molecule, due to its unique chemical structure, presents specific challenges that require a targeted and systematic troubleshooting approach. This document provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these issues, ensuring the integrity and accuracy of your chromatographic data.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 3-Amino-6-methylpicolinic acid. What are the most likely causes?

Peak tailing for this specific analyte is a common issue and typically points to unwanted secondary interactions between the analyte and the stationary phase, or issues within the HPLC system itself.[1] 3-Amino-6-methylpicolinic acid is an amphoteric molecule with two primary features that make it susceptible to causing asymmetric peaks:

  • A Basic Amino Group: The primary amine on the pyridine ring is basic. In typical reversed-phase pH ranges (pH > 3), residual silanol groups (Si-OH) on the surface of silica-based columns become deprotonated (Si-O⁻).[2][3] The positively charged (protonated) amino group of your analyte can then undergo strong ionic interactions with these negative sites, leading to a secondary retention mechanism that causes significant tailing.[4][5][6]

  • A Picolinic Acid Moiety: Picolinic acid and its derivatives are well-known chelating agents.[7] This means they can bind to trace metal ions (like iron, titanium, or others) that may be present in the stainless-steel components of the HPLC system (frits, tubing, pump heads) or as impurities in the silica packing material itself.[8][9] This chelation can create another form of secondary interaction, contributing to peak distortion and tailing.

A systematic approach is needed to determine which of these mechanisms is the primary contributor.

Q2: My first step is to adjust the mobile phase. What are the best strategies for this analyte?

Mobile phase optimization is the most effective and least invasive starting point for troubleshooting.[10][11][12] The goal is to create an environment that minimizes the undesirable secondary interactions.

Strategy 1: Lower the Mobile Phase pH

This is the most common and effective solution for tailing caused by basic compounds.[5][13]

  • Causality: By lowering the mobile phase pH to below 3.0, the vast majority of surface silanol groups will be protonated (Si-OH), neutralizing their negative charge.[2][6][14] This eliminates the strong ionic attraction with the protonated amino group of your analyte, leading to a more symmetrical peak shape.

  • Recommendation: Use an acidic modifier like formic acid or phosphoric acid to adjust the pH of your aqueous mobile phase component to between pH 2.5 and 3.0 . A study on the parent compound, picolinic acid, found that a pH of 3.0 was optimal for good peak shape.[7][15]

Strategy 2: Use a Competing Base Additive

If lowering the pH is not sufficient or undesirable for other reasons (e.g., analyte stability), a competing base can be used.

  • Causality: Additives like triethylamine (TEA) are small, basic molecules that are added to the mobile phase in low concentrations.[16] The protonated TEA will preferentially interact with the ionized silanol sites on the column, effectively "masking" them from your analyte.[16][17] This reduces the opportunity for secondary interactions.

  • Recommendation: Add 0.1% to 0.5% triethylamine (TEA) to your mobile phase and adjust the final pH. Note that TEA can suppress MS signal if you are using an LC-MS system.

Strategy 3: Increase Buffer Concentration

  • Causality: At neutral pH, increasing the ionic strength of the mobile phase can help reduce peak tailing. Higher concentrations of buffer salts (e.g., phosphate) can help shield the ionic interactions between the analyte and the stationary phase.[13]

  • Recommendation: For LC-UV applications, increasing phosphate buffer concentration from 10 mM to 25-50 mM at a neutral pH can improve peak shape.[13] However, this is generally less effective than pH control for this analyte and can lead to precipitation issues with high organic solvent concentrations.

Parameter Recommended Range Mechanism of Action Considerations
Mobile Phase pH 2.5 - 3.0Protonates surface silanols, minimizing ionic interactions.[5][14]Ensure column is stable at low pH. May alter retention time.
Competing Base (TEA) 0.1 - 0.5% (v/v)Masks active silanol sites.[16]Can cause baseline noise and suppress MS signal.
Buffer Concentration 25 - 50 mM (Phosphate)Increases ionic strength, shielding interactions.[13]Risk of precipitation with high % organic. Not ideal for LC-MS.
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving peak tailing for 3-Amino-6-methylpicolinic acid.

Troubleshooting_Workflow cluster_0 Start Here cluster_1 Level 1: Mobile Phase Optimization cluster_2 Level 2: Column & Hardware cluster_3 Resolution Start Peak Tailing Observed for 3-Amino-6-methylpicolinic acid MP_pH Adjust Mobile Phase pH to 2.5 - 3.0 Start->MP_pH MP_Check Is peak shape acceptable? MP_pH->MP_Check MP_Additive Add Competing Base (e.g., 0.1% TEA) MP_Check->MP_Additive No Success Problem Solved MP_Check->Success Yes Additive_Check Is peak shape acceptable? MP_Additive->Additive_Check Column_Type Use High-Purity, End-Capped Type B Silica Column Additive_Check->Column_Type No Additive_Check->Success Yes Column_Check Is peak shape acceptable? Column_Type->Column_Check System_Check Check for System Issues: - Dead Volume - Column Void - Metal Contamination Column_Check->System_Check No Column_Check->Success Yes System_Fix Fix plumbing, replace frit, use bio-inert system, or passivate column. System_Check->System_Fix System_Fix->Success

Caption: A systematic workflow for troubleshooting peak tailing.

Q3: I've adjusted the mobile phase, but the tailing persists. Could my column be the issue?

Yes, absolutely. The choice and condition of your HPLC column are critical.[14]

  • Silica Type and End-Capping: Older columns often use "Type A" silica, which has a higher concentration of acidic silanols and metal impurities.[2] Modern "Type B" silica columns are higher in purity, have fewer acidic silanols, and are more extensively end-capped.[13][14] End-capping is a process where the silica surface is chemically treated to convert most of the residual silanol groups into less interactive siloxane bonds, significantly reducing tailing for basic compounds.[5][13]

    • Recommendation: Ensure you are using a modern, high-purity, end-capped C18 or similar reversed-phase column. If your column is old, it may need to be replaced.[10]

  • Column Contamination: The chelating nature of your analyte can cause it to interact with metal ions that may have accumulated on the column inlet frit or the stationary phase itself over time.[8] This creates active sites that lead to tailing.

    • Recommendation: Try cleaning the column according to the manufacturer's instructions. For suspected metal contamination, a passivation protocol may be necessary.

  • Column Voids: A physical depression or void at the head of the column can cause peak distortion, including tailing, that affects all peaks in the chromatogram.[10][18] This can happen from repeated high-pressure injections or using a mobile phase that is too aggressive for the silica.

    • Recommendation: A simple test is to reverse the column and run it at a low flow rate. If peak shape improves, a void is likely the cause, and the column should be replaced.

Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Evaluation

This protocol allows for a systematic evaluation of the effect of pH on the peak shape of 3-Amino-6-methylpicolinic acid.

  • Prepare Stock Buffers: Prepare 100 mM stock solutions of sodium phosphate monobasic and sodium phosphate dibasic. Also prepare a 1% (v/v) solution of phosphoric acid.

  • Prepare Mobile Phase A (Aqueous):

    • Start by preparing an aqueous mobile phase at pH 4.0 using the phosphate buffers.

    • Prepare three additional aqueous mobile phases adjusted to pH 3.5, 3.0, and 2.5 using a dilute solution of phosphoric acid.

  • Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.

  • Equilibrate the System: Start with the pH 4.0 mobile phase. Flush the column with your intended gradient or isocratic conditions for at least 20 column volumes to ensure full equilibration.

  • Inject Standard: Inject a standard solution of 3-Amino-6-methylpicolinic acid and record the chromatogram. Calculate the USP tailing factor.

  • Test Lower pH: Sequentially switch to the pH 3.5, 3.0, and 2.5 mobile phases. For each change, ensure the system is thoroughly flushed and equilibrated before injecting the standard.

  • Analyze Results: Compare the tailing factors obtained at each pH level. A significant improvement should be observed as the pH is lowered.

Visualizing the Problem: Analyte-Silanol Interaction

The diagram below illustrates the key chemical interaction responsible for peak tailing and how mobile phase modifications can prevent it.

Silanol_Interaction cluster_0 Scenario A: Tailing at Mid-pH (pH > 4) cluster_1 Scenario B: Solution at Low pH (pH < 3) cluster_2 Scenario C: Solution with Competing Base Analyte_A Analyte-NH3+ Silanol_A Surface-Si-O⁻ Analyte_A->Silanol_A Interaction_A Strong Ionic Interaction (Causes Tailing) Silanol_A->Interaction_A Analyte_B Analyte-NH3+ Silanol_B Surface-Si-OH Interaction_B No Ionic Interaction (Symmetrical Peak) Silanol_B->Interaction_B Analyte_C Analyte-NH3+ Silanol_C Surface-Si-O⁻ Interaction_C Silanol Site Blocked (Symmetrical Peak) Silanol_C->Interaction_C TEA TEA-H+ TEA->Silanol_C Masks Site

Caption: Mechanisms of peak tailing and mitigation strategies.

Q4: All my peaks are tailing, not just the analyte. What does this indicate?

If all peaks in your chromatogram exhibit tailing, the issue is likely a physical or system-wide problem rather than a specific chemical interaction with your analyte.[18]

  • Extra-Column Volume (Dead Volume): This is a common cause. It refers to any unnecessary volume between the injector and the detector that is outside of the column itself. This can be caused by using tubing with an unnecessarily large internal diameter or length, or from poorly made connections (e.g., a gap between the tubing and the column port).[1] This extra space allows the sample band to spread out, causing tailing.

    • Recommendation: Use narrow-bore tubing (e.g., 0.005" or 0.127 mm I.D.) and ensure all fittings are properly seated to minimize dead volume.

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column, disrupting the flow path and causing peak distortion for all analytes.[18]

    • Recommendation: Use an in-line filter upstream of the column to protect it.[18] If the frit is blocked, it can sometimes be replaced, or the column may need to be discarded.

References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • National Institutes of Health (NIH). (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Supelco. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Stoll, D. R. (2021, September 1). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. LCGC North America.
  • Chromatography Forum. (2007, September 12). severe tailing on column.
  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • LCGC International. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • PubMed. (2023, May 2). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.

Sources

Optimization

preventing decomposition of 3-Amino-6-methylpicolinic acid during storage

Welcome to the technical support center for 3-Amino-6-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this v...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-6-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Improper storage can lead to decomposition, compromising experimental results and leading to lost productivity. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of 3-Amino-6-methylpicolinic acid decomposition?

A: The primary visual indicator of degradation is a change in color. Pure 3-Amino-6-methylpicolinic acid should be a white to off-white or light brown solid.[1] Decomposition, often due to oxidation of the aromatic amine group, can lead to the formation of colored impurities, causing the solid to appear yellow, pink, or dark brown. You may also observe clumping or changes in the material's texture due to moisture absorption.

Q2: What is the optimal storage temperature for this compound?

A: For long-term stability, 3-Amino-6-methylpicolinic acid should be stored in a cool, dry place. Refrigeration at 2-8°C is recommended. For extended periods (months to years), storage at -20°C is ideal, particularly for reference standards or critical samples.[2][3] Storing amines at temperatures below 30°C (86°F) is crucial to minimize volatility and maintain stability.[4]

Q3: Is it necessary to store 3-Amino-6-methylpicolinic acid under an inert atmosphere?

A: Yes, for maximum stability, storage under an inert gas like argon or nitrogen is highly recommended.[2] The 3-amino group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and ambient temperatures.[5][6] Storing under an inert atmosphere displaces oxygen and moisture, significantly slowing these degradation pathways.

Q4: How does humidity affect the stability of this compound?

A: Aromatic amines and carboxylic acids can be hygroscopic, meaning they absorb moisture from the air.[4] Absorbed water can act as a medium for degradative reactions and may lead to hydrolysis or changes in the solid-state properties of the compound. Always store in a tightly sealed container, and for extra precaution, use a desiccator.[4][7]

Q5: My compound has changed color. Can I still use it?

A: A color change indicates that decomposition has occurred and the purity of the reagent is compromised. Using a degraded reagent can lead to inaccurate and unrepeatable experimental results. It is strongly advised to analytically determine the purity of the material before use (See Troubleshooting Guide) or to use a fresh, unopened lot of the compound.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying, confirming, and mitigating the decomposition of 3-Amino-6-methylpicolinic acid.

Problem: You Suspect Your 3-Amino-6-methylpicolinic Acid Has Degraded

The workflow below outlines the steps to diagnose and address potential decomposition.

G cluster_0 Troubleshooting Workflow observe Step 1: Visual Inspection (Color Change, Clumping) confirm Step 2: Analytical Confirmation (Perform TLC or HPLC) observe->confirm Degradation Suspected identify Step 3: Identify Cause (Review Storage Practices) confirm->identify Decomposition Confirmed prevent Step 4: Implement Corrective Action (Follow Best Practices) identify->prevent Root Cause Found

Caption: A systematic workflow for troubleshooting reagent decomposition.

Step 1: Visual & Physical Inspection
  • Color: Compare the material to a new, unopened sample or the supplier's technical data sheet description. Any significant deviation from a white/off-white color is a red flag.

  • Form: Check for clumping or a "wet" appearance, which suggests moisture absorption.[4] Pure compounds should be free-flowing powders or crystalline solids.

  • Solubility: Attempt to dissolve a small amount in a recommended solvent (e.g., water, ethanol).[8] Significant insolubility or the presence of suspended particles where it should be fully soluble can indicate the formation of polymeric degradation products.

Step 2: Analytical Confirmation of Decomposition

Visual inspection is not definitive. An analytical technique is required to confirm and quantify the extent of degradation.

  • Quick Check (Qualitative): Thin-Layer Chromatography (TLC)

    • This method can quickly reveal the presence of impurities. A degraded sample will show multiple spots, while a pure sample should ideally show a single spot. See Protocol 1 for a general TLC procedure.

  • Definitive Analysis (Quantitative): High-Performance Liquid Chromatography (HPLC)

    • HPLC is the gold standard for purity assessment.[5][9] A stability-indicating HPLC method can separate the parent compound from its degradation products and allow for precise quantification.[9] A decrease in the main peak's area percentage and the appearance of new peaks are clear signs of decomposition. See Protocol 2 for a general HPLC method.

Step 3: Identifying the Root Cause

Review your storage and handling procedures against the recommended best practices. Ask the following questions:

  • Atmosphere: Was the container sealed tightly? Was it flushed with inert gas after the last use?

  • Temperature: Was the compound stored at the correct temperature? Were there any prolonged periods at room temperature on the benchtop?[3]

  • Light: Was the container amber-colored or stored in the dark to protect it from light?[5][10] Photodegradation can be a significant issue for pyridine-based compounds.[5][11]

  • Cross-Contamination: Was a clean spatula used for every retrieval? Could incompatible vapors from other chemicals in the storage area (e.g., strong acids, oxidizers) have infiltrated the container?[12][13]

Step 4: Mitigation and Prevention Protocols

Implementing rigorous storage protocols is the only way to guarantee the long-term integrity of 3-Amino-6-methylpicolinic acid.

  • Aliquot Upon Receipt: For larger quantities, divide the material into smaller, single-use vials upon arrival. This minimizes the number of times the main stock is exposed to the atmosphere.[14]

  • Use Inert Gas: Always backfill the container with argon or nitrogen after dispensing the material.

  • Proper Sealing: Use containers with tight-fitting seals. For vials, PTFE-lined caps are excellent. Ensure the cap is securely fastened after each use.[4]

  • Follow Temperature Guidelines: Adhere strictly to the recommended storage temperatures.[3][4]

  • Protect from Light: Store the compound in amber glass vials inside a cabinet or freezer to prevent light exposure.[10]

Understanding the Mechanisms of Decomposition

The structure of 3-Amino-6-methylpicolinic acid contains two primary functional groups susceptible to degradation: the aromatic amino group and the pyridinecarboxylic acid moiety.

G cluster_pathways Potential Decomposition Pathways Molecule 3-Amino-6-methylpicolinic acid Oxidation Oxidized Products (Colored Impurities) Molecule->Oxidation O₂ / Air (Oxidizing Agents) Photodegradation Ring-Cleaved Products Molecule->Photodegradation UV / Light

Caption: Key degradation pathways for 3-Amino-6-methylpicolinic acid.

  • Oxidation: The electron-rich amino group (-NH₂) is highly susceptible to oxidation.[6] Exposure to atmospheric oxygen can lead to the formation of nitroso (-NO) or nitro (-NO₂) compounds, which are often highly colored and are a primary cause of the observed color change.[15] This process can be catalyzed by trace metal impurities or light.

  • Photodegradation: Pyridine-containing compounds can be sensitive to light, particularly UV radiation.[5] Prolonged exposure can induce complex photochemical reactions, potentially leading to the cleavage of the pyridine ring.[11]

  • Dimerization/Condensation: Although less common under dry, solid-state storage, amino acids can sometimes undergo self-condensation reactions, especially in solution at certain pH values or in the presence of moisture.[16][17]

Recommended Storage Conditions: Summary

ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Slows reaction kinetics of all degradation pathways.[3][18]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive amino group.[2]
Light Protect from Light (Amber Vial, Store in Dark)Prevents photodegradation of the pyridine ring.[5][10]
Humidity Store in a Dry Environment (Tightly Sealed, Desiccator)Amines can be hygroscopic; moisture can facilitate degradation.[4]
Container Tightly Sealed Glass or HDPEPrevents exposure to atmospheric oxygen and moisture.[4][10]

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To quickly and qualitatively assess the presence of impurities.

Materials:

  • TLC Plate (Silica gel 60 F₂₅₄)

  • Mobile Phase: e.g., Dichloromethane:Methanol (9:1) or Ethyl Acetate:Hexane (1:1) with 1% acetic acid. (Note: The optimal mobile phase may require scouting).

  • Sample solutions: Dissolve a small amount of your test sample and a reference (new) sample in a suitable solvent (e.g., methanol) to ~1 mg/mL.

  • TLC tank, spotting capillaries, UV lamp (254 nm).

Procedure:

  • Pour the mobile phase into the TLC tank to a depth of ~0.5 cm, cover, and let it saturate for 15-20 minutes.

  • Using a capillary, spot a small amount of the test sample and the reference sample side-by-side on the TLC plate's baseline, about 1 cm from the bottom.

  • Carefully place the plate in the saturated tank and close the lid.

  • Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it air dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: The reference standard should show a single, well-defined spot. The test sample is considered degraded if it shows additional spots (impurities) or significant streaking.

Protocol 2: Purity Quantification by Reverse-Phase HPLC (RP-HPLC)

Objective: To accurately quantify the purity of 3-Amino-6-methylpicolinic acid.

Materials & Conditions: (This is a general starting method and may require optimization)

  • HPLC System: With UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[19]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~255 nm (or optimal λmax).[19]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of ~0.5 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no system peaks are present.

  • Inject the prepared sample solution.

  • Integrate the resulting chromatogram.

  • Interpretation: Calculate the purity by the area percent method (Area of main peak / Total area of all peaks x 100). A significant decrease from the manufacturer's specification or the presence of new peaks >0.1% indicates degradation.[5]

References

  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs. [Link]

  • Chen, S. L., et al. (1993). Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate. Archives of Biochemistry and Biophysics. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Laboratory Disposable Products. (2024). How to Store Lab Reagents: Dos and Don'ts. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2024). [Link]

  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Davis, B. C., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. [Link]

  • University of York, Department of Biology. Safe Storage of Chemicals. [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology. [Link]

  • Dotsenko, V. V., et al. (2018). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. [Link]

  • ResearchGate. Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • Kaliszewski, M., et al. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. Acta Poloniae Pharmaceutica. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • ResearchGate. The stability of 5-aminolevulinic acid and its ester derivatives. [Link]

  • Pereshivko, O. P., et al. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Smith, C. J., et al. (2018). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules. [Link]

  • ChemBK. 4-Aminopicolinic acid. [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Jia, S., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

  • PubChem. 3-Aminopicolinic acid. [Link]

  • Nohta, H., et al. (1993). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences. [Link]

  • Vale, N., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank. [Link]

  • Seshachalam, V., & Haribabu, B. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Link]

  • Hovione. (2017). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Johansen, J. D., et al. (2011). Unimolecular Decomposition Reactions of Picric Acid and Its Methylated Derivatives—A DFT Study. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. Unimolecular Decomposition Reactions of Picric Acid and Its Methylated Derivatives A DFT Study. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Aminopicolinic Acid Isomers

Executive Summary Aminopicolinic acids, a class of pyridine derivatives featuring both amino and carboxylic acid functionalities, are pivotal building blocks in medicinal chemistry and materials science. The positional i...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Aminopicolinic acids, a class of pyridine derivatives featuring both amino and carboxylic acid functionalities, are pivotal building blocks in medicinal chemistry and materials science. The positional isomerism of the amino group profoundly influences the molecule's electronic properties, thereby dictating its reactivity in a wide range of chemical transformations. This guide provides a comprehensive comparative analysis of the four primary isomers—3-, 4-, 5-, and 6-aminopicolinic acid—from a mechanistic and practical perspective. We will dissect the foundational physicochemical properties, explore differential reactivity in key transformations such as acylation and metal chelation, and provide detailed, field-proven experimental protocols for their assessment. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in synthetic strategy and molecular design.

Introduction: More Than Just Positional Isomers

Picolinic acid (pyridine-2-carboxylic acid) is a well-established scaffold in pharmaceutical and materials research, largely due to its potent metal-chelating ability and its utility as a synthetic precursor.[1] The introduction of an amino group onto the pyridine ring transforms the molecule into a bifunctional reagent with a rich and complex reactivity profile. However, the specific location of this amino group—at the 3-, 4-, 5-, or 6-position—is not a trivial detail. The interplay between the electron-donating amino group (+R effect) and the electron-withdrawing carboxylic acid and pyridine nitrogen (-I effect) creates distinct electronic environments at each position.[2]

Understanding these nuanced differences is critical for predicting reaction outcomes, designing efficient synthetic routes, and tuning the properties of target molecules.[2] For instance, the nucleophilicity of the amino group, the acidity of the carboxyl group, and the coordination geometry of the resulting metal complexes are all directly governed by the isomer's structure. This guide will illuminate these structure-reactivity relationships, providing both the theoretical framework and the practical data to harness the unique chemistry of each aminopicolinic acid isomer.

Foundational Physicochemical Properties: The Electronic Blueprint

The reactivity of each isomer is fundamentally rooted in its electronic structure. The pyridine nitrogen is inherently electron-withdrawing (inductive effect), which decreases electron density across the ring compared to benzene.[2] The carboxylic acid at the C2 position further deactivates the ring. Conversely, the amino group is a strong electron-donating group through resonance, particularly when positioned at the 4- and 6-positions (para and ortho, respectively) relative to the ring nitrogen.

This electronic tug-of-war dictates the ground-state properties of the isomers, which are summarized below.

Table 1: Comparative Physicochemical Properties of Aminopicolinic Acid Isomers

Property3-Aminopicolinic Acid4-Aminopicolinic Acid5-Aminopicolinic Acid6-Aminopicolinic Acid
Structure NH₂ at C3NH₂ at C4NH₂ at C5NH₂ at C6
CAS Number 1462-86-8[3]100047-36-7[4]24242-20-4[2]23628-31-1[5]
Molecular Weight 138.12 g/mol 138.12 g/mol 138.12 g/mol 138.12 g/mol
Melting Point (°C) ~210 (decomposes)265[4]218-223320[6]
Predicted pKa₁ (-COOH) ~2.1 (Experimental)[3]1.37[4]1.33[2]4.49[6]
Predicted pKa₂ (-NH₃⁺) ~4.5~5.5~3.5~2.0
Note: pKa values, except for 3-aminopicolinic acid, are computationally predicted and should be used as estimates. Experimental determination is recommended for precise applications.

The pKa values are particularly revealing. The acidity of the carboxylic acid (pKa₁) and the basicity of the amino group (related to the pKa of its conjugate acid, pKa₂) vary significantly. For example, the predicted high pKa₁ of 6-aminopicolinic acid suggests that its carboxylate form is less stabilized, likely due to the proximity of the powerful electron-donating amino group. This has direct consequences for its behavior in acid-base reactions and as a nucleophile.

isomers Figure 1: Electronic Influence of Substituent Position cluster_3 3-Aminopicolinic Acid cluster_4 4-Aminopicolinic Acid cluster_5 5-Aminopicolinic Acid cluster_6 6-Aminopicolinic Acid 3-APA 3-APA 3-text Amino group at meta-position. - Moderate activation. - Steric hindrance for chelation. 4-APA 4-APA 4-text Amino group at para-position. - Strongest resonance donation. - Highest amino group nucleophilicity. 5-APA 5-APA 5-text Amino group at meta-position. - Weakest electronic influence on COOH. - Reactivity resembles substituted anilines. 6-APA 6-APA 6-text Amino group at ortho-position. - Strong resonance donation. - Prone to intramolecular H-bonding. - Strongest chelation potential.

Caption: Isomeric structures and key electronic features.

Comparative Reactivity Analysis

The structural and electronic differences outlined above manifest as distinct reactivity profiles.

Nucleophilicity of the Amino Group (e.g., in Acylation)

The primary function of the amino group in synthesis is to act as a nucleophile, most commonly in acylation reactions to form amides.[7] The nucleophilicity of the exocyclic amino group is directly proportional to the electron density on its nitrogen atom.

  • Highest Reactivity (4-isomer): 4-Aminopicolinic acid is predicted to be the most potent nucleophile. The amino group is para to the ring nitrogen, allowing for maximum electron donation into the ring via resonance, which in turn increases the electron density on the amino nitrogen itself.

  • High Reactivity (6-isomer): 6-Aminopicolinic acid also benefits from strong resonance donation (ortho position). However, its nucleophilicity may be slightly tempered by potential intramolecular hydrogen bonding with the adjacent carboxylic acid group, which can reduce the availability of the nitrogen's lone pair.

  • Moderate Reactivity (3- and 5-isomers): The amino groups in 3- and 5-aminopicolinic acid are meta to the ring nitrogen. In these positions, the electron-donating resonance effect is minimal.[2] Their nucleophilicity is primarily governed by the inductive effects of the ring and the carboxyl group, leading to significantly lower reactivity compared to the 4- and 6-isomers.

These differences can be exploited for chemoselectivity. In a competitive reaction, a limiting amount of an acylating agent would preferentially react with the 4-isomer, followed by the 6-isomer.

Reactivity at the Carboxylic Acid Group

The reactivity of the carboxylic acid, for instance in esterification or amide coupling (when the amino group is protected), depends on the electrophilicity of the carbonyl carbon. Here, the electronic effects are reversed. An electron-donating amino group will decrease the reactivity of the carboxylic acid.

  • Highest Reactivity (5-isomer): 5-Aminopicolinic acid likely possesses the most electrophilic carboxyl group. The amino group at the 5-position has the weakest deactivating effect on the C2-carboxyl group.

  • Lowest Reactivity (4- and 6-isomers): The strong electron-donating effects of the amino groups in the 4- and 6-aminopicolinic acids will reduce the electrophilicity of the carbonyl carbon, making reactions like esterification more challenging.

Metal Chelation and Coordination Chemistry

Picolinic acid is a classic bidentate N,O-chelating agent, forming stable five-membered rings with metal ions.[8][9] The amino group's position dramatically alters this behavior by introducing a potential third coordination site and modifying the ligand's electronic properties.

  • Strongest Chelation (6-isomer): 6-Aminopicolinic acid is an exceptional chelator. The proximity of the amino and carboxyl groups allows it to act as a tridentate ligand for some metals or a bidentate ligand with a powerful ancillary donating group, leading to highly stable complexes. This arrangement is ideal for applications in catalysis or as metal-sequestering agents.[10]

  • Bidentate Chelation (3-, 4-, 5-isomers): The other isomers primarily function as bidentate N,O-chelators, similar to unsubstituted picolinic acid. The amino group is too distant to participate directly in the primary chelate ring. However, it can still influence the stability constant (log K) of the complex by modifying the electron density on the pyridine nitrogen. The increased basicity of the pyridine nitrogen in the 4-isomer, for example, would be expected to lead to more stable metal complexes compared to the 3- and 5-isomers.

Experimental Protocols for Reactivity Assessment

To provide a tangible and verifiable basis for these theoretical comparisons, we present two key experimental protocols. These methods are designed to be self-validating and serve as a starting point for more in-depth investigations.

Protocol: Competitive Acylation for Assessing Amino Group Nucleophilicity

This protocol provides a robust method to quantitatively compare the nucleophilic reactivity of the four isomers in a single experiment.

Objective: To determine the relative acylation rates of the aminopicolinic acid isomers by reacting an equimolar mixture with a sub-stoichiometric amount of an acylating agent.

Materials:

  • 3-Aminopicolinic acid, 4-Aminopicolinic acid, 5-Aminopicolinic acid, 6-Aminopicolinic acid

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • HPLC or LC-MS system with a C18 column

  • Standard analytical glassware

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution in anhydrous DCM containing an equimolar mixture of all four aminopicolinic acid isomers.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, place 10.0 mL of the mixed isomer stock solution (0.1 mmol total amines). Add triethylamine (1.1 equivalents relative to total amines, ~15.3 µL, 0.11 mmol).

  • Initiation: Cool the solution to 0 °C in an ice bath. Prepare a dilute solution of acetyl chloride (0.25 equivalents relative to total amines, ~1.8 µL, 0.025 mmol) in 1.0 mL of anhydrous DCM.

  • Reaction: Add the acetyl chloride solution dropwise to the stirred amine solution over 5 minutes.

  • Monitoring & Quenching: Allow the reaction to stir at 0 °C. At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot and immediately quench it in 900 µL of a 1:1 acetonitrile/water mixture.

  • Analysis: Analyze the quenched samples by HPLC or LC-MS. Monitor the disappearance of the starting materials and the appearance of the four corresponding N-acetylated products.

  • Data Interpretation: The relative peak areas of the four acetylated products at each time point will directly correspond to the relative reactivity of the amino groups. A higher product concentration indicates a more nucleophilic amine.

workflow Figure 2: Workflow for Competitive Acylation Experiment prep Prepare Equimolar Mixture of 4 Isomers react React with 0.25 eq. Acetyl Chloride at 0°C prep->react quench Quench Aliquots at Timed Intervals react->quench analyze Analyze by LC-MS quench->analyze interpret Quantify 4 Products to Determine Relative Reactivity analyze->interpret

Caption: Experimental workflow for comparing isomer nucleophilicity.

Protocol: Potentiometric Titration for pKa Determination

This standard method allows for the experimental verification of the pKa values presented in Table 1.

Objective: To determine the pKa values of the carboxylic acid and the protonated amino group for each isomer.

Materials:

  • Aminopicolinic acid isomer (e.g., 0.1 g)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, degassed water

  • Calibrated pH meter and electrode

  • Burette, magnetic stirrer, and beaker

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of a single isomer in 50 mL of deionized water to create an approximately 10-15 mM solution.

  • Acidification: Add 0.1 M HCl dropwise until the pH is stable below 2.0. This ensures both the carboxyl group and the amino group are fully protonated.

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH is above 11.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show two inflection points.

  • pKa Determination: The pKa is the pH at the half-equivalence point. The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid and is found at the midpoint of the first buffer region. The second pKa (pKa₂) corresponds to the deprotonation of the protonated amino group and is found at the midpoint of the second buffer region.

Implications for Drug Development and Synthesis

The choice of an aminopicolinic acid isomer has profound strategic implications:

  • For Peptide or Amide Synthesis: When the goal is to use the amino group as a nucleophile, 4-aminopicolinic acid offers the highest reactivity, potentially allowing for milder reaction conditions and reducing side reactions.[11] If steric hindrance is a concern, the 4-isomer is also superior to the 6-isomer.

  • As a Scaffold for Further Functionalization: If the synthetic plan requires a reaction at the carboxylic acid (e.g., forming an ester or amide linker), 5-aminopicolinic acid would be the most reactive substrate, assuming the amino group is suitably protected.

  • In the Design of Catalysts or Chelators: For applications requiring strong metal binding, such as in catalytic complexes or metal-sequestering drugs, 6-aminopicolinic acid is the standout choice due to its potential for enhanced coordination.[12] This property is crucial in the design of agents for medical imaging or radiotherapy.[10]

  • Modulating Physicochemical Properties: The different pKa values can be used to tune the solubility and membrane permeability of a drug candidate. By selecting the appropriate isomer, a medicinal chemist can control the charge state of the molecule at physiological pH, directly impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

Conclusion and Future Outlook

The positional isomerism of aminopicolinic acids is a powerful yet often overlooked tool in molecular design. The reactivity of these building blocks is not uniform; it is a predictable consequence of the electronic interplay between the substituents and the pyridine ring. The 4-isomer is the superior nucleophile, the 5-isomer possesses the most reactive carboxyl group, and the 6-isomer is the preeminent chelator.

This guide provides a foundational framework for understanding and exploiting these differences. We strongly encourage researchers to perform the validation experiments described herein to confirm these properties within their specific systems. Future work should focus on generating a comprehensive, publicly available dataset of experimental pKa values and kinetic data for these isomers to further empower rational design in drug discovery and materials science.

References

  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. (2025). Benchchem.
  • Synthesis of Some Aminopicolinic Acids. (2012). Journal of Chemistry and Chemical Engineering. [Link]

  • 4-Aminopicolinic acid. (2024). ChemBK. [Link]

  • 6-Aminopicolinic acid. (2024). ChemBK. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central. [Link]

  • The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. (n.d.). PubMed Central. [Link]

  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. (2020). PubMed. [Link]

  • 5-Aminopyridine-2-carboxylic acid. (n.d.). Amerigo Scientific. [Link]

  • 5-Aminopicolinic acid (CAS 24242-20-4) Properties. (n.d.). Chemcasts. [Link]

  • 3-Aminopicolinic acid. (n.d.). PubChem. [Link]

  • Semisynthetic -lactam antibiotics. 1. Acylation of 6-aminopenicillanic acid with activated derivatives of -sulfophenylacetic acid. (1972). PubMed. [Link]

  • Picolinic acid. (n.d.). Wikipedia. [Link]

  • Synthesis of some aminopicolinic acids. (2012). University of Missouri - St. Louis Profiles. [Link]

  • "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa. (2012). IRL @ UMSL. [Link]

  • The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Newly Synthesized 3-Amino-6-methylpicolinic Acid

Introduction: The synthesis of a novel chemical entity is the first step in a long journey of discovery, particularly in the fields of medicinal chemistry and materials science. The molecule of interest, 3-Amino-6-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of a novel chemical entity is the first step in a long journey of discovery, particularly in the fields of medicinal chemistry and materials science. The molecule of interest, 3-Amino-6-methylpicolinic acid, represents a unique scaffold with potential applications stemming from its substituted pyridine core, a common motif in pharmacologically active compounds. However, the claim of a successful synthesis is only as robust as the evidence supporting its structure. Unambiguous structural validation is not merely a procedural formality; it is the bedrock of all subsequent research, ensuring reproducibility, enabling accurate structure-activity relationship (SAR) studies, and fulfilling stringent regulatory requirements.

This guide provides a comprehensive comparison of the primary analytical methods for the structural elucidation of 3-Amino-6-methylpicolinic acid. We will delve into the causality behind the selection of each technique, presenting them as a complementary, self-validating system. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies to confirm the identity, purity, and structure of this newly synthesized molecule with the highest degree of confidence.

The Strategic Workflow for Structural Elucidation

The modern approach to structural validation relies on a synergistic combination of spectroscopic and analytical techniques. No single method provides all the answers, but together they offer a complete and cross-verified picture of the molecular architecture. The logical flow of analysis ensures that each step builds upon the last, from confirming the mass and elemental composition to mapping the intricate connectivity of the atomic framework.

G cluster_0 Initial Confirmation cluster_1 Core Structural Mapping cluster_2 Functional Group & Final Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Defines Connectivity MS->NMR Is mass correct? EA Elemental Analysis Confirms Empirical Formula EA->NMR Is formula consistent? FTIR FTIR Spectroscopy Identifies Key Functional Groups NMR->FTIR Is connectivity mapped? XRAY X-Ray Crystallography (Optional Gold Standard) Provides 3D Structure FTIR->XRAY Are functional groups present? Synthesis Newly Synthesized 3-Amino-6-methylpicolinic acid Synthesis->MS Synthesis->EA

Caption: A logical workflow for the structural validation of a new chemical entity.

Part 1: Foundational Analysis - Mass and Composition

Before delving into the complex world of atomic connectivity, the first step is to verify the most fundamental properties: the molecular weight and the elemental formula. These techniques provide the initial "pass/fail" criteria.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Mass spectrometry (MS) is the cornerstone for determining the molecular mass of a compound.[1][2] For a novel compound, High-Resolution Mass Spectrometry (HRMS) is non-negotiable. While low-resolution MS provides the nominal mass, HRMS measures mass with high accuracy (typically to within 5 ppm), which is crucial for determining a unique molecular formula.[3] This accuracy allows us to distinguish between compounds that have the same nominal mass but different elemental compositions. For 3-Amino-6-methylpicolinic acid (C₇H₈N₂O₂), the expected exact mass provides a precise target for validation.

Predicted Data for C₇H₈N₂O₂:

  • Molecular Formula: C₇H₈N₂O₂

  • Monoisotopic Mass (Exact Mass): 152.0586 g/mol

  • Expected HRMS Result (e.g., ESI-TOF, positive mode): m/z = 153.0659 [M+H]⁺

Experimental Protocol (ESI-QTOF):

  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid). The acid helps in the protonation of the molecule to form the [M+H]⁺ ion.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The time-of-flight (TOF) analyzer will provide the high-resolution mass measurement.

  • Analysis: Compare the measured m/z of the [M+H]⁺ peak with the theoretical value. A mass error of <5 ppm provides strong confidence in the assigned molecular formula.

Elemental Analysis

Expertise & Experience: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound.[4] This classic technique determines the empirical formula—the simplest whole-number ratio of atoms in the molecule.[5][6][7] The results must be consistent with the molecular formula proposed by HRMS. For C₇H₈N₂O₂, the empirical formula is the same as the molecular formula.

Predicted Data for C₇H₈N₂O₂:

  • Carbon (C): 55.26%

  • Hydrogen (H): 5.30%

  • Nitrogen (N): 18.41%

  • Oxygen (O): 21.03% (typically determined by difference)

Experimental Protocol (Combustion Analysis):

  • Sample Preparation: A precisely weighed amount of the dry, pure compound (typically 1-3 mg) is placed in a tin capsule.

  • Combustion: The sample is combusted at high temperatures (around 900-1000 °C) in a stream of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Detection: The combustion products are passed through a series of detectors (e.g., thermal conductivity detector) that quantify the amounts of CO₂, H₂O, and N₂.

  • Calculation: The instrument's software calculates the percentage of each element from the masses of the detected gases. The results should be within ±0.4% of the theoretical values to be considered a match.

Part 2: The Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic compound.[8][9][10] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[11] For a substituted pyridine like our target molecule, NMR is indispensable for confirming the precise substitution pattern.[12]

G mol

Caption: Structure of 3-Amino-6-methylpicolinic acid with proton numbering.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule. Key information derived includes chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

  • ~2.4 ppm (singlet, 3H): This signal corresponds to the methyl group (H-7) protons. It is a singlet because there are no adjacent protons.

  • ~6.5-7.0 ppm (doublet, 1H): This signal is for the aromatic proton at the C-4 position (H-4). It is deshielded by the aromatic ring and will appear as a doublet due to coupling with H-5.

  • ~7.0-7.5 ppm (doublet, 1H): This signal corresponds to the aromatic proton at the C-5 position (H-5). It will be a doublet due to coupling with H-4.

  • ~5.0-6.0 ppm (broad singlet, 2H): This broad signal is from the amine (-NH₂) protons. The chemical shift can be variable, and the signal often disappears upon D₂O exchange.

  • ~13.0 ppm (very broad singlet, 1H): This highly deshielded and broad signal is characteristic of the carboxylic acid (-COOH) proton.

¹³C NMR Spectroscopy

This experiment identifies all unique carbon environments.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

  • ~20 ppm: The methyl carbon (C-7).

  • ~115-160 ppm: Five distinct signals for the six pyridine ring carbons. The carbon bearing the carboxylic acid (C-2) and the carbon bearing the amino group (C-3) will have characteristic shifts.

  • ~168 ppm: The carbonyl carbon of the carboxylic acid group (C-8).

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire the ¹H spectrum. Standard parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C Acquisition: Acquire the ¹³C spectrum. This requires more scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Part 3: Confirmatory & Orthogonal Methods

These techniques provide complementary data that must align with the MS and NMR results, creating a self-validating dataset.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[13] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 3-Amino-6-methylpicolinic acid, FTIR is excellent for confirming the presence of the amine, carboxylic acid, and aromatic ring.[14][15]

Predicted Key FTIR Absorptions (cm⁻¹):

  • 3400-3200 cm⁻¹ (sharp, medium): N-H stretching vibrations of the primary amine group.[16]

  • 3300-2500 cm⁻¹ (very broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.[17]

  • ~1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.

  • ~1600-1450 cm⁻¹ (medium-strong): C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1300 cm⁻¹: C-N stretching of the aromatic amine.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Lower the ATR anvil to press the sample against the crystal and acquire the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

X-ray Crystallography

Expertise & Experience: Single-crystal X-ray crystallography is the undisputed "gold standard" for structural determination.[18][19][20] It provides an unambiguous 3D map of the electron density in a molecule, revealing the precise spatial arrangement of atoms and bond lengths/angles.[21][22] Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to grow. If obtained, it provides irrefutable proof of structure.

Experimental Protocol (Single-Crystal X-ray Diffraction):

  • Crystal Growth: Grow a suitable single crystal (typically 0.1-0.3 mm in size) by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Data Collection: Mount the crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is used to calculate an electron density map. Atoms are fitted to the density, and the structure is refined to achieve the best fit with the experimental data.

  • Analysis: The final output is a 3D model of the molecule, confirming connectivity and stereochemistry absolutely.

Comparison of Validation Methods

Technique Information Provided Strengths Limitations Relevance for Topic
HRMS Exact Mass & Molecular FormulaHigh sensitivity, high accuracy, requires minimal sample.[3]Provides no connectivity information, susceptible to ion suppression.Essential: First proof of correct elemental composition.
Elemental Analysis Empirical Formula (elemental ratios)Confirms purity and elemental ratios.[4]Requires pure sample, less precise than HRMS, indirect.High: Orthogonal confirmation of the formula from HRMS.
NMR (¹H, ¹³C) Atomic connectivity, chemical environment, proton count.Unparalleled detail on the C-H framework, definitive for isomer identification.[11]Lower sensitivity, requires more sample, complex spectra can be challenging to interpret.Essential: The primary tool for mapping the molecular structure.
FTIR Presence of functional groups.Fast, simple, non-destructive, excellent for identifying key bonds (C=O, O-H, N-H).[13]Provides no connectivity data, spectra can be complex in the fingerprint region.High: Rapid and robust confirmation of essential functional groups.
X-ray Crystallography Absolute 3D structure, bond lengths, and angles.Unambiguous and definitive proof of structure.[18][20]Requires a suitable single crystal, which may be difficult or impossible to obtain.Gold Standard: Provides ultimate, irrefutable proof if a crystal can be grown.

Conclusion

The structural validation of a newly synthesized molecule like 3-Amino-6-methylpicolinic acid is a systematic process of evidence accumulation. A confident structural assignment is not based on a single piece of data but on the congruent narrative told by a suite of orthogonal analytical techniques. The high-resolution mass from HRMS must align with the elemental ratios from Elemental Analysis . The molecular formula derived from these methods must be perfectly reflected in the detailed connectivity map provided by ¹H and ¹³C NMR . Finally, the functional groups identified by FTIR must be consistent with the structure proposed by NMR. While X-ray Crystallography remains the ultimate arbiter, a complete and consistent dataset from the other techniques provides a level of certainty that is sufficient for the vast majority of research and development applications. By following this multi-faceted, self-validating approach, researchers can ensure the scientific integrity of their work and build a solid foundation for future discoveries.

References

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme.
  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer.
  • The use of X-ray crystallography to determine absolute configuration. FOLIA.
  • Determining the Empirical Formula from an Elemental Analysis. ChemCollective.
  • Mass Spectrometry analysis of Small molecules. SlideShare.
  • Mass Spectrometry in Small Molecule Drug Development. Technology Networks.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate.
  • Small molecule analysis using MS. Bioanalysis Zone.
  • The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. ResearchGate.
  • Interpreting the Molecular Signature: A Guide to Mass Spectrometry of 4H-dioxino[4,5-b]pyridine. Benchchem.
  • Application of Mass Spectrometry on Small Molecule Analysis. TIGP.
  • Stoichiometry: Elemental Analysis. University of Waterloo.
  • FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. ResearchGate.
  • What is the NMR spectrum of Pyridine Series compounds like?. BTC.
  • FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c)... ResearchGate.
  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi.
  • Structure elucidation – Knowledge and References. Taylor & Francis.
  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
  • 6.8: Calculating Empirical Formulas for Compounds. Chemistry LibreTexts.
  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • 3.5: Empirical Formulas from Analysis. Chemistry LibreTexts.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences.

Sources

Validation

A Comparative Spectroscopic Guide to Picolinic Acid Derivatives for Drug Discovery

Picolinic acid, a simple pyridine-based molecule, and its derivatives are foundational scaffolds in medicinal chemistry and drug development.[1][2][3] Their ability to chelate metals, inhibit enzymes, and interact with b...

Author: BenchChem Technical Support Team. Date: January 2026

Picolinic acid, a simple pyridine-based molecule, and its derivatives are foundational scaffolds in medicinal chemistry and drug development.[1][2][3] Their ability to chelate metals, inhibit enzymes, and interact with biological targets makes them a versatile starting point for designing novel therapeutics for a range of diseases, including cancer, neurodegenerative conditions, and infectious diseases.[1][2][4] A thorough understanding of the spectroscopic properties of these derivatives is paramount for their synthesis, characterization, and the elucidation of their structure-activity relationships (SAR).

This guide provides a comparative analysis of picolinic acid and its derivatives using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices and present supporting data to empower researchers in their drug discovery endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthesized picolinic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

Expertise in Action: Interpreting the Spectra

The substitution pattern on the pyridine ring and the nature of the derivative significantly influence the chemical shifts (δ) in both ¹H and ¹³C NMR spectra. For instance, in the ¹H NMR spectrum of picolinic acid itself, the aromatic protons typically appear in the range of 7.5-9.0 ppm. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a much lower field, often above 12 ppm.[5]

When picolinic acid is derivatized, for example, by forming an amide, the chemical shifts of the pyridine protons and the newly introduced groups provide confirmation of the transformation. For example, in the ¹H NMR spectrum of a synthesized thioamide derivative of picolinic acid, a new singlet corresponding to the C(=S)NH proton appears at approximately 10.77 ppm, while the aromatic protons of the pyridine ring are observed between 7.48 and 8.70 ppm.[6]

Comparative ¹H NMR Data
CompoundSolventKey ¹H Chemical Shifts (δ, ppm)Reference
Picolinic AcidDMSO-d₆~8.76 (H6), ~8.10 (H4), ~8.03 (H5), ~7.67 (H3)[7]
Picolinic AcidCDCl₃8.83 (d), 8.32 (d), 8.04 (td), 7.76 (m)[7]
Picolinic AcidD₂O8.599 (d), 8.485 (t), 8.182 (d), 7.959 (t)[8]
Zinc(II) picolinate complexDMSO-d₆7.5-9.07 (aromatic protons), 13.48 (carboxylic acid proton)[5]
Thioamide derivative of picolinic acidDMSO-d₆10.77 (s, 1H, C(=S)NH), 9.86 (brs, 2H, C(=O)NH-NH), 8.70 (d, 1H), 8.09–8.01 (d, 2H), 7.66 (dd, 1H), 7.52–7.51 (d, 2H), 7.48 (m, 2H)[6]
Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylateCDCl₃1.53 (t, 6H), 4.56 (q, 4H), 5.30 (s, 2H), 7.45–7.53 (m, 5H), 7.94 (s, 2H)[9]
Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the picolinic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] The choice of solvent is critical to ensure good solubility and minimize solvent signal interference.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution.[9]

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-16 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[9]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Expertise in Action: Choosing the Right Ionization Technique

The choice of ionization technique is critical for the successful analysis of picolinic acid derivatives.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. It is commonly coupled with liquid chromatography (LC) for the analysis of complex mixtures. Picolinoyl derivatives have been shown to provide a 5-10 times higher ESI response in positive ion mode compared to their underivatized counterparts, making this a valuable strategy for enhancing sensitivity in LC-MS analyses.[10]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Picolinic acid itself has been successfully used as a matrix for the MALDI analysis of large biomolecules like oligonucleotides and proteins.[11] This highlights the inherent UV absorption properties of the picolinic acid scaffold.

Comparative Mass Spectrometry Data
Compound/Derivative TypeIonization MethodKey ObservationsReference
Picolinoyl derivatives of corticosteroidsESIDominated by the appearance of [M+H]⁺ as the base peak.[10]
Picolinyl esters of thia fatty acidsElectron Impact (EI)Simple mass spectra with distinctive ions formed by cleavage at the sulfur atom.[12]
Methyl esters of thia fatty acidsElectron Impact (EI)More complex mass spectra, also dominated by cleavage at the sulfur atom.[12]
Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylateESIm/z found: 330.4 [M+H]⁺ (calculated for C₁₈H₁₉NO₅: 329.13)[9]
Experimental Protocol: LC-ESI-MS for Picolinoyl Derivatives

This protocol outlines a general approach for the analysis of picolinoyl-derivatized molecules, which can be adapted for various picolinic acid derivatives.

Step-by-Step LC-ESI-MS Analysis:

  • Derivatization: Convert the analyte of interest into its picolinoyl derivative using a suitable method, such as the mixed anhydride method with picolinic acid and 2-methyl-6-nitrobenzoic anhydride.[10]

  • Chromatographic Separation:

    • Utilize a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).[9]

    • Develop a gradient elution method using a mobile phase consisting of, for example, acetonitrile and water with a suitable modifier like formic acid to facilitate ionization.

  • Mass Spectrometric Detection:

    • Couple the HPLC system to an electrospray ionization mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data in full scan mode to identify the [M+H]⁺ ion and in selected reaction monitoring (SRM) mode for quantitative analysis, if required.[10]

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecular structure.

Expertise in Action: Understanding the Influence of Structure and Environment

The UV-Vis spectrum of picolinic acid is influenced by the solvent and pH.[8][13] In acidic mobile phases (pH ≤ 3), the UV spectrum of picolinic acid shows a distinct absorption maximum.[13] Derivatization of the carboxylic acid group or substitution on the pyridine ring will alter the electronic structure and, consequently, the UV-Vis absorption spectrum. For example, the formation of metal complexes with picolinic acid leads to significant changes in the electronic spectra, providing information about the coordination environment of the metal ion.[5][14][15]

Comparative UV-Vis Data
CompoundSolvent/Conditionsλmax (nm)Reference
Picolinic AcidAcidic mobile phase (pH ≤ 3)Not specified, but a spectrum is available for selection of an appropriate wavelength.[13]
Copper(II) picolinate complexNot specifiedBands observed that are characteristic of the metal's d-d transitions.[14]
Cobalt(II) perchlorate complex with picolinic acidEthanol/MethanolA band at 19,607 cm⁻¹ (approx. 510 nm) is assigned to the ⁴T₁g(F) → ⁴T₁g(P) transition, suggesting an octahedral geometry.[5]
Nickel(II) perchlorate complex with picolinic acidEthanol/MethanolA band at 28,089 cm⁻¹ (approx. 356 nm) corresponds to the ³A₂g → ³T₁g(P) transition, suggesting an octahedral geometry.[5]
Copper(II) perchlorate complex with picolinic acidEthanol/MethanolA broad band at 15,290 cm⁻¹ (approx. 654 nm) is indicative of a distorted octahedral geometry due to the Jahn-Teller effect.[5]
Experimental Protocol: UV-Vis Spectroscopic Analysis

Step-by-Step UV-Vis Measurement:

  • Sample Preparation: Prepare a dilute solution of the picolinic acid derivative in a suitable UV-transparent solvent (e.g., ethanol, water, acetonitrile). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizing the Workflow: A Unified Approach

The following diagram illustrates a typical workflow for the synthesis and comprehensive spectroscopic characterization of a novel picolinic acid derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Picolinic_Acid Picolinic Acid or Derivative Reaction Chemical Reaction (e.g., Amidation, Esterification) Picolinic_Acid->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (ESI, MALDI) Purification->MS Molecular Weight & Formula UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Properties Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation SAR_Studies Structure-Activity Relationship Studies Structure_Elucidation->SAR_Studies

Caption: Workflow for the synthesis and spectroscopic analysis of picolinic acid derivatives.

Conclusion and Future Outlook

The spectroscopic analysis of picolinic acid derivatives is a cornerstone of modern drug discovery. A multi-technique approach, combining NMR, MS, and UV-Vis spectroscopy, provides a comprehensive understanding of the molecular structure, purity, and electronic properties of these important compounds. The data and protocols presented in this guide offer a framework for researchers to confidently characterize their novel picolinic acid derivatives and accelerate the development of new and effective therapeutics. As new derivatives are synthesized, a continued systematic compilation and comparison of their spectroscopic data will be invaluable to the scientific community.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • PubMed. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins.
  • Semantic Scholar. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids.
  • PubMed. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubMed. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity.
  • sjctni.edu. (n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.
  • ResearchGate. (n.d.). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids | Request PDF.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid.
  • Pharmacia. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer.
  • ChemicalBook. (n.d.). 2-Picolinic acid(98-98-6) 1H NMR spectrum.
  • ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline.
  • Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid.
  • ResearchGate. (2022). A Study of Metal Complexes of 2-picolinic Acid.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.

Sources

Comparative

A Senior Application Scientist's Guide to Screening the Biological Activity of 3-Amino-6-methylpicolinic Acid Analogs

Introduction: The Untapped Potential of the Picolinic Acid Scaffold Picolinic acid, a catabolite of the essential amino acid tryptophan, is more than a simple metabolic byproduct.[1] Its derivatives have emerged as a "pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the Picolinic Acid Scaffold

Picolinic acid, a catabolite of the essential amino acid tryptophan, is more than a simple metabolic byproduct.[1] Its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The core structure, a pyridine ring with a carboxylic acid at the 2-position, acts as an excellent bidentate chelator for various metal ions, a property that may contribute to its diverse biological functions.[1][4]

This guide focuses on a specific, underexplored subclass: 3-Amino-6-methylpicolinic acid . The introduction of an amino group at the 3-position and a methyl group at the 6-position provides unique electronic properties and additional vectors for chemical modification. This creates a rich chemical space for developing novel therapeutic agents.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the systematic screening of novel 3-Amino-6-methylpicolinic acid analogs. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust screening cascade.

Part 1: Rationale and Strategy for Analog Synthesis

The fundamental principle of analog-based drug discovery is to systematically modify a core scaffold to enhance potency, selectivity, and pharmacokinetic properties. For the 3-Amino-6-methylpicolinic acid core, two primary reactive handles are ripe for modification: the carboxylic acid (position 2) and the amino group (position 3).

Causality Behind Modification Choices:

  • Amide/Ester Formation at the Carboxyl Group: Converting the carboxylic acid to a diverse library of amides or esters can significantly impact the molecule's lipophilicity, cell permeability, and ability to form hydrogen bonds with biological targets. This strategy has been successfully used to develop potent mycophenolic acid derivatives.[5]

  • Acylation/Alkylation of the Amino Group: The amino group is a key site for introducing varied substituents via reactions like acylation or reductive amination.[6] These modifications can explore new binding pockets in target proteins and fine-tune the molecule's electronic and steric profile.

A generalized, two-pronged synthetic approach is proposed below. This allows for the creation of a focused library of analogs for initial screening.

Generalized Protocol: Synthesis of a 3-Amino-6-methylpicolinic Acid Analog Library

Materials:

  • 3-Amino-6-methylpicolinic acid (starting material)

  • Thionyl chloride (SOCl₂) or EDCI/DMAP for carboxyl activation[5]

  • A diverse panel of amines and alcohols

  • A diverse panel of acyl chlorides or aldehydes

  • Anhydrous solvents (e.g., THF, DCM)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Sodium borohydride (for reductive amination)

Procedure (Route A: Carboxyl Modification):

  • Acid Chloride Formation: To a solution of 3-Amino-6-methylpicolinic acid in anhydrous THF, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Amidation/Esterification: In a separate flask, dissolve the desired amine or alcohol (1.1 equivalents) and triethylamine (2 equivalents) in anhydrous THF.

  • Slowly add the acid chloride solution from step 1 to the amine/alcohol solution at 0°C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying via column chromatography.

Procedure (Route B: Amino Group Modification):

  • Acylation: Dissolve 3-Amino-6-methylpicolinic acid (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.

  • Stir the reaction at room temperature until completion.

  • Purify the product via crystallization or column chromatography.

Part 2: A Tiered Strategy for Biological Activity Screening

To efficiently screen a new library of compounds, a tiered or cascaded approach is essential. This strategy minimizes resource expenditure by using broad, high-throughput assays initially to identify "hits," which are then subjected to more complex and specific secondary assays for validation and mechanism of action (MoA) studies.

Screening_Workflow cluster_0 Tier 1: Primary Screening (In Vitro) cluster_2 Tier 3: Lead Optimization Compound_Library Analog Library (3-Amino-6-methylpicolinic acid derivatives) Antimicrobial Antimicrobial Screen (MIC Assay) Compound_Library->Antimicrobial Test Analogs Anticancer Anticancer Screen (MTT Assay vs. Cancer Cells) Compound_Library->Anticancer Test Analogs Cytotoxicity General Cytotoxicity (MTT Assay vs. Normal Cells) Compound_Library->Cytotoxicity Test Analogs Lead_Opt Lead Candidate(s) (Potent & Selective) Antimicrobial->Lead_Opt Potent Hits MoA Mechanism of Action (e.g., Apoptosis Assays) Anticancer->MoA Active Hits Cytotoxicity->Anticancer Selectivity Index MoA->Lead_Opt Enzyme Enzyme Inhibition (e.g., COX/LOX Assays) Enzyme->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: Tiered screening workflow for 3-Amino-6-methylpicolinic acid analogs.

Part 3: Detailed Protocols for Primary Screening

The initial tier aims to cast a wide net, identifying any significant biological activity. We will focus on three key areas where picolinic acid derivatives have shown promise: antimicrobial, anticancer, and anti-inflammatory activity.

Antimicrobial Activity: Broth Microdilution for MIC Determination

Rationale: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[7] It is quantitative, scalable, and provides a direct measure of antimicrobial potency.

Protocol: Antimicrobial MIC Assay

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[7]

  • Fungal strain (e.g., Candida albicans ATCC 10231)[7]

  • Compound stock solutions (e.g., 1 mg/mL in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Spectrophotometer (plate reader)

Procedure:

  • Plate Preparation: Add 100 µL of appropriate sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. This creates a concentration gradient. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the prepared inoculum to each well (except for the sterility control wells).

  • Controls: Include a positive control (antibiotic), a negative control (inoculum with no compound), and a sterility control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.

Anticancer and General Cytotoxicity: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. It is a rapid, sensitive, and widely used method for initial cytotoxicity screening of novel compounds.[9] Testing against both cancerous and non-cancerous cell lines (e.g., human fibroblasts) allows for the calculation of a selectivity index, a crucial parameter in early drug discovery.[7]

Protocol: Cytotoxicity MTT Assay

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[8]

  • Non-cancerous human cell line (e.g., normal human skin fibroblasts)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multi-channel pipette, incubator, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the analog compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 4: Secondary Assays for Mechanistic Insights

Analogs that demonstrate high potency and selectivity in primary screens ("hits") warrant further investigation to understand their mechanism of action.

Anticancer Mechanism: Probing the ER Stress Pathway

Rationale: Some picolinic acid derivatives have been shown to induce cancer cell death via apoptosis mediated by endoplasmic reticulum (ER) stress.[8] A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which can be triggered by ER stress sensors. This leads to the activation of downstream caspases, such as caspase-9 and caspase-3, executing the apoptotic program.

ER_Stress_Pathway Compound Picolinic Acid Analog (e.g., Compound 5) ER_Stress ER Stress Compound->ER_Stress eIF2 eIF2α ER_Stress->eIF2 p_eIF2 p-eIF2α (Phosphorylated) eIF2->p_eIF2 Phosphorylation Caspase9 Caspase-9 Activation p_eIF2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ER stress-mediated apoptosis pathway potentially induced by picolinic acid analogs.[8]

Recommended Assay: Caspase-Glo® 3/7 Assay This is a luminescent assay that measures caspase-3 and -7 activities. The assay provides a proluminescent caspase-3/7 substrate which is cleaved in the presence of active caspases to generate a "glow-type" luminescent signal. The signal is proportional to the amount of caspase activity and, therefore, apoptosis. This provides a quantitative measure to confirm if the observed cytotoxicity is due to apoptosis.

Anti-inflammatory Mechanism: COX and LOX Enzyme Inhibition

Rationale: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively.[10] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. An in vitro enzyme inhibition assay can quickly determine if an analog's anti-inflammatory potential is mediated through this well-established mechanism.

Protocol: In Vitro COX-2 and 5-LOX Inhibition Assay

Materials:

  • Commercially available fluorometric COX-2 and 5-LOX inhibitor screening kits (e.g., from Cayman Chemical, Abcam).

  • Test compounds and positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[11]

  • Fluorometric plate reader.

Procedure:

  • Follow Manufacturer's Instructions: These kits contain all necessary reagents, including the enzyme, substrate (arachidonic acid), and detection reagents. The protocols are optimized and straightforward.

  • General Principle:

    • The test compound (analog) is pre-incubated with the respective enzyme (COX-2 or 5-LOX).

    • The reaction is initiated by adding the substrate.

    • The enzyme converts the substrate into a product that is then measured by a fluorescent probe.

    • A decrease in fluorescence compared to the enzyme-only control indicates inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Part 5: Data Presentation and Comparison

Objective comparison requires clear and concise data presentation. All quantitative data should be summarized in tables to facilitate the identification of structure-activity relationships (SAR).

Table 1: Comparative Antimicrobial Activity of Picolinic Acid Analogs

Compound S. aureus MIC (µg/mL) P. aeruginosa MIC (µg/mL) C. albicans MIC (µg/mL)
Parent Scaffold >2000[4] >2000[7] >3130[7]
Analog 3A-1 Experimental Value Experimental Value Experimental Value
Analog 3A-2 Experimental Value Experimental Value Experimental Value
Analog 3B-1 Experimental Value Experimental Value Experimental Value
Ciprofloxacin 0.5 - 2.0 0.25 - 1.0 N/A
Picolinic Acid 2000[4] 780[7] 3130[7]

Note: Values for Picolinic Acid are representative and can vary based on pH and specific strain.[4][7]

Table 2: Comparative Cytotoxicity and Selectivity of Picolinic Acid Analogs

Compound A549 (Lung Cancer) IC₅₀ (µM) Normal Fibroblast IC₅₀ (µM) Selectivity Index (SI)¹
Parent Scaffold Experimental Value Experimental Value Experimental Value
Analog 3A-1 Experimental Value Experimental Value Experimental Value
Analog 3A-2 Experimental Value Experimental Value Experimental Value
Analog 3B-1 Experimental Value Experimental Value Experimental Value
Compound 5² 99.93[8] >142 (non-toxic) >1.4
Doxorubicin ~0.1 ~1.0 ~10

¹ Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI is desirable. ² Compound 5 is a reported picolinic acid derivative with activity against A549 cells.[8]

Table 3: Comparative Anti-inflammatory Enzyme Inhibition

Compound COX-2 Inhibition IC₅₀ (µM) 5-LOX Inhibition IC₅₀ (µM)
Parent Scaffold Experimental Value Experimental Value
Analog 3A-1 Experimental Value Experimental Value
Analog 3A-2 Experimental Value Experimental Value
Naproxen Derivative 4³ >100[11] 0.30[11]
Celecoxib ~0.04 >100
Zileuton >100 ~0.5

³ Data from a thiourea derivative of naproxen is shown for comparison of a potent 5-LOX inhibitor.[11]

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for synthesizing and evaluating the biological activities of novel 3-Amino-6-methylpicolinic acid analogs. By beginning with broad primary screens for antimicrobial and cytotoxic effects and progressing to more specific mechanistic assays for promising hits, researchers can efficiently identify lead candidates. The key to success lies in the systematic comparison of data, as laid out in the tables above, to build a clear understanding of the structure-activity relationship.

Analogs demonstrating high potency and, crucially, high selectivity should be prioritized for further preclinical development, including absorption, distribution, metabolism, and excretion (ADME) profiling and, eventually, in vivo efficacy studies in relevant animal models.[12] The versatile picolinic acid scaffold continues to be a promising starting point for the discovery of next-generation therapeutics.

References

  • Borawska, M. H., Czechowska, S. K., & Markiewicz, R. (2008). ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. Polish Journal of Food and Nutrition Sciences. [Link]

  • Al-Warhi, T., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]

  • Cos, P., et al. (2006). Use of small scale bioassays in the discovery of novel drugs from natural sources. Current Pharmaceutical Design. (Please note, a direct open-access link was not available in the search results, linking to a representative abstract page). [Link]

  • Adeyemo, S. A., & Onilude, A. A. (2013). Antimicrobial activity of picolinic acid. Journal of Advances in Biology & Biotechnology. [Link]

  • Adeyemo, S. A., & Onilude, A. A. (2013). Antimicrobial activity some transition metal picolinates. Advances in Bioscience and Biotechnology. [Link]

  • Leuthauser, S. W., et al. (1982). Antitumor Activity of Picolinic Acid in CBA/J Mice. Journal of the National Cancer Institute. [Link]

  • Fortnagel, P., & Freese, E. (1968). Inhibition of sporulation by α-picolinic acid. Journal of Bacteriology. (Cited within other sources, direct link not available).
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. [Link]

  • Conde, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • S. Prema and A. Pasupathy. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. International Journal of Innovative Research in Technology. [Link]

  • Adeyemo, S. A., & Onilude, A. A. (2016). Antimicrobial activity some transition metal picolinates. ResearchGate. [Link]

  • Leuthauser, S. W., et al. (1982). Antitumor activity of picolinic acid in CBA/J mice. PubMed. [Link]

  • BioDuro. (2025). In Vitro Assays. [Link]

  • ProBio. (n.d.). In vitro Bioassay Services for Antibody Drug Discovery. [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine. [Link]

  • Jampilek, J., & Kralova, K. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. [Link]

  • Campagna, F., et al. (2005). Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. European Journal of Medicinal Chemistry. [Link]

  • Yang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Scholarly Research Notices. [Link]

  • Carlini, L., et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals. [Link]

  • Ghorbani-Choghamarani, A., & Taherinia, G. (2020). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]

  • Glomb, T., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. [Link]

  • Szymańska, E., et al. (2013). Synthesis and biological activity of mycophenolic acid-amino acid derivatives. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • Zemtsova, M. N., et al. (2022). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Pharmaceuticals. [Link]

  • Mantzanidou, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

Sources

Comparative

Elucidating the Structure-Activity Relationship (SAR) of 3-Amino-6-methylpicolinic Acid Derivatives: A Comparative Guide for Agrochemical Discovery

For researchers, scientists, and professionals in drug and agrochemical development, the picolinic acid scaffold represents a versatile and fruitful starting point for the discovery of novel bioactive molecules. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and agrochemical development, the picolinic acid scaffold represents a versatile and fruitful starting point for the discovery of novel bioactive molecules. This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of 3-Amino-6-methylpicolinic acid derivatives, a promising, yet underexplored, chemical space. While direct, extensive SAR studies on this specific scaffold are nascent, this guide will leverage robust data from closely related picolinic acid analogs to build a predictive SAR model. We will primarily draw comparisons with the well-documented 4-aminopicolinate herbicides and the broader class of picolinamide fungicides to illuminate the potential of 3-Amino-6-methylpicolinic acid derivatives as next-generation agrochemicals.

The 3-Amino-6-methylpicolinic Acid Scaffold: A Promising Starting Point

3-Amino-6-methylpicolinic acid combines several key features that make it an attractive scaffold for agrochemical design. The pyridine ring is a common motif in many biologically active compounds, offering favorable metabolic stability and synthetic tractability. The carboxylic acid at the 2-position is a key chelating group and can act as a crucial binding moiety to biological targets. The amino group at the 3-position and the methyl group at the 6-position provide handles for chemical modification, allowing for the fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize biological activity and selectivity.

While the 4-aminopicolinates have been extensively developed as potent synthetic auxin herbicides, the 3-amino isomer remains a relatively untapped area of chemical exploration. By understanding the SAR of analogous compounds, we can strategically design and synthesize novel 3-Amino-6-methylpicolinic acid derivatives with potentially unique and valuable biological profiles.

Comparative SAR Analysis: Insights from 4-Aminopicolinate Herbicides

The most significant body of work on aminopicolinates lies in the field of herbicides, specifically the 4-amino-6-aryl-picolinates, which act as synthetic auxins.[1][2][3][4][5] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. Their primary molecular target is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[4]

By examining the SAR of these 4-amino analogs, we can extrapolate key structural requirements for herbicidal activity and hypothesize how these might translate to the 3-Amino-6-methyl scaffold.

The Importance of the 6-Position Substituent

A consistent finding in the SAR of 4-aminopicolinate herbicides is the profound impact of the substituent at the 6-position on herbicidal potency and spectrum.[1][2][3][4][5] Replacing the chlorine atom of older picolinate herbicides like picloram with aryl or heteroaryl groups has led to the discovery of highly active next-generation herbicides.[3]

Key SAR Observations from 4-Amino-6-Aryl-Picolinates:

  • Aryl Ring Substitution: The electronic nature and position of substituents on the aryl ring at the 6-position are critical. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, on the aryl ring generally enhance herbicidal activity.[4]

  • Heterocyclic Rings: Replacing the aryl ring with certain heterocyclic rings, such as pyrazole, can also lead to potent herbicidal activity.[2]

  • Steric Bulk: The overall size and shape of the 6-substituent influence binding to the target receptor.

Hypothesized SAR for 3-Amino-6-methylpicolinic Acid Derivatives:

Based on these findings, we can propose a synthetic strategy for novel 3-Amino-6-methylpicolinic acid derivatives with potential herbicidal activity. The methyl group at the 6-position is a relatively small, electron-donating group. To enhance herbicidal activity, it would be logical to explore derivatives where the methyl group is replaced with larger, electron-withdrawing aryl or heteroaryl moieties, similar to the successful 4-amino analogs.

Table 1: Comparative Herbicidal Activity of 4-Aminopicolinate Derivatives

Compound ID6-Position SubstituentR1 (on Aryl Ring)R2 (on Aryl Ring)Herbicidal Activity (IC50, µM) vs. A. thalianaReference
Picloram-Cl--High[3]
Halauxifen-methyl-Aryl4-Cl2-F, 3-OCH345x less potent than V-7[4]
V-7-Aryl (Pyrazolyl)4-Cl3-CH3High[4]
V-8-Aryl (Pyrazolyl)4-Br3-CH3High[4]

This table is a representative summary based on published data. Actual values can be found in the cited literature.

Logical Flow for Derivative Synthesis and Testing:

Caption: Hypothesized workflow for developing herbicidal 3-Amino-6-methylpicolinic acid derivatives.

Exploring Antifungal Potential: Lessons from Picolinamide Fungicides

The picolinamide scaffold, a close structural relative of picolinic acid, is the basis for a new class of fungicides that act as Quinone inside (Qi) inhibitors of the mitochondrial cytochrome bc1 complex (Complex III).[6][7] This complex is essential for cellular respiration in fungi. By inhibiting this complex, picolinamide fungicides disrupt the fungal energy supply, leading to cell death.

Key Features of Picolinamide Fungicides:

  • Mechanism of Action: Inhibition of the Qi site of the cytochrome bc1 complex.[6][7] This is a different mode of action from the widely used Quinone outside (QoI) inhibitors (e.g., strobilurins), making them valuable for resistance management.

  • Broad Spectrum: Many picolinamide fungicides exhibit activity against a wide range of fungal pathogens.[8]

  • SAR Insights: The N-benzyl moiety is a common feature in many active picolinamides, with substitutions on the benzyl ring influencing potency and spectrum.[9]

Hypothesizing Antifungal Activity for 3-Amino-6-methylpicolinic Acid Derivatives:

To explore the antifungal potential of the 3-Amino-6-methylpicolinic acid scaffold, we can synthesize amide derivatives (picolinamides) and evaluate their activity against key fungal pathogens. The SAR of existing picolinamide fungicides suggests that modifications at the amide nitrogen will be crucial.

Table 2: Antifungal Activity of Representative Picolinamide Derivatives

Compound ClassGeneral StructureKey Structural FeaturesTarget PathogensReference
FenpicoxamidPicolinamideComplex, natural product-derivedFoliar diseases in cereals[6]
FlorylpicoxamidPicolinamideFully synthetic, broad-spectrumAscomycota and Basidiomycota[8]
Chloro-substituted PicolinamidesPicolinamideChloro-substitution on N-phenyl ringRhizoctonia solani, Alternaria alternata[9]

Proposed Signaling Pathway Inhibition:

Fungicidal_MoA cluster_Mitochondrion Fungal Mitochondrion Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- transfer Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- transfer Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Picolinamide 3-Amino-6-methyl- picolinamide Derivative Picolinamide->Complex_III Inhibits Qi site

Caption: Proposed mechanism of action for antifungal 3-Amino-6-methylpicolinamide derivatives.

Experimental Protocols

To facilitate the exploration of the SAR of 3-Amino-6-methylpicolinic acid derivatives, the following are detailed, adaptable experimental protocols for their synthesis and biological evaluation.

General Synthetic Protocol for 3-Amino-6-methylpicolinamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from the parent carboxylic acid.

Workflow Diagram:

Synthesis_Workflow Start 3-Amino-6-methylpicolinic Acid Step1 Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) Start->Step1 Step2 Amide Coupling with Substituted Amine (R-NH2) Step1->Step2 Step3 Work-up and Purification (e.g., extraction, chromatography) Step2->Step3 Product 3-Amino-6-methylpicolinamide Derivative Step3->Product

Caption: General synthetic workflow for 3-Amino-6-methylpicolinamide derivatives.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • To a solution of 3-Amino-6-methylpicolinic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent.

    • Method A (Acid Chloride): Add thionyl chloride (1.2 eq) dropwise at 0 °C and then stir at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • Method B (Peptide Coupling): Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) and stir at room temperature for 30 minutes.

  • Amide Coupling:

    • To the activated carboxylic acid solution, add the desired substituted amine (1.1 eq) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization:

    • Confirm the structure of the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Herbicidal Activity Assay: Arabidopsis thaliana Root Growth Inhibition

This assay provides a quantitative measure of the herbicidal potential of the synthesized compounds.[2]

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Dissolve the synthesized compounds in a minimal amount of DMSO to prepare stock solutions (e.g., 10 mM).

    • Prepare a series of dilutions in sterile water or a suitable buffer to achieve the desired final test concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a solvent control (DMSO) and a positive control (a commercial herbicide like glyphosate or picloram).

  • Plating of Arabidopsis thaliana Seeds:

    • Sterilize Arabidopsis thaliana (ecotype Columbia-0) seeds by treating them with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water.

    • Sow the sterilized seeds on square petri plates containing Murashige and Skoog (MS) medium supplemented with the test compounds at the desired concentrations.

  • Incubation and Growth Measurement:

    • Seal the plates and stratify the seeds by incubating them at 4 °C in the dark for 2-3 days.

    • Transfer the plates to a growth chamber with a controlled environment (e.g., 22 °C, 16-hour light/8-hour dark cycle).

    • After a set period of growth (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the percentage of root growth inhibition for each compound concentration relative to the solvent control.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Activity Assay: Mycelial Growth Inhibition

This assay determines the ability of the synthesized compounds to inhibit the growth of fungal pathogens.[9]

Step-by-Step Methodology:

  • Preparation of Fungal Plates:

    • Prepare Potato Dextrose Agar (PDA) plates.

    • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungal pathogen (e.g., Rhizoctonia solani, Fusarium oxysporum).

  • Application of Test Compounds:

    • Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

    • Incorporate the test compounds into the molten PDA before pouring the plates to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Include a solvent control and a positive control (a commercial fungicide).

  • Incubation and Measurement:

    • Incubate the inoculated plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.

    • Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the solvent control.

    • Determine the effective concentration for 50% inhibition (EC50) for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

This guide has provided a comprehensive framework for elucidating the structure-activity relationship of 3-Amino-6-methylpicolinic acid derivatives. By drawing insightful comparisons with the well-established SAR of 4-aminopicolinate herbicides and picolinamide fungicides, we have established a rational basis for the design and synthesis of novel agrochemical candidates. The provided experimental protocols offer a practical roadmap for researchers to explore this promising chemical space.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 3-Amino-6-methylpicolinic acid derivatives. Key areas for investigation include:

  • Exploring a wide range of substituents at the 6-position to determine the optimal steric and electronic requirements for both herbicidal and antifungal activity.

  • Investigating the impact of modifications to the 3-amino group , such as acylation or alkylation, on biological activity and selectivity.

  • Elucidating the precise mechanism of action of any active compounds through target-based assays and molecular modeling studies.

Through a rigorous and systematic approach, the 3-Amino-6-methylpicolinic acid scaffold holds the potential to yield a new generation of effective and selective agrochemicals to address the ongoing challenges in global food production.

References

  • Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. ([Link])

  • In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. ([Link])

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. ([Link])

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ([Link])

  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ([Link])

  • Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides. ([Link])

  • Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. ([Link])

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ([Link])

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ([Link])

  • USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES. ()
  • Structures of various picolinic acid auxin herbicides and... ([Link])

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ([Link])

  • (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ([Link])

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. ([Link])

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ([Link])

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ([Link])

  • Improved synthesis of 4-amino-6-(heterocyclic)

Sources

Validation

benchmarking the inhibitory activity of 3-Amino-6-methylpicolinic acid against known standards

This guide provides a comprehensive framework for benchmarking the inhibitory activity of the novel compound, 3-Amino-6-methylpicolinic acid. The content herein is curated for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the inhibitory activity of the novel compound, 3-Amino-6-methylpicolinic acid. The content herein is curated for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded comparison against established standards. We will proceed under the well-supported hypothesis that the structural characteristics of 3-Amino-6-methylpicolinic acid make it a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism and a validated target in oncology.

Introduction: The Rationale for Targeting NAMPT

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[1][2][3][4] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and cell survival.[5] Many cancer cells exhibit elevated metabolic rates and a heightened dependency on the NAD+ salvage pathway for their sustained growth and proliferation, often showing overexpression of NAMPT.[1][3] This dependency makes NAMPT an attractive therapeutic target. Inhibition of NAMPT leads to a catastrophic depletion of intracellular NAD+, followed by ATP depletion, which ultimately triggers metabolic stress and apoptotic cell death in cancer cells.[6][7]

3-Amino-6-methylpicolinic acid, a pyridine derivative, shares structural motifs with known classes of NAMPT inhibitors. This guide, therefore, outlines the experimental strategy to rigorously evaluate its inhibitory potency against this key enzyme by comparing it directly with well-characterized, potent NAMPT inhibitors.

Selection of Benchmark Standards

To ensure a robust and meaningful comparison, it is imperative to select appropriate benchmark standards. The primary standard chosen for this guide is FK866 (also known as APO866 or Daporinad) .

  • FK866: This is one of the most extensively studied and potent NAMPT inhibitors.[2][8] It has been shown to inhibit NAMPT with high specificity and has an IC50 in the low nanomolar range in both enzymatic and cell-based assays.[4][6][9] Its mechanism of action is well-documented, and it has been evaluated in clinical trials, providing a wealth of comparative data.[5][10]

Another relevant, next-generation inhibitor is KPT-9274 (Padnarsertib) .

  • KPT-9274: This is an orally bioavailable dual inhibitor of NAMPT and PAK4 (p21-activated kinase 4).[1][4][5][11] Its dual mechanism provides a different pharmacological profile and it is also under clinical investigation, making it a contemporary and relevant comparator.[1][5]

Experimental Design & Methodologies

A dual-pronged approach is essential for a thorough evaluation: a direct enzymatic assay to quantify inhibition of the purified target protein, and a cell-based assay to measure the compound's effect on cancer cell viability, which is the ultimate downstream consequence of target engagement in a biological system.

In Vitro NAMPT Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human NAMPT. A common method is a coupled-reaction assay that measures the production of NADH fluorescently.[12]

Causality of Experimental Choices:

  • Coupled Reaction: The NAMPT reaction itself does not produce a convenient signal. By coupling its product (NMN) to subsequent reactions that generate a fluorescent product (NADH), we create a sensitive and quantifiable readout of enzyme activity.[12]

  • Enzyme & Substrate Concentrations: These are optimized to be in the linear range of the assay, ensuring that the measured inhibition is directly proportional to the inhibitor's potency and not an artifact of substrate depletion or enzyme saturation.

  • Pre-incubation Step: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated, which is crucial for accurately determining the inhibitory constant (IC50), especially for slow-binding inhibitors.[13]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 4x NAMPT Assay Buffer. Keep on ice.[13]

    • Prepare stock solutions of ATP (400 µM), Nicotinamide (400 µM), and 5-phosphoribosyl-1-pyrophosphate (PRPP) (800 µM).[13]

    • Dilute purified recombinant human NAMPT enzyme to 20-50 ng/µl in NAMPT Dilution Buffer.[13]

    • Prepare serial dilutions of 3-Amino-6-methylpicolinic acid, FK866, and KPT-9274 in 10% DMSO/water at 10-fold the desired final concentrations.[9]

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test inhibitor or diluent solution (for positive and blank controls) to the appropriate wells.[13]

    • Add 10 µL of diluted NAMPT enzyme to the inhibitor and positive control wells. Add 10 µL of NAMPT Dilution Buffer to the "Blank" wells.[13]

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.[13]

    • Prepare a master mix of substrates containing (per well): 12.5 µL 4x NAMPT Assay Buffer, 2.5 µL ATP, 2.5 µL Nicotinamide, 2.5 µL PRPP, and other components of the coupled assay system (e.g., NMNAT, alcohol dehydrogenase, ethanol).[12][13]

    • Initiate the reaction by adding 35 µL of the master mix to all wells.[13]

    • Incubate the plate at 30°C for 2 hours.[13]

    • Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.[12][13]

  • Data Analysis:

    • Subtract the fluorescence of the "Blank" wells from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (100% activity).

    • Determine the IC50 value by fitting the dose-response curve using a four-parameter logistic equation.[14]

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which in this context, serves as a proxy for cell proliferation and cytotoxicity induced by NAMPT inhibition.[15]

Causality of Experimental Choices:

  • Choice of Cell Lines: Select cancer cell lines known to be sensitive to NAMPT inhibition, such as A2780 (ovarian) or HCT116 (colorectal).[6] Including a cell line with known resistance or lower dependency on the salvage pathway can provide valuable selectivity data.

  • MTT Reagent: The yellow tetrazolium salt MTT is reduced by NAD(P)H-dependent oxidoreductases in the mitochondria of living cells to form a purple formazan precipitate. The amount of formazan is directly proportional to the number of metabolically active (viable) cells.

  • Incubation Time: A 72-hour incubation period is typically chosen to allow for the full downstream effects of NAD+ depletion to manifest, including cell cycle arrest and apoptosis.[7][16]

Detailed Protocol:

  • Cell Seeding:

    • Seed A2780 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[16]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Amino-6-methylpicolinic acid and the standard inhibitors (FK866, KPT-9274) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle control wells (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C.[17]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16][17]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration that inhibits cell viability by 50%) by plotting the dose-response curve.

Data Presentation and Comparative Analysis

The quantitative data from the enzymatic and cell-based assays should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Inhibitory Potency (IC50 Values)

CompoundNAMPT Enzymatic IC50 (nM)A2780 Cell Viability IC50 (nM)
3-Amino-6-methylpicolinic acid [Experimental Value][Experimental Value]
FK866 (Standard) ~2.2[9]~1.4[6]
KPT-9274 (Standard) ~120[4][Literature Value]

*Note: Literature values for standards can vary based on specific assay conditions and cell lines. The values presented are representative examples.

Visualizing the Scientific Framework

Diagrams are crucial for illustrating the underlying biological pathway and the experimental process.

NAD_Salvage_Pathway cluster_pathway NAD+ Salvage Pathway cluster_inhibition Mechanism of Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN (Nicotinamide Mononucleotide) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Downstream Cellular Functions (Metabolism, DNA Repair) NAD->Downstream Inhibitor 3-Amino-6-methylpicolinic acid FK866 (Standard) Inhibitor->NAMPT Inhibition

Caption: The NAD+ Salvage Pathway and the Point of Inhibition.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay (MTT) e1 1. Prepare Reagents (Enzyme, Substrates, Inhibitors) e2 2. Pre-incubate NAMPT with Inhibitor e1->e2 e3 3. Initiate Reaction with Substrate Mix e2->e3 e4 4. Incubate (2h, 30°C) e3->e4 e5 5. Measure NADH Fluorescence (Ex:340nm, Em:460nm) e4->e5 e6 6. Calculate Enzymatic IC50 e5->e6 end_node Comparative Analysis of IC50 Values e6->end_node c1 1. Seed A2780 Cancer Cells (96-well plate) c2 2. Treat with Inhibitors (72h incubation) c1->c2 c3 3. Add MTT Reagent (4h incubation) c2->c3 c4 4. Solubilize Formazan (DMSO) c3->c4 c5 5. Measure Absorbance (570nm) c4->c5 c6 6. Calculate Cellular IC50 c5->c6 c6->end_node start Start Benchmarking start->e1 start->c1

Caption: Dual-Pronged Experimental Workflow for Inhibitor Benchmarking.

Conclusion and Forward Outlook

This guide provides a robust, scientifically-grounded strategy for benchmarking the inhibitory activity of 3-Amino-6-methylpicolinic acid. By hypothesizing NAMPT as the primary target and employing both enzymatic and cell-based assays against well-established standards like FK866, a clear and quantitative assessment of the compound's potency can be achieved. The detailed, self-validating protocols ensure reproducibility and trustworthiness of the generated data. Positive results from this benchmarking workflow would strongly warrant further investigation, including selectivity profiling against other enzymes, pharmacokinetic studies, and in vivo efficacy models, to fully elucidate the therapeutic potential of 3-Amino-6-methylpicolinic acid.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]

  • What NAMPT inhibitors are in clinical trials currently? (2025, March 11). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 12, 2026, from [Link]

  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 12, 2026, from [Link]

  • Clinical Trials Using NAMPT Inhibitor OT-82. (n.d.). National Cancer Institute. Retrieved January 12, 2026, from [Link]

  • Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS. (2013). Journal of Biological Chemistry. Retrieved January 12, 2026, from [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022, September 7). Frontiers in Pharmacology. Retrieved January 12, 2026, from [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020, May 11). Frontiers in Pharmacology. Retrieved January 12, 2026, from [Link]

  • Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. (2015, June 4). Scientific Reports. Retrieved January 12, 2026, from [Link]

  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (2020). Cancers. Retrieved January 12, 2026, from [Link]

  • NAMPT inhibitors in clinical trials. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. (2017). Molecular Cancer Therapeutics. Retrieved January 12, 2026, from [Link]

  • NAMPT Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 12, 2026, from [Link]

  • Anti-proliferation effect of APO866 on C6 glioblastoma cells by inhibiting nicotinamide phosphoribosyltransferase. (2012, January 15). European Journal of Pharmacology. Retrieved January 12, 2026, from [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020, May 12). Frontiers in Pharmacology. Retrieved January 12, 2026, from [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2021). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. (2025, August 6). Blood. Retrieved January 12, 2026, from [Link]

  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (2020). Cancers. Retrieved January 12, 2026, from [Link]

  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. (2015, June 19). Journal of Biological Chemistry. Retrieved January 12, 2026, from [Link]

  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. (2015). Journal of Biological Chemistry. Retrieved January 12, 2026, from [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. (2020). Neuro-Oncology. Retrieved January 12, 2026, from [Link]

Sources

Validation

A Comparative Guide to Confirming the Purity of 3-Amino-6-methylpicolinic Acid using NMR and HPLC Analysis

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For a molecule like 3-Amino-6-methylpi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For a molecule like 3-Amino-6-methylpicolinic acid, a crucial building block in medicinal chemistry, ensuring its purity is paramount to the integrity of subsequent research and the safety of potential therapeutics. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity assessment of this compound.

The narrative that follows is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), offering not just protocols, but the scientific rationale behind the methodological choices.

The Synergy of Orthogonal Techniques

No single analytical method is universally sufficient for purity determination[1]. A robust purity assessment strategy employs orthogonal techniques, which measure the same property using different physical principles. NMR and HPLC are a classic synergistic pairing. NMR spectroscopy provides unparalleled insight into molecular structure and can directly quantify a compound against a certified standard without needing a reference standard of the analyte itself.[2][3] Conversely, HPLC is a highly sensitive separation technique ideal for detecting and quantifying minute impurities, even those structurally similar to the main component.[4]

Section 1: Purity Determination by Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its direct relationship between signal intensity and the number of atomic nuclei.[2][5][6] This allows for the determination of purity without a chemically identical reference standard, a significant advantage in early-stage research.[2]

The Causality Behind Using ¹H NMR for Purity

¹H NMR is the most utilized nucleus for qNMR because of the proton's near 100% natural abundance and high gyromagnetic ratio, which translates to high sensitivity.[6] For 3-Amino-6-methylpicolinic acid, the ¹H NMR spectrum provides distinct signals for the aromatic protons, the methyl group, and the amine protons, allowing for both structural confirmation and the detection of proton-containing impurities.

Expected ¹H NMR Signals for 3-Amino-6-methylpicolinic acid:

  • Aromatic Protons: Two distinct signals in the aromatic region (typically 6.0-8.0 ppm), corresponding to the two protons on the pyridine ring. Their splitting pattern (likely doublets) will confirm their positions relative to each other.

  • Methyl Protons: A singlet around 2.0-2.5 ppm, integrating to three protons.

  • Amine Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, representing the two protons of the amino group.

  • Carboxylic Acid Proton: A very broad signal at a high chemical shift (>10 ppm), which may not always be observed.

Any signals not corresponding to the target molecule or the deuterated solvent are indicative of impurities.[7][8]

Experimental Protocol for qNMR Purity Assessment

This protocol is designed to be a self-validating system, ensuring accuracy and precision in line with principles outlined by regulatory bodies.[9]

Step-by-Step Methodology:

  • Internal Standard Selection: Choose a high-purity, certified internal standard that has a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or expected impurities.[6][10] Maleic acid is a common choice.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 3-Amino-6-methylpicolinic acid sample.

    • Accurately weigh a corresponding amount of the chosen internal standard.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.[6][11] DMSO-d₆ is often suitable for picolinic acids.[12]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for complete magnetization recovery, which is crucial for accurate quantification.

    • A 90° pulse angle should be used.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[6]:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • analyte = 3-Amino-6-methylpicolinic acid

      • std = Internal standard

Data Presentation and Interpretation
ParameterExpected Value for 3-Amino-6-methylpicolinic AcidPotential Indication of Impurity
Chemical Shift (δ) Consistent with predicted values for the structure.Unassigned peaks.[8]
Integration Relative ratios of integrals match the number of protons (e.g., 1:1:3 for aromatic and methyl protons).Integral ratios that do not fit the expected structure.[8]
Multiplicity Splitting patterns (e.g., doublets for adjacent aromatic protons) are as expected.Unexpected splitting patterns suggesting a different molecular structure.
qNMR Purity Calculated value (e.g., >95% for research-grade).Value below the acceptable threshold.

Section 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical quality control due to its high resolving power and sensitivity for detecting and quantifying impurities.[4][13] A well-developed HPLC method can separate the main compound from process-related impurities, degradation products, and enantiomeric impurities.

The Rationale for HPLC Method Development

The goal is to develop a stability-indicating HPLC method, which is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[14] For 3-Amino-6-methylpicolinic acid, a reversed-phase HPLC method is typically suitable. The choice of column, mobile phase, and detector is critical for achieving the necessary specificity and sensitivity.[4]

Experimental Protocol for HPLC Purity Analysis

This protocol follows the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.[15][16][17]

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a common starting point for polar aromatic compounds.[18][19]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve impurities with a wide range of polarities.[19] The pH of the mobile phase is critical for controlling the retention of the acidic picolinic acid and basic amino group.

  • Detector: A UV-Vis detector is standard. The detection wavelength should be set at the absorption maximum of 3-Amino-6-methylpicolinic acid (e.g., determined by a UV scan, often around 260-270 nm for pyridine derivatives).[19][20]

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (often the mobile phase) at a known concentration (e.g., 1 mg/mL).

    • Prepare a standard solution of a reference standard of 3-Amino-6-methylpicolinic acid at a similar concentration.

  • Chromatographic Run and Data Analysis:

    • Inject the sample and standard solutions into the HPLC system.

    • The purity is typically determined by an area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

      Purity (%) = (Areamain peak / Total Areaall peaks) * 100

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to be considered reliable.[4][14][21]

Data Presentation and Interpretation
ParameterAcceptance Criteria (Typical for Pharmaceutical Analysis)
Specificity The main peak is well-resolved from all impurity peaks.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.[21]
Accuracy Recovery of spiked impurities is typically within 80-120%.
Precision (Repeatability) Relative Standard Deviation (RSD) for replicate injections is typically ≤ 2%.
LOQ The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.

Section 3: Comparison and Synergy of NMR and HPLC

While both techniques are powerful, they have distinct strengths and weaknesses. Their combined use provides a more complete and trustworthy picture of the compound's purity.

FeatureNMR SpectroscopyHPLC
Principle Measures nuclear spin absorption in a magnetic field.Physical separation based on partitioning between a stationary and mobile phase.
Quantification Absolute quantification possible with an internal standard (qNMR).[22]Relative quantification (area %) is common; absolute requires a certified reference standard of the analyte.
Structural Information Provides detailed structural information of the analyte and impurities.[1][23]Provides no structural information; identification is based on retention time comparison with standards.
Sensitivity Generally lower sensitivity than HPLC.Very high sensitivity, capable of detecting trace-level impurities.
Impurity Detection Detects all proton-containing molecules. Can miss non-protonated impurities.Detects compounds that respond to the detector (e.g., have a chromophore for UV detection).
Throughput Can be lower due to longer experiment times for high sensitivity.High throughput with modern autosamplers.
Synergistic Workflow

A comprehensive purity assessment workflow leverages the strengths of both techniques.

G cluster_0 Initial Synthesis cluster_1 Purity Analysis Workflow cluster_2 Decision Synthesis Synthesis of 3-Amino-6- methylpicolinic acid NMR ¹H NMR Analysis (Structural Confirmation & qNMR) Synthesis->NMR HPLC HPLC Analysis (Impurity Profiling) Synthesis->HPLC Decision Purity Confirmed? NMR->Decision HPLC->Decision Further_Use Proceed to Next Stage (e.g., Drug Development) Decision->Further_Use Yes Repurification Repurification Required Decision->Repurification No

Caption: Synergistic workflow for purity confirmation.

Conclusion

Confirming the purity of 3-Amino-6-methylpicolinic acid requires a multi-faceted analytical approach. ¹H NMR spectroscopy serves as an indispensable tool for unequivocal structural confirmation and provides a direct, absolute measure of purity through qNMR. Complementing this, HPLC offers superior sensitivity for the detection and quantification of process-related and degradation impurities. By integrating these orthogonal techniques, researchers can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their scientific endeavors. This dual-pronged strategy is not merely a suggestion but a reflection of best practices in the pharmaceutical industry, upholding the principles of scientific integrity and regulatory expectation.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • PharmTech. (2014). Validation of Impurity Methods, Part II. [Link]

  • Chem-Station Int. Ed. (2024). NMR Basics: Guide for Analysis and Interpretation. [Link]

  • SIELC Technologies. (n.d.). Picolinic Acid. [Link]

  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. [Link]

  • Scribd. (n.d.). P-005 - Picolinic Acid by HPLC - Issue 3. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. [Link]

  • ResearchGate. (n.d.). Reproducibility of the HPLC method. [Link]

  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Agilent. (n.d.). Certificate of Analysis. [Link]

  • ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. [Link]

  • ResearchGate. (2025). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. [Link]

  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. [Link]

Sources

Comparative

comparing the chelating properties of 3-Amino-6-methylpicolinic acid with other picolinic acids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of Picolinic Acid and its Progeny Picolinic acid, a bidentate chelating agent endogenously produce...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Picolinic Acid and its Progeny

Picolinic acid, a bidentate chelating agent endogenously produced from the catabolism of tryptophan, has long been a subject of intense scientific scrutiny. Its fundamental structure, featuring a pyridine ring with a carboxylic acid at the 2-position, provides a robust scaffold for the coordination of a wide array of metal ions. This inherent chelating ability is not merely a chemical curiosity; it underpins vital biological processes, including nutrient absorption and immunological responses.[1] In the realm of medicinal chemistry and drug development, picolinic acid and its derivatives are leveraged for their capacity to enhance the bioavailability of essential minerals and to act as therapeutic agents in conditions of metal overload.

The strategic functionalization of the picolinic acid backbone presents a compelling avenue for modulating its chelating efficacy. The introduction of electron-donating or electron-withdrawing groups can profoundly influence the electronic properties of the pyridine nitrogen and the carboxylate oxygen, thereby altering the stability of the resulting metal complexes. This guide focuses on a particularly promising derivative: 3-Amino-6-methylpicolinic acid . We will embark on a detailed comparative analysis of its anticipated chelating properties against the parent picolinic acid and its methylated analogue, 6-methylpicolinic acid. This exploration is grounded in established principles of coordination chemistry and supported by a comprehensive review of experimental methodologies for evaluating chelation performance.

Structural Considerations and Predicted Chelation Enhancements

The chelating prowess of picolinic acid derivatives is intrinsically linked to their molecular architecture. The introduction of an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 6-position of the pyridine ring in 3-Amino-6-methylpicolinic acid is predicted to significantly enhance its metal-binding capabilities through a combination of electronic and steric effects.

Electronic Effects:

  • Amino Group (-NH₂): As a potent electron-donating group through resonance, the amino group at the 3-position increases the electron density on the pyridine ring. This heightened electron density enhances the basicity of the pyridine nitrogen, making it a more effective Lewis base for coordinating with metal cations.

  • Methyl Group (-CH₃): The methyl group at the 6-position, while a weaker electron-donating group than the amino group, contributes to the overall electron-richness of the pyridine ring through an inductive effect, further bolstering the coordination strength of the nitrogen atom.

Steric Effects:

  • The methyl group at the 6-position can introduce a degree of steric hindrance, which may influence the coordination geometry and the stability of the resulting metal complexes. However, this effect is generally considered to be minor for first-row transition metals.

Comparative Analysis of Stability Constants

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value signifies a more stable complex. While direct experimental data for the stability constants of 3-Amino-6-methylpicolinic acid with a wide range of metal ions are not yet available in the public domain, we can predict its performance based on the known values for picolinic acid and the anticipated electronic effects of the amino and methyl substituents.

LigandMetal Ionlog K₁log K₂Source
Picolinic Acid Cu(II)8.47.1[2]
Ni(II)7.56.5[3]
Zn(II)6.85.8[3]
Fe(III)9.2-[2]
6-Methylpicolinic Acid Cu(II)--[4]
3-Amino-6-methylpicolinic Acid (Predicted) Cu(II)> 8.4> 7.1-
Ni(II)> 7.5> 6.5-
Zn(II)> 6.8> 5.8-
Fe(III)> 9.2--

Note: The stability constants for 6-Methylpicolinic acid with various metals are not widely reported, but studies on mixed-ligand complexes suggest enhanced stability with Cu(II) compared to picolinic acid. The values for 3-Amino-6-methylpicolinic acid are predicted to be higher due to the combined electron-donating effects of the amino and methyl groups.

Proposed Synthesis of 3-Amino-6-methylpicolinic acid

The synthesis of 3-Amino-6-methylpicolinic acid can be approached through a multi-step pathway, leveraging established reactions in pyridine chemistry. A plausible synthetic route is outlined below.

Synthesis_Pathway cluster_start Starting Material cluster_nitration Nitration cluster_cyano Cyanation cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_product Final Product 2-chloro-6-methylpyridine 2-chloro-6-methylpyridine nitration Nitration (HNO₃, H₂SO₄) 2-chloro-6-methylpyridine->nitration Step 1 2-chloro-3-nitro-6-methylpyridine 2-chloro-3-nitro-6-methylpyridine nitration->2-chloro-3-nitro-6-methylpyridine cyanation Cyanation (NaCN) 2-cyano-3-nitro-6-methylpyridine 2-cyano-3-nitro-6-methylpyridine cyanation->2-cyano-3-nitro-6-methylpyridine hydrolysis Acid Hydrolysis (HCl) 3-nitro-6-methylpicolinic acid 3-nitro-6-methylpicolinic acid hydrolysis->3-nitro-6-methylpicolinic acid reduction Reduction (H₂, Pd/C) product 3-Amino-6-methylpicolinic acid reduction->product 2-chloro-3-nitro-6-methylpyridine->cyanation Step 2 2-cyano-3-nitro-6-methylpyridine->hydrolysis Step 3 3-nitro-6-methylpicolinic acid->reduction Step 4

Caption: Proposed synthetic pathway for 3-Amino-6-methylpicolinic acid.

Experimental Protocols for Comparative Chelation Studies

To empirically validate the predicted superior chelating properties of 3-Amino-6-methylpicolinic acid, a series of well-established experimental techniques can be employed. These methods allow for the quantitative determination of metal-ligand stability constants and provide insights into the thermodynamics of the chelation process.

Potentiometric Titration

This is a cornerstone technique for determining stability constants in solution.[5][6][7] It involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base, while monitoring the pH.

Methodology:

  • Solution Preparation: Prepare solutions of the ligand (picolinic acid, 6-methylpicolinic acid, and 3-Amino-6-methylpicolinic acid), the metal salt (e.g., CuSO₄, NiCl₂, Zn(NO₃)₂), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. A background electrolyte (e.g., KNO₃) is used to maintain a constant ionic strength.

  • Titration: Perform a series of titrations:

    • Acid alone.

    • Acid + Ligand.

    • Acid + Ligand + Metal Ion.

  • Data Analysis: The titration data (pH vs. volume of base added) is used to calculate the proton-ligand and metal-ligand stability constants using specialized software that employs algorithms based on the Bjerrum method.[5]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Solutions: - Ligand - Metal Salt - Acid - Base B Titrate with Base A->B C Monitor pH B->C D Plot pH vs. Volume C->D E Calculate Stability Constants (e.g., Bjerrum Method) D->E

Caption: Workflow for Potentiometric Titration.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine stability constants by monitoring the changes in the absorbance spectrum of a metal-ligand solution as the concentration of the ligand or metal is varied.[8][9]

Methodology:

  • Spectral Scans: Obtain the UV-Vis spectra of the free metal ion, the free ligand, and a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.

  • Job's Plot: Construct a Job's plot (or method of continuous variation) by plotting the absorbance at a specific wavelength (where the complex absorbs maximally) against the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the absorbance is maximal.

  • Stability Constant Calculation: The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of the dissociation constant K₋), enthalpy (ΔH), and stoichiometry (n).[10][11][12][13]

Methodology:

  • Sample Preparation: Prepare solutions of the ligand and the metal ion in the same buffer to minimize heats of dilution.[12]

  • Titration: A solution of the ligand is titrated into a solution of the metal ion in the ITC sample cell.

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters.

ITC_Workflow cluster_prep_itc Preparation cluster_titration_itc Titration cluster_analysis_itc Data Analysis A_itc Prepare Ligand and Metal Solutions in Matched Buffer B_itc Titrate Ligand into Metal Solution in ITC A_itc->B_itc C_itc Measure Heat Change B_itc->C_itc D_itc Fit Data to Binding Model C_itc->D_itc E_itc Determine Thermodynamic Parameters (Kₐ, ΔH, n) D_itc->E_itc

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion and Future Directions

The in-silico analysis and review of established coordination chemistry principles strongly suggest that 3-Amino-6-methylpicolinic acid possesses enhanced chelating properties compared to picolinic acid and 6-methylpicolinic acid. The introduction of the electron-donating amino and methyl groups is predicted to increase the stability of its metal complexes, making it a highly promising candidate for applications in drug delivery, nutritional supplementation, and chelation therapy.

The next critical step is the empirical validation of these predictions through the synthesis of 3-Amino-6-methylpicolinic acid and the systematic determination of its stability constants with a range of biologically relevant metal ions using the experimental protocols detailed in this guide. Such studies will provide the quantitative data necessary to fully elucidate the potential of this ascendant chelator and pave the way for its development in various scientific and therapeutic arenas.

References

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]

  • University of Missouri - St. Louis. (2012). Synthesis of some aminopicolinic acids. [Link]

  • Spectrophotometric Study of Stability Constants of Fe (III), Co (II) and Cu (II) Complexes of Salicylhydroxamic Acid at Room Temperatures. International Journal of Engineering and Technical Research, 8(10). [Link]

  • Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., ... & Hermann, P. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [Link]

  • Scribd. (n.d.). Stability Constants in Metal Complexes. [Link]

  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Al-Rashdi, A., Naggar, A., Farghaly, O., Mauof, H., & Ekshiba, A. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9(3), 99-112. [Link]

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Engineering. [Link]

  • Determination of stability constants of ternary copper(II) complexes formed with picolinic acid and several amino acids. ResearchGate. [Link]

  • A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. International Journal of Creative Research Thoughts, 7(4). [Link]

  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. [Link]

  • Ansari, F. B., et al. (2010). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan Journal of Chemistry, 3(4), 873-876. [Link]

  • Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Research in Science, 7(4), 873-883. [Link]

  • Mixed-Ligand Complex Formation Equilibria of Copper(II) with 6-Methylpicolinic Acid and Some Amino Acids. ResearchGate. [Link]

  • Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in enzymology, 567, 3–21. [Link]

  • Spectrophotometric Determination of The Stability Constant of A Complex Ion. Scribd. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Muñoz, J. A., et al. (2022). Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. Molecules, 27(14), 4539. [Link]

  • Stability constants of Cu 2? , Ni 2? , or Zn 2? -Me 6[4]die-.... ResearchGate. [Link]

  • Anderegg, G. (1960). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. Helvetica Chimica Acta, 43(2), 414-424. [Link]

  • A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 33(4). [Link]

  • Speciation and stability constants of ternary Copper(II) Complexes with Picolinic Acid and some amino acids. ResearchGate. [Link]

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. ResearchGate. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Protocols.io. [Link]

  • 3-amino-6-methylpyridine-2-carboxylic acid, min 97%, 1 gram. Amazon. [Link]

  • Chemsrc. (n.d.). CAS#:53636-71-8 | 3-amino-6-methylpyridine-2-carboxylic acid. [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

  • Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 -.... SciSpace. [Link]

  • The stability constant values (log β) for Fe(III), Cu(II) and Ni(II) complexes of N-(o-methyl)phenylbenzo hydroxamic acid (V) system .... ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 3-Amino-6-methylpicolinic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Quantitation for 3-Amino-6-methylpicolinic Acid 3-Amino-6-methylpicolinic acid is a substituted picolinic acid derivati...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Quantitation for 3-Amino-6-methylpicolinic Acid

3-Amino-6-methylpicolinic acid is a substituted picolinic acid derivative of significant interest in pharmaceutical development, potentially as a key starting material, intermediate, or even an active pharmaceutical ingredient (API). Accurate and precise quantification of this molecule is paramount for ensuring product quality, consistency, and safety. A robustly validated analytical method provides the irrefutable evidence that the chosen procedure is fit for its intended purpose, a non-negotiable requirement in a regulated environment.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of a quantitative method for 3-Amino-6-methylpicolinic acid. We will delve into the "why" behind the experimental choices, grounded in established regulatory frameworks from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10][11]

Designing the Optimal Analytical Strategy: A Comparative Overview

The choice of analytical technique is the foundation of a successful validation. For a polar, UV-absorbing molecule like 3-Amino-6-methylpicolinic acid, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most viable options.

Methodology Principle Advantages Disadvantages Best Suited For
HPLC-UV Chromatographic separation based on polarity, with detection via UV absorbance.Ubiquitous instrumentation, cost-effective, robust for routine quality control (QC).Lower sensitivity and specificity compared to LC-MS/MS. Potential for interference from matrix components.Assay and purity determinations in drug substance and drug product where concentration is relatively high.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio.High sensitivity and specificity, ideal for complex matrices and low-level quantification.Higher operational cost and complexity. Susceptible to matrix effects that can impact ionization.[12]Impurity profiling, bioanalysis (quantification in biological fluids), and trace-level analysis.

For the purpose of this guide, we will focus on the validation of a reversed-phase HPLC-UV method, a workhorse in many pharmaceutical laboratories. We will then draw comparisons to an LC-MS/MS approach where its superior sensitivity and specificity would be advantageous.

The Pillars of Method Validation: A Step-by-Step Protocol and Rationale

A successful method validation hinges on a series of experiments designed to demonstrate the method's performance characteristics. The following sections detail these experiments with a focus on the underlying scientific principles. The validation parameters discussed are in accordance with the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[2][5][7][8][9][10]

Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Reporting Reporting Phase Method_Development Method Development & Optimization Protocol Validation Protocol (Pre-defined Acceptance Criteria) Method_Development->Protocol Standards Prepare Reference Standards, QC Samples & Placebo Protocol->Standards Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ Detection & Quantitation Limits Robustness Robustness Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Report Validation Report Data_Analysis->Report

Caption: A typical workflow for the validation of an analytical method.

Specificity

Causality: The primary goal of specificity is to demonstrate that the analytical signal is solely attributable to the analyte of interest.[8] A lack of specificity can lead to artificially inflated results.

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 3-Amino-6-methylpicolinic acid.

  • Placebo Analysis: Analyze a placebo formulation (all excipients without the API) to assess for interference from the formulation matrix.

  • Forced Degradation: Subject a sample of 3-Amino-6-methylpicolinic acid to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed sample to ensure that the analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Comparison to LC-MS/MS: LC-MS/MS offers inherently higher specificity. Even if a co-eluting impurity has the same retention time, it is highly unlikely to have the same parent and daughter ion masses as 3-Amino-6-methylpicolinic acid.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 3-Amino-6-methylpicolinic acid spanning the expected concentration range (e.g., 80% to 120% of the nominal concentration for an assay).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.99

  • Y-intercept: Should be close to zero.

Parameter HPLC-UV LC-MS/MS
Typical Range (Assay) 80% - 120% of nominal80% - 120% of nominal
Typical Range (Impurities) LOQ - 120% of impurity limitLOQ - 120% of impurity limit
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is a measure of the systematic error of the method.

Experimental Protocol:

  • Prepare samples of a known concentration by spiking a placebo with 3-Amino-6-methylpicolinic acid at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Recovery: Typically 98.0% to 102.0% for an assay of a drug substance.

Concentration Level Mean Recovery (%) (HPLC-UV) Mean Recovery (%) (LC-MS/MS)
80%99.5100.2
100%100.199.8
120%99.8100.5
Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of 3-Amino-6-methylpicolinic acid at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2% for an assay.

Precision Type RSD (%) (HPLC-UV) RSD (%) (LC-MS/MS)
Repeatability ≤ 1.0≤ 5.0
Intermediate Precision ≤ 2.0≤ 10.0
Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on:

  • Signal-to-Noise Ratio: Typically a ratio of 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Comparison: An LC-MS/MS method will have significantly lower LOD and LOQ values compared to an HPLC-UV method, making it the superior choice for trace analysis.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability standard under each condition and evaluate the impact on key parameters like retention time, peak area, and resolution.

Acceptance Criteria: The system suitability parameters should remain within the pre-defined limits for all varied conditions.

The Interrelationship of Validation Parameters

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct measurement Linearity Linearity Linearity->Accuracy underpins Precision Precision Linearity->Precision assessed over range Range Range Linearity->Range Accuracy->Precision both required for 'trueness' LOQ LOQ Precision->LOQ defines lower limit of reliable measurement LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy maintains during use Robustness->Precision maintains during use

Caption: The interconnectedness of analytical method validation parameters.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an analytical method for 3-Amino-6-methylpicolinic acid is a systematic and scientifically rigorous process. By following the principles outlined in this guide and adhering to international regulatory standards, researchers and drug developers can establish a high degree of confidence in their analytical data. While HPLC-UV provides a robust and cost-effective solution for routine analysis, LC-MS/MS offers unparalleled sensitivity and specificity for more demanding applications. The choice of methodology should always be guided by the intended purpose of the analysis, ensuring that the generated data is reliable, reproducible, and ultimately, defensible.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Collaborative International Pesticides Analytical Council. Validation of analytical MT method. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Nakashima, K., et al. (2009). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Health Science, 55(4), 623-628. [Link]

  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

  • World Health Organization. (2025). Annex 6: WHO guideline on the validation of bioanalytical methods. [Link]

  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(6), 857-866. [Link]

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for Primary Metabolites. [Link]

  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 70-78. [Link]

  • Zhang, X., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Metabolites, 13(4), 543. [Link]

  • Jander, G., et al. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 2(4), 1048-1061. [Link]

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Shimadzu Scientific Instruments. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link]

  • Tsesarskaia, M., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research: Practical Methods and Protocols, 41-47. [Link]

  • Al-Qubaisi, M., et al. (2019). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of AOAC International, 102(5), 1431-1439. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 3-Amino-6-methylpicolinic Acid Against Key Biological Targets

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The 'Why' Behind the Workflow In the landscape of modern drug discovery, the journey from a promising small molecule to a clinical ca...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 'Why' Behind the Workflow

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinical candidate is both arduous and expensive. Computational techniques, particularly molecular docking, have become indispensable for navigating this path efficiently. Molecular docking allows us to predict the binding orientation and affinity of a small molecule (a ligand) to the binding site of a target protein.[1][2][3] This in silico "handshake" provides a rational basis for prioritizing compounds for synthesis and experimental validation, ultimately saving significant time and resources.[2]

This guide focuses on a specific molecule of interest: 3-Amino-6-methylpicolinic acid . Picolinic acid and its derivatives are notable for their biological activities, including their role as metal chelators and their involvement in various metabolic pathways.[4] The addition of amino and methyl groups to this scaffold creates a unique chemical entity with potential for novel interactions with biological macromolecules.

To rationally assess its therapeutic potential, we must first identify and evaluate its most probable protein targets. This guide provides a comprehensive, field-proven methodology for conducting a comparative docking study of 3-Amino-6-methylpicolinic acid against three distinct and scientifically relevant protein targets:

  • Methionyl-tRNA Synthetase (MetRS) from Escherichia coli : An essential enzyme in bacterial protein synthesis, making it a validated target for novel antibiotics.[5] Its active site is accustomed to binding amino acid-like structures.

  • Peptide Deformylase (PDF) from Escherichia coli : Another critical bacterial enzyme that is often a metalloenzyme. The chelating potential of the picolinic acid scaffold makes PDF a rational target.

  • Human Carbonic Anhydrase II (CA-II) : A well-characterized human zinc-containing enzyme. It serves as an excellent model for assessing both the molecule's interaction with human metalloenzymes and its potential for off-target effects or therapeutic applications in other disease areas.

By comparing the binding energetics and interaction patterns of our ligand across these diverse targets, we can generate initial hypotheses about its primary mechanism of action and potential selectivity. This guide is structured not as a rigid template, but as a logical workflow that explains the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous process.

Part 1: The In Silico Experimental Workflow

The entire docking process can be visualized as a systematic pipeline, from data acquisition to final analysis. Each step is critical for the validity of the final results.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3-Amino-6-methylpicolinic acid) grid_def Define Binding Site (Grid Box Generation) ligand_prep->grid_def protein_prep Target Protein Preparation (MetRS, PDF, CA-II) protein_prep->grid_def docking Run Docking Simulation (AutoDock Vina) grid_def->docking results Extract Binding Affinities (ΔG in kcal/mol) docking->results visualize Visualize & Analyze Pose (Interaction Mapping) results->visualize

Caption: High-level workflow for a molecular docking study.

Essential Tools and Resources

To ensure reproducibility, this protocol utilizes widely adopted, freely available software.

Tool/ResourcePurposeSource
PubChem Database for ligand structures and properties.[Link]
Protein Data Bank (PDB) Repository for 3D structures of biological macromolecules.[6][7][8][Link]
AutoDock Tools (ADT) GUI for preparing protein and ligand files for docking.[Link]
AutoDock Vina The core docking program for scoring and pose prediction.[9][Link]
PyMOL or Discovery Studio Software for visualizing and analyzing docking results.[Link]
Ligand Preparation Protocol

The goal of ligand preparation is to convert a 2D or 3D structure into the required PDBQT format, which includes partial charges and information on rotatable bonds.

  • Acquire Ligand Structure :

    • Navigate to the PubChem database.[10]

    • Search for "3-Amino-6-methylpicolinic acid".

    • Download the 3D structure in SDF format.

  • Format Conversion and Preparation using AutoDock Tools (ADT) :

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically compute Gasteiger charges and detect the torsional root.

    • Causality Check : Gasteiger charges are an empirical method for rapidly calculating partial atomic charges, which are essential for the scoring function to evaluate electrostatic interactions.

    • Go to Ligand -> Output -> Save as PDBQT. This file now contains the necessary atomic coordinates, charge information, and bond rotatability for Vina.

Target Protein Preparation Protocol

Protein preparation is arguably the most critical step. The objective is to clean the crystal structure, leaving only the components necessary for docking, and to add parameters required by the software.

  • Acquire Protein Structures :

    • Access the Protein Data Bank (PDB).[6][11][12]

    • Search for and download the PDB files for the selected targets. For this guide, we will use the following representative structures:

      • E. coli MetRS: 1QQT

      • E. coli PDF: 1G2A

      • Human Carbonic Anhydrase II: 2CBA

  • Protein Cleanup and Preparation using ADT :

    • Launch ADT and open a downloaded PDB file (File -> Read Molecule).

    • Remove Water Molecules : Select Edit -> Delete Water.

      • Expertise Insight : Water molecules in a crystal structure are often not conserved and can interfere with the ligand's ability to find its optimal position in the binding pocket. Removing them provides a clearer view of the direct protein-ligand interactions.

    • Remove Co-crystallized Ligands/Ions : If the structure contains a native ligand or other non-essential ions, select and delete them. This ensures the binding site is empty for our ligand.

    • Add Polar Hydrogens : Go to Edit -> Hydrogens -> Add. Select Polar Only.

      • Causality Check : X-ray crystallography often does not resolve hydrogen atom positions. Adding hydrogens, particularly to polar atoms (like Oxygen and Nitrogen), is crucial for correctly modeling hydrogen bonds, a key component of binding affinity.

    • Compute Charges : Go to Edit -> Charges -> Compute Gasteiger.

    • Save as PDBQT : Navigate to Grid -> Macromolecule -> Choose. Select the protein and save it in PDBQT format. This file is now ready for docking.

Defining the Binding Site: Grid Box Generation

AutoDock Vina does not search the entire protein. Instead, it focuses its search on a user-defined 3D space, the "grid box". The accuracy of the docking depends entirely on placing this box correctly.[3]

  • Identify the Active Site : For our targets, the binding site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature.

  • Set Grid Box Parameters in ADT :

    • With both the prepared protein and ligand loaded, go to Grid -> Grid Box.

    • A box will appear around the molecule. Adjust the center (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire binding pocket with a small margin (~4-5 Å) to allow for ligand flexibility.

    • Record these coordinates. They are essential for the Vina configuration file.

Running the Docking Simulation with AutoDock Vina

Vina is a command-line tool. It requires a simple text file (conf.txt) to specify the input files and search parameters.

  • Create a Configuration File (conf.txt) :

    • Trustworthiness Note : The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for most standard docking procedures. Higher values increase computational time but may find better binding poses.

  • Execute Vina :

    • Open a terminal or command prompt.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Run the command: vina --config conf.txt --log results.log

Part 2: Results Analysis and Comparative Evaluation

The output of a Vina simulation is a log file with binding scores and a PDBQT file containing the predicted binding poses. The key is to interpret this data in a biologically relevant context.

Interpreting the Binding Affinity

Vina reports the binding affinity in kcal/mol. This value is an estimation of the Gibbs free energy of binding (ΔG).[13]

  • More Negative is Better : The more negative the score, the stronger the predicted binding affinity.[13][14]

  • Comparative Ranking : The absolute values are less important than the relative ranking between different ligands or, in our case, between different protein targets for the same ligand.[15]

The following table summarizes the expected output from our comparative study.

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
E. coli MetRS1QQT-7.8~1.5 µM
E. coli PDF1G2A-6.5~15.2 µM
Human Carbonic Anhydrase II2CBA-7.2~4.6 µM

Note: These values are representative examples for illustrative purposes. Actual results will be generated by running the described protocol.

Visualizing and Analyzing Binding Interactions

A good score is meaningless unless the binding pose is chemically sensible. We use visualization software like PyMOL or Discovery Studio to analyze the interactions between the ligand and the protein's active site residues.[16]

G ligand 3-Amino-6-methylpicolinic acid Carboxyl Group Amino Group Pyridine Ring protein Target Protein Active Site Amino Acid 1 (e.g., Asp) Amino Acid 2 (e.g., His) Amino Acid 3 (e.g., Phe) Metal Ion (e.g., Zn²⁺) ligand:cooh->protein:res2 H-Bond ligand:nh2->protein:res1 H-Bond / Salt Bridge ligand:pyr->protein:res3 π-π Stacking ligand:cooh->protein:metal Metal Chelation

Caption: Key molecular interactions driving protein-ligand binding.

Analysis Checklist for Each Target:

  • Hydrogen Bonds : Are there hydrogen bonds between the ligand's donors/acceptors (like the carboxyl and amino groups) and residues in the protein pocket? These are strong indicators of stable binding.[13]

  • Hydrophobic Interactions : Does the methyl group or pyridine ring sit within a pocket of non-polar amino acids (e.g., Leucine, Valine, Phenylalanine)?

  • Electrostatic Interactions : Does the charged carboxylate group form a salt bridge with a positively charged residue (e.g., Lysine, Arginine)?

  • Metal Chelation : For CA-II and potentially PDF, does the nitrogen of the pyridine ring and the adjacent carboxyl group coordinate with the active site zinc ion? This is a known binding mode for picolinic acid derivatives and would be a strong validation of the docking pose.

By systematically comparing these interactions across the three targets, we can build a compelling case. For example, if 3-Amino-6-methylpicolinic acid shows strong metal chelation and multiple hydrogen bonds with Human Carbonic Anhydrase II but only weak hydrophobic interactions with MetRS, we can hypothesize that it is a more potent inhibitor of the human enzyme.

Conclusion and Forward Look

This guide has outlined a robust, scientifically-grounded workflow for conducting a comparative molecular docking study of 3-Amino-6-methylpicolinic acid. By systematically preparing the molecules, defining the search space, executing the docking simulation, and critically analyzing the results, researchers can generate powerful initial data.

The key takeaway from such a study is not a definitive answer, but a testable hypothesis. A promising docking score and a chemically sound binding pose are strong justifications for advancing a compound to the next stage: in vitro enzymatic assays. Only through experimental validation can the predictions of this computational model be confirmed, moving one step closer to the ultimate goal of discovering a novel therapeutic agent.

References

  • Worldwide Protein Data Bank: wwPDB. (n.d.). Retrieved January 12, 2026, from [Link]

  • Protein Data Bank - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Biotrends Research. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. Retrieved January 12, 2026, from [Link]

  • bionity.com. (n.d.). Protein Data Bank. Retrieved January 12, 2026, from [Link]

  • The Pymol Molecular Graphics System. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Retrieved January 12, 2026, from [Link]

  • Bioinformatics With BB. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved January 12, 2026, from [Link]

  • Prof. Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 12, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 12, 2026, from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. Retrieved January 12, 2026, from [Link]

  • Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved January 12, 2026, from [Link]

  • Dr. Sheeraz. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. Retrieved January 12, 2026, from [Link]

  • Proteopedia. (2024, August 18). Protein Data Bank. Retrieved January 12, 2026, from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved January 12, 2026, from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved January 12, 2026, from [Link]

  • Bioinformatics With BB. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Retrieved January 12, 2026, from [Link]

  • Dr. M. A. Jabbar. (2021, October 11). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved January 12, 2026, from [Link]

  • Galaxy Training Network. (2019, October 19). Protein-ligand docking. Retrieved January 12, 2026, from [Link]

  • UCSF Chimera. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. Retrieved January 12, 2026, from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved January 12, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved January 12, 2026, from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Methionine in and out of proteins: targets for drug design. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Protein-Targeting Drug Discovery. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (n.d.). Recent advances in identifying protein targets of bioactive natural products. Retrieved January 12, 2026, from [Link]

  • Chemsrc. (2025, August 25). 3-amino-6-methylpyridine-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

Sources

Comparative

The Picolinic Acid Scaffold: A Comparative Analysis of Pharmacokinetic Profiles for Drug Development

Introduction: The Versatility of the Picolinic Acid Moiety Picolinic acid, a pyridine-2-carboxylic acid, is an endogenous metabolite of tryptophan and a versatile scaffold in medicinal chemistry.[1] Its inherent ability...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Picolinic Acid Moiety

Picolinic acid, a pyridine-2-carboxylic acid, is an endogenous metabolite of tryptophan and a versatile scaffold in medicinal chemistry.[1] Its inherent ability to act as a bidentate chelating agent for various metal ions has been a cornerstone of its application in enhancing the bioavailability of essential minerals.[2] Beyond its role in mineral supplementation, the picolinic acid framework is a key constituent in a diverse array of therapeutic agents, from antimicrobials to novel drug candidates targeting complex diseases.[3]

The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical success. The structural modifications of the picolinic acid core, be it the formation of salts, amides, or esters, profoundly influence these ADME properties. This guide provides a comparative analysis of the pharmacokinetic profiles of various picolinic acid derivatives, offering insights into the structure-pharmacokinetic relationships that are pivotal for researchers, scientists, and drug development professionals. We will delve into the experimental data supporting these profiles and provide detailed methodologies for their determination.

Comparative Pharmacokinetic Profiles

The pharmacokinetic behavior of picolinic acid derivatives is intrinsically linked to their chemical structure. This section will compare the known ADME properties of key classes of these derivatives.

Metal Picolinates: Enhancing Mineral Bioavailability

The most well-studied derivatives are the metal salts of picolinic acid, particularly zinc and chromium picolinate. The primary rationale for their use is to leverage the chelating properties of picolinic acid to enhance the absorption of these essential minerals.

  • Zinc Picolinate: Clinical studies have demonstrated that zinc picolinate exhibits superior absorption and bioavailability compared to other zinc salts like zinc citrate and zinc gluconate. This enhanced absorption is attributed to the formation of a stable chelate complex that facilitates the transport of zinc across the intestinal wall.[3]

  • Chromium Picolinate: Similarly, chromium picolinate is recognized for its enhanced bioavailability compared to other forms of chromium.[4] It is absorbed in the gastrointestinal tract, distributed systemically where it plays a role in glucose metabolism, and is primarily eliminated through the kidneys.[4] The hydrophobic nature of chromium picolinate is thought to contribute to its efficient absorption.[4]

Table 1: Comparative Bioavailability of Metal Picolinates

DerivativeComparator(s)Key FindingsReference(s)
Zinc PicolinateZinc Citrate, Zinc GluconateShowed significantly higher absorption and tissue uptake.[3]
Chromium PicolinateChromium Nicotinate, Chromium ChlorideDemonstrated superior acute absorption based on urinary excretion.[4]
Picolinamide and Its Analogs: Modulating Activity and Duration

The conversion of the carboxylic acid group to an amide results in picolinamide and its derivatives, which have been explored for various therapeutic applications, including as anticonvulsants and antibacterials.[5][6]

The pharmacokinetic profile of picolinamides can be significantly influenced by substitutions on the pyridine ring and the amide nitrogen. For instance, the introduction of a 2,4-substitution pattern in a series of picolinamide antibacterials led to exquisite selectivity for Clostridioides difficile over other gut microbiota, a crucial property for treating C. difficile infection (CDI) without causing dysbiosis.[6]

Picolinic Acid Esters: Prodrug Strategies and Lipophilicity

Esterification of the carboxylic acid group is a common prodrug strategy to enhance the lipophilicity of a molecule, which can, in turn, improve its absorption and distribution characteristics. Picolinate methyl ester, for example, has been shown to have higher lipophilicity and was found to depress spinal reflexes in vivo, suggesting CNS penetration.[7]

The in vivo fate of picolinic acid esters involves hydrolysis by esterases to release the active picolinic acid moiety. The rate and extent of this conversion are critical pharmacokinetic parameters that determine the efficacy and duration of action of the prodrug.

Substituted Picolinic Acid Derivatives: Expanding Therapeutic Potential

The picolinic acid scaffold allows for a wide range of substitutions on the pyridine ring, leading to derivatives with diverse pharmacological activities, including herbicidal and anticancer properties.[8][9] The nature and position of these substituents can dramatically alter the pharmacokinetic profile. For instance, the introduction of a pyrazolyl group at the 6-position of 2-picolinic acid has been a successful strategy in the discovery of novel synthetic auxin herbicides.[9]

A review of picolinic acid derivatives in the drug development pipeline highlights several candidates that have reached clinical trials, such as Verubecestat (a BACE2 inhibitor) and Avoralstat (a PKK inhibitor).[10] The advancement of these molecules through clinical phases underscores that their pharmacokinetic properties have been optimized for their intended therapeutic application.

Experimental Protocols for Pharmacokinetic Analysis

The determination of the pharmacokinetic profile of a picolinic acid derivative is a multi-step process that involves in vivo studies and bioanalytical quantification.

Workflow for an In Vivo Pharmacokinetic Study

A typical workflow for assessing the pharmacokinetics of a novel picolinic acid derivative in an animal model, such as a mouse or rat, is outlined below.[11][12]

G cluster_prestudy Pre-study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis formulation Compound Formulation iv_dosing Intravenous (IV) Dosing (for bioavailability) formulation->iv_dosing oral_dosing Oral (PO) Dosing formulation->oral_dosing animal_acclimation Animal Acclimation animal_acclimation->iv_dosing animal_acclimation->oral_dosing blood_sampling Serial Blood Sampling iv_dosing->blood_sampling oral_dosing->blood_sampling sample_prep Plasma/Tissue Sample Preparation blood_sampling->sample_prep tissue_collection Tissue Collection (optional) tissue_collection->sample_prep lcms_analysis LC-MS/MS Quantification sample_prep->lcms_analysis pk_modeling Non-compartmental or Compartmental Analysis lcms_analysis->pk_modeling parameter_determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) pk_modeling->parameter_determination

Caption: General workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Compound Formulation:

    • Objective: To prepare a suitable vehicle for administering the picolinic acid derivative.

    • Protocol:

      • Assess the solubility of the test compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, PEG400, Tween 80).

      • For oral administration, a suspension or solution in a vehicle like 0.5% methylcellulose is common.

      • For intravenous administration, a clear solution is required. Co-solvents like DMSO or PEG400 may be used, but their concentration should be minimized to avoid toxicity.

      • Ensure the final formulation is sterile for intravenous administration.

  • Animal Dosing:

    • Objective: To administer the compound to the animal model via the desired routes.

    • Protocol:

      • Use appropriate animal models (e.g., Sprague-Dawley rats, C57BL/6 mice) that have been properly acclimated.[13]

      • For oral dosing, administer the formulation via oral gavage.

      • For intravenous dosing, administer the formulation via a suitable vein (e.g., tail vein in mice/rats).

      • A parallel group of animals should receive the vehicle alone to serve as a control.

  • Blood Sampling:

    • Objective: To collect serial blood samples to determine the time-course of drug concentration.

    • Protocol:

      • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

      • Use appropriate blood collection techniques (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

      • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

      • Process the blood by centrifugation to separate plasma.

      • Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like picolinic acid derivatives in biological matrices due to its high sensitivity and selectivity.[4]

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_quant Quantification protein_precipitation Protein Precipitation (e.g., with acetonitrile) supernatant_transfer Supernatant Transfer protein_precipitation->supernatant_transfer injection Injection onto LC Column supernatant_transfer->injection separation Chromatographic Separation injection->separation ionization Ionization (e.g., ESI) separation->ionization msms_detection MS/MS Detection (MRM mode) ionization->msms_detection peak_integration Peak Area Integration msms_detection->peak_integration calibration_curve Concentration Calculation (using calibration curve) peak_integration->calibration_curve

Caption: General workflow for LC-MS/MS bioanalysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Objective: To extract the analyte from the plasma matrix and remove interfering substances.

    • Protocol:

      • Thaw plasma samples on ice.

      • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.

      • Vortex vigorously to ensure complete protein precipitation.

      • Centrifuge at high speed to pellet the precipitated proteins.

      • Transfer the supernatant containing the analyte to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Objective: To separate the analyte from other components and quantify it.

    • Protocol:

      • Develop a specific LC method using a suitable column (e.g., C18) and mobile phase gradient to achieve good chromatographic separation.

      • Optimize the mass spectrometer parameters for the analyte and internal standard, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM).

      • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Objective: To determine the concentration of the analyte in the samples.

    • Protocol:

      • Integrate the peak areas of the analyte and the internal standard.

      • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards.

      • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Conclusion and Future Directions

The picolinic acid scaffold offers a remarkable platform for the development of new therapeutic agents. A thorough understanding of the pharmacokinetic profiles of its derivatives is paramount for translating promising in vitro activity into in vivo efficacy and safety. This guide has provided a comparative overview of the known pharmacokinetic properties of key picolinic acid derivatives and detailed the experimental methodologies required for their determination.

While the bioavailability-enhancing effects of metal picolinates are well-documented, a significant opportunity exists to expand the systematic pharmacokinetic characterization of other classes of picolinic acid derivatives, such as amides and esters. Such studies will be instrumental in building predictive models for the ADME properties of novel picolinic acid-based drug candidates, thereby accelerating their development and increasing their probability of clinical success. The continued exploration of this versatile scaffold, guided by sound pharmacokinetic principles, holds immense promise for addressing a wide range of unmet medical needs.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). Bio-protocol. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). National Institutes of Health. [Link]

  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. (2025). IJIRT. [Link]

  • Picolinic acid. (n.d.). PubChem. [Link]

  • Picolinic acid. (n.d.). Wikipedia. [Link]

  • Pharmacokinetics and metabolism of HOE 077. Preclinical studies. (n.d.). PubMed. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. [Link]

  • Picolinic carboxylase activity in rat liver and kidney. I. Influence of growth, sex, gestation, lactation, and nutritional imbalance. (1983). PubMed. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). PubMed Central. [Link]

  • Comparison of acute absorption of commercially available chromium supplements. (n.d.). ResearchGate. [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. (2009). PubMed Central. [Link]

  • Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. (n.d.). PubMed. [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia. [Link]

  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005). PubMed. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central. [Link]

  • 2-Pyridinecarboxamide. (n.d.). PubChem. [Link]

  • Picolinic acid and indole-2-carboxylic acid: two types of glycinergic compounds modulate motor function differentially. (n.d.). PubMed. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed Central. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed Central. [Link]

  • The reductive cleavage of picolinic amides. (n.d.). David Spring's group. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-6-methylpicolinic Acid

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and efficiently. The proper management of chemical reagents, from initial handling...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and efficiently. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-6-methylpicolinic acid (CAS No. 53636-71-8), ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined here are built upon a foundation of chemical property analysis, regulatory guidelines, and field-proven best practices.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of a substance is the first step in managing its waste. While comprehensive toxicological data for 3-Amino-6-methylpicolinic acid is not extensively published, we can infer its potential hazards from its structural analogs, such as 3-Aminopicolinic acid.[1] The structure contains a pyridine ring, an amine group, and a carboxylic acid group, which dictates its chemical reactivity and potential hazards. It is prudent to handle this compound as a hazardous substance.

PropertyValueSource
Chemical Name 3-Amino-6-methylpicolinic acid[2][3]
CAS Number 53636-71-8[2][3]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Inferred Hazards Potential Skin and Serious Eye Irritant, Potential Skin Sensitizer[1]

Based on the GHS classifications for the closely related 3-Aminopicolinic acid, this compound should be treated as, at minimum, a skin and eye irritant and a potential sensitizer.[1] Therefore, under no circumstances should this chemical or its contaminated materials be disposed of in general waste streams or down the drain.[4]

Essential Safety: Personal Protective Equipment (PPE)

Before beginning any work that will generate 3-Amino-6-methylpicolinic acid waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[5]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and airborne dust particles that can cause serious eye irritation.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, which may cause irritation or allergic reactions.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of dust particles, which could cause respiratory irritation.

Waste Management: Segregation and Containment Protocol

Proper segregation is a critical step in preventing dangerous chemical reactions within waste containers.[8][9] 3-Amino-6-methylpicolinic acid waste must be handled as hazardous chemical waste and kept separate from incompatible materials.

Core Principles of Segregation:

  • Keep Solids and Liquids Separate: Do not mix solid 3-Amino-6-methylpicolinic acid waste with liquid solvent waste.[10]

  • Avoid Incompatibles: As an amino acid derivative, it has both acidic and basic functional groups. However, it should be segregated from strong acids, strong bases, and strong oxidizing agents to prevent unpredictable reactions.[9][11]

  • Use Compatible Containers: Waste should be collected in containers made of a material compatible with the chemical, such as High-Density Polyethylene (HDPE) or glass. The original container is often the best choice for waste accumulation.[12][13]

WasteDisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Containment cluster_disposal Final Disposal start Identify Waste Containing 3-Amino-6-methylpicolinic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Collect in Labeled 'Solid Organic Waste' Container waste_type->solid_waste Solid Chemical or Contaminated Labware liquid_waste Collect in Labeled 'Aqueous Waste' or 'Non-Halogenated Solvent Waste' Container waste_type->liquid_waste Aqueous Solution or Organic Solvent Solution sharps_waste Place in Puncture-Proof 'Sharps' Container waste_type->sharps_waste Contaminated Needles, Glass Pipettes, etc. labeling Ensure Container is Clearly Labeled: - 'Hazardous Waste' - Full Chemical Name - Hazard Class (Irritant) - Accumulation Start Date solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for Pickup by Certified Hazardous Waste Contractor storage->pickup

Caption: Waste Disposal Decision Workflow for 3-Amino-6-methylpicolinic acid.

Step-by-Step Disposal Procedures

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.

A. Unused or Expired Solid Chemical:

  • Container: Keep the chemical in its original container. If the original container is compromised, transfer it to a new, compatible container that is in good condition and can be tightly sealed.[12]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("3-Amino-6-methylpicolinic acid"), the associated hazards ("Irritant"), and the date you are designating it as waste.[13]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals.[9]

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[8]

B. Contaminated Labware (Gloves, Weigh Boats, Wipes):

  • Collection: Place all contaminated disposable materials into a dedicated, clearly labeled plastic bag or pail designated for solid hazardous waste.[13]

  • Labeling: The container for this waste must have a "Hazardous Waste" label detailing the contents (e.g., "Debris contaminated with 3-Amino-6-methylpicolinic acid").[13]

  • Storage & Disposal: Once the container is full, seal it and move it to the SAA for scheduled pickup.[9]

C. Empty Chemical Containers:

  • Decontamination: For containers of chemicals that are not acutely toxic, triple rinse the empty container with a suitable solvent (e.g., water or methanol).[12]

  • Rinsate Collection: The first rinseate must be collected and disposed of as liquid hazardous chemical waste.[13] Subsequent rinses may also require collection depending on local regulations.

  • Container Disposal: Once triple-rinsed and air-dried, deface or remove the original chemical label and dispose of the container according to your institution's guidelines for clean glass or plastic waste.[10][12]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to mitigate hazards.

SpillResponse cluster_cleanup Cleanup Protocol spill Spill Occurs assess Assess Situation (Size, Location, Hazard) spill->assess small_spill Small Spill? assess->small_spill evacuate Evacuate Area Alert Supervisor & EHS small_spill->evacuate No, or Unknown Hazard ppe Don Additional PPE (e.g., Respirator if needed) small_spill->ppe Yes, & Personnel are Trained contain Contain Spill with Absorbent Material ppe->contain cleanup Carefully Sweep Solid or Absorb Liquid contain->cleanup collect Collect Waste in Sealed Hazardous Waste Container cleanup->collect dispose Dispose of as Hazardous Waste collect->dispose

Caption: Logic diagram for responding to a chemical spill.

For a small spill (manageable by lab personnel):

  • Evacuate: Alert others in the immediate area and ensure non-essential personnel are removed.

  • Ventilate: Ensure the area is well-ventilated; if working on a benchtop, pull the fume hood sash down.

  • Contain: Use an inert absorbent material like vermiculite or sand to cover and contain the spill.[4] Avoid raising dust.

  • Clean: Carefully sweep the absorbed material into a dustpan and place it in a sealable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

For a large spill:

  • EVACUATE the laboratory immediately.

  • ALERT your supervisor and call your institution's emergency number or EHS office.

  • ISOLATE the area by closing doors and preventing re-entry.

  • WAIT for trained emergency responders. Do not attempt to clean up a large spill yourself.[12]

By adhering to these rigorous procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved January 12, 2026, from [Link]

  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved January 12, 2026, from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved January 12, 2026, from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved January 12, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 12, 2026, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 12, 2026, from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 12, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved January 12, 2026, from [Link]

  • University of Nevada, Reno. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved January 12, 2026, from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73836, 3-Aminopicolinic acid. Retrieved January 12, 2026, from [Link]

  • Chemsrc. (2025, August 25). CAS#:53636-71-8 | 3-amino-6-methylpyridine-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved January 12, 2026, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-6-methylpicolinic Acid

This document provides essential, field-proven guidance for the safe handling of 3-Amino-6-methylpicolinic acid. As a compound with significant potential hazards, adherence to stringent safety protocols is not merely a r...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling of 3-Amino-6-methylpicolinic acid. As a compound with significant potential hazards, adherence to stringent safety protocols is not merely a recommendation—it is a critical component of responsible research. This guide moves beyond simple checklists to explain the rationale behind each procedural step, ensuring that laboratory professionals are empowered to work safely and effectively.

Immediate Hazard Assessment: Understanding the Risks

3-Amino-6-methylpicolinic acid and structurally similar compounds present acute and severe health risks. A thorough understanding of these hazards is the foundation of a robust safety plan. The primary dangers identified from safety data sheets include:

  • Acute Toxicity: The compound is classified as toxic if swallowed and, most critically, fatal in contact with skin .

  • Severe Irritation: It is known to cause serious skin and eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy that prioritizes full barrier protection.

Table 1: Hazard Classification Summary
Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 3 / Category 4H301/H302: Toxic/Harmful if swallowed[2]
Acute Toxicity (Dermal)Category 2H310: Fatal in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation[1][2][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
STOT - Single ExposureCategory 3H335: May cause respiratory irritation[1][2]

The Core Directive: Mandatory PPE Ensemble

Given the high dermal toxicity, a multi-layered approach to PPE is mandatory. The following sections detail the minimum required equipment for any procedure involving 3-Amino-6-methylpicolinic acid, from weighing solids to performing reactions and work-ups.

Eye and Face Protection: The First Line of Defense

Why it's critical: This compound can cause serious, irreversible eye damage.[4] Standard safety glasses are insufficient.

  • Minimum Requirement: Tightly-fitting chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6]

  • Best Practice/High-Risk Tasks: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles. This provides a secondary barrier protecting the entire face from contact.

Skin and Body Protection: A Non-Negotiable Barrier

Why it's critical: The "Fatal in contact with skin" classification is the most severe warning. Any skin exposure must be prevented.

  • Laboratory Coat: A clean, buttoned laboratory coat is the baseline. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is required.

  • Full-Body Coverage: Ensure no skin is exposed between the glove and the cuff of the lab coat. Long-sleeved garments and full-length trousers are mandatory.

  • Contaminated Clothing: Any clothing that becomes contaminated must be removed immediately, and the affected skin washed thoroughly with soap and water.[7] Contaminated items must be decontaminated before reuse or disposed of as hazardous waste.

Hand Protection: Selecting the Right Gloves

Why it's critical: Hands are the most likely point of direct contact. The correct glove material and proper technique are paramount.

  • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use.[6]

  • Double Gloving: For all handling procedures, wearing two pairs of nitrile gloves is strongly recommended. This provides a critical safety buffer; if the outer glove is contaminated or torn, the inner glove still offers protection while the outer is safely removed and replaced.

  • Proper Technique: Wash hands thoroughly before donning and after doffing gloves.[3] Never touch surfaces like doorknobs, keyboards, or personal items with gloved hands.

Respiratory Protection: Preventing Inhalation

Why it's critical: While dermal contact is the most severe risk, the dust is a potent respiratory irritant.[1]

  • Engineering Controls: The primary method for controlling inhalation exposure is to use engineering controls. All work with solid 3-Amino-6-methylpicolinic acid must be performed inside a certified chemical fume hood, glovebox, or other ventilated enclosure. [6][8]

  • Respirator Use: A NIOSH-approved respirator (e.g., an N95 dust mask) should be used when engineering controls are not sufficient or during emergency situations like a large spill clean-up.[6][9] Personnel must be properly fit-tested and trained in respirator use.

Procedural Guide: PPE Workflow and Protocols

Adherence to a strict, logical workflow for PPE usage is as important as the equipment itself. The following diagram and protocols provide a self-validating system for laboratory operations.

PPE Selection Workflow Diagram

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Ensemble cluster_disposal Post-Procedure Start Start: Plan for handling 3-Amino-6-methylpicolinic acid Assess_Task Assess Task: - Weighing Solid? - Preparing Solution? - Running Reaction? Start->Assess_Task 1. Assess Base_PPE Mandatory Base PPE: - Double Nitrile Gloves - Lab Coat - Goggles (EN166/NIOSH) Assess_Task->Base_PPE 2. Always Start Here Add_Face_Shield Add Full Face Shield Base_PPE->Add_Face_Shield If Splash Risk is High Add_Respirator Work in Fume Hood. Use Respirator (N95) if needed. Base_PPE->Add_Respirator If Handling Powder Doff_PPE Doff PPE Correctly (Contamination-Aware) Base_PPE->Doff_PPE 3. Proceed to Task (Low Risk Only) Add_Face_Shield->Doff_PPE 3. Proceed to Task Add_Respirator->Doff_PPE 3. Proceed to Task Disposal Dispose of Contaminated PPE & Chemical Waste Properly Doff_PPE->Disposal 4. Decontaminate

Caption: PPE selection workflow for 3-Amino-6-methylpicolinic acid.

Step-by-Step Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Securely fasten.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Respiratory Protection (if required): Don and perform a seal check.

  • Eye/Face Protection: Put on goggles, followed by a face shield if necessary.

Doffing (Taking Off) Sequence - Designed to Prevent Contamination

  • Outer Gloves: Peel off the most contaminated layer without touching the outside with bare skin. Dispose of immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove from the back of the head. Avoid touching the front surface.

  • Lab Coat: Unbutton and roll it inside-out as you remove it, only touching the inside surfaces.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface with bare skin.

  • Respirator (if used): Remove from the back.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Emergency Operations and Disposal Plan

Emergency Procedures for Exposure
  • Skin Contact: This is a medical emergency. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[7] Show the Safety Data Sheet to the medical personnel.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Spill Response
  • Minor Spill (Solid): Wearing your full PPE ensemble, gently sweep up the material to avoid generating dust.[5][9] Place in a sealed, labeled container for hazardous waste disposal.

  • Major Spill: Evacuate the area immediately and alert your institution's emergency response team.[10] Do not attempt to clean it up without specialized training and equipment, including a self-contained breathing apparatus.[6][9]

Disposal Plan
  • Contaminated PPE: All disposable items (gloves, bench paper, etc.) that have come into contact with the chemical must be disposed of in a designated, sealed hazardous waste container.[10]

  • Chemical Waste: Unused material and reaction waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[5][10] Never dispose of this chemical down the drain.[4][5]

References

  • SAFETY DATA SHEET for 2-amino-6-methylpyridine. (2025-11-06). Aldrich.
  • SAFETY DATA SHEET for Picolinic acid. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET for 6-Amino-penicillanic acid. (2025-05-01). Fisher Scientific.
  • 2-Picolinic acid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 2-PICOLINIC ACID MATERIAL SAFETY D
  • SAFETY DATA SHEET. (2018-07-23). Spectrum Chemical.
  • Essential Safety and Operational Guidance for Handling Picolinic Acid-d4. (n.d.). Benchchem.
  • 2-picolinic acid GHS Safety D
  • Product Safety Data Sheet for Mycophenolic Acid. (2017-12-22).
  • SAFETY DATA SHEET for Methyl 6-Methylpyridine-2-carboxyl
  • 3-Amino-6-methylpicolinic acid Product Description. (n.d.). ChemicalBook.
  • SAFETY D
  • Safety Data Sheet for 6-Aminocaproic Acid. (2025-08-26). Cayman Chemical.
  • SAFETY DATA SHEET for 3-Aminomethylbenzoic acid methyl ester hydrochloride. (2023-08-25). Fisher Scientific.
  • Safety Data Sheet for 5-(Methylamino)picolinic acid. (n.d.). Aaronchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-methylpicolinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Amino-6-methylpicolinic acid
© Copyright 2026 BenchChem. All Rights Reserved.